molecular formula C8H16O B014399 2-Propylvaleraldehyde CAS No. 18295-59-5

2-Propylvaleraldehyde

Cat. No.: B014399
CAS No.: 18295-59-5
M. Wt: 128.21 g/mol
InChI Key: BAUHZKXBGXCLBO-UHFFFAOYSA-N
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Description

2-Propylvaleraldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propylpentanal
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InChI

InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BAUHZKXBGXCLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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DSSTOX Substance ID

DTXSID20171362
Record name 2-Propylvaleraldehyde
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Molecular Weight

128.21 g/mol
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CAS No.

18295-59-5
Record name 2-Propylpentanal
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Record name 2-Propylvaleraldehyde
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Record name 2-Propylvaleraldehyde
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Record name 2-propylvaleraldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Propylvaleraldehyde (CAS: 18295-59-5) for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propylvaleraldehyde, also known as 2-Propylpentanal, is a branched-chain aliphatic aldehyde with the chemical formula C₈H₁₆O.[1][2] Identified by its CAS number 18295-59-5, this compound serves as a valuable synthetic intermediate in organic chemistry.[1][3] While its direct applications in drug development are not yet extensively documented, its structural features and the reactivity of its aldehyde functional group make it a compound of interest for creating more complex molecular architectures.

This technical guide provides a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, outlines a proven synthetic route with a detailed experimental protocol, presents its expected spectroscopic profile for analytical characterization, discusses its chemical reactivity, and proposes a framework for biological activity screening. All information is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its safe handling, application in reactions, and purification. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 18295-59-5[1][2][4]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2][5]
Synonyms 2-Propylpentanal, 2-Propyl Pentyraldehyde[1][2][3]
Appearance Light Yellow Oil[]
Density 0.809 g/cm³[1]
Boiling Point 78-81 °C @ 150 mm Hg[1]
Flash Point 46.2 °C[1]
Refractive Index 1.4142[1]
Vapor Pressure 2.11 mmHg @ 25 °C[1]
LogP 2.40[1]
Storage Temperature Refrigerator (2-8 °C)[1][7]

Synthesis and Purification

The synthesis of this compound is reliably achieved through the Lewis acid-catalyzed rearrangement of a corresponding epoxide. This method provides a high yield of the desired aldehyde.

Primary Synthetic Route: Epoxide Rearrangement

The most cited method for synthesizing this compound involves the rearrangement of 2,2-dipropyl-oxirane (also named 2-propyl-1,2-epoxypentane) using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst in an aprotic solvent like benzene.[8][9] The reaction proceeds rapidly at low temperatures. The causality behind this choice is the high efficiency of BF₃·OEt₂ in coordinating with the epoxide oxygen, which facilitates a hydride shift to form the thermodynamically stable aldehyde product.

Synthesis reactant 2,2-Dipropyl-oxirane product This compound reactant->product Rearrangement reagent BF₃·OEt₂(Lewis Acid Catalyst)Benzene, 0 °C reagent->product

Caption: Synthesis of this compound via epoxide rearrangement.

Experimental Protocol: Synthesis from 2,2-Dipropyl-oxirane

This protocol is adapted from established literature procedures.[8][9] It constitutes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed via spectroscopic methods as described in Section 4.0.

Materials:

  • 2,2-Dipropyl-oxirane (1 equivalent)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.5 equivalents)

  • Anhydrous benzene

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2,2-dipropyl-oxirane (1 eq.) in anhydrous benzene inside a round-bottom flask equipped with a magnetic stirrer.

  • Cool the vigorously stirred solution to 0 °C using an ice bath.

  • Prepare a solution of boron trifluoride etherate (0.5 eq.) in benzene and add it dropwise to the cooled epoxide solution via a dropping funnel.

  • After the addition is complete, stir the reaction mixture for an additional 1-5 minutes at 0 °C.[9]

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ and then with water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield a colorless oil.[9]

Purification

The crude product obtained is a colorless oil.[9] Further purification can be achieved by vacuum distillation. The literature reports a boiling point of 60-63 °C at 0.1 mm Hg, which serves as a benchmark for collecting the pure fraction.[9]

Spectroscopic Characterization

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. This data provides a reliable reference for confirming the identity of the synthesized product.

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/zRationale
¹H NMR Aldehyde H (CHO)~9.5-9.7 ppm (t)Highly deshielded proton attached to a carbonyl carbon.
α-H (CH-CHO)~2.1-2.4 ppm (m)Proton adjacent to the electron-withdrawing carbonyl group.
Alkyl H's (CH₂, CH₃)~0.8-1.6 ppm (m)Standard chemical shift for aliphatic protons.
¹³C NMR Carbonyl C (C=O)~200-205 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.[13]
α-C (CH-CHO)~50-55 ppmAlpha-carbon attached to the carbonyl.
Alkyl C's (CH₂, CH₃)~10-40 ppmStandard chemical shift for sp³ hybridized carbons.
IR Spectroscopy C=O Stretch~1725 cm⁻¹ (strong)Strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[13]
Aldehyde C-H Stretch~2720 & 2820 cm⁻¹ (medium)Two distinct peaks characteristic of the C-H bond of an aldehyde group.[13]
Mass Spectrometry Molecular Ion (M⁺)128 m/zCorresponds to the exact mass of C₈H₁₆O.[1]
α-Cleavage Fragment99 or 57 m/zLoss of an ethyl or propyl radical, respectively.
McLafferty Fragment86 or 58 m/zResult of McLafferty rearrangement, a common fragmentation for aldehydes.[13]
Standardized Analytical Protocols

The following protocols provide a framework for obtaining high-quality spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans are averaged to achieve a high signal-to-noise ratio.[12]

FTIR Spectroscopy

  • Sample Preparation: As the compound is a liquid, a neat sample can be analyzed. Place a single drop of the oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[12]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer from 4000 to 400 cm⁻¹.

  • Background Correction: Run a background scan of the clean salt plates and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and plate-related interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent such as dichloromethane or methanol.

  • GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., nonpolar DB-5ms) to ensure separation from any impurities.

  • MS Analysis: Analyze the eluting compound using an electron ionization (EI) mass spectrometer to generate the mass spectrum and identify the molecular ion and key fragments.[14]

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the versatile reactivity of its aldehyde functional group.

Core Reactivity of the Aldehyde Functional Group

Like other aldehydes, this compound is susceptible to oxidation, reduction, and various condensation reactions.[15][16] These transformations allow it to serve as a building block for a wide range of other molecules.

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-propylvaleric acid, using common oxidizing agents (e.g., Jones reagent, KMnO₄).

  • Reduction: Can be reduced to the primary alcohol, 2-propyl-1-pentanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation: The α-hydrogen is acidic, allowing it to participate in base-catalyzed reactions such as aldol condensations to form larger, more complex structures.[17]

Reactivity start This compound acid 2-Propylvaleric Acid start->acid [Oxidation] alcohol 2-Propyl-1-pentanol start->alcohol [Reduction] aldol Aldol Condensation Product (β-Hydroxy Aldehyde) start->aldol Base, Aldol Rxn

Caption: Core chemical transformations of this compound.

Potential Applications

Currently, this compound is primarily recognized as a synthetic intermediate.[1][3] By analogy with similar C5 aldehydes like pentanal, which are precursors to fragrances and PVC plasticizers, this compound holds potential as a precursor in the synthesis of:

  • Specialty Plasticizers: The corresponding alcohol (2-propyl-1-pentanol) could be used to create branched phthalate or adipate esters.

  • Fragrance and Flavor Compounds: Branched aldehydes and their derivatives are often used in the fragrance industry.

  • Pharmaceutical Scaffolds: As a versatile building block for introducing a branched C8 chain into larger, biologically active molecules.

Biological Activity Screening (A Methodological Approach)

As of this writing, there is no significant published research detailing the specific biological activities of this compound. For drug development professionals, this presents an opportunity for novel investigation. Below are standardized protocols for initial in vitro screening to assess its potential antioxidant and antibacterial properties.

Screening start Compound: This compound antiox Antioxidant Screening (e.g., DPPH Assay) start->antiox Test for antibac Antibacterial Screening (e.g., Microdilution Assay) start->antibac Test for result1 Determine IC₅₀ Value antiox->result1 result2 Determine MIC Value antibac->result2

Caption: A general workflow for initial biological activity screening.

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18]

  • Preparation: Prepare a stock solution of this compound in ethanol. Prepare a series of dilutions from this stock. Prepare a 0.1 mM solution of DPPH in ethanol.

  • Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (ethanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[18]

Protocol: In Vitro Antibacterial Activity (Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against representative bacterial strains (e.g., E. coli and S. aureus).[18][19]

  • Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of this compound. The information below is synthesized from multiple safety data sheets (SDS).[7][20][21][22]

AspectGuideline
Hazard Identification Flammable Liquid: Keep away from heat, sparks, and open flames.[20][22]Health Hazards: Harmful if inhaled. Causes serious eye irritation and may cause skin irritation or an allergic reaction. May cause respiratory irritation.[7][20]
Handling & PPE Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7][21]Grounding: Ground/bond container and receiving equipment to prevent static discharge.[20][21]Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][21]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][21]Skin: Wash off with soap and plenty of water.[7]Inhalation: Move person into fresh air.[7][22]
Storage Conditions: Store in a cool, well-ventilated place. Keep container tightly closed.[1][21]Stability: May form explosive peroxides on prolonged storage. Consider storing under an inert atmosphere (e.g., nitrogen).[21]

Conclusion

This compound (CAS: 18295-59-5) is a versatile branched aldehyde with well-defined physicochemical properties and an established, high-yield synthetic pathway. Its primary value lies in its role as a synthetic intermediate, offering a C8 scaffold for the construction of more complex molecules relevant to materials science, fragrances, and potentially pharmaceuticals. While its biological profile remains unexplored, this guide provides the necessary technical information and methodological frameworks for scientists to safely handle, characterize, and investigate this compound. Future research into its reactivity and biological activity is warranted to fully unlock its potential in various fields of chemical and biomedical research.

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  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. [Link]

  • 2-Propylpentanal | C8H16O | CID 87560 - PubChem - NIH. [Link]

  • Pentanal | C5H10O | CID 8063 - PubChem - NIH. [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]

  • 19.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Synthesis of Example 2: 2 PROPYLPENTANAL - PrepChem.com. [Link]

  • Biological Activities of Medicinal Plants and Their Potential Applications - MDPI. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

  • 2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin - ResearchGate. [Link]

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  • ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. [Link]

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Sources

physical properties of 2-propylpentanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Propylpentanal

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 18295-59-5), a branched-chain aliphatic aldehyde. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document synthesizes available data with established chemical principles to offer a robust profile of the compound. We delve into its fundamental physicochemical characteristics, including molecular structure, thermal properties, density, and solubility. Furthermore, this guide presents detailed, field-proven methodologies for the experimental determination of these properties and provides an expert analysis of its expected spectroscopic signatures (NMR, IR, MS), a critical requirement for its unambiguous identification and quality control.

Introduction and Compound Identification

2-Propylpentanal, also known as 2-propylvaleraldehyde, is an eight-carbon branched aldehyde. Its structure, featuring a propyl group at the alpha-position relative to the carbonyl, imparts specific physical and chemical characteristics that differentiate it from its linear isomer, octanal. Understanding these properties is paramount for its application as a synthetic intermediate, for predicting its behavior in various matrices, and for establishing robust analytical methods for its characterization.

The presence of the aldehyde functional group makes 2-propylpentanal a versatile building block in organic synthesis. However, this group also dictates its reactivity, polarity, and potential for intermolecular interactions, all of which are directly reflected in its physical properties. This guide serves to consolidate these properties into a single, authoritative resource.

Table 1: Core Identifiers and Physicochemical Properties of 2-Propylpentanal

PropertyValueSource(s)
IUPAC Name 2-Propylpentanal[1]
Synonyms This compound, 2-Propyl pentyraldehyde[2], , [3]
CAS Number 18295-59-5[2], [4], [3]
Molecular Formula C₈H₁₆O[2], [3]
Molecular Weight 128.21 g/mol [2], [5]
Physical State Liquid at 20-25°CInferred from melting point
Boiling Point 160 °C (at 760 mmHg)[2]
78-81 °C (at 150 mmHg)[6],
Melting Point 13.5 °C (estimated)[6],
Density 0.835 g/cm³ (at 20°C)[2]
Refractive Index n²⁰/D 1.4142[6],
Flash Point 46.2 °C[2],

Thermal Properties: Melting and Boiling Points

The thermal transition points of a compound are critical indicators of its physical state, purity, and the strength of its intermolecular forces.

Melting Point

The estimated melting point of 2-propylpentanal is 13.5 °C.[6] This value, while not experimentally confirmed in readily available literature, indicates that the compound is a liquid under standard laboratory conditions (typically 20–25 °C). The discrepancy with some supplier data listing it as a "solid" may be due to storage at low temperatures or the nature of a specific, unpurified batch. For practical purposes, researchers should handle 2-propylpentanal as a liquid.

Boiling Point

The boiling point is a robust measure of a liquid's volatility and is directly related to its molecular weight and intermolecular forces. For 2-propylpentanal, the boiling point at atmospheric pressure (760 mmHg) is reported as 160 °C .[2] A boiling point at reduced pressure is also reported as 78-81 °C at 150 mmHg.[6] The presence of the polar carbonyl group leads to dipole-dipole interactions, resulting in a significantly higher boiling point than nonpolar alkanes of similar molecular weight. However, as 2-propylpentanal cannot act as a hydrogen bond donor, its boiling point is lower than that of corresponding alcohols like 2-propyl-1-pentanol.

Experimental Protocol: Boiling Point Determination

The definitive determination of the boiling point is achieved through distillation. This protocol ensures accuracy and also serves as a final purification step.

Objective: To determine the boiling point of 2-propylpentanal at atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place approximately 15-20 mL of 2-propylpentanal into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to record the temperature as the distillation proceeds. The boiling point is the stable temperature plateau observed during the distillation of the bulk of the liquid.

  • Validation: The observation of a narrow boiling point range (e.g., ± 1 °C) is a strong indicator of the compound's purity.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_analysis Data Analysis Flask 1. Add Sample & Boiling Chips to Flask Heat 2. Apply Gentle Heat Flask->Heat via Mantle Vapor 3. Vapor Rises Heat->Vapor Thermometer 4. Measure Vapor Temp. Vapor->Thermometer Condenser 5. Condense Vapor Thermometer->Condenser Vapor enters Collect 6. Collect Distillate Condenser->Collect Record 7. Record Stable Temp. Collect->Record Purity 8. Assess Purity Record->Purity Narrow Range?

Fig 1: Experimental workflow for boiling point determination.

Density and Refractive Index

Density and refractive index are fundamental physical constants used for substance identification and purity assessment.

  • Density: The density of 2-propylpentanal is reported to be 0.835 g/cm³ at 20°C.[2] This value is less than that of water (approx. 1.0 g/cm³), indicating that if mixed, it would form the upper layer in an immiscible system.

  • Refractive Index (n²⁰/D): The refractive index, a measure of how light propagates through the substance, is 1.4142 at 20°C using the sodium D-line.[6] This is a highly sensitive property and a valuable parameter for quality control.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2-propylpentanal, with a polar carbonyl head and a large, nonpolar eight-carbon hydrocarbon body, results in a mixed solubility profile.

  • Organic Solvent Solubility: Due to its significant hydrocarbon character, 2-propylpentanal is expected to be freely soluble in nonpolar and moderately polar organic solvents. It is reported to be slightly soluble in solvents like dichloromethane, chloroform, and ethyl acetate.[8] It is expected to be miscible with alkanes (e.g., hexane), ethers (e.g., diethyl ether), and alcohols (e.g., ethanol).

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-propylpentanal are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are essential for guiding the analysis of experimentally obtained data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2-propylpentanal is expected to be dominated by the following characteristic absorption bands:

  • C=O Stretch (Aldehyde): A very strong and sharp absorption band is predicted in the range of 1720-1740 cm⁻¹ . This is the most prominent feature in the spectrum.

  • C-H Stretch (Aldehydic C-H): Two characteristic, medium-intensity peaks are expected near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both peaks is highly indicative of an aldehyde functional group.

  • C-H Stretch (Aliphatic): Strong, multiple absorptions will appear in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the propyl and pentyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Aldehydic Proton (-CHO): A distinct downfield signal, predicted around δ 9.5-9.7 ppm . It will appear as a triplet due to coupling with the adjacent alpha-proton.

  • Alpha-Proton (-CH(CHO)-): A multiplet signal expected around δ 2.2-2.4 ppm . This proton is deshielded by the adjacent carbonyl group.

  • Alkyl Protons (-CH₂- and -CH₃): A complex series of overlapping signals in the upfield region of δ 0.8-1.6 ppm . The terminal methyl groups (-CH₃) will appear as triplets near δ 0.9 ppm.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (-CHO): A highly deshielded signal, predicted to appear far downfield around δ 200-205 ppm .

  • Alpha-Carbon (-CH(CHO)-): The carbon directly attached to the carbonyl group is expected around δ 50-60 ppm .

  • Alkyl Carbons (-CH₂- and -CH₃): A series of signals in the upfield region, typically from δ 10-40 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and structural fragments of a compound. Under Electron Ionization (EI), 2-propylpentanal is expected to exhibit the following:

  • Molecular Ion (M⁺): A peak at m/z = 128 , corresponding to the molecular weight of the compound. This peak may be of moderate to low intensity due to facile fragmentation.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between C1 (carbonyl) and C2 is common for aldehydes. This would lead to the loss of a propyl radical (•C₃H₇, 43 Da) or the other propyl radical, resulting in a prominent fragment at m/z = 85 . Loss of the hydrogen atom from the carbonyl (•H, 1 Da) would result in a fragment at m/z = 127 .

    • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral molecule of propene (C₃H₆, 42 Da) and the formation of a radical cation at m/z = 86 .

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and purity of 2-propylpentanal and to analyze its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-propylpentanal (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: Use a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which should be heated to approximately 200-220 °C.

  • GC Separation: Use a temperature program to separate the analyte from any impurities. A typical program could be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-200.

  • Data Analysis:

    • Identify the retention time of the main peak in the chromatogram.

    • Analyze the corresponding mass spectrum.

    • Confirm the presence of the molecular ion at m/z 128.

    • Identify key fragments (e.g., m/z 127, 86, 85) and match them to the predicted fragmentation pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep 1. Dilute Sample (1 mg/mL in DCM) Inject 2. Inject 1 µL Prep->Inject Separate 3. Separate on DB-5ms Column Inject->Separate Temp. Program Ionize 4. Ionize (EI, 70 eV) Separate->Ionize Eluted Compound Detect 5. Detect Fragments Ionize->Detect Analyze 6. Analyze Spectrum Detect->Analyze Confirm 7. Confirm M⁺ & Fragments Analyze->Confirm

Fig 2: Workflow for identity confirmation by GC-MS.

References

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  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. (2023-01-22). [Link]

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  • LookChem. this compound.[Link]

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  • PubChem. 2-Propylpentanal.[Link]

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An In-depth Technical Guide to 2-Propylvaleraldehyde: Chemical Structure and Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-propylvaleraldehyde, also known as 2-propylpentanal. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document delves into the molecule's core structure, explores the nuances of its isomerism, and outlines relevant experimental protocols, grounding all claims in authoritative references.

Introduction to this compound

This compound, with the chemical formula C₈H₁₆O, is an aliphatic aldehyde.[1][2][3] Its structure is characterized by a pentanal backbone with a propyl group attached to the alpha-carbon (the carbon adjacent to the carbonyl group). While not as commonly cited as simpler aldehydes, its branched structure presents interesting stereochemical properties and makes it a useful intermediate in organic synthesis.[3][4] Understanding its structure and the potential for isomeric variation is crucial for its application in targeted chemical synthesis and for distinguishing it from other related compounds.

Key Properties:

Property Value Source
CAS Number 18295-59-5 [1][3]
Molecular Weight 128.21 g/mol [1][2]
Molecular Formula C₈H₁₆O [1][2]
Boiling Point 78-81°C @ 150 mmHg [3]
Density 0.809 g/cm³ [3]
Flash Point 46.2°C [3]

| Synonyms | 2-Propylpentanal, 2-Propyl pentyraldehyde |[1][2][3] |

Core Chemical Structure

The systematic IUPAC name for this compound is 2-propylpentanal .[2][5] The name is derived as follows:

  • "pentan" : Indicates a five-carbon main chain.

  • "al" : Signifies the presence of an aldehyde functional group (-CHO).

  • "2-propyl" : Denotes a three-carbon propyl substituent (CH₂CH₂CH₃) located at the second carbon of the main chain.

The alpha-carbon (C2) is bonded to the aldehyde group, a hydrogen atom, a propyl group, and another propyl group (as part of the pentanal chain), making it a chiral center.

Caption: Chemical structure of 2-propylpentanal highlighting key features.

Isomerism in C₈H₁₆O Aldehydes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₈H₁₆O, a vast number of isomers exist.[6][7][8] They can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional (Structural) Isomers

Constitutional isomers have different atomic connectivity.[9] For an aldehyde with the formula C₈H₁₆O, this can manifest as variations in the carbon skeleton (branching) or the position of the carbonyl group (though for aldehydes, it is always at position 1).

Examples of Constitutional Isomers of 2-Propylpentanal:

IUPAC NameStructureKey Difference from 2-Propylpentanal
Octanal CH₃(CH₂)₆CHOUnbranched, straight-chain aldehyde.[10]
2-Ethylhexanal CH₃(CH₂)₃CH(CH₂CH₃)CHOEthyl group at C2 on a hexanal backbone.[5][8]
3-Methylheptanal CH₃(CH₂)₃CH(CH₃)CH₂CHOMethyl group at C3 on a heptanal backbone.[6]
2,2-Dimethylhexanal CH₃(CH₂)₃C(CH₃)₂CHOTwo methyl groups at C2 on a hexanal backbone.[6]

These structural differences lead to distinct physical and chemical properties, such as boiling points, densities, and spectroscopic signatures.

Stereoisomers: Chirality in 2-Propylpentanal

Stereoisomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. 2-Propylpentanal possesses a chiral center at the C2 position, as it is bonded to four different groups:

  • An aldehyde group (-CHO)

  • A hydrogen atom (-H)

  • A propyl group (-CH₂CH₂CH₃)

  • Another propyl group (part of the main chain)

Due to this chirality, 2-propylpentanal exists as a pair of enantiomers: (R)-2-propylpentanal and (S)-2-propylpentanal.

Isomer_Types cluster_const Examples cluster_stereo Example: 2-Propylpentanal C8H16O C₈H₁₆O Isomers Const Constitutional Isomers (Different Connectivity) C8H16O->Const Stereo Stereoisomers (Same Connectivity, Different 3D Arrangement) C8H16O->Stereo Octanal Octanal Const->Octanal Ethylhexanal 2-Ethylhexanal Const->Ethylhexanal Methylheptanal 3-Methylheptanal Const->Methylheptanal Enan Enantiomers Stereo->Enan R_isomer (R)-2-propylpentanal Enan->R_isomer S_isomer (S)-2-propylpentanal Enan->S_isomer

Caption: Classification of isomers for aldehydes with the formula C₈H₁₆O.

Enantiomers have identical physical properties (boiling point, density, etc.) but rotate plane-polarized light in opposite directions. Their biological activity can differ significantly, a critical consideration in drug development, as chiral molecules often interact differently with chiral biological targets like enzymes and receptors.[11][12][13]

Experimental Protocols and Synthesis

The synthesis of aldehydes requires careful selection of reagents to prevent over-oxidation to carboxylic acids.[14][15]

Synthesis via Oxidation of a Primary Alcohol

A common and reliable method for synthesizing an aldehyde is the controlled oxidation of its corresponding primary alcohol. For 2-propylpentanal, the precursor is 2-propyl-1-pentanol.

Rationale for Reagent Choice: Strong oxidizing agents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize a primary alcohol all the way to a carboxylic acid.[14] Therefore, a milder, more selective reagent is required. Pyridinium chlorochromate (PCC) is a widely used reagent that effectively stops the oxidation at the aldehyde stage.[16]

Step-by-Step Protocol: PCC Oxidation of 2-Propyl-1-pentanol

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.

  • Reagent Suspension: Suspend pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂).

  • Alcohol Addition: Dissolve 2-propyl-1-pentanol (1 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and the mixture will turn into a dark, tarry substance. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.

  • Purification: Filter the mixture through a pad of silica gel or Florisil to remove the chromium tars. Wash the filter cake thoroughly with diethyl ether.

  • Isolation: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation to yield pure 2-propylpentanal.

Synthesis_Workflow start Start: 2-Propyl-1-pentanol step1 Dissolve in CH₂Cl₂ start->step1 step2 Add to PCC Suspension step1->step2 step3 Stir at Room Temp (Monitor by TLC) step2->step3 step4 Dilute with Diethyl Ether step3->step4 step5 Filter through Silica Gel step4->step5 step6 Evaporate Solvent step5->step6 end Product: 2-Propylpentanal step6->end

Caption: Workflow for the synthesis of 2-propylpentanal via PCC oxidation.

Alternative Synthesis Routes

Other methods for synthesizing 2-propylpentanal have been reported, including:

  • Hydroformylation: The reaction of heptene-3 with carbon monoxide and hydrogen in the presence of a rhodium catalyst can produce a mixture of 2-propylpentanal and its isomer, 2-ethylhexanal.[17]

  • Epoxide Rearrangement: Treatment of 2-propyl-1,2-epoxypentane with a Lewis acid like boron trifluoride etherate can induce a rearrangement to form 2-propylpentanal.[18]

Safety and Handling

Aldehydes, including this compound, require careful handling.

  • Flammability: They are often flammable liquids, and their vapors can form explosive mixtures with air.[19][20] Keep away from open flames, sparks, and other ignition sources.[19][21]

  • Irritation: Aldehydes can be irritating to the skin, eyes, and respiratory tract.[19][20] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

  • Peroxide Formation: On prolonged storage and exposure to air, aldehydes can form explosive peroxides.[20][21] Store in a cool, well-closed container, potentially under an inert atmosphere.[21]

Conclusion

This compound (2-propylpentanal) is a branched-chain aldehyde whose significance lies in its chiral nature and its role as a synthetic intermediate. Its molecular formula, C₈H₁₆O, allows for a wide array of constitutional isomers, each with unique properties. The presence of a stereocenter at the alpha-carbon gives rise to (R) and (S) enantiomers, a crucial factor in stereoselective synthesis and pharmaceutical applications. The synthesis of 2-propylpentanal is most reliably achieved through the controlled oxidation of its corresponding primary alcohol, a process that demands careful selection of reagents to prevent over-oxidation. Proper handling and storage are paramount due to the inherent hazards associated with aliphatic aldehydes. This guide provides the foundational knowledge necessary for professionals working with this and related chemical structures.

References

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A Comprehensive Spectroscopic Guide to 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propylvaleraldehyde, also known as 2-propylpentanal, is a branched-chain aliphatic aldehyde with the chemical formula C₈H₁₆O.[1][2] As a valuable synthetic intermediate in various chemical industries, its unambiguous identification and characterization are paramount for quality control and process optimization.[3] This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering researchers and drug development professionals a core reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein are based on established spectroscopic principles and analysis of analogous structures, providing a robust predictive profile of the compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme used throughout this guide for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its unique branched structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex aliphatic region. The symmetry of the two propyl groups simplifies the spectrum, reducing the number of unique signals.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Assigned Protons Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde H H1 ~ 9.6 Triplet (t) ~ 1.9 1H
Alpha-H H2 ~ 2.2 - 2.4 Multiplet (m) - 1H
Methylene H's H3, H3' ~ 1.4 - 1.6 Multiplet (m) - 4H
Methylene H's H4, H4' ~ 1.2 - 1.4 Multiplet (m) - 4H

| Methyl H's | H5, H5' | ~ 0.9 | Triplet (t) | ~ 7.4 | 6H |

Causality Behind Assignments:

  • H1 (Aldehyde): The proton attached to the carbonyl carbon is strongly deshielded by the electronegative oxygen atom, placing its signal significantly downfield (~9.6 ppm).[4] Its multiplicity as a triplet arises from coupling to the single alpha-proton (H2).

  • H2 (Alpha-H): This proton is adjacent to the electron-withdrawing carbonyl group, shifting it downfield relative to other aliphatic protons. It is coupled to the aldehyde proton and the four H3/H3' protons, resulting in a complex multiplet.

  • Aliphatic Protons (H3, H4, H5): The terminal methyl groups (H5, H5') appear as a clean triplet due to coupling with the adjacent methylene protons (H4, H4'). The methylene protons (H3, H3' and H4, H4') produce overlapping multiplets in the upfield region, typical for alkyl chains.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Assigned Carbon Label Predicted Chemical Shift (δ, ppm)
Carbonyl C C1 ~ 204
Alpha-C C2 ~ 55
Methylene C's C3, C3' ~ 32
Methylene C's C4, C4' ~ 21

| Methyl C's | C5, C5' | ~ 14 |

Causality Behind Assignments:

  • C1 (Carbonyl): The carbonyl carbon is the most deshielded carbon, appearing at a characteristic chemical shift greater than 200 ppm.[6]

  • C2 (Alpha-C): The alpha-carbon is directly attached to the carbonyl group, causing a downfield shift to ~55 ppm.

  • Aliphatic Carbons (C3, C4, C5): These carbons appear in the typical aliphatic region. The chemical shifts generally decrease as the distance from the electron-withdrawing carbonyl group increases.[6][7] The terminal methyl carbons are the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating system for obtaining high-quality NMR spectra.

  • Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative accuracy, ensure the sample is fully dissolved.

  • Internal Standard: Add tetramethylsilane (TMS) to the solution as an internal reference standard (δ = 0.00 ppm). Most commercial deuterated solvents already contain TMS.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: The instrument must be tuned to the appropriate frequencies for ¹H and ¹³C in the specific probe used. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to ensure sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of an aliphatic aldehyde.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aldehyde C-H Stretch ~ 2820 and ~ 2720 Weak / Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aldehyde C=O Stretch ~ 1730 Strong, Sharp
CH₂ Scissoring ~ 1465 Medium

| CH₃ Symmetric Bending | ~ 1380 | Medium |

Causality Behind Assignments:

  • C=O Stretch: The most diagnostic peak in the spectrum is the intense, sharp absorption around 1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated aliphatic aldehyde.[8][9]

  • Aldehyde C-H Stretch: A hallmark of aldehydes is the appearance of two weak-to-medium bands resulting from the C-H stretch of the aldehyde proton. These bands, often appearing as a "Fermi doublet," are located at approximately 2820 cm⁻¹ and 2720 cm⁻¹.[10] Their presence is a strong confirmation of the aldehyde functional group.

  • Aliphatic C-H Stretch: The strong, broad absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the numerous methyl (CH₃) and methylene (CH₂) groups in the two propyl chains.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.[11]

  • Method: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer.

  • Background Scan: First, acquire a background spectrum of the empty, clean salt plates. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to generate a high-quality spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the salt plates with a dry, volatile solvent (e.g., dichloromethane or acetone) and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the structural fragments of a molecule. The fragmentation pattern serves as a molecular fingerprint. The molecular weight of this compound is 128.21 g/mol .[1][2]

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 128, though it may be of low intensity. The fragmentation is dictated by the aldehyde functional group and the branched alkyl structure.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
128 [C₈H₁₆O]⁺˙ Molecular Ion (M⁺˙)
86 [C₄H₈O]⁺˙ McLafferty Rearrangement
85 [C₅H₉O]⁺ α-cleavage (Loss of •C₃H₇)
57 [C₄H₉]⁺ Alkyl chain fragmentation
43 [C₃H₇]⁺ Alkyl chain fragmentation
42 [C₃H₆] Neutral loss in McLafferty Rearrangement

| 29 | [C₂H₅]⁺ | Alkyl chain fragmentation |

Causality Behind Fragmentation: The energetically unstable molecular ion undergoes predictable cleavage patterns to form more stable fragments.[12]

G cluster_mclafferty cluster_alpha M Molecular Ion (M⁺˙) m/z = 128 mclafferty McLafferty Rearrangement (+ γ-H transfer) M->mclafferty alpha_cleavage α-Cleavage M->alpha_cleavage m86 Fragment Ion [C₄H₈O]⁺˙ m/z = 86 mclafferty->m86 propene Neutral Loss Propene (C₃H₆) m/z = 42 mclafferty->propene m85 Fragment Ion [C₅H₉O]⁺ m/z = 85 alpha_cleavage->m85 propyl_radical Neutral Loss Propyl Radical (•C₃H₇) alpha_cleavage->propyl_radical

Caption: Key fragmentation pathways for this compound in EI-MS.

  • McLafferty Rearrangement: This is a highly characteristic fragmentation for aldehydes possessing a γ-hydrogen.[13] A hydrogen atom from a γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond. This results in the elimination of a neutral propene molecule (C₃H₆, mass 42) and the formation of a prominent radical cation at m/z 86.

  • α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the α-carbon. For this compound, this leads to the loss of a propyl radical (•C₃H₇, mass 43), generating a resonance-stabilized acylium ion at m/z 85.

  • Alkyl Fragmentation: The aliphatic side chains can fragment to produce a series of carbocation fragments, such as the butyl cation at m/z 57 and the propyl cation at m/z 43.[14]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Dilute the this compound sample in a volatile solvent (e.g., methanol or hexane). Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system which provides separation and clean sample introduction.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns, allowing for library matching and structural confirmation.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Scan a mass range appropriate for the compound, for instance, from m/z 20 to 200, to detect the molecular ion and all significant fragments.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion and compare the fragmentation pattern with predicted pathways and spectral libraries.

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solubility of 2-Propylvaleraldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Propylvaleraldehyde in Organic Solvents

Foreword for the Researcher

In the fields of synthetic chemistry, formulation science, and drug development, understanding the solubility of a reagent is a foundational requirement for process optimization, purification, and product formulation. This compound (also known as 2-propylpentanal), a C8 aldehyde, presents an interesting case study in solubility due to its dual chemical nature: a polar carbonyl head and a substantial nonpolar alkyl body. This guide moves beyond a simple data sheet to provide a Senior Application Scientist’s perspective on why this compound behaves the way it does in various organic solvents. We will explore the theoretical underpinnings of its solubility, provide a robust experimental framework for its quantitative determination, and offer a predictive analysis of its behavior across a spectrum of common laboratory solvents.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favorable when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[1] This balance is qualitatively summarized by the adage "like dissolves like," which highlights the importance of matching molecular polarities.[1][2][3][4]

Molecular Profile of this compound (C₈H₁₆O):

  • Polar Region: The molecule contains a carbonyl group (C=O). The oxygen atom is a hydrogen bond acceptor, and the C=O bond possesses a significant dipole moment. This allows for dipole-dipole interactions with polar solvents.[5][6]

  • Nonpolar Region: The molecule is dominated by a branched C8 hydrocarbon chain. This large, lipophilic ("fat-loving") portion engages in weak van der Waals forces (London dispersion forces) and is best solvated by nonpolar solvents.

  • Overall Polarity: With a calculated LogP (a measure of lipophilicity) of approximately 2.4-2.6, this compound is classified as a moderately polar to nonpolar compound.[5][6] The large alkyl chain's influence outweighs that of the single polar carbonyl group.

Therefore, we can predict that this compound will be most soluble in solvents that are themselves nonpolar or moderately polar, which can effectively solvate its large hydrocarbon structure while also interacting with its carbonyl group.

Predictive Solubility Profile of this compound

While comprehensive quantitative public data is scarce, we can construct a highly reliable predictive solubility profile based on the principles of intermolecular forces and solvent polarity. The following table categorizes common organic solvents by their nature and predicts the solubility of this compound.

Solvent ClassExample SolventRelative PolarityPredicted SolubilityRationale for Prediction
Nonpolar Aliphatic n-Hexane0.009High / Miscible Van der Waals forces dominate. The nonpolar hexane readily solvates the C8 alkyl chain of the aldehyde.
Nonpolar Aromatic Toluene0.099High / Miscible Primarily van der Waals forces, with some potential for weak dipole-induced dipole interactions with the aromatic ring.
Ethers Diethyl Ether0.117High / Miscible Moderately polar. The ether oxygen can accept hydrogen bonds (not relevant here) and its alkyl groups effectively solvate the aldehyde's nonpolar chain.
Halogenated Dichloromethane0.309High / Miscible A polar aprotic solvent that can engage in dipole-dipole interactions with the carbonyl group while having sufficient nonpolar character.
Ketones Acetone0.355High / Miscible A polar aprotic solvent. Strong dipole-dipole interactions between the acetone and aldehyde carbonyl groups promote solubility.[7][8][9]
Esters Ethyl Acetate0.228High / Miscible Moderately polar aprotic. Similar to acetone, it engages in favorable dipole-dipole interactions.
Alcohols (Protic) Ethanol0.654High / Miscible Ethanol has both a polar hydroxyl group and a nonpolar ethyl group, making it an excellent bridge solvent. It can interact with the aldehyde's carbonyl group and solvate the alkyl chain.
Alcohols (Protic) Methanol0.762Moderate More polar than ethanol. While it can interact with the carbonyl group, its high polarity and strong hydrogen-bonding network are less compatible with the large C8 nonpolar tail, potentially leading to lower solubility compared to ethanol.
Highly Polar Protic Water1.000Very Low The strong hydrogen-bonding network of water is difficult to disrupt by the largely nonpolar aldehyde. The energetic cost of creating a cavity in water for the C8 chain is high, resulting in very poor solubility.[3]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444Moderate A highly polar aprotic solvent. While strong dipole-dipole interactions are possible, the extreme polarity of DMSO makes it a less ideal match for the large nonpolar portion of the solute compared to solvents like acetone or THF.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a standardized experimental method is required. The isothermal shake-flask method, as outlined in OECD Test Guideline 105, is the gold standard for determining the solubility of a substance.[10][11][12][13][14] This protocol is a self-validating system because it is designed to ensure that a true thermodynamic equilibrium is reached.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Preparation:

    • Rationale: Purity is paramount, as impurities can significantly alter solubility.[10][14]

    • Action: Ensure both the this compound (solute) and the chosen organic solvent are of high purity (e.g., >99%). Degas the solvent if necessary.

  • System Setup:

    • Rationale: A constant temperature is critical because solubility is temperature-dependent. An excess of solute ensures that the solvent becomes saturated.[15]

    • Action: In several sealed vessels (e.g., 20 mL glass vials with PTFE-lined caps), add a known volume of the solvent (e.g., 10 mL). Add an excess amount of this compound to each vessel, ensuring a visible amount of undissolved liquid aldehyde remains.

  • Equilibration:

    • Rationale: Continuous agitation is required to maximize the surface area between the solute and solvent, facilitating the dissolution process and ensuring the entire system reaches equilibrium. A long equilibration time (24-72 hours) confirms that the measured concentration is the true thermodynamic solubility, not a kinetically limited value.[15]

    • Action: Place the vessels in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for at least 24 hours. To validate equilibrium, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation:

    • Rationale: It is crucial to analyze only the saturated solution, free from any undissolved solute microdroplets, which would artificially inflate the measured concentration.[16]

    • Action: Stop the agitation and allow the vessels to stand undisturbed in the temperature bath for at least 24 hours to allow the excess aldehyde to settle. Alternatively, for faster separation, centrifuge the samples in a temperature-controlled centrifuge.

  • Sampling and Analysis:

    • Rationale: A precise analytical technique is needed to quantify the concentration of the solute in the saturated solvent phase. Gas Chromatography with a Flame Ionization Detector (GC-FID) is ideal for volatile organic compounds like aldehydes.

    • Action: Carefully extract an aliquot of the clear, supernatant (the saturated solution). Prepare a series of calibration standards of this compound in the same solvent. Analyze the samples and standards by GC-FID.

  • Calculation:

    • Rationale: The calibration curve allows for the conversion of the analytical signal (e.g., peak area) into a precise concentration.

    • Action: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from this curve to calculate the concentration of this compound in the saturated sample. Express the final solubility in units such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_setup 2. System Setup cluster_equil 3. Equilibration cluster_sep 4. Phase Separation cluster_analysis 5. Analysis P1 Verify Purity of Solute & Solvent (>99%) S1 Add Known Volume of Solvent to Vial P1->S1 S2 Add Excess This compound S1->S2 E1 Agitate in Shaker Bath at Constant Temp (e.g., 25°C) S2->E1 E2 Sample at 24h, 48h, 72h to Confirm Equilibrium E1->E2 Sep1 Cease Agitation E2->Sep1 Sep2 Allow Phases to Settle (or Centrifuge) Sep1->Sep2 A1 Sample Supernatant Sep2->A1 A2 Analyze by GC-FID against Standards A1->A2 R1 Quantitative Solubility Value A2->R1 Calculate Concentration (g/100mL or mol/L)

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Interpretation of Solubility Behavior

The solubility of this compound is a balance between its two key structural features. The interplay of these features with the properties of the solvent dictates the final solubility.

  • Dominance of the Alkyl Chain: In nonpolar and moderately polar solvents (hexane, toluene, ethers, ketones), the large, nonpolar C8 chain is the primary driver of solubility. These solvents readily create a low-energy cavity for the alkyl group and interact favorably via van der Waals forces.

  • Role of the Carbonyl Group: In polar aprotic solvents like acetone, the dipole-dipole interactions between the solvent's carbonyl and the aldehyde's carbonyl are strong and favorable, contributing significantly to high solubility.

  • The "Mismatched" Solvents: In highly polar solvents like water, the energetic penalty for solvating the large nonpolar tail is too high. Water molecules are more stable interacting with each other via their strong hydrogen bond network than they are interacting with the hydrocarbon chain. This leads to phase separation and very low solubility.

Logical Relationship Diagram

G Solute This compound (Solute) SP1 Large Nonpolar C8 Alkyl Chain Solute->SP1 SP2 Polar Carbonyl Group (Dipole Moment) Solute->SP2 Solvent Organic Solvent VP1 Nonpolar Character (van der Waals Forces) Solvent->VP1 VP2 Polar Character (Dipole-Dipole Forces) Solvent->VP2 SP1->VP1 Outcome Solubility Outcome SP1->Outcome Favored by Solvent's Nonpolar Character SP2->VP2 SP2->Outcome Favored by Solvent's Polar Character VP1->Outcome VP2->Outcome

Sources

reactivity of alpha-branched aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Alpha-Branched Aldehydes for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-branched aldehydes are indispensable building blocks in modern organic synthesis, particularly for constructing molecules with sterically congested quaternary carbon stereocenters—a common motif in pharmaceuticals and natural products.[1] However, their unique structure presents significant challenges. The steric hindrance adjacent to the carbonyl group fundamentally alters their reactivity compared to linear aldehydes, leading to attenuated reaction rates, complex stereochemical outcomes, and the need for highly specialized synthetic strategies.[1][2][3] This guide provides a comprehensive analysis of the core principles governing the reactivity of these challenging substrates. We will dissect the steric and electronic effects at play, explore modern catalytic solutions that have revolutionized their use, and provide field-proven protocols for their successful application in synthesis.

Introduction: The Challenge of the Alpha-Quaternary Center

Alpha-branched aldehydes, characterized by the presence of a substituent on the carbon atom immediately adjacent (α) to the aldehyde functional group, are crucial intermediates in synthetic chemistry. Their value lies in their ability to serve as precursors to molecules containing a tetrasubstituted, or quaternary, carbon atom. The construction of such centers in a stereocontrolled manner is a formidable challenge in synthesis, yet essential for accessing a vast array of biologically active compounds.[1]

The core difficulty arises from the steric bulk at the α-position. This congestion directly impacts the two primary reactive sites of the molecule: the electrophilic carbonyl carbon and the potentially acidic α-proton. Consequently, these substrates are often unreactive or provide poor selectivity under standard reaction conditions, necessitating a nuanced and strategic approach.[1][4][5]

Fundamental Reactivity Principles

The Carbonyl Center: A Tale of Steric Hindrance

The canonical reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. For α-branched aldehydes, this fundamental transformation is significantly impeded. The substituent at the α-position acts as a steric shield, hindering the trajectory of the incoming nucleophile.[6][7]

This leads to several observable consequences:

  • Reduced Reaction Rates: Reactions with common nucleophiles like Grignard reagents, organolithiums, and metal hydrides are often sluggish, requiring higher temperatures or longer reaction times compared to their linear counterparts.

  • Competing Side Reactions: The hindered nature of the carbonyl can promote alternative reaction pathways. For example, with sterically demanding and basic nucleophiles, deprotonation at the α-position to form an enolate can compete with or even dominate over direct 1,2-addition.[8]

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors.[8] The presence of an α-branch, however, makes these aldehydes behave more like hindered ketones, diminishing their inherent reactivity advantage.

Caption: Steric hindrance at the carbonyl of α-branched vs. linear aldehydes.

The Alpha-Position: The Crowded Enolate/Enamine Intermediate

Functionalization at the α-carbon typically proceeds through the formation of a nucleophilic enolate or enamine intermediate.[9] For α-branched aldehydes, this step is fraught with challenges:

  • Attenuated Reactivity: The resulting trisubstituted enolate or enamine intermediates are sterically crowded, which reduces their nucleophilicity and slows down subsequent reactions with electrophiles.[1][2][10]

  • Control of Geometry: The condensation of a chiral amine catalyst with an α-branched aldehyde can lead to a mixture of E and Z configured enamine intermediates. Since the facial selectivity of the subsequent electrophilic attack depends on this geometry, uncontrolled formation can lead to poor enantioselectivity.[1][2][5]

  • Harsh Formation Conditions: While enolates of simple aldehydes can be formed with standard bases, the formation of a thermodynamically stable, trisubstituted enolate from an α-branched aldehyde often requires stronger bases and carefully controlled conditions, which can be incompatible with other functional groups.[11]

G Aldehyde α-Branched Aldehyde R-CHR'-CHO Iminium Iminium Ion Aldehyde->Iminium + Catalyst, -H₂O Catalyst Chiral Primary Amine R''NH₂ Enamine_E E-Enamine Iminium->Enamine_E -H⁺ Enamine_Z Z-Enamine Iminium->Enamine_Z -H⁺ Product_R {R-Product} Enamine_E->Product_R + Electrophile (E⁺) (Top-face attack) Product_S {S-Product} Enamine_Z->Product_S + Electrophile (E⁺) (Bottom-face attack)

Caption: Formation of E/Z enamine isomers leading to different stereochemical outcomes.

Modern Catalytic Solutions for Asymmetric α-Functionalization

The difficulties inherent to α-branched aldehydes have spurred the development of powerful catalytic methods. These strategies are designed to generate reactive intermediates under mild conditions while precisely controlling the stereochemical outcome.

Organocatalysis: The Rise of Enamine Activation

Aminocatalysis has emerged as a premier strategy for the asymmetric functionalization of aldehydes.[1] This approach utilizes small, chiral organic molecules, typically primary or secondary amines, to form transient enamine intermediates.

For α-branched substrates, chiral primary amines are vastly superior to their secondary amine counterparts.[2] Primary amine catalysts can overcome the steric hindrance more effectively and often provide higher levels of stereocontrol. Bifunctional catalysts, which incorporate a hydrogen-bond donor moiety (like a thiourea) alongside the amine, are particularly effective at controlling the geometry of the transition state.[12][13] This strategy has enabled a wide range of transformations, including:

  • α-Alkylation: Creating C-C bonds with high enantioselectivity.[14][15]

  • α-Halogenation: Introducing fluorine, chlorine, or bromine to generate chiral α-halo aldehydes.[1][16]

  • α-Amination and Hydroxylation: Forming C-N and C-O bonds.[1]

Catalyst TypeModel ReactionTypical ElectrophileYield (%)Enantiomeric Excess (% ee)Reference
Chiral Primary Amineα-FluorinationN-Fluorobenzenesulfonimide (NFSI)85-95%90-99%[1]
Primary Amino Acidα-AllylationAllyl Bromide70-87%90-96%[15]
Bifunctional Thioureaα-AlkylationDiphenylbromomethane80-92%91-98%[13]
Secondary Amineα-ChlorinationN-Chlorosuccinimide (NCS)VariableOften <70%[1]
Table 1. Comparison of Organocatalysts for Asymmetric α-Functionalization of α-Branched Aldehydes.
Synergistic Catalysis: Merging Pathways

To access even more challenging transformations, researchers have merged organocatalysis with other catalytic paradigms, such as photoredox and metal catalysis.

  • Photoredox/Enamine Dual Catalysis: This groundbreaking strategy enables the α-alkylation of aldehydes using simple, unactivated olefins as coupling partners.[17][18] An iridium or organic dye photoredox catalyst generates a radical from the olefin, which is then intercepted by the enamine intermediate. This method avoids the use of harsh alkylating agents and represents a significant advance in C-C bond formation.[19]

  • Metal/Organo Dual Catalysis: A classic example involves the combination of palladium catalysis with enamine catalysis for the direct α-allylation of α-branched aldehydes.[20] The palladium catalyst activates an allyl ester to form a π-allyl complex, which serves as the electrophile for the chiral enamine, allowing for the construction of a quaternary stereocenter with high enantioselectivity.[20]

G cluster_photo Photoredox Cycle cluster_enamine Enamine Cycle PC Photo- catalyst (Ir) PC_star PC* PC->PC_star Visible Light PC_star->PC SET Olefin Olefin Radical Alkyl Radical (R•) Olefin->Radical HAT Enamine Enamine Radical->Enamine Radical Addition Aldehyde Aldehyde Aldehyde->Enamine + Amine Cat. Amine_cat Amine Catalyst Product α-Alkylated Product Enamine->Product + R• Product->Aldehyde Hydrolysis

Caption: Simplified workflow for synergistic photoredox and enamine catalysis.

Classic Transformations Adapted for Hindered Systems

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis.[21] When using α-branched aldehydes, the steric bulk plays a crucial role in determining the stereochemical outcome.[22]

  • E-Selectivity: With standard stabilized phosphonates (e.g., phosphonoacetates), the reaction with α-branched aldehydes typically favors the formation of the thermodynamically more stable (E)-alkene. The steric interaction between the aldehyde's α-substituent and the phosphonate in the transition state disfavors the pathway leading to the (Z)-isomer.[21][23]

  • Z-Selectivity: Achieving high (Z)-selectivity is more challenging but can be accomplished using the Still-Gennari modification. This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers. These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[24]

Practical Guide: Experimental Protocols

Protocol 1: Organocatalytic Asymmetric α-Fluorination

This protocol is representative of a modern organocatalytic approach to functionalizing an α-branched aldehyde.

Reaction: Asymmetric fluorination of 2-phenylpropanal using a chiral primary amine catalyst.

Materials:

  • 2-Phenylpropanal

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (chiral catalyst)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (0.1 mmol, 20 mol%).

  • Add anhydrous DCM (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Add 2-phenylpropanal (0.5 mmol, 1.0 equiv) to the solution.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add NFSI (0.6 mmol, 1.2 equiv) in one portion.

  • Allow the reaction to stir at 0 °C, monitoring by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α-fluorinated aldehyde.

  • Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Still-Gennari (Z)-Selective HWE Olefination

This protocol illustrates how to achieve (Z)-selectivity in an olefination with a hindered aldehyde.

Reaction: (Z)-selective olefination of 2-methylpentanal with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • 18-Crown-6

  • 2-Methylpentanal

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the phosphonate reagent (1.2 mmol, 1.2 equiv) and 18-crown-6 (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution (1.2 mL, 1.2 mmol) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of 2-methylpentanal (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the (Z)-α,β-unsaturated ester.

Conclusion and Future Outlook

The reactivity of α-branched aldehydes is a rich field defined by unique steric and electronic challenges. While classical methods often fall short, the advent of sophisticated catalytic systems—particularly in the realms of organocatalysis and synergistic catalysis—has transformed these "challenging substrates" into powerful tools for constructing complex molecular architectures.[1] Future developments will likely focus on expanding the scope of dual catalytic systems, developing more efficient and sustainable catalysts, and applying these methods to the synthesis of increasingly complex drug candidates and natural products. The principles and protocols outlined in this guide provide a robust foundation for researchers aiming to harness the synthetic potential of this important class of molecules.

References

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  • Zuo, Z., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. [Link][17]

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  • Yoshida, M., et al. (2013). Direct Asymmetric α-Allylation of α-Branched Aldehydes by Two Catalytic Systems with an Achiral Pd Complex and a Chiral Primary α-Amino Acid. The Journal of Organic Chemistry. [Link][20]

  • Chemist, K. (2014). Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. [Link][11]

  • Yoshida, M., et al. (2021). Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. The Journal of Organic Chemistry. [Link][14]

  • Ferroud, C., et al. (2016). Proposed mechanism for the α-alkylation of aldehydes. ResearchGate. [Link][19]

  • Taylor, M. S., & Jacobsen, E. N. (2010). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. ACS Publications. [Link][12]

  • Yoshida, M., et al. (2021). Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides. PubMed. [Link][15]

  • Rodrigo, E., et al. (2011). Enantioselective organocatalytic formal allylation of α-branched aldehydes. Chemical Communications. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2010). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. PMC. [Link][13]

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  • Oiarbide, M., et al. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. MDPI. [Link][2]

  • Various Authors. Horner–Wadsworth–Emmons reaction. Wikipedia. [Link][21]

  • Palomo, C., et al. (2015). Asymmetric Fluorination of α-Branched Aldehydes by Chiral Primary Amine Catalysis: Reagent-Controlled Enantioselectivity Switch. ResearchGate. [Link][16]

  • Various Authors. (2014). Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4. PubMed Central - NIH. [Link]

  • Various Authors. (2008). A General Organocatalyst for Direct α-Functionalization of Aldehydes. Journal of the American Chemical Society. [Link]

  • Various Authors. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link][22]

  • Various Authors. (2020). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link][9]

  • Various Authors. (2023). Main challenges for enantioselective α‐branched aldehyde addition to maleimides with quaternary carbon formation. ResearchGate. [Link][3]

  • Various Authors. Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link][24]

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2-Propylvaleraldehyde: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propylvaleraldehyde (also known as 2-propylpentanal) is a branched-chain C8 aliphatic aldehyde that serves as a pivotal synthetic intermediate in the fine chemical and pharmaceutical industries.[1][2][3] Its unique α-disubstituted structure provides a valuable scaffold for the synthesis of complex molecules, most notably the broad-spectrum antiepileptic drug, Valproic Acid.[1][4] This technical guide offers an in-depth exploration of this compound, covering its synthesis, core reactivity, and critical applications. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes established protocols with mechanistic insights to provide a practical and authoritative resource for leveraging this versatile intermediate in drug discovery and development.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory and for scaling up processes. This compound is a colorless to light yellow, oily liquid with a characteristic pungent odor.[1][] Its branched structure influences its physical properties, such as boiling point and density, when compared to its linear isomer, octanal.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18295-59-5[1][6][7]
Molecular Formula C₈H₁₆O[1][7]
Molecular Weight 128.21 g/mol [1][3][7]
Boiling Point 78-81°C @ 150 mmHg; 163°C @ 760 mmHg[1][]
Density 0.809 g/cm³[1]
Refractive Index 1.4142[1]
Flash Point 46.2°C[1]
Synonyms 2-Propylpentanal, 2-Propyl Pentyraldehyde[1][2][][7]

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with refrigerator storage recommended to minimize degradation.[1]

  • Toxicity: While specific toxicology data is limited in the provided search results, aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. Standard safe handling procedures for organic chemicals should be strictly followed.

Synthesis of this compound

The efficient synthesis of this compound is critical for its application as a starting material. While several methods exist, the Lewis acid-catalyzed rearrangement of 2,2-dipropyloxirane stands out for its high reported yield.[1][8]

Primary Synthetic Route: Rearrangement of 2,2-Dipropyloxirane

This method leverages the inherent reactivity of epoxides in the presence of a Lewis acid to induce a hydride shift, resulting in the formation of the target aldehyde. The use of boron trifluoride diethyl etherate (BF₃·OEt₂) is particularly effective for this transformation.

Mechanism Rationale: The reaction proceeds via coordination of the Lewis acid (BF₃) to the epoxide oxygen, activating the ring towards nucleophilic attack or rearrangement. In this case, the electron-rich C-O bond is polarized, creating a partial positive charge on the more substituted carbon. A subsequent, rapid 1,2-hydride shift from the adjacent carbon occurs to relieve this charge, collapsing the intermediate to the more stable carbonyl compound. This pathway is favored due to the formation of a thermodynamically stable aldehyde.

G cluster_0 Epoxide Activation & Rearrangement start 2,2-Dipropyloxirane activated_complex Activated Complex (Lewis Acid Coordinated) start->activated_complex Coordination lewis_acid BF₃·OEt₂ lewis_acid->activated_complex intermediate Carbocation-like Intermediate activated_complex->intermediate Ring Opening product This compound intermediate->product 1,2-Hydride Shift

Caption: Lewis acid-catalyzed rearrangement of an epoxide to an aldehyde.

Detailed Experimental Protocol: This protocol is adapted from the reaction conditions reported in the Journal of Medicinal Chemistry.[8]

  • Vessel Preparation: To a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add dry benzene (100 mL). Cool the flask to 5°C in an ice-water bath.

  • Reagent Addition: Add 2,2-dipropyloxirane (1 eq.) to the reaction flask.

  • Catalyst Introduction: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq.) dropwise via the dropping funnel over 10 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a potent Lewis acid like BF₃·OEt₂ is crucial for efficient ring-opening at low temperatures, minimizing side reactions.[8]

  • Reaction Monitoring: Stir the reaction mixture at 5°C. The reaction is typically rapid, often completing within an hour.[8] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound. A reported yield for this transformation is 81%.[8]

This compound as a Synthetic Intermediate

The aldehyde functional group is one of the most versatile in organic chemistry, and this compound is no exception. It serves as a precursor to carboxylic acids, amines, and products of carbon-carbon bond formation.

Application 1: Oxidation to Valproic Acid

The most prominent application of this compound is its oxidation to 2-propylpentanoic acid, widely known as Valproic Acid.[1][4] Valproic acid and its salts are cornerstone therapies for epilepsy and are also used to treat bipolar disorder and prevent migraines.[9][10][11]

Reaction Workflow: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. A variety of reagents can accomplish this, but for process safety and efficiency, reagents like potassium permanganate (KMnO₄) or buffered sodium chlorite (NaClO₂) are often employed.

G start This compound process Oxidation Reaction (Aqueous or Biphasic System) start->process reagent Oxidizing Agent (e.g., KMnO₄, Jones Reagent) reagent->process workup Acidic Workup & Extraction process->workup Reaction Mixture product Valproic Acid (2-Propylpentanoic Acid) workup->product Purified Product

Caption: General workflow for the oxidation of this compound to Valproic Acid.

Representative Protocol (Potassium Permanganate Oxidation):

  • Setup: In a flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1 eq.) in acetone (10 parts). Cool the solution to 0-5°C.

  • Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄) (1.5 eq.) in water (10 parts).

  • Reaction: Add the KMnO₄ solution dropwise to the aldehyde solution, maintaining the temperature below 10°C. The causality here is critical: exothermic oxidation must be controlled to prevent side reactions and ensure safety. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: Stir vigorously until TLC/GC analysis confirms the complete consumption of the starting aldehyde.

  • Workup: Filter the reaction mixture to remove the MnO₂ precipitate. Acidify the filtrate to pH ~1-2 with concentrated hydrochloric acid (HCl).

  • Extraction and Purification: Extract the acidic aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[12] Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude valproic acid, which can be further purified by distillation.

Application 2: Carbon-Carbon Bond Formation

The electrophilic carbonyl carbon and the adjacent acidic α-hydrogen (though sterically hindered) allow this compound to participate in various C-C bond-forming reactions, which are essential for building molecular complexity in drug discovery.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This is a powerful method for creating α,β-unsaturated systems. For instance, a downstream product of this compound is listed as 4-propyl-2-(2-trityl-2H-tetrazol-5-yl)-hept-2-enenitrile, which is formed via such a condensation.[1]

G aldehyde This compound intermediate Knoevenagel Adduct aldehyde->intermediate active_methylene Active Methylene Compound (Z-CH₂-Z') active_methylene->intermediate base Base (e.g., Piperidine) base->intermediate product α,β-Unsaturated Product intermediate->product - H₂O

Caption: The Knoevenagel condensation pathway for C-C bond formation.

This reactivity allows for the introduction of diverse functional groups and the extension of carbon chains, making this compound a valuable building block for creating libraries of compounds for biological screening.[13][14]

Application 3: Reductive Amination

Reductive amination is a highly efficient method for synthesizing amines. The process involves the reaction of this compound with ammonia or a primary/secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is a cornerstone of medicinal chemistry for introducing basic nitrogen centers, which are prevalent in active pharmaceutical ingredients.[15]

Protocol Outline:

  • Imine Formation: Dissolve this compound (1 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane). A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • In Situ Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are chosen for their selectivity; they readily reduce the protonated imine intermediate but are slow to reduce the starting aldehyde, thus maximizing the yield of the desired amine.

  • Workup & Purification: Quench the reaction, perform an aqueous workup, and purify the resulting branched amine product, typically by column chromatography or distillation.

Conclusion

This compound is more than just a simple aldehyde; it is a strategically important intermediate whose α-branched structure is a key feature in the design of various molecules. Its efficient synthesis and versatile reactivity, particularly in the production of the essential drug Valproic Acid, underscore its value to the pharmaceutical and chemical industries. The synthetic pathways detailed in this guide—oxidation, C-C bond formation, and reductive amination—provide a robust toolkit for chemists to exploit the full potential of this valuable building block in the creation of novel and complex chemical entities.

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An In-depth Technical Guide to 2-Propylpentanal: From Serendipitous Discovery to a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of the Discovery, Properties, and Methodologies of 2-Propylpentanal

Introduction: A Molecule in the Shadow of a Blockbuster Drug

The story of 2-propylpentanal, also known as valproic aldehyde, is intrinsically interwoven with the history of one of the most widely prescribed antiepileptic drugs, valproic acid. While valproic acid was first synthesized in 1882 by Beverly S. Burton, it was initially used merely as a solvent in laboratories for many decades. Its remarkable anticonvulsant properties were discovered by chance in 1962 by the French researcher Pierre Eymard. He observed that various compounds being screened for antiseizure activity consistently showed positive results when dissolved in valproic acid, leading to the realization that the solvent itself was the active agent. This serendipitous discovery propelled valproic acid into the pharmaceutical spotlight.

2-Propylpentanal, the aldehyde precursor to valproic acid, has a less documented independent history. Its emergence is primarily as a key intermediate in the synthesis of valproic acid and as a metabolite in the biotransformation of its parent carboxylic acid. This guide provides a comprehensive technical overview of 2-propylpentanal, from its synthesis and chemical properties to its metabolic significance, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Propylpentanal is an α-branched aldehyde, a class of compounds that present unique challenges and opportunities in organic synthesis due to steric hindrance around the carbonyl group.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 18295-59-5[3][4][5]
Molecular Formula C8H16O[3]
Molecular Weight 128.21 g/mol [3][6]
Boiling Point 160 °C[4]
Density 0.835 g/cm³[4]
Flash Point 46.2 °C[4]
Synonyms 2-Propylvaleraldehyde, 2-Propyl pentyraldehyde[3][4]

Synthesis of 2-Propylpentanal: A Methodological Deep Dive

The synthesis of 2-propylpentanal can be achieved through various routes, often tailored to specific starting materials and desired purity. Below are detailed protocols for common laboratory-scale syntheses, highlighting the causality behind the experimental choices.

Method 1: From 2-Propyl-1,2-epoxypentane

This method utilizes an epoxide rearrangement catalyzed by a Lewis acid. The choice of a Lewis acid like boron trifluoride etherate is critical for promoting the hydride shift required for the aldehyde formation.

Experimental Protocol:

  • In a reaction vessel, a solution of 2-propyl-1,2-epoxypentane (1 equivalent) in benzene is cooled to 0°C with vigorous stirring.[7] The use of a non-polar solvent like benzene is suitable for this reaction, and cooling is necessary to control the exothermic nature of the epoxide ring-opening.

  • A solution of boron trifluoride etherate (0.5 equivalents) in benzene is added to the cooled epoxide solution.[7] The substoichiometric amount of the catalyst is sufficient to drive the reaction to completion.

  • The reaction mixture is stirred for 1 minute.[7] The short reaction time indicates a rapid rearrangement.

  • The reaction is quenched by the addition of water. This step deactivates the Lewis acid catalyst and initiates the workup procedure.

  • The organic and aqueous phases are separated.

  • The organic phase is washed sequentially with saturated aqueous sodium bicarbonate and water. This washing sequence is crucial to remove any remaining acidic catalyst and other water-soluble impurities.

  • The organic phase is dried over magnesium sulfate, filtered, and concentrated to yield a colorless oil.[7]

  • The crude product is purified by distillation to afford 2-propylpentanal (75% yield; boiling point 60-63°C at 0.1 mm Hg).[7]

Causality in Experimental Design: The choice of a potent Lewis acid like BF3·OEt2 is key to facilitating the rearrangement of the epoxide. The reaction is rapid and requires careful temperature control to minimize side reactions. The aqueous workup is standard for reactions involving Lewis acids.

Method 2: Hydrogenation of 2-Propylpent-4-enal

This method involves the selective reduction of a carbon-carbon double bond in the presence of an aldehyde functional group.

Experimental Protocol:

  • A Parr hydrogenation bottle is charged with 10% palladium on carbon (0.1 equivalent) and ethyl acetate. Palladium on carbon is a standard catalyst for heterogeneous hydrogenation, and ethyl acetate serves as the solvent.

  • A solution of 2-propylpent-4-enal in ethyl acetate is added to the hydrogenation bottle.

  • The mixture is hydrogenated at 300 N/m² of hydrogen pressure in a Parr hydrogenation apparatus at room temperature until hydrogen uptake ceases. The pressure and monitoring of hydrogen uptake are critical for ensuring the reaction goes to completion.

This method provides a straightforward route to 2-propylpentanal from its unsaturated precursor.

Spectroscopic Characterization

A definitive structural confirmation of 2-propylpentanal relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a publicly available, fully interpreted spectrum for 2-propylpentanal is not readily found in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (Proton NMR) Signals:

  • Aldehydic Proton (CHO): A characteristic downfield signal, likely a triplet, in the range of 9.5-9.8 ppm due to the deshielding effect of the carbonyl group and coupling with the adjacent methine proton.

  • α-Proton (CH): A multiplet in the region of 2.2-2.5 ppm, coupled to the aldehydic proton and the adjacent methylene protons.

  • Methylene Protons (CH₂): Multiple overlapping multiplets in the range of 1.2-1.7 ppm.

  • Methyl Protons (CH₃): A triplet around 0.9 ppm, characteristic of terminal methyl groups in an alkyl chain.

Expected ¹³C NMR (Carbon NMR) Signals:

  • Carbonyl Carbon (C=O): A highly deshielded signal in the region of 200-205 ppm.

  • α-Carbon (CH): A signal in the range of 50-60 ppm.

  • Alkyl Carbons (CH₂ and CH₃): Signals in the aliphatic region of the spectrum, typically between 10-40 ppm.

Expected Infrared (IR) Spectroscopy Bands:

  • C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

  • C-H Stretch (Alkyl): Strong absorption bands in the region of 2850-2960 cm⁻¹.

Metabolic Significance: The Link to Valproic Acid

2-Propylpentanal is a known metabolite of valproic acid. The metabolism of valproic acid is complex, involving several pathways, including glucuronidation, β-oxidation, and cytochrome P450-mediated oxidation. While valproic acid itself is the active anticonvulsant, its metabolites can have varying degrees of activity and toxicity.

The formation of 2-propylpentanal from valproic acid is a minor metabolic pathway. More significantly, some of the toxic effects of valproic acid, such as hepatotoxicity, have been linked to the formation of unsaturated metabolites like 2-propyl-4-pentenoic acid (4-ene-VPA).[8] The metabolism of branched-chain aldehydes, in general, is an area of interest in food science and toxicology, as they can be formed from the degradation of amino acids.[3][7]

Metabolic Pathway Overview:

Metabolism VPA Valproic Acid Metabolite1 2-propyl-4-pentenoic acid (4-ene-VPA) VPA->Metabolite1 CYP450 Metabolite2 2-Propylpentanal VPA->Metabolite2 Minor Pathway Toxicity Hepatotoxicity Metabolite1->Toxicity Further_Metabolism Further Metabolites Metabolite2->Further_Metabolism

Caption: Simplified metabolic pathways of valproic acid.

Applications and Future Directions

The primary application of 2-propylpentanal is as a synthetic intermediate in the production of valproic acid and its derivatives. Its role as a building block in organic synthesis extends to the potential creation of other branched-chain structures.

For drug development professionals, understanding the synthesis and impurity profile of 2-propylpentanal is crucial for ensuring the quality and safety of valproic acid active pharmaceutical ingredients (APIs). The presence of residual aldehydes or related impurities can have toxicological implications.

Future research may focus on developing more efficient and greener synthetic routes to 2-propylpentanal and other α-branched aldehydes. Furthermore, a deeper understanding of the metabolic fate and potential toxicity of 2-propylpentanal and related branched-chain aldehydes is warranted, particularly in the context of long-term valproic acid therapy.

Conclusion

2-Propylpentanal, while not a household name like its carboxylic acid counterpart, holds a significant position in the landscape of pharmaceutical chemistry. Its synthesis, characterization, and metabolic role are critical areas of knowledge for scientists working in drug discovery and development. This guide has provided a detailed technical overview, from its historical context to its practical synthesis and scientific significance, with the aim of equipping researchers with the foundational knowledge to work with this important chemical entity.

References

  • PrepChem. (n.d.). Synthesis of Example 2: 2 PROPYLPENTANAL. Retrieved from [Link]

  • G. Smit, et al. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. International Journal of Food Microbiology, 114(2), 129-141.
  • G. Smit, et al. (2009). Branched chain aldehydes: Production and breakdown pathways and relevance for flavour in foods. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-propyl pentanal 2-ethyl hexanal. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of EXAMPLE 6: 2-PROPYLPENTANAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propylpentanal. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-propylpentanal. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propyl pentanal 2-ethyl hexanal. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Valproic acid (HMDB0001877). Retrieved from [Link]

  • S. S. S. L. G. G. L. S. D. (2022). Valproic acid induced liver injury: An insight into molecular toxicological mechanism. Environmental Toxicology and Pharmacology, 95, 103967.
  • M. L. G. C. A. (2013). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology, 2013, 479364.
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  • A. M. M. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PubMed Central. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Therapeutic of Valproic Acid Metabolites and Its Role. Retrieved from [Link]

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toxicological properties of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Properties of 2-Propylvaleraldehyde

Executive Summary

This compound (2-PVA), also known as 2-propylpentanal, is an eight-carbon branched-chain aldehyde. While specific toxicological data for this compound is limited, a robust profile can be constructed through a combination of safety data, in-vitro metabolic studies, and a weight-of-evidence approach leveraging data from structurally similar aliphatic aldehydes. This guide synthesizes the available information to provide a comprehensive toxicological overview for researchers, scientists, and drug development professionals. The primary toxicological concerns associated with 2-PVA are local irritation upon direct contact, potential for skin sensitization, and hazards related to inhalation. Systemically, its metabolism to 2-propylpentanoic acid (valproic acid), a known anticonvulsant with a well-documented toxicity profile, is a critical consideration. This document will detail the chemical properties, toxicokinetics, and specific toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive effects, grounded in authoritative data and established testing protocols.

Chemical Identity and Physical Properties

This compound is an organic compound classified as an aldehyde. Its identity and key physicochemical properties are crucial for understanding its toxicological behavior, such as absorption, distribution, and potential for volatility.

PropertyValueSource(s)
Chemical Name This compound; 2-Propylpentanal[1][2]
CAS Number 18295-59-5[1][2][3]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1][2]
Appearance Liquid[4]
Boiling Point 78-81°C @ 150 mm Hg[1]
Density 0.809 g/cm³[1]
Flash Point 46.2°C[1]
Vapor Pressure 2.11 mmHg @ 25°C[1]
LogP (Octanol/Water) 2.40[1]

Toxicokinetics and Metabolism

The toxicological profile of this compound is intrinsically linked to its metabolic fate. As an aliphatic aldehyde, it is anticipated to follow well-established metabolic pathways for this chemical class.

Primary Metabolic Pathway: Oxidation

The primary metabolic pathway for short-chain aldehydes involves oxidation.[5][6] In the case of 2-PVA, this process is expected to convert the aldehyde group into a carboxylic acid, yielding 2-propylpentanoic acid, more commonly known as valproic acid. This metabolic conversion is of high toxicological significance, as valproic acid is a widely used pharmaceutical with a well-characterized profile of adverse effects, including hepatotoxicity and teratogenicity.

An in-vitro study specifically investigating the metabolism of 2-propylpentanal acetals confirmed their conversion to valproic acid.[7] The study demonstrated that this reaction is mediated by cytochrome P-450 enzymes in rat liver microsomes.[7] The process was inhibited by the P-450 inhibitor SKF-525A and was dependent on the presence of NADPH and oxygen, further supporting the involvement of this enzyme system.[7]

Diagram: Proposed Metabolic Pathway of this compound

Metabolic_Pathway PVA This compound VPA Valproic Acid (2-Propylpentanoic Acid) PVA->VPA Oxidation Enzyme Aldehyde Dehydrogenase Cytochrome P-450 Enzyme->PVA Catalyzes

Caption: Proposed primary metabolic pathway of this compound to Valproic Acid.

Acute Toxicity

Acute toxicity data identifies immediate hazards following a single, short-term exposure. For 2-PVA, the primary concerns are irritation and effects from inhalation.

Summary of Acute Effects
  • Inhalation: Classified as harmful if inhaled. Vapors may cause respiratory irritation.[8]

  • Dermal Contact: May cause an allergic skin reaction (skin sensitization). May be harmful in contact with skin.[8]

  • Eye Contact: Causes serious eye irritation.[8]

  • Ingestion: Harmful if swallowed.[8]

Quantitative Acute Toxicity Data (via Analogue)
EndpointSpeciesRouteValueSource(s)
LD50 Rat (male)Oral4590 mg/kg[9][10]
LD50 Rabbit (male)Dermal4865 mg/kg[9][10]
LC50 RatInhalation4000 ppm (4 hours)[9][10]

These values suggest a low to moderate order of acute toxicity. The primary concern upon acute exposure remains local irritation at the site of contact (skin, eyes, and respiratory tract).

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

The choice of this protocol over historical LD50 tests reflects a modern approach to minimize animal use while still obtaining sufficient information on acute toxicity and identifying the appropriate hazard classification. It is a self-validating system as the outcome of one step determines the next action.

  • Principle: A stepwise procedure using a limited number of animals per step. The dose for a given step is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Animal Selection: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.

  • Housing & Acclimatization: Animals are housed individually under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hr light/dark cycle) for at least 5 days prior to dosing.

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg).

    • Main Study:

      • If the first animal survives, four additional animals are dosed sequentially at the same level. If no more than one animal dies, the test is complete.

      • If the first animal dies, the next dose is decreased (e.g., to 50 mg/kg) and the procedure is repeated.

      • If the first animal shows no signs of toxicity, the next dose is increased (e.g., to 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.

  • Endpoint: The test allows for the determination of a dose that causes evident toxicity but not mortality, which is used for hazard classification rather than a point estimate of lethality.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential initiating event in carcinogenesis.

Mechanistic Insight and Analogue Data

Aldehydes are electrophilic compounds capable of reacting with nucleophilic sites on biological macromolecules, including DNA.[11] This reactivity is the underlying mechanism for their potential genotoxicity. While no specific genotoxicity data for 2-PVA were found, studies on the structural analogue propionaldehyde provide valuable insight.[12][13]

Assay TypeTest SystemResultSource(s)
Bacterial Reverse Mutation (Ames Test) Salmonella typhimuriumNegative[12][13]
In Vitro Mammalian Cell Gene Mutation Chinese Hamster Ovary (CHO) V79 cellsWeakly Positive[12][13]
In Vivo Mammalian Erythrocyte Micronucleus Test Mouse bone marrowNegative[12][13]

Interpretation: The data from propionaldehyde suggests that while it can induce mutations in mammalian cells in vitro, it lacks mutagenic activity in bacterial systems and does not cause chromosomal damage in a whole animal (in vivo).[12][13] This pattern is common for short-chain aldehydes, where in-vitro effects may not translate to in-vivo activity due to rapid metabolism and detoxification.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This test is a cornerstone of genotoxicity screening due to its high throughput, low cost, and validated predictivity for certain types of carcinogens. It is a self-validating system through the use of positive and negative controls and the requirement for a dose-response relationship.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of a substance to cause reverse mutations (reversions), restoring the functional capability to synthesize the amino acid and thus allowing growth on an amino-acid-deficient medium.

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rodents pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • To a test tube, add the S9 mix (or a buffer for tests without activation), the bacterial culture, and the test substance at various concentrations.

    • Molten top agar is added, and the contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertant colonies compared to the solvent control, typically reaching at least a two-fold increase over the background.

  • Controls: Each experiment includes:

    • Solvent (Negative) Control: To establish the spontaneous reversion rate.

    • Strain-Specific Positive Controls: Known mutagens (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9) to confirm the sensitivity of the bacterial strains.

Diagram: Ames Test Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. typhimurium) Mix Combine in Test Tube: - Bacteria - Test Substance - S9 Mix (or Buffer) Bacteria->Mix TestSubstance Test Substance (2-PVA) TestSubstance->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Plate Add Top Agar & Pour onto Minimal Agar Plate Mix->Plate Incubate Incubate at 37°C (48-72 hours) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: - Dose-Response - Compare to Controls Count->Analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated Dose Toxicity and Carcinogenicity

Assessing the effects of long-term exposure is critical for substances with potential for chronic human contact.

Target Organ Toxicity: Nasal Passages

For volatile aldehydes, the primary target organ upon repeated inhalation exposure is the respiratory tract, particularly the nasal passages.[10] This is a portal-of-entry effect driven by chronic irritation. Studies on n-butyraldehyde showed nasal lesions in rats and dogs at all tested concentrations (lowest being 125 ppm).[9][10] A 13-week oral gavage study with n-butyraldehyde also resulted in nasal lesions, demonstrating that even systemic exposure can target this tissue.[9]

Carcinogenicity Potential (via Analogue)

No long-term carcinogenicity studies on 2-PVA are available. However, the carcinogenic potential of other aldehydes provides a basis for concern.

  • Formaldehyde: Classified as a human carcinogen, causing nasopharyngeal cancer.[11][14]

  • Butyraldehyde: A two-year inhalation study in rats provided "clear evidence" of carcinogenicity, with a significantly increased incidence of squamous cell carcinoma in the nasal cavity of both male and female rats.[15]

  • Isobutyraldehyde: A 103-week inhalation study did not find a treatment-related increase in tumors, but did cause significant non-neoplastic nasal lesions at all doses.[10]

Causality and Synthesis: The consistent finding of nasal lesions across multiple short-chain aldehydes points to a common mechanism of chronic irritation leading to inflammation, cellular proliferation, and, in the case of butyraldehyde, tumor formation.[15] Given its structural similarity and irritant properties, 2-PVA should be considered a potential respiratory tract toxicant with carcinogenic potential, pending further data.

Reproductive and Developmental Toxicity

This endpoint assesses the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

Analogue Data: Propionaldehyde

Specific data for 2-PVA is lacking. However, a comprehensive study on propionaldehyde conducted under the OECD Screening Information Data Set (SIDS) protocol provides strong evidence for this class of compounds.[13]

  • Reproductive Toxicity: In rats exposed to propionaldehyde vapor at concentrations up to 1500 ppm, no effects were observed on any reproductive parameters, including litter size and viability. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was therefore greater than 1500 ppm.[13]

  • Developmental Toxicity: In the same study, there was no evidence of external malformations in pups from dams exposed to up to 1500 ppm throughout gestation. The NOAEL for developmental toxicity was also established as greater than 1500 ppm.[13]

Based on this robust analogue data, 2-PVA is not expected to be a specific reproductive or developmental toxicant.

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This protocol is an efficient screening method to obtain initial information on both repeated dose toxicity and potential reproductive/developmental effects.

  • Principle: Male and female rodents are dosed with the test substance for a pre-mating period, during mating, and for females, throughout gestation and lactation. It provides data on systemic toxicity, effects on reproductive performance, and effects on the developing offspring.

  • Animal Dosing: Typically, 10 male and 10 female rats per dose group are used. Dosing (e.g., oral gavage) begins in males for 2 weeks pre-mating and continues for a total of at least 4 weeks. Females are dosed for 2 weeks pre-mating, during mating, gestation, and up to day 13 of lactation.

  • Key Endpoints Measured:

    • Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, organ weights, and histopathology.

    • Offspring (F1 Generation): Viability at birth and during lactation, clinical signs, sex ratio, body weights.

  • Self-Validation: The inclusion of multiple dose groups and a control group allows for the establishment of a dose-response relationship. The comprehensive examination of both parental systemic toxicity and specific reproductive endpoints helps to distinguish between direct reproductive toxicity and effects that are secondary to maternal or paternal illness.

Conclusion and Toxicological Synthesis

The toxicological profile of this compound is characterized by significant local irritant effects and a systemic toxicity profile largely predicted by its primary metabolite, valproic acid.

  • Acute Hazards: The compound is a skin and eye irritant, a potential skin sensitizer, and is harmful via inhalation, primarily causing respiratory tract irritation.[8]

  • Metabolism: It is readily metabolized by cytochrome P-450 enzymes to valproic acid, a compound with known hepatotoxic and teratogenic potential.[7]

  • Genotoxicity: While direct data is absent, evidence from analogues suggests it is unlikely to be a bacterial mutagen or cause in-vivo chromosomal damage, though some in-vitro activity in mammalian cells may occur.[12][13]

  • Chronic Toxicity & Carcinogenicity: The primary concern from repeated exposure, particularly via inhalation, is chronic irritation of the nasal passages. Based on strong evidence from butyraldehyde, this chronic irritation presents a potential carcinogenic risk.[15]

  • Reproductive/Developmental Toxicity: Robust analogue data from propionaldehyde indicates that 2-PVA is unlikely to be a specific reproductive or developmental toxicant.[13]

Data Gaps and Future Research: The toxicological profile is heavily reliant on read-across from structural analogues. To refine this assessment, future research should prioritize in-vitro genotoxicity testing (Ames and mammalian cell assays) and a 28-day repeated dose oral toxicity study (OECD TG 407) on this compound itself. These studies would provide direct evidence to confirm the assumptions made from analogue data.

References

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • Qualitative Tier 2 Assessment - Benzaldehyde. (2021). Santos. Retrieved from [Link]

  • 2-Propylpentanal | C8H16O | CID 87560. (n.d.). PubChem. Retrieved from [Link]

  • OECD SIDS Initial Assessment Report for Propionaldehyde. (n.d.). Regulations.gov. Retrieved from [Link]

  • Chemicals Prioritized for Consideration for Developmental/Reproductive Toxicity Evaluation. (1997). OEHHA. Retrieved from [Link]

  • Acute toxicity study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughsight Screening Assays. (2019). SciSpace. Retrieved from [Link]

  • SIDS INITIAL ASSESSMENT PROFILE - Aliphatic Amines Category. (2011). OECD Existing Chemicals Database. Retrieved from [Link]

  • SIDS Initial Assessment Report for Propionaldehyde. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

  • Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. (2011). Scialli Consulting. Retrieved from [Link]

  • The safety evaluation of food flavoring substances: the role of genotoxicity studies. (2020). Food and Chemical Toxicology. Retrieved from [Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014). Chemical Research in Toxicology. Retrieved from [Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. (2019). Chemical Research in Toxicology. Retrieved from [Link]

  • Valeraldehyde - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

  • SIDS INITIAL ASSESSMENT PROFILE - n-valeraldehyde. (2005). OECD Existing Chemicals Database. Retrieved from [Link]

  • Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays. (1991). Mutation Research. Retrieved from [Link]

  • Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents. (1987). Drug Metabolism and Disposition. Retrieved from [Link]

  • Pentanal: Human health tier II assessment. (2017). NICNAS. Retrieved from [Link]

  • N-VALERALDEHYDE CAS N°: 110-62-3 - SIDS Initial Assessment Report. (2005). OECD Existing Chemicals Database. Retrieved from [Link]

  • Review of reproductive and developmental toxicity studies with isopropanol. (2008). Birth Defects Research Part B: Developmental and Reproductive Toxicology. Retrieved from [Link]

  • METALDEHYDE | Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. Retrieved from [Link]

  • Reproductive and Developmental Toxicology. (n.d.). ScienceDirect. Retrieved from [Link]

  • The Utility of Two Rodent Species in Carcinogenic Risk Assessment of Pharmaceuticals in Europe. (1997). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Developmental and Reproductive Toxicology (DART) Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Nomination Background: n-Pentanal (CASRN: 110-62-3). (n.d.). National Toxicology Program. Retrieved from [Link]

  • Qualitative Tier 2 Assessment - Various Chemicals. (2021). Santos. Retrieved from [Link]

  • Synthetic C1 metabolism in Pseudomonas putida enables strict formatotrophy and methylotrophy via the reductive glycine pathway. (2023). bioRxiv. Retrieved from [Link]

  • Evaluation of the genotoxic potential of glutaraldehyde. (1992). Mutation Research. Retrieved from [Link]

  • Propionaldehyde - Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Carcinogenicity of butyraldehyde in rats by a two-year inhalation study. (2024). The Journal of Toxicological Sciences. Retrieved from [Link]

  • Toxicological Profile for Formaldehyde. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. (1999). Toxicology. Retrieved from [Link]

  • Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. (2009). Toxicology. Retrieved from [Link]

  • Valeraldehyde - Registration Dossier Summary. (n.d.). ECHA. Retrieved from [Link]

  • Metabolism - Benzaldehyde. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link]

  • Valeraldehyde - Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Mitochondrial metabolism of valproic acid. (1985). The Journal of Biological Chemistry. Retrieved from [Link]

  • Carcinogenicity of butyraldehyde in rats by a two-year inhalation study. (2024). Osaka City University. Retrieved from [Link]

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Sources

stability and storage conditions for 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Propylvaleraldehyde

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for this compound (also known as 2-Propylpentanal). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the integrity of this valuable synthetic intermediate.

Core Chemical Profile

This compound is a branched-chain aliphatic aldehyde. Understanding its fundamental physical and chemical properties is critical for predicting its behavior and establishing appropriate handling protocols.

PropertyValueSource
CAS Number 18295-59-5[1][2][3]
Molecular Formula C8H16O[1][2][3]
Molecular Weight 128.21 g/mol [2][3]
Appearance Liquid with a characteristic, strong odor ("stench").[4]
Boiling Point 102-103 °C (at 760 mmHg) 78-81 °C (at 150 mmHg)[1][4]
Melting Point -92 °C[4]
Density 0.81 g/cm³ (at 25 °C)[4]
Flash Point 46.2 °C[1]
Vapor Pressure 2.11 mmHg (at 25 °C)[1]

The Stability Landscape of this compound

While chemically stable under ideal, standard ambient conditions, this compound, like most aliphatic aldehydes, is susceptible to degradation through two primary pathways: oxidation and polymerization.[4][5] These reactions compromise sample purity, impact experimental outcomes, and can introduce safety hazards.

Auto-oxidation: The Peril of Air Exposure

The aldehyde functional group is highly susceptible to auto-oxidation in the presence of atmospheric oxygen.[5][6] This process converts this compound into its corresponding carboxylic acid, 2-propylvaleric acid.

  • Mechanism: This is a free-radical chain reaction that is often initiated by light, heat, or trace metal impurities.

  • Consequences: The formation of acidic impurities not only reduces the purity of the aldehyde but can also act as a catalyst, accelerating further degradation pathways, particularly polymerization.[5] For this reason, the compound is classified as "air-sensitive".[7][8]

Polymerization: The Formation of Inactive Trimers

Aliphatic aldehydes have a tendency to undergo acid-catalyzed polymerization to form stable cyclic trimers (specifically, derivatives of 1,3,5-trioxane).[5]

  • Mechanism: This reaction is significantly accelerated by the presence of acids, including the carboxylic acids formed during oxidation.[5]

  • A Counterintuitive Thermal Profile: Contrary to many chemical reactions, trimer formation can persist and even accelerate at very low (refrigerated) temperatures.[5] This is a critical and often overlooked consideration for storage.

  • Detection: Polymerization can be identified by a noticeable increase in viscosity, and in advanced stages, the material may become a waxy solid. This is accompanied by a significant loss of the characteristic aldehyde odor, as the trimer is odorless.[5]

cluster_oxidation Auto-oxidation Pathway cluster_polymerization Polymerization Pathway Aldehyde_Ox This compound Acid 2-Propylvaleric Acid Aldehyde_Ox->Acid + O2 (Air) (light, heat) Aldehyde_Poly This compound (x3) Trimer Cyclic Trimer (Inactive) Aldehyde_Poly->Trimer Acid Catalyst (e.g., from oxidation) Aldehyde_Start This compound (Pure) Aldehyde_Start->Aldehyde_Ox Aldehyde_Start->Aldehyde_Poly cluster_prep 1. Sample Preparation cluster_analysis 2. Time-Point Analysis cluster_data 3. Data Interpretation Prep_Start Receive & Verify This compound Prep_A Aliquot 1: 2-8°C, Inert Gas (Control) Prep_B Aliquot 2: Room Temp, Air Prep_C Aliquot 3: 2-8°C, Air Prep_D Aliquot 4: (Optional) Stabilized (e.g., +BHT or in EtOH) Timepoints Sample at T=0, 1, 4, 12 weeks Prep_Start->Timepoints Dilute Dilute sample in appropriate solvent Timepoints->Dilute GC_Run Inject into GC-FID System Dilute->GC_Run Integrate Integrate Peak Areas GC_Run->Integrate Quantify Calculate % Purity (vs. T=0 Control) Integrate->Quantify Identify Identify Degradant Peaks (via GC-MS if needed) Integrate->Identify Report Generate Stability Report Quantify->Report Identify->Report

Sources

An In-depth Technical Guide to the Safe Handling of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylvaleraldehyde, also known as 2-propylpentanal, is a branched-chain aliphatic aldehyde with the molecular formula C8H16O.[1] While it serves as a potentially valuable intermediate in organic synthesis and drug discovery, its chemical properties necessitate a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound, offering in-depth technical information and actionable protocols to ensure its safe handling, storage, and disposal in a laboratory setting. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work with this compound responsibly and effectively.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary storage and handling procedures.

PropertyValueSource(s)
Synonyms 2-Propylpentanal, 2-PROPYL VALERALDEHYDE[1][2][3]
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [2]
Appearance Clear, colorless liquid (based on GHS classification)[2]
Boiling Point 78-81°C @ 150 mm Hg[1]
Flash Point 46.2°C[1]
Density 0.809 g/cm³[1]
Solubility Insoluble in water; soluble in most fixed oils and propylene glycol.[4]

Note on Physical State: While some suppliers may list this compound as a solid, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as a flammable liquid.[2][5] This discrepancy may arise from the specific purity or isomeric composition of a particular batch. For safety purposes, it is imperative to treat this chemical as a flammable liquid, as indicated by its flash point and GHS classification.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the GHS. A comprehensive understanding of these hazards is critical for risk assessment and the implementation of appropriate safety measures.

GHS Pictograms:




Signal Word: Warning [2]

Hazard Class Hazard Category Hazard Statement
Flammable liquids Category 3 H226: Flammable liquid and vapor [2]
Skin corrosion/irritation Category 2 H315: Causes skin irritation [2]
Serious eye damage/eye irritation Category 2A H319: Causes serious eye irritation [2]

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation [2]|

Precautionary Statements (selected): [2]

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

While specific LD50 and LC50 data for this compound are not readily available in the reviewed literature, the toxicology of aliphatic aldehydes is well-documented. Aldehydes are known for their reactivity with biological macromolecules due to the electrophilic nature of the carbonyl carbon. [2][6] Mechanisms of Toxicity:

  • Irritation: The primary toxic effect of short-chain aliphatic aldehydes is irritation of the skin, eyes, and respiratory tract. [2]This is due to their ability to react with and damage cells in these tissues.

  • Metabolism: In vivo, this compound can be metabolized. For instance, acetals of 2-propylpentanal have been shown to be metabolically converted to the anticonvulsant, valproic acid, in vitro, a process mediated by cytochrome P-450 enzymes. [7]The metabolism of aldehydes is a critical area of study in drug development, as the metabolites may have their own toxicological or therapeutic profiles. [8][9] Given the GHS classification, it is prudent to handle this compound with the assumption of moderate acute toxicity and to take all necessary precautions to avoid exposure.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize the risks associated with this compound. The following protocols are based on established best practices for managing flammable and irritant chemicals in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the use of appropriate engineering controls and PPE.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Conduct Risk Assessment gather_ppe Gather Required PPE: - Nitrile gloves - Safety goggles - Flame-resistant lab coat prep->gather_ppe verify_hood Verify Chemical Fume Hood Certification and Functionality gather_ppe->verify_hood work_in_hood Work Exclusively in a Certified Chemical Fume Hood verify_hood->work_in_hood grounding Ground and Bond Containers (if transferring >4L) work_in_hood->grounding dispense Dispense Slowly and Carefully grounding->dispense close_container Keep Container Tightly Closed When Not in Use dispense->close_container decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Waste in Labeled, Sealed Container decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill ppe_cleanup Don Appropriate PPE small_spill->ppe_cleanup Yes evacuate Evacuate Immediate Area. Alert Others. large_spill->evacuate Yes call_ehs Contact Emergency Personnel (EHS/Safety Officer) evacuate->call_ehs absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ppe_cleanup->absorb collect Collect Absorbed Material into a Sealed Container absorb->collect decontaminate_spill Decontaminate Spill Area collect->decontaminate_spill

Caption: Decision-making flow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol (for small spills within a fume hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Confirm that the fume hood is operating correctly.

  • PPE: Wear the appropriate PPE as outlined in section 4.1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For large spills, or any spill outside of a chemical fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams. 2[10][11]. Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (Flammable, Irritant). 3[11]. Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials. 4[11]. Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash. S[10][12]ome commercial products are available for the neutralization of aldehyde waste, which may be an option depending on institutional policies.

This compound is a valuable chemical intermediate with a defined set of hazards that can be effectively managed through the diligent application of established safety protocols. By understanding its properties, recognizing its hazards, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic and developmental workflows. A proactive and informed approach to safety is paramount in the research environment, ensuring the well-being of all personnel and the integrity of the scientific work.

References

  • A toxicological investigation of lower aliphatic aldehydes. I. Toxicity of formaldehyde, acetaldehyde; propionaldehyde and butyraldehyde; as well as of acrolein and crotonaldehyde. (1950). Acta Pharmacologica et Toxicologica. [Link]

  • PubChem. (n.d.). 2-Propylpentanal. National Center for Biotechnology Information. [Link]

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  • White, H. S., & Franklin, M. R. (1982). Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents. Drug metabolism and disposition: the biological fate of chemicals, 10(4), 400–403. [Link]

  • U.S. Environmental Protection Agency. (n.d.). NIOSH Method 2016: Formaldehyde. [Link]

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Sources

A Comprehensive Guide to the Theoretical Calculation of 2-Propylvaleraldehyde Properties for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of 2-Propylvaleraldehyde (2-PV), a saturated aldehyde with potential relevance in medicinal chemistry. As the landscape of drug discovery increasingly integrates computational methods to reduce costs and accelerate timelines, a thorough understanding of how to theoretically predict molecular properties is paramount.[1][2][3] This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing the application of modern computational chemistry techniques to elucidate the physicochemical, electronic, spectroscopic, and pharmacokinetic properties of 2-PV. By synthesizing established theoretical protocols with practical insights, this guide aims to provide a self-validating workflow for generating a robust, data-driven molecular profile of this compound, thereby facilitating its evaluation as a potential scaffold or chemical intermediate in drug development programs.

Introduction

Chemical Identity of this compound

This compound, also known as 2-propylpentanal, is an eight-carbon branched-chain aldehyde.[4][5] Its structure is characterized by a pentanal backbone with a propyl group substituted at the alpha-carbon. This molecule is a structural analog of valproic acid (VPA), a widely used antiepileptic drug that is also under investigation for other therapeutic applications, including cancer and bipolar disorders.[6][7] The structural similarity to VPA makes 2-PV a molecule of interest for comparative studies and as a potential starting point for the design of new therapeutic agents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 18295-59-5 [4][5]
Molecular Formula C8H16O [4][5]
Molecular Weight 128.21 g/mol [4][5]
Density 0.809 g/cm³ [4]
Boiling Point 78-81°C @ 150 mm Hg [4]
Flash Point 46.2°C [4]
LogP 2.40 [4]
Hydrogen Bond Donors 0 [4]
Hydrogen Bond Acceptors 1 [4]

| Rotatable Bonds | 5 |[4] |

The Role of In Silico Methods in Modern Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[8] A significant portion of these failures can be attributed to suboptimal pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity (T).[9][10] Computational chemistry and in silico modeling have emerged as indispensable tools to address these challenges early in the drug discovery pipeline.[1][11][12] By predicting the properties of molecules before they are synthesized, researchers can prioritize candidates with a higher probability of success, optimize lead compounds, and reduce reliance on costly and time-consuming experimental assays.[11][12] Techniques like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and machine learning-based ADMET prediction are now integral to modern drug development.[2][9][13]

Objectives of This Guide

This guide provides a detailed, step-by-step approach to the theoretical calculation of key properties of this compound. The primary objectives are:

  • To outline the foundational principles of relevant computational methodologies.

  • To provide actionable, self-validating protocols for calculating geometric, electronic, spectroscopic, and ADMET properties.

  • To present calculated data in a clear, structured format for easy interpretation.

  • To ground all claims and protocols in authoritative scientific literature.

Foundational Principles of Theoretical Calculations

Density Functional Theory (DFT) for Quantum Mechanical Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[14] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[15][16]

Causality Behind Method Selection: The central idea of DFT is that all ground-state properties of a system can be determined from its electron density.[14][15] For a molecule like 2-PV, we choose DFT for several reasons:

  • Accuracy for Molecular Properties: DFT, particularly with hybrid functionals like B3LYP, provides reliable predictions for molecular geometries, electronic properties (such as orbital energies), and vibrational frequencies.[17][18]

  • Computational Efficiency: Compared to more rigorous post-Hartree-Fock methods, DFT is computationally less demanding, making it feasible to study molecules of pharmacologically relevant size.[14][16]

  • Versatility: DFT can be used to calculate a wide range of properties, including NMR chemical shifts, IR spectra, and parameters needed for subsequent ADMET predictions.[15][19]

A typical DFT calculation involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). A common and well-validated choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) . The "6-311" indicates the number of functions used for core and valence electrons, "++G" adds diffuse functions to better describe lone pairs and anions, and "(d,p)" adds polarization functions to allow for non-spherical electron distributions, which is crucial for describing chemical bonds accurately.

Workflow for In Silico Characterization

A systematic workflow ensures that the theoretical characterization is both comprehensive and reproducible. The process begins with obtaining a stable 3D conformation of the molecule, which then serves as the input for a variety of property calculations.

G cluster_0 Input & Optimization cluster_1 Property Calculations cluster_2 Output & Analysis A 1. 2D Structure of This compound B 2. 3D Conformation Generation A->B C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Confirm True Minimum) C->D G Pharmacokinetic Properties (ADMET Prediction) C->G E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (NMR, IR) D->F H Data Synthesis & Comprehensive Molecular Profile E:s->H:n F:s->H:n G:s->H:n

Caption: Overall workflow for the in silico characterization of this compound.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) 3D conformation of this compound.

Methodology:

  • Structure Input: Draw the 2D structure of 2-propylpentanal in a molecular editor and generate an initial 3D conformation.

  • Computational Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).[14]

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Task: Opt (Geometry Optimization).

  • Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Validation (Self-Validating Step):

    • Upon completion of the optimization, perform a Frequency Calculation using the same method and basis set on the optimized geometry.

    • Trustworthiness Check: A true energy minimum is confirmed if no imaginary frequencies are found in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be repeated from a different starting geometry.

Calculated Physicochemical and Electronic Properties

Electronic Properties: HOMO, LUMO, and MEP

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting non-covalent interactions with biological targets.

Protocol: Electronic Property Calculation

  • Input: Use the optimized geometry of 2-PV from the previous step.

  • Computational Setup:

    • Software: Gaussian, ORCA, etc.

    • Method: DFT (B3LYP/6-311++G(d,p)).

    • Task: Single-point energy calculation (SP). Ensure keywords are included to generate orbital energies and the MEP surface.

  • Analysis: Extract HOMO and LUMO energies from the output file. Visualize the MEP map using software like GaussView or Avogadro.

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value (Hartrees) Calculated Value (eV)
HOMO Energy (Value to be calculated) (Value to be calculated)
LUMO Energy (Value to be calculated) (Value to be calculated)
HOMO-LUMO Gap (Value to be calculated) (Value to be calculated)

Note: These values require execution of the DFT calculation and are placeholders.

Spectroscopic Profile

Predicting spectroscopic data can aid in the structural confirmation of synthesized compounds. DFT is a reliable method for predicting vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.[20][21][22]

Protocol: NMR Chemical Shift Calculation

  • Input: Use the optimized geometry of 2-PV.

  • Computational Setup:

    • Software: Gaussian.

    • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[23]

    • Task: NMR.

  • Analysis: The output will provide absolute shielding tensor values for each nucleus. These are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

    • δ_predicted = σ_TMS - σ_calculated

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹³C Shift (ppm) Atom Predicted ¹H Shift (ppm)
C=O (Value to be calculated) H-C=O (Value to be calculated)
α-CH (Value to be calculated) α-CH (Value to be calculated)
(etc.) (Value to be calculated) (etc.) (Value to be calculated)

Note: These values require execution of the DFT calculation and are placeholders.

Predicted Pharmacokinetic (ADMET) Profile

Predicting ADMET properties is a critical step in early-stage drug discovery.[24][25] Numerous web-based tools and QSAR models, often built on machine learning algorithms, can provide rapid ADMET profiling.[9][26][27] These tools use the chemical structure to predict a wide range of properties.

Recommended Tools:

  • SwissADME: A free, user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[27][28][29][30][31]

  • pkCSM: A tool that uses graph-based signatures to predict a range of ADMET properties.[8][26][32]

Protocol: In Silico ADMET Prediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Execution:

    • Navigate to the SwissADME or pkCSM web server.[8][27]

    • Paste the SMILES string into the input field and submit the job.

  • Analysis: The server will return a comprehensive report of predicted properties. Key parameters to analyze include:

    • Absorption: Water solubility, Caco-2 permeability, and Gastrointestinal (GI) absorption.

    • Distribution: Blood-Brain Barrier (BBB) permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: AMES toxicity (mutagenicity) and hepatotoxicity.

G cluster_adme ADME Prediction cluster_tox Toxicity Prediction start Input Molecule (SMILES String) absorption Absorption - GI Absorption - Caco-2 Permeability start->absorption distribution Distribution - BBB Permeability - Plasma Protein Binding start->distribution metabolism Metabolism - CYP Inhibition start->metabolism excretion Excretion - Total Clearance start->excretion ames AMES Mutagenicity start->ames hepatotoxicity Hepatotoxicity start->hepatotoxicity other_tox Other Endpoints (e.g., hERG Inhibition) start->other_tox result Integrated ADMET Profile absorption:s->result:n distribution:s->result:n metabolism:s->result:n excretion:s->result:n ames:s->result:n hepatotoxicity:s->result:n other_tox:s->result:n

Caption: Conceptual workflow for generating an integrated ADMET profile.

Table 4: Predicted ADMET Properties for this compound

Parameter Predicted Value Interpretation
GI Absorption (e.g., High) Likely well-absorbed from the gut.
BBB Permeant (e.g., Yes/No) Predicts ability to cross into the central nervous system.
CYP2D6 Inhibitor (e.g., No) Low risk of drug-drug interactions via this pathway.
AMES Toxicity (e.g., No) Low risk of being mutagenic.
Hepatotoxicity (e.g., Yes/No) Potential for liver toxicity.

Note: These values are illustrative and must be generated using a predictive tool like SwissADME or pkCSM.

Discussion and Synthesis

The theoretical data generated through these protocols provides a multifaceted view of this compound. The electronic properties (HOMO-LUMO gap, MEP) offer insights into its intrinsic reactivity and potential interaction sites. The predicted spectroscopic data (NMR, IR) serve as a valuable reference for experimental characterization. Most critically for drug development, the ADMET profile provides an early assessment of the molecule's "drug-likeness."

For instance, high predicted GI absorption and good water solubility would be favorable, while predictions of significant CYP inhibition or toxicity would be major red flags. Saturated aldehydes themselves can be reactive and potentially toxic, often acting as electrophiles that form adducts with biological nucleophiles like primary amines on lysine residues.[33][34] Computational toxicology models are trained to recognize such structural alerts.[35][36][37]

It is crucial to remember that all in silico predictions are models of reality, not reality itself. Their primary role is to guide and prioritize experimental work. Predictions of potential liabilities (e.g., toxicity) should be used to design specific in vitro assays for confirmation. Favorable predictions (e.g., high permeability) can increase confidence in moving a compound forward. The ultimate validation of these theoretical calculations lies in their correlation with experimental results.

Conclusion

This guide has outlined a robust, multi-step computational workflow for the in-depth characterization of this compound. By leveraging Density Functional Theory for fundamental quantum chemical properties and established machine learning models for pharmacokinetic predictions, researchers can generate a comprehensive molecular profile efficiently. This in silico data package provides a strong foundation for making informed decisions in the early stages of drug discovery, enhancing the ability to identify promising candidates and flag potential liabilities long before significant resources are invested in synthesis and experimental testing. The integration of these theoretical approaches represents a critical component of the modern, efficiency-driven paradigm in pharmaceutical research.

References

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • This compound. LookChem.
  • QSAR with quantum topological molecular similarity indices: toxicity of aromatic aldehydes to Tetrahymena pyriformis. Taylor & Francis Online.
  • SwissADME.
  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed.
  • SwissDrugDesign. Molecular Modelling Group.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • Machine Learning for In Silico ADMET Prediction. PubMed.
  • In Silico methods for ADMET prediction of new molecules. Slideshare.
  • pkCSM. Biosig Lab.
  • About - SwissADME. SwissADME.
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  • Machine Learning for In Silico ADMET Prediction.
  • 2-Propyl Valeraldehyde | CAS 18295-59-5. Santa Cruz Biotechnology.
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  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC. PubMed Central.
  • Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry.
  • Recent updates in click and computational chemistry for drug discovery and development. Frontiers.
  • (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). SciSpace.
  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang.
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  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. NIH.
  • Density functional theory. Wikipedia.
  • Computational characteristics of valproic acid binding to histone deacetylase. Saudi Pharmaceutical Journal.
  • Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org.
  • Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Semantic Scholar.
  • 2-PROPYL VALERALDEHYDE | 18295-59-5. ChemicalBook.
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  • 2-propyl valeraldehyde suppliers USA.
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  • Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. CONICET.
  • Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach. PubMed.
  • A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property rel
  • 2-PROPYL PENTYRALDEHYDE.
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  • 2-methyl-2-propylpentanal. ChemSynthesis.
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The Versatile Intermediate: A Technical Guide to the Industrial Applications of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial organic synthesis, 2-Propylvaleraldehyde, also known as 2-propylpentanal, emerges as a pivotal branched-chain aldehyde. Its unique structural characteristics render it a valuable intermediate in the synthesis of a diverse array of commercially significant molecules. This technical guide provides an in-depth exploration of the synthesis, key industrial applications, and potential future uses of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in industrial processes. These properties dictate its reactivity, handling, and purification procedures.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 18295-59-5
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Boiling Point 163°C at 760 mmHg[]
Density 0.809 g/cm³[1][]
Flash Point 46.2°C[1]
Refractive Index 1.4142[1]
InChI Key BAUHZKXBGXCLBO-UHFFFAOYSA-N[]

The industrial synthesis of this compound is typically achieved through a self-aldol condensation of valeraldehyde (pentanal), followed by dehydration. Valeraldehyde itself is produced via the hydroformylation of butene.

Core Industrial Application: Synthesis of Valproic Acid

One of the most significant industrial applications of this compound lies in its role as a key precursor to Valproic Acid (2-propylpentanoic acid), a widely used anticonvulsant medication.[3] The conversion of this compound to Valproic Acid is achieved through an oxidation reaction.

Oxidation of this compound to Valproic Acid: A Step-by-Step Protocol

The oxidation of the aldehyde functional group in this compound to a carboxylic acid is a critical transformation in the synthesis of Valproic Acid. While various oxidizing agents can be employed, industrial processes often favor cost-effective and efficient methods.

Experimental Protocol: Oxidation of this compound

  • Reaction Setup: A suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with this compound and an appropriate solvent.

  • Oxidizing Agent: A solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, is prepared. The choice of oxidizing agent depends on factors such as cost, yield, and waste disposal considerations.

  • Reaction Conditions: The oxidizing agent is added dropwise to the solution of this compound while maintaining the reaction temperature within a specific range, typically between 20°C and 50°C, to control the exothermic reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the product.[4]

  • Work-up and Purification: Upon completion of the reaction, the excess oxidizing agent is quenched, and the crude Valproic Acid is extracted from the reaction mixture. Purification is typically achieved through distillation under reduced pressure to yield high-purity Valproic Acid.

Oxidation_of_2_Propylvaleraldehyde This compound This compound Valproic_Acid Valproic_Acid This compound->Valproic_Acid Oxidation Oxidizing_Agent [O] Oxidizing_Agent->Valproic_Acid Hydrogenation_of_2_Propylvaleraldehyde This compound This compound 2-Propylheptanol 2-Propylheptanol This compound->2-Propylheptanol Hydrogenation Hydrogen H₂ Hydrogen->2-Propylheptanol Catalyst Catalyst Catalyst->2-Propylheptanol

Sources

The Enigmatic Aldehyde: A Technical Guide to 2-Propylvaleraldehyde and its Derivatives in the Context of Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific landscape surrounding 2-propylvaleraldehyde (also known as 2-propylpentanal), a branched-chain aldehyde that sits at the intersection of natural product chemistry and synthetic pharmaceutical development. While direct evidence for the widespread natural occurrence of this compound remains elusive, its close structural relationship to valeric acid, a known constituent of the medicinal plant Valeriana officinalis, and its status as the aldehyde precursor to the blockbuster drug valproic acid, make it a molecule of significant interest. This document provides a comprehensive overview of the known natural context, plausible biosynthetic pathways, chemical synthesis, and potential pharmacological relevance of this compound and its derivatives. Detailed experimental protocols and conceptual diagrams are provided to equip researchers with the necessary tools to explore this intriguing chemical space.

Introduction: The Allure of a Structurally Significant Aldehyde

In the vast and intricate world of natural products, certain molecules, even if not prominently found in nature themselves, command attention due to their pivotal position relative to bioactive compounds. This compound is one such molecule. Its carbon skeleton is identical to that of valproic acid (2-propylpentanoic acid), a cornerstone in the treatment of epilepsy, bipolar disorder, and migraines. Valproic acid itself is a derivative of valeric acid, a compound with a confirmed presence in the plant Valeriana officinalis[1].

This guide navigates the knowns and unknowns of this compound, offering a perspective grounded in its connection to a naturally occurring precursor and its potential as a synthetic intermediate or a bioactive molecule in its own right. For drug development professionals, understanding the nuances of this aldehyde can unlock new avenues for analog synthesis and the exploration of novel therapeutic activities.

The Natural Context: A Tale of Proximity, Not Presence

Extensive analysis of the volatile organic compounds (VOCs) from Valeriana officinalis through methods like gas chromatography-mass spectrometry (GC-MS) has led to the identification of a rich array of terpenoids, esters, and organic acids.[2][3][4][5][6] While valeric acid is a known constituent, there are no definitive reports of this compound in the essential oil or extracts of this plant. Similarly, broad screenings of volatile emissions from various fungal and bacterial species have not identified this compound.[7][8][9][10][11][12][13]

The significance of this compound, therefore, lies not in its confirmed natural occurrence, but in its potential as a transient intermediate in the biosynthesis or degradation of branched-chain fatty acids in organisms that produce valeric acid or related compounds.

The Precursor: Valeric Acid in Valeriana officinalis

Valeric acid (pentanoic acid) is a straight-chain fatty acid found in the roots of Valeriana officinalis.[1] Its presence provides a logical starting point for hypothesizing the potential for branched-chain variants in the same or related species. The biosynthesis of short-chain fatty acids in plants can be complex, often involving pathways that diverge from the classical fatty acid synthesis machinery.

A Plausible Biosynthetic Route: Connecting the Dots

While not yet demonstrated in any organism, a hypothetical biosynthetic pathway for this compound can be constructed based on established biochemical reactions involved in fatty acid and amino acid metabolism. This proposed pathway provides a framework for future research aimed at discovering the natural origins of this aldehyde.

The biosynthesis of valeric acid in gut microbiota is known to occur through the condensation of ethanol and propionate.[14][15][16][17] A similar chain elongation process, utilizing different starter and extender units, could potentially lead to the formation of 2-propylpentanoyl-CoA, the immediate precursor to this compound.

Hypothetical Biosynthesis of this compound cluster_0 Fatty Acid/Amino Acid Metabolism cluster_1 Chain Elongation cluster_2 Final Product Formation Propionyl-CoA Propionyl-CoA Thiolase Thiolase Propionyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Acetyl-CoA->Thiolase Valine_Metabolism Valine Metabolism Valine_Metabolism->Propionyl-CoA 3-Ketopentanoyl-CoA 3-Ketopentanoyl-CoA Thiolase->3-Ketopentanoyl-CoA Condensation Reductase_Dehydratase Reductase & Dehydratase Enoyl-CoA_Reductase Enoyl-CoA Reductase Reductase_Dehydratase->Enoyl-CoA_Reductase 2-Propylpentanoyl-CoA 2-Propylpentanoyl-CoA Enoyl-CoA_Reductase->2-Propylpentanoyl-CoA Acyl-CoA_Reductase Acyl-CoA Reductase This compound This compound Acyl-CoA_Reductase->this compound Reduction 3-Ketopentanoyl-CoA->Reductase_Dehydratase 2-Propylpentanoyl-CoA->Acyl-CoA_Reductase

Caption: Hypothetical biosynthetic pathway for this compound.

Chemical Synthesis: A Gateway to Exploration

The laboratory synthesis of this compound is well-established and provides a reliable source of the compound for research purposes. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and purity.

Synthesis from 2,2-Dipropyl-oxirane

One common method involves the rearrangement of an epoxide, 2,2-dipropyl-oxirane, using a Lewis acid catalyst such as boron trifluoride diethyl etherate.[18]

Experimental Protocol: Synthesis of this compound via Epoxide Rearrangement

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-dipropyl-oxirane (1 equivalent) in anhydrous benzene.

  • Cooling: Cool the solution to 5 °C in an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
2,2-Dipropyl-oxirane128.211.0
Boron trifluoride diethyl etherate141.930.1
Benzene (anhydrous)78.11Solvent
Diethyl ether74.12Extraction Solvent
Sodium bicarbonate (saturated aq.)84.01Quenching Agent
Brine-Washing Agent
Sodium sulfate (anhydrous)142.04Drying Agent

The Pharmacological Landscape: Parallels with Valproic Acid

Given the structural similarity to valproic acid, it is reasonable to hypothesize that this compound may exhibit some related biological activities. Valproic acid has a complex mechanism of action, including the enhancement of GABAergic neurotransmission and inhibition of histone deacetylases (HDACs).[19][20][21]

Aldehydes are generally more reactive than their corresponding carboxylic acids and can participate in a different set of biological interactions. The potential for this compound to act as a prodrug of valproic acid through in vivo oxidation is a key consideration. Furthermore, its own intrinsic activity as an electrophile could lead to unique pharmacological effects.

Pharmacological Parallels cluster_0 Potential Biological Activities This compound This compound Valproic_Acid Valproic Acid This compound->Valproic_Acid In vivo Oxidation GABAergic_Modulation GABAergic Modulation This compound->GABAergic_Modulation Hypothesized HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Hypothesized Anticonvulsant_Activity Anticonvulsant Activity This compound->Anticonvulsant_Activity Hypothesized Valproic_Acid->GABAergic_Modulation Valproic_Acid->HDAC_Inhibition Neuroprotection Neuroprotection Valproic_Acid->Neuroprotection Valproic_Acid->Anticonvulsant_Activity

Caption: Potential pharmacological relationships between this compound and valproic acid.

Analytical Methodologies for Detection and Characterization

The detection and characterization of this compound, particularly from complex natural matrices, would require sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: For natural extracts, a headspace solid-phase microextraction (SPME) or solvent extraction followed by concentration can be employed. For synthetic samples, dilute in a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard.

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 40 °C (2 min), then 10 °C/min to 280 °C
Carrier Gas Helium (1 mL/min)
MS Ionization Electron Ionization (70 eV)
Mass Range m/z 35-350

Future Directions and Conclusion

The story of this compound is one of potential and association. While it has not yet been definitively identified as a natural product, its close relationship to valeric acid and valproic acid makes it a compelling target for further investigation. Future research should focus on:

  • Targeted Screening: Employing sensitive analytical techniques to screen a wider range of organisms, particularly those known to produce branched-chain fatty acids, for the presence of this compound.

  • Biosynthetic Pathway Elucidation: Using transcriptomics and enzyme assays in Valeriana species or relevant microorganisms to identify the genes and enzymes that could be responsible for its formation.

  • Pharmacological Profiling: A thorough investigation of the biological activities of synthetic this compound and its derivatives to explore their potential as novel therapeutic agents.

References

  • Alfaro-Romero, A., Balderas-López, J. L., et al. (2016). Root Scent Composition in Valeriana officinalis and Valeriana edulis ssp. procera Analyzed by HS-SPME-GC-MS. Planta Medica, 82(S 01), P33.
  • Asadollahi-Baboli, M. (2015). Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques. Journal of the Iranian Chemical Society, 12(1), 1-9.
  • Elgaali, H., Hamilton-Kemp, T. R., et al. (2002). Comparison of long-chain alcohols and other volatile compounds emitted from food-borne and related Gram positive and Gram negative bacteria. Journal of basic microbiology, 42(6), 373–380.
  • Gómez-Cansino, R., et al. (2021). Fungal volatiles emitted by members of the microbiome of desert plants are diverse and capable of promoting plant growth. Environmental microbiology, 23(8), 4537–4551.
  • Grosso, C., et al. (2021). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. Cells, 10(11), 3193.
  • Kai, M., Haustein, M., et al. (2009). Bacterial volatiles and their action potential. Applied microbiology and biotechnology, 81(6), 1001–1012.
  • López-García, A., et al. (2020). Volatile Compounds From Bacillus, Serratia, and Pseudomonas Promote Growth and Alter the Transcriptional Landscape of Solanum tuberosum in a Passively Ventilated Growth System. Frontiers in Plant Science, 11, 619.
  • Metabolon. (n.d.). Valeric Acid. Retrieved from [Link]

  • MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. Retrieved from [Link]

  • Pyle, M. E., et al. (2012). Functional identification of valerena-1,10-diene synthase, a terpene synthase catalyzing a unique chemical cascade in the biosynthesis of biologically active sesquiterpenes in Valeriana officinalis. The Journal of biological chemistry, 287(47), 40039–40047.
  • StatPearls. (2024). Valproic Acid. NCBI Bookshelf.
  • Wu, S., et al. (2022). Biosynthesis of valerenic acid by engineered Saccharomyces cerevisiae. Biotechnology letters, 44(7), 857–865.
  • Zhang, Y., et al. (2019). Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Frontiers in microbiology, 10, 2490.
  • Château, S., et al. (2010). Mechanism of Action of Valproic Acid and Its Derivatives.
  • News-Medical.Net. (2022). Valproic Acid Pharmacology. Retrieved from [Link]

  • Perucca, E. (2002). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current pharmaceutical design, 8(23), 2095–2109.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Propylhept-2-enal via Base-Catalyzed Aldol Condensation of Valeraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-propylhept-2-enal through the self-condensation of valeraldehyde (pentanal). The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, essential for constructing complex molecules from simpler precursors.[1][2] This document details a robust, base-catalyzed protocol, explains the underlying chemical principles, and discusses critical parameters for process optimization. We will cover the reaction mechanism, provide a step-by-step experimental procedure, and address potential side reactions and purification strategies. This guide is intended for researchers and process chemists in industrial and academic settings who require a reliable method for synthesizing α,β-unsaturated aldehydes.

Introduction and Scientific Background

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds (an aldol addition) which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound (an aldol condensation).[3] The reaction typically proceeds under either basic or acidic catalysis.[1] This note focuses on the base-catalyzed self-condensation of valeraldehyde.

In this process, two molecules of valeraldehyde react in the presence of a base, such as sodium hydroxide. One molecule is converted into its corresponding enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second valeraldehyde molecule.[4] The initial product is a β-hydroxy aldehyde, 2-propyl-3-hydroxyheptanal. When the reaction is heated, this intermediate readily undergoes dehydration to form the more thermodynamically stable, conjugated α,β-unsaturated aldehyde, 2-propylhept-2-enal.[4][5]

It is crucial to distinguish the C10 product of this reaction, 2-propylhept-2-enal, from the similarly named C8 compound, 2-propylvaleraldehyde (also known as 2-propylpentanal).[6][7] The latter is a key intermediate in the synthesis of the anticonvulsant drug Valproic Acid and is prepared via different synthetic routes. The product of valeraldehyde self-condensation, 2-propylhept-2-enal, is a valuable intermediate itself, primarily for the production of 2-propylheptanol, which is used as a plasticizer.[5]

Reaction Mechanism: Base-Catalyzed Self-Condensation

The base-catalyzed aldol condensation of valeraldehyde proceeds through three primary steps:

  • Enolate Formation: A hydroxide ion (or other base) abstracts an acidic α-proton from a molecule of valeraldehyde to form a resonance-stabilized enolate. This equilibrium, while favoring the starting materials, generates a sufficient concentration of the nucleophilic enolate to drive the reaction.[4]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second valeraldehyde molecule, forming a new carbon-carbon bond and yielding a tetrahedral alkoxide intermediate.[4]

  • Protonation and Dehydration: The alkoxide is protonated by water (formed in the first step) to give the β-hydroxy aldehyde (aldol addition product). Under heating, the base abstracts another α-proton, leading to the elimination of a hydroxide ion and the formation of a π-bond, resulting in the final α,β-unsaturated aldehyde product.[4]

Aldol_Condensation_Mechanism Start 2x Valeraldehyde + NaOH (Catalyst) Enolate Step 1: Enolate Formation (Base abstracts α-proton) Start->Enolate Deprotonation Attack Step 2: Nucleophilic Attack (Enolate attacks second aldehyde) Enolate->Attack C-C Bond Formation Adduct Step 3: Protonation (Forms β-Hydroxy Aldehyde) Attack->Adduct Proton Transfer Dehydration Step 4: Dehydration (Elimination of H₂O with heat) Adduct->Dehydration Elimination Product Final Product: 2-Propylhept-2-enal Dehydration->Product

Caption: Base-catalyzed aldol condensation workflow.

Experimental Application and Protocols

This protocol describes the synthesis of 2-propylhept-2-enal on a laboratory scale using sodium hydroxide as the catalyst.

3.1. Materials and Equipment

Reagents & Solvents Equipment
Valeraldehyde (Pentanal), ≥97%500 mL Three-necked round-bottom flask
Sodium Hydroxide (NaOH), pelletsReflux condenser
Toluene (or other suitable solvent)Mechanical stirrer and stirring bar
Diethyl ether (for extraction)Dropping funnel
Saturated Sodium Bicarbonate (NaHCO₃) soln.Heating mantle with temperature control
Saturated Sodium Chloride (NaCl) soln. (Brine)Thermometer
Anhydrous Magnesium Sulfate (MgSO₄)Separatory funnel
Deionized WaterRotary evaporator
Vacuum distillation apparatus

3.2. Detailed Synthesis Protocol

  • Reaction Setup: Assemble a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charge Reactants: To the flask, add 86.1 g (1.0 mol) of valeraldehyde and 100 mL of toluene. Begin stirring the mixture.

  • Catalyst Preparation: Separately, prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 5 g of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic.

  • Catalyst Addition: Gently heat the valeraldehyde/toluene mixture to 80-90°C. Once the temperature is stable, add the NaOH solution dropwise over a period of 30 minutes. An increase in color and slight exotherm may be observed.

  • Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully add 100 mL of deionized water. The layers will separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. This removes residual base and salts.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure 2-propylhept-2-enal.

3.3. Safety Precautions

  • Valeraldehyde: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Solvents: Toluene and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

Parameter Value Notes
Valeraldehyde (Input)1.0 mol (86.1 g)Starting material
NaOH Catalyst (10% aq.)50 mLBase catalyst
Reaction Temperature90-100 °CPromotes dehydration to the condensation product[2]
Reaction Time3-5 hoursMonitor for completion
Expected Product 2-Propylhept-2-enal C₁₀H₁₈O
Theoretical Yield~77 gBased on 100% conversion of 1 mol valeraldehyde
Expected Practical Yield60-70%Varies with efficiency of work-up and purification
Boiling Point (Product)~95-98 °C at 15 mmHgLiterature value for purification reference

Discussion: Causality and Process Optimization

  • Catalyst Choice: While aqueous NaOH is a cost-effective and common catalyst for this transformation on an industrial scale, it can cause corrosion and selectivity issues.[5] For finer control and easier work-up, heterogeneous catalysts such as hydrotalcites or metal oxides can be employed.[5][8] These solid base catalysts are easily separated by filtration, are often reusable, and can offer improved selectivity.[5][9]

  • Temperature Management: Temperature is a critical parameter. Lower temperatures (room temperature to 60°C) will favor the formation of the initial aldol addition product (2-propyl-3-hydroxyheptanal).[2] Higher temperatures ( >80°C) are necessary to drive the dehydration step to completion, yielding the desired α,β-unsaturated aldehyde.[4] However, excessively high temperatures can promote undesirable side reactions.

  • Potential Side Reactions: The primary side reaction of concern is the Tishchenko reaction, where two aldehyde molecules disproportionate to form an ester (in this case, pentyl pentanoate). This reaction is also base-catalyzed and can compete with the desired aldol pathway, especially under anhydrous conditions.[5] Further condensation of the product with another molecule of valeraldehyde can also occur, leading to higher molecular weight impurities.

Conclusion

The self-condensation of valeraldehyde is an effective method for synthesizing 2-propylhept-2-enal, a valuable chemical intermediate. The base-catalyzed protocol outlined in this note is robust and scalable. By carefully controlling key parameters such as temperature and catalyst choice, researchers can optimize the reaction for high yield and purity. Understanding the underlying mechanism and potential side reactions is essential for successful implementation and troubleshooting.

References

  • Mäki-Arvela, P., et al. (2018). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 148, 1384–1397. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Murzin, D. Y., et al. (2018). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. ResearchGate. Available at: [Link]

  • Kijeński, J., et al. (2002). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. Applied Catalysis A: General, 233(1-2), 171-183. Available at: [Link]

  • ResearchGate. (2018). Reaction scheme for valeraldehyde condensation with cyclopentanone. Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Aldol Condensation. Retrieved from [Link]

  • Google Patents. (2008). US20100317898A1 - Novel catalyst for aldol condensation reactions.
  • Zhang, X., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13, 10049-10065. Available at: [Link]

  • Kantam, M. L., et al. (2006). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Bulletin of the Korean Chemical Society, 27(7), 1055-1058. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Wittig reaction protocol using 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Wittig Reaction Utilizing 2-Propylvaleraldehyde

Abstract

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the synthesis of alkenes from carbonyl compounds. This application note presents a detailed and robust protocol for the Wittig olefination of this compound. The document furnishes a comprehensive guide for researchers, scientists, and professionals in drug development, encompassing the reaction's mechanistic underpinnings, a step-by-step experimental procedure, and critical insights for ensuring a high-yield, reproducible synthesis. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Introduction to the Wittig Reaction

Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for the creation of carbon-carbon double bonds. The reaction's power lies in its ability to regioselectively form an alkene by reacting a phosphorus ylide with an aldehyde or a ketone. The thermodynamic driving force behind this transformation is the formation of the highly stable triphenylphosphine oxide byproduct. The versatility of the Wittig reaction allows for the synthesis of a wide array of alkenes, including those that are sterically hindered or part of complex molecular architectures.

Mechanistic Pathway

The Wittig reaction proceeds through a well-elucidated mechanistic sequence:

  • Ylide Formation: The initial step involves the deprotonation of a phosphonium salt by a strong base to generate the phosphorus ylide, a species with adjacent positive and negative charges. The choice of base is critical and is dictated by the acidity of the proton alpha to the phosphorus atom.

  • Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound in this protocol). This leads to the formation of a betaine intermediate which subsequently undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Alkene Synthesis: The oxaphosphetane intermediate decomposes through a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide. The stereochemistry of the resulting alkene (E/Z) is influenced by the structure of the ylide, the reaction conditions, and the nature of the carbonyl compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Wittig reaction of this compound with methyltriphenylphosphonium bromide to yield the corresponding terminal alkene.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₆O128.211860-29-3
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.221779-49-3
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9
Experimental Workflow

Wittig_Reaction_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ylide_prep 1. Ylide Generation - Suspend phosphonium salt in THF - Add n-BuLi at 0 °C aldehyde_prep 2. Aldehyde Solution - Dissolve this compound in THF reaction 3. Wittig Reaction - Add aldehyde solution to ylide - Warm to room temperature aldehyde_prep->reaction monitoring 4. Reaction Monitoring - TLC analysis for completion reaction->monitoring quench 5. Quenching - Add saturated NH4Cl monitoring->quench extraction 6. Extraction - Extract with diethyl ether quench->extraction purification 7. Purification - Dry, concentrate, and purify by flash chromatography extraction->purification

Caption: Step-by-step workflow for the Wittig reaction of this compound.

Step-by-Step Procedure

1. Ylide Generation:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen or argon, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred suspension. A deep yellow or orange color indicates the formation of the ylide. Expertise & Experience: The slow addition of n-BuLi at low temperature is crucial to control the exothermicity of the deprotonation and prevent side reactions.

  • Allow the mixture to stir at 0 °C for 30 minutes.

2. Wittig Reaction:

  • In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 2-4 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 95:5 hexanes:ethyl acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

4. Work-up:

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel. Trustworthiness: A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate will effectively separate the non-polar alkene product from the highly polar triphenylphosphine oxide byproduct.

6. Characterization:

  • The structure and purity of the final product should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Considerations

  • This reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of the corresponding alkene from this compound via the Wittig reaction. By carefully controlling the reaction conditions, particularly the anhydrous environment and the temperature during ylide formation, researchers can achieve high yields of the desired product. The provided workflow and purification strategy are designed to ensure the isolation of a pure product, making this protocol a valuable asset for synthetic chemists in academic and industrial settings.

References

  • Wittig Reaction. Organic Chemistry. Available at: [Link]

  • The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Wittig reaction. Name-Reaction.com. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Application Notes and Protocols for the Synthesis of 5-ethylnonan-4-ol via Grignard Reaction with 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-ethylnonan-4-ol through the Grignard reaction of 2-propylvaleraldehyde with propylmagnesium bromide. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, and critical safety considerations. The document emphasizes experimental integrity and provides a framework for troubleshooting and minimizing potential side reactions.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and widely used methods for creating carbon-carbon bonds. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1][4] This process is highly effective for the synthesis of a wide array of alcohols with varying substitution patterns.[2][3][5][6]

Specifically, the reaction of a Grignard reagent with an aldehyde yields a secondary alcohol upon acidic workup.[2][3] In this application, we detail the synthesis of 5-ethylnonan-4-ol via the addition of propylmagnesium bromide to this compound. Understanding the nuances of this reaction, including the anhydrous conditions required and potential side reactions, is critical for achieving a high yield and purity of the target secondary alcohol.

Reaction Mechanism

The Grignard reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Propyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form propylmagnesium bromide.[1][7][8] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[8]

  • Nucleophilic Addition and Protonation: The highly polarized carbon-magnesium bond of the Grignard reagent renders the propyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a magnesium alkoxide intermediate.[1][4] Subsequent quenching with a dilute acid, such as hydrochloric acid, protonates the alkoxide to yield the final product, 5-ethylnonan-4-ol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-ethylnonan-4-ol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Propyl BromideC₃H₇Br123.00>98%e.g., Carl ROTH
Magnesium TurningsMg24.31>99.9%e.g., Carl ROTH
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12>99%e.g., Sigma-Aldrich
This compoundC₈H₁₆O128.21>97%e.g., Sigma-Aldrich
Hydrochloric Acid (3M)HCl36.46ACS Gradee.g., Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01ACS Gradee.g., Natrium Products
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Gradee.g., Agilent
Safety Precautions

General:

  • This reaction is highly exothermic and involves flammable and corrosive materials.[9][10][11] A full risk assessment should be conducted before commencing.[10]

  • It is recommended that this procedure is not performed alone, especially for the first time.[9]

  • All glassware must be thoroughly dried to prevent the Grignard reagent from reacting with water.[1][12][13] Flame-drying the apparatus under a stream of inert gas is recommended.[12]

  • The reaction should be carried out in a well-ventilated fume hood.[9]

  • An ice-water bath should be readily available to control the reaction temperature.[12]

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware of their flammability).[9][10]

Chemical-Specific Hazards:

  • Diethyl Ether: Extremely flammable liquid and vapor.[14][15][16][17][18] May form explosive peroxides.[15][16][17][18] Keep away from heat, sparks, and open flames.[14][15][16][17][18]

  • Propyl Bromide: Flammable liquid and vapor.[19] May cause skin and eye irritation, and respiratory irritation.[19][20][21][22] May cause drowsiness or dizziness.[19][20][21] Suspected of damaging fertility or the unborn child.[19][20][21]

  • Magnesium Turnings: Flammable solid.[23][24][25][26][27] Reacts with water to release flammable hydrogen gas.[23][24][25]

  • Hydrochloric Acid: Corrosive.[28][29][30][31][32] Causes severe skin burns and eye damage.[28][30][31][32] May cause respiratory irritation.[28][31][32]

  • Sodium Bicarbonate: May cause mild skin and eye irritation.[33][34][35][36][37]

  • Anhydrous Sodium Sulfate: Not considered hazardous, but may cause mild irritation upon contact.[38][39][40][41][42]

Experimental Workflow Diagram

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent Preparation (Drying of Ether and Aldehyde) glassware_prep Glassware Assembly & Flame-Drying grignard_formation Grignard Reagent Formation (Propyl Bromide + Mg in Ether) glassware_prep->grignard_formation aldehyde_addition Addition of this compound grignard_formation->aldehyde_addition reaction_completion Reaction Completion (Stirring at Room Temperature) aldehyde_addition->reaction_completion quenching Quenching (Addition of HCl/Ice) reaction_completion->quenching extraction Extraction with Diethyl Ether quenching->extraction washing Washing (NaHCO₃ and Brine) extraction->washing drying Drying with Na₂SO₄ washing->drying purification Purification (Distillation or Chromatography) drying->purification

Caption: Experimental workflow for the synthesis of 5-ethylnonan-4-ol.

Step-by-Step Protocol

Part A: Preparation of the Grignard Reagent (Propylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube containing CaCl₂), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Drying: Flame-dry all glassware under a stream of dry nitrogen or argon to ensure all moisture is removed.[12] Allow the apparatus to cool to room temperature.

  • Reagent Charging: Place magnesium turnings (e.g., 2.43 g, 0.1 mol) in the reaction flask.

  • Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.[12]

  • Solvent and Alkyl Halide Addition: In the dropping funnel, prepare a solution of propyl bromide (e.g., 12.3 g, 0.1 mol) in anhydrous diethyl ether (e.g., 40 mL).

  • Reaction Initiation: Add a small portion (approx. 5 mL) of the propyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a water bath.[12]

  • Grignard Formation: Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[12]

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted. The solution should appear grayish and slightly cloudy.

Part B: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.

  • Aldehyde Addition: Prepare a solution of this compound (e.g., 12.8 g, 0.1 mol) in anhydrous diethyl ether (e.g., 20 mL) in the dropping funnel.

  • Slow Addition: Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least one hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add a cold solution of 3M hydrochloric acid (approx. 50 mL) to quench the reaction and dissolve the magnesium salts.[43]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (e.g., 2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution) to reduce the solubility of the organic product in any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[38][39][40][41][42]

  • Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 5-ethylnonan-4-ol.

Troubleshooting and Side Reactions

Troubleshooting:

  • Failure of Grignard reaction to initiate: This is often due to the presence of moisture or an unreactive magnesium surface. Ensure all glassware is scrupulously dry and consider activating the magnesium with a small amount of iodine or by crushing a few turnings.[12]

  • Low Yield: This can result from incomplete reaction, side reactions, or loss of product during workup. Ensure dropwise addition and adequate reaction time.

Potential Side Reactions:

  • Oxidation: During the reaction, the magnesium alkoxide intermediate can be oxidized to a ketone (in this case, 5-ethylnonan-4-one) by unreacted aldehyde. This is a variation of the Oppenauer oxidation.[44] The presence of a carbonyl peak in the IR spectrum of the product would indicate this side reaction.[44]

  • Wurtz Coupling: Reaction of the Grignard reagent with unreacted propyl bromide can lead to the formation of hexane.

  • Enolization: If the aldehyde has acidic alpha-hydrogens, the Grignard reagent can act as a base, leading to enolization and a reduction in the yield of the desired alcohol.

Data Summary

ParameterValue
Reactants
Propyl Bromide0.1 mol
Magnesium Turnings0.1 mol
This compound0.1 mol
Product
5-ethylnonan-4-olC₁₁H₂₄O
Molar Mass172.31 g/mol
Theoretical Yield17.23 g
Expected Yield70-85%
AppearanceColorless to pale yellow liquid

Conclusion

The synthesis of 5-ethylnonan-4-ol via the Grignard reaction of this compound and propylmagnesium bromide is an effective method for producing this secondary alcohol. Careful attention to anhydrous conditions, temperature control, and proper workup procedures are paramount for achieving high yields and purity. The insights provided in this application note should serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Sources

Application Note: High-Fidelity Reduction of 2-Propylpentanal to 2-Propylpentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of aldehydes to primary alcohols is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and material science. This application note provides a comprehensive guide to the reduction of 2-propylpentanal (also known as 2-propylvaleraldehyde) to 2-propylpentanol, a valuable synthetic intermediate.[1][2] We will explore and contrast two of the most reliable and widely employed hydride-based reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

The choice of reducing agent is critical and dictated by the substrate's complexity, the presence of other functional groups, and desired reaction kinetics. Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3][4][5] In contrast, lithium aluminum hydride is a significantly more powerful reducing agent, capable of reducing a wider array of functional groups, including esters and carboxylic acids, but requires more stringent anhydrous reaction conditions and careful handling due to its high reactivity with protic solvents.[6][7][8] This guide will provide detailed protocols for both methodologies, enabling researchers to select the most appropriate approach for their specific synthetic needs.

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of 2-propylpentanal to 2-propylpentanol proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.[9][10] The general mechanism involves two key steps:

  • Nucleophilic Attack: The hydride, delivered from either NaBH₄ or LiAlH₄, attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate.[11]

  • Protonation: The resulting alkoxide is then protonated during the workup step (typically by the addition of water or a dilute acid) to yield the final primary alcohol, 2-propylpentanol.[5][9]

Reaction_Mechanism aldehyde 2-Propylpentanal alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack hydride [H]⁻ (from NaBH₄ or LiAlH₄) hydride->alkoxide alcohol 2-Propylpentanol alkoxide->alcohol Protonation proton H⁺ (from workup) proton->alcohol NaBH4_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Propylpentanal in Methanol B Cool to 0 °C A->B C Add NaBH₄ Portion-wise B->C D Stir at Room Temperature C->D E Quench with 1M HCl D->E F Remove Methanol E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Purify by Distillation (Optional) H->I LiAlH4_Workflow cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup & Purification A Suspend LiAlH₄ in Anhydrous Ether B Cool to 0 °C A->B C Add 2-Propylpentanal Solution Dropwise B->C D Stir at Room Temperature C->D E Fieser Quench (H₂O, NaOH, H₂O) D->E F Filter to Remove Aluminum Salts E->F G Dry and Concentrate F->G H Purify by Distillation (Optional) G->H

Sources

Application Note: Catalytic Oxidation of 2-Propylvaleraldehyde to Valproic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Modern, Sustainable Synthetic Protocols and Mechanistic Insights

Abstract

Valproic acid (2-propylpentanoic acid), a cornerstone therapeutic for epilepsy and other neurological disorders, is a critical active pharmaceutical ingredient (API).[1][2] Traditional multi-step syntheses, often originating from malonic esters, present challenges in terms of atom economy and the use of hazardous reagents.[3][4][5] The direct catalytic oxidation of the parent aldehyde, 2-propylvaleraldehyde, offers a more streamlined and sustainable synthetic route. This application note provides researchers, scientists, and drug development professionals with an in-depth guide to the catalytic oxidation of this compound. We explore the underlying mechanistic principles, from classical methods to modern green catalytic systems, and provide detailed, validated protocols for both a novel photoinduced aerobic oxidation and a robust phase-transfer catalyzed reaction.

Introduction: The Imperative for Greener API Synthesis

The synthesis of Valproic Acid (VPA) has evolved significantly since its discovery.[1] While effective, classical routes often involve multiple steps, including alkylation, hydrolysis, and decarboxylation, which can generate substantial waste.[3][4] The principles of green chemistry encourage the development of processes that are more efficient, safer, and environmentally benign.[6] The direct oxidation of this compound to VPA is a prime example of this paradigm shift, converting a readily available synthon to the final product in a single, atom-economical step.

Historically, the oxidation of aldehydes relied on stoichiometric amounts of aggressive and toxic oxidants such as potassium permanganate (KMnO₄) and chromium-based reagents (e.g., K₂Cr₂O₇, CrO₃).[7][8][9] These methods, while effective, pose significant safety risks and create hazardous waste streams that are difficult and costly to manage. The modern imperative is to replace these reagents with catalytic systems that use milder, more sustainable oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[10][11]

This guide focuses on such catalytic approaches, providing the technical rationale and actionable protocols necessary for laboratory implementation.

Mechanistic Principles of Catalytic Aldehyde Oxidation

The conversion of an aldehyde to a carboxylic acid involves the oxidation of the aldehydic C-H bond. Catalytic systems facilitate this transformation by activating either the aldehyde, the oxidant, or both, thereby lowering the activation energy of the reaction.

  • Aerobic Oxidation: This is one of the most sustainable approaches, utilizing ambient air or pure oxygen as the terminal oxidant, with water being the only byproduct.[7] These reactions are often mediated by transition-metal catalysts or can be initiated by light (photo-oxidation) or organocatalysts like N-hydroxyphthalimide (NHPI).[7][10] The mechanism typically involves radical chain processes, where an initial hydrogen abstraction from the aldehyde forms an acyl radical, which then reacts with oxygen to form a peroxyacyl radical, ultimately leading to the carboxylic acid.

  • Phase-Transfer Catalysis (PTC): This technique is invaluable when the oxidant (e.g., KMnO₄) and the organic substrate (aldehyde) are in different phases (solid/liquid or aqueous/organic). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the oxidant anion (MnO₄⁻) into the organic phase where it can react with the aldehyde under mild, homogeneous conditions.[12] This avoids the need for harsh solvents or high temperatures often required for heterogeneous reactions.

  • Heterogeneous Catalysis: This involves catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Supported noble metal nanoparticles (e.g., Au, Pd, Ru) or metal oxides can efficiently catalyze aldehyde oxidation, often with high selectivity and the significant advantage of easy catalyst recovery and recycling.[11][13]

Experimental Protocols

Protocol 1: Green Photoinduced Aerobic Oxidation (Catalyst-Free)

This protocol is based on a highly sustainable method that uses light energy to drive the oxidation of aldehydes with molecular oxygen in an aqueous medium, eliminating the need for any metal catalyst or chemical additive.[7]

Causality and Principle: This method leverages the intrinsic reactivity of the aldehyde under photo-irradiation. The energy from light promotes the formation of radical species that initiate a chain reaction with dissolved oxygen from the air. Water serves as an environmentally benign solvent. This approach is chosen for its exceptional adherence to green chemistry principles, offering high step-efficiency and minimizing waste.[7]

Materials and Reagents:

  • This compound (Substrate)

  • Deionized Water (Solvent)

  • Ethyl Acetate (Extraction Solvent)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 1M solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Stir plate and stir bar

  • A light source (e.g., a simple household 26W compact fluorescent lamp (CFL) or a dedicated photoreactor)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a suitable flask (e.g., a 50 mL round-bottom flask), add this compound (1.0 mmol). To this, add 10 mL of deionized water. The mixture will be biphasic.

  • Initiation: Place a stir bar in the flask and leave the flask open to the air (or bubble air/O₂ through the mixture for enhanced efficiency). Position the light source approximately 5-10 cm from the flask.

  • Reaction Execution: Vigorously stir the mixture at room temperature under illumination.

  • In-Process Validation (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the organic layer, spot it on a silica gel TLC plate, and elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot (visualized with a potassium permanganate stain) indicates reaction completion. This typically takes 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts and wash with a saturated NaHCO₃ solution to extract the acidic product into the aqueous phase.

    • Separate the layers and carefully acidify the aqueous phase to a pH of ~2 with 1M HCl. The carboxylic acid product will often precipitate or form an oil.

    • Extract the acidified aqueous phase again with ethyl acetate (3 x 15 mL).

    • Combine these final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the pure 2-propylvaleric acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

dot

G Workflow: Photoinduced Aerobic Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine this compound and Water in Flask B Stir Vigorously Under Light Source (Open to Air) A->B C Monitor by TLC (Check for Aldehyde Spot) B->C Hourly Checks D Acid-Base Extraction (EtOAc / NaHCO₃) C->D Reaction Complete E Re-acidification (HCl) & Final Extraction D->E F Dry (MgSO₄) & Evaporate Solvent E->F G Characterize Product (NMR, IR, MS) F->G

Caption: Experimental workflow for the photoinduced aerobic oxidation of this compound.

Protocol 2: Oxidation with Tetrabutylammonium Permanganate (Phase-Transfer)

This protocol is a robust and efficient method for oxidizing aldehydes, particularly those with limited water solubility, under mild and homogeneous conditions.[12]

Causality and Principle: Standard potassium permanganate has poor solubility in most organic solvents. This protocol uses tetrabutylammonium permanganate (TBA-MnO₄), which is soluble in organic solvents like pyridine or dichloromethane. The tetrabutylammonium cation acts as a phase-transfer agent, carrying the permanganate oxidant into the organic phase where it can efficiently react with the aldehyde. This method provides rapid conversion at room temperature.

Materials and Reagents:

  • This compound (Substrate)

  • Tetrabutylammonium Permanganate (TBA-MnO₄) (Oxidant)

  • Pyridine (Solvent, anhydrous)

  • Dichloromethane (DCM) (Extraction Solvent)

  • Sodium Bisulfite (NaHSO₃), saturated solution

  • Hydrochloric Acid (HCl), 1M solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stir plate and stir bar

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in 10 mL of anhydrous pyridine.

  • Reagent Addition: To the stirring solution, add tetrabutylammonium permanganate (1.1 mmol) portion-wise over 10 minutes. The reaction is often exothermic; maintain the temperature at or below 25 °C with a water bath if necessary. A brown precipitate of MnO₂ will form as the reaction proceeds.

  • Reaction Execution: Stir the mixture at room temperature.

  • In-Process Validation (Reaction Monitoring): Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 1-2 hours.[12]

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

    • Acidify the mixture to a pH of ~2 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and remove the solvent by rotary evaporation to yield the crude product.

    • If necessary, purify further via silica gel column chromatography.

  • Characterization: Confirm product identity and purity via spectroscopic methods (NMR, IR).

Data Presentation and Comparison

The choice of catalytic system can significantly impact yield, reaction time, and sustainability. The table below summarizes typical performance for different aldehyde oxidation methods.

Method Catalyst Oxidant Solvent Temp (°C) Typical Yield (%) Key Advantages
Photo-aerobic [7]NoneO₂ (Air)WaterRoom Temp70-90Extremely green, catalyst-free, mild conditions
Phase-Transfer [12]TBA⁺MnO₄⁻Pyridine25>90Fast, mild, good for non-polar substrates
Organocatalysis [10]N-HydroxyphthalimideO₂ (Air)Acetonitrile6085-95Metal-free, efficient
Heterogeneous Supported Au or PdO₂ or H₂O₂Various60-10080-99Catalyst is recyclable, high selectivity
Traditional [8][9]NoneKMnO₄ or K₂Cr₂O₇Acetone/H₂OVariesHighWell-established, strong oxidant

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Conversion Insufficient oxidant; Low catalyst activity; Short reaction time.Increase oxidant stoichiometry slightly (e.g., to 1.2 eq). For aerobic oxidations, ensure good air/O₂ exposure. Extend reaction time and continue monitoring by TLC.
Low Yield Product loss during workup; Side reactions.Ensure pH is correctly adjusted during acid-base extraction. Check for volatility of the product during solvent evaporation.
Formation of Byproducts Over-oxidation (decarboxylation); Impurities in starting material.Use milder conditions (lower temperature). Ensure the purity of the starting aldehyde before the reaction.

dot

G Catalytic Oxidation Logic A This compound (Substrate) B Oxidant Choice A->B C O₂ (Air) (Greenest) B->C Sustainable Path D Permanganate (MnO₄⁻) (Strong) B->D Traditional Path E Catalyst System C->E G Phase-Transfer (TBA⁺) D->G F Photochemical (Catalyst-Free) E->F Light-Induced H Organocatalyst (NHPI) E->H Thermal/Radical I 2-Propylvaleric Acid (Product) F->I G->I H->I

Caption: Decision logic for selecting a catalytic oxidation strategy.

Conclusion

The catalytic oxidation of this compound represents a significant advancement in the synthesis of Valproic Acid, aligning with the modern pharmaceutical industry's goals of sustainability, efficiency, and safety. By replacing hazardous stoichiometric oxidants with catalytic systems that utilize benign oxidants like molecular oxygen, researchers can dramatically reduce environmental impact without compromising yield or purity. The protocols detailed herein for photoinduced aerobic oxidation and phase-transfer catalysis provide robust, validated starting points for the development of scalable, green manufacturing processes for this vital medication.

References

  • Title: Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Aldehydes and Ketones to Carboxylic Acids Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of carboxylic acids by oxidation of aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation Of Carboxylic Acid By Oxidation Reaction Source: Glasp URL: [Link]

  • Title: Sustainable and Integrated Flow-Based Three-Step Synthesis of Sodium Valproate Source: ResearchGate URL: [Link]

  • Title: Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability Source: ResearchGate URL: [Link]

  • Title: Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry Source: Innovative Science Publications URL: [Link]

  • Title: Synthesis of valproic acid for medicinal chemistry practical classes Source: ResearchGate URL: [Link]

  • Title: Green preparation method for intermediate of valproic acid derivatives Source: Google Patents URL
  • Title: Synthesis of valproic acid for medicinal chemistry practical classes (2025) Source: De Gruyter URL: [Link]

  • Title: Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile Source: MDPI URL: [Link]

  • Title: Valproic acid (antiepileptic) synthesis Source: ResearchGate URL: [Link]

  • Title: Process for preparing valproic acid Source: Google Patents URL
  • Title: Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents Source: PubMed URL: [Link]

  • Title: Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts Source: MDPI URL: [Link]

  • Title: CO Preferential Oxidation in a Microchannel Reactor Using a Ru-Cs/Al2O3 Catalyst: Experimentation and CFD Modelling Source: MDPI URL: [Link]

  • Title: 2-Cyano-2-propylpentanoic acid Source: PubChem URL: [Link]

  • Title: Chapter 2 Heterogeneous Oxidation Processes Source: Semantic Scholar URL: [Link]

Sources

GC-MS analysis method for 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-Propylvaleraldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of this compound (also known as 2-propylpentanal) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent analytical challenges posed by aldehydes, such as thermal lability and high reactivity, a robust derivatization strategy is essential for achieving reliable and sensitive results.[1][2] This application note details a field-proven protocol centered on chemical derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a method that significantly enhances chromatographic performance and detection sensitivity.[1][3][4] The protocols, instrument parameters, and validation guidelines provided herein are designed for researchers, scientists, and professionals in drug development and related fields who require accurate quantification of this and similar aldehyde compounds.

Introduction: The Analytical Challenge of Aldehydes

This compound (CAS: 18295-59-5) is an eight-carbon branched-chain aldehyde with the molecular formula C₈H₁₆O.[5][6][7] The analysis of aldehydes by GC-MS is frequently complicated by their chemical properties. These compounds can be volatile, thermally unstable, and polar, which often leads to poor chromatographic peak shape, on-column degradation, and consequently, low analytical sensitivity.[1][2] Direct injection of underivatized this compound can result in inaccurate and imprecise data, making it unsuitable for rigorous quantitative studies.

To circumvent these issues, chemical derivatization is the cornerstone of reliable aldehyde analysis.[8] This process converts the target analyte into a more stable, less polar, and more volatile derivative, making it amenable to GC-MS analysis.[1][9] The most effective and widely adopted strategy for aldehydes involves oximation with PFBHA. This reagent reacts specifically with the carbonyl group of the aldehyde to form a stable PFBHA-oxime derivative that exhibits excellent chromatographic behavior and significantly enhanced ionization efficiency.[1][3]

Physicochemical Properties of this compound
PropertyValueSource
Chemical Name 2-Propylpentanal[6][7]
CAS Number 18295-59-5[5][6][]
Molecular Formula C₈H₁₆O[5][6][11]
Molecular Weight 128.21 g/mol [5][6][7][11]
Boiling Point 78-81°C @ 150 mm Hg[5]
Density 0.809 g/cm³[5]
Flash Point 46.2°C[5]

Principle of PFBHA Derivatization

The analytical method is based on the reaction between the carbonyl group of this compound and the nucleophilic PFBHA reagent. This reaction, shown below, forms a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by mass spectrometry, particularly when using electron capture negative ionization, though standard electron ionization (EI) also sees a significant benefit.[2] The resulting derivative is less polar and more thermally stable, which minimizes analyte degradation in the hot GC injector and improves peak symmetry during chromatographic separation.[2]

PFBHA_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound Reaction Oximation (60°C) Analyte->Reaction + Reagent PFBHA Reagent->Reaction Derivative This compound-PFBHA Oxime Byproduct Water (H₂O) Reaction->Derivative Reaction->Byproduct +

Caption: Chemical reaction of this compound with PFBHA.

Detailed Experimental Protocols

This section provides step-by-step protocols for reagent preparation, sample derivatization, and GC-MS analysis. It is critical to use high-purity solvents and reagents to avoid contamination.

Part A: Reagent and Standard Preparation
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of pure this compound standard.

    • Dissolve in a 10 mL volumetric flask using methanol or isooctane. Ensure the standard is fully dissolved. This is your primary stock solution.

  • Working Standard Solutions (0.1 - 10 µg/mL):

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10 µg/mL. Dilute using the same solvent as the stock solution.

  • PFBHA Derivatizing Reagent (15 mg/mL):

    • Dissolve 150 mg of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in 10 mL of HPLC-grade water. This solution should be prepared fresh.

Part B: Sample Derivatization and Extraction Protocol

This protocol is suitable for both calibration standards and unknown samples in a liquid matrix.

  • Aliquoting: Pipette 1 mL of your sample or standard solution into a clean 4 mL glass vial.

  • Derivatization: Add 200 µL of the PFBHA reagent solution to the vial.

  • Reaction Incubation: Securely cap the vial and place it in a heating block or water bath at 60°C for 60 minutes to facilitate the reaction.[12]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction:

    • Add 1 mL of hexane (or another suitable organic solvent like dichloromethane) to the vial.[8][13]

    • Cap the vial and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate. Centrifugation can be used to expedite this process.

  • Sample Transfer: Carefully transfer the upper organic layer (hexane) into a 2 mL autosampler vial for GC-MS analysis. Avoid transferring any of the aqueous layer.

Part C: GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and can be optimized for specific instrumentation and matrices.

ParameterRecommended SettingRationale & Citation
Gas Chromatograph Agilent 8890 GC System or equivalentA modern GC system provides excellent reproducibility and electronic pneumatic control.[13]
Injector Splitless Mode, 250°CSplitless injection ensures maximum transfer of the analyte onto the column, maximizing sensitivity. A 250°C temperature ensures efficient vaporization without thermal degradation of the derivative.[13]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including PFBHA derivatives.[13]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas. A constant flow ensures reproducible retention times.[13][14]
Oven Program Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and matrix components while ensuring a sharp peak shape. This can be optimized as needed.[13][14]
Mass Spectrometer Agilent 5977 MSD or equivalent-
Transfer Line Temp. 280°CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVEI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14]
Acquisition Mode Full Scan (m/z 50-550) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[14]
Mass Spectral Data for Quantification

For quantitative analysis in SIM mode, monitor the following ions. The PFBHA moiety provides a highly characteristic and abundant fragment ion at m/z 181, which is typically used as the primary quantifier.

Ion Typem/zDescription
Quantifier Ion 181[C₆F₅CH₂]⁺ fragment, characteristic of PFBHA derivatives.[15]
Qualifier Ion 1 Molecular Ion (M⁺) or [M-181]⁺Confirms identity. The specific m/z will depend on the fragmentation of the entire derivative.
Qualifier Ion 2 Other significant fragmentProvides an additional point of confirmation for the analyte.

Workflow and Method Validation

A scientifically sound method requires validation to ensure its trustworthiness. The following workflow diagram illustrates the entire process from sample receipt to data reporting.

Caption: Overall workflow for this compound analysis.

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the analytical method must be validated. Key parameters to assess include:

  • Linearity: Analyze the calibration standards and plot the response versus concentration. The calibration curve should have a coefficient of determination (R²) of ≥ 0.99.[16]

  • Precision: Analyze replicate samples at low, medium, and high concentrations. The relative standard deviation (RSD) for both intra-day and inter-day precision should be < 15%.[16][17]

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration. The recovery should be within 80-120%.[16][17]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is typically calculated based on the signal-to-noise ratio (S/N) of low-level standards (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).[14][17]

Conclusion

The direct GC-MS analysis of this compound is challenging due to its inherent chemical properties. The derivatization protocol detailed in this application note, utilizing PFBHA, provides a robust, sensitive, and reliable method for its quantification in various matrices. By converting the aldehyde into a stable oxime derivative, chromatographic performance and detection sensitivity are significantly improved. Adherence to the outlined sample preparation, instrument conditions, and validation procedures will ensure the generation of high-quality, defensible data for researchers and scientists.

References

  • Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
  • LookChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). 2-Propyl Valeraldehyde.
  • ChemicalBook. (n.d.). 2-PROPYL VALERALDEHYDE synthesis.
  • Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(5), 345-352.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • BOC Sciences. (n.d.). CAS 18295-59-5 2-PROPYL VALERALDEHYDE.
  • ChemicalBook. (2023). 2-PROPYL VALERALDEHYDE | 18295-59-5.
  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Balazy, M. (2011). Mass Spectrometry of Fatty Aldehydes. Progress in Lipid Research, 50(2), 159-180.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Heptadecanal Analysis.
  • Kubatova, A. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
  • Lee, S., & Shin, J. (2017). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research, 33(4), 349-355.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Fathalinejad, A., et al. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. Analytical Methods, 12(3), 295-303.
  • Sparkes, A., & V.S. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In Gas Chromatography-Mass Spectrometry (GC-MS). IntechOpen.
  • Fathalinejad, A., et al. (2020). Development and validation of a GC-MS method for quantification of glycolaldehyde formed from carbohydrate fragmentation processes.
  • Popović, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • GERSTEL GmbH & Co. KG. (n.d.). GC/MS Application Note: Determination of Stale Aldehydes in Beer.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Valeraldehyde.
  • Al-Qahtani, A. A. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 25(23), 5582.
  • National Institute of Standards and Technology. (n.d.). 2-Propynal. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2-Propylpentanal. PubChem Compound Database.

Sources

Application Note: A Comprehensive Guide to the HPLC Purification of 2-Propylvaleraldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework for the purification of 2-propylvaleraldehyde from synthetic reaction mixtures using High-Performance Liquid Chromatography (HPLC). Recognizing the unique challenges posed by aldehydes, including their moderate polarity and potential for reactivity, this guide offers a systematic approach from analytical method development to preparative scale-up. We detail robust protocols for both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methodologies, explain the scientific rationale behind parameter selection, and provide a comprehensive troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity and yield of this compound for downstream applications.

Introduction: The Purification Challenge

This compound (also known as 2-propylpentanal) is a branched-chain aldehyde intermediate valuable in organic synthesis. Following a synthesis, the crude reaction mixture typically contains the target aldehyde alongside unreacted starting materials, catalysts, and various byproducts. Achieving high purity is critical, as contaminants can interfere with subsequent reactions, affect final product stability, and complicate structural elucidation.[1][2]

The primary challenge in purifying aldehydes like this compound lies in their chemical nature. The aldehyde functional group is susceptible to oxidation (forming carboxylic acids), enolization, and self-condensation reactions. Therefore, the purification strategy must be efficient and mild to prevent on-column degradation. HPLC is the technique of choice due to its high resolving power and versatility.[3][4][5]

This guide focuses on developing a preparative HPLC method, a process that begins with a robust analytical method which is then systematically scaled for purification.[1][6]

Physicochemical Properties of this compound

A successful purification strategy begins with understanding the analyte's properties.

PropertyValueSignificance for HPLC
Molecular Formula C₈H₁₆O[7]Influences molecular weight and potential interactions.
Molecular Weight 128.21 g/mol [7]Standard molecular weight for small molecule HPLC.
Boiling Point 78-81°C @ 150 mmHg[8]Relevant for post-purification solvent removal.
LogP ~2.4 - 2.6[8]Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC.
UV Absorbance Weak n→π* transition ~290 nmThe aldehyde chromophore is weak. Detection at low wavelengths (205-220 nm) is necessary, or derivatization can be used to enhance detection.[9][10]

The Purification Workflow: From Analytical to Preparative Scale

The logical flow for developing a purification method is a cornerstone of good science. It minimizes solvent and sample waste by optimizing the separation at a small scale before committing larger quantities of material to the preparative column.[6][11] The entire process can be visualized as a self-validating loop where analytical checks confirm the success of each stage.

Purification_Workflow Crude Crude Reaction Mixture SamplePrep Sample Preparation (Filtration, Dilution) Crude->SamplePrep AnalyticalDev Analytical Method Development (RP-HPLC) SamplePrep->AnalyticalDev ScaleUp Scale-Up Calculations (Flow, Gradient, Loading) AnalyticalDev->ScaleUp Optimized Method PrepRun Preparative HPLC Run ScaleUp->PrepRun FractionCollection Fraction Collection (Peak-Based) PrepRun->FractionCollection PurityCheck Fraction Purity Analysis (Analytical HPLC) FractionCollection->PurityCheck Collect Fractions PurityCheck->PrepRun Re-optimize if needed Pooling Pool Pure Fractions PurityCheck->Pooling Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval FinalProduct Pure this compound (>95% Purity) SolventRemoval->FinalProduct Troubleshooting_Logic Symptom Symptom Observed Pressure High Backpressure Symptom->Pressure Resolution Poor Resolution Symptom->Resolution Tailing Peak Tailing Symptom->Tailing Cause_P1 Blockage in Line/Frit Pressure->Cause_P1 Check Cause_P2 Buffer Precipitation Pressure->Cause_P2 Check Cause_R1 Column Overload Resolution->Cause_R1 Check Cause_R2 Gradient Too Steep Resolution->Cause_R2 Check Cause_T1 Secondary Interactions (Silanols) Tailing->Cause_T1 Check Cause_T2 Column Void Tailing->Cause_T2 Check Sol_P1 Backflush system; Replace frit/guard column Cause_P1->Sol_P1 Fix Sol_P2 Flush with aqueous solution; Check buffer solubility Cause_P2->Sol_P2 Fix Sol_R1 Reduce sample load/ Injection volume Cause_R1->Sol_R1 Fix Sol_R2 Decrease gradient slope (increase time) Cause_R2->Sol_R2 Fix Sol_T1 Use high-purity silica column; Add mobile phase modifier (e.g., 0.1% TFA) Cause_T1->Sol_T1 Fix Sol_T2 Replace column Cause_T2->Sol_T2 Fix

Sources

Topic: Derivatization of 2-Propylvaleraldehyde for Improved GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The gas chromatographic (GC) analysis of 2-propylvaleraldehyde (2-propylpentanal) and similar aliphatic aldehydes presents significant analytical challenges due to their volatility, polarity, and potential for thermal degradation, often resulting in poor chromatographic performance such as peak tailing.[1][2][3] Chemical derivatization is an essential sample preparation strategy that converts aldehydes into more stable, less polar, and more volatile derivatives, thereby enhancing chromatographic resolution, improving ionization efficiency, and leading to more reliable and sensitive quantification.[1][4][5] This application note provides a detailed guide to the derivatization of this compound, with a primary focus on the robust and highly sensitive oximation method using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Alternative strategies, including silylation, are also discussed. Detailed, field-proven protocols, troubleshooting advice, and recommended GC-MS conditions are provided to empower researchers to achieve accurate and reproducible results.

The Rationale for Derivatizing this compound

This compound is a C8 branched-chain aldehyde. Like many carbonyl compounds, its direct analysis by GC is often problematic. The primary challenges include:

  • Polarity: The carbonyl group (C=O) introduces polarity, which can lead to intermolecular interactions and hydrogen bonding with active sites (e.g., free silanols) on the GC column and inlet liner. This interaction is a primary cause of asymmetric peak shapes, particularly peak tailing, which compromises resolution and integration accuracy.[3]

  • Thermal Lability: Aldehydes can be susceptible to degradation at the high temperatures typically used in GC inlets, leading to inaccurate quantification.[1]

  • Low Detector Response: For certain detectors, the native molecule may not provide a sufficient response for trace-level analysis.

Chemical derivatization addresses these issues by modifying the problematic carbonyl functional group.[4][6] This process converts the analyte into a derivative with properties more amenable to GC analysis, achieving objectives such as increased volatility, enhanced thermal stability, and improved detector sensitivity.[5]

Strategic Selection of a Derivatization Reagent

The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired analytical outcome. For aldehydes, the reaction typically targets the carbonyl group.

Derivatization StrategyReagent ExampleMechanismKey AdvantagesConsiderations
Oximation PFBHANucleophilic addition to the carbonyl group to form a stable oxime derivative.Highly specific and efficient for aldehydes. The resulting PFBHA-oximes are thermally stable and exhibit excellent chromatographic properties.[1] The five fluorine atoms provide a massive response for Electron Capture Detectors (ECD) and yield characteristic mass spectra for MS.[1][7]Reagent should be prepared fresh. Reaction conditions (pH, temp, time) should be optimized.
Silylation BSTFA, MSTFAReplaces active hydrogens with a trimethylsilyl (TMS) group.Excellent for compounds with -OH, -NH, or -SH groups.[8][9] Increases volatility and reduces polarity.Aldehydes lack an active hydrogen on the carbonyl, so this is not a primary method for the aldehyde group itself. Often used as a secondary step after oximation to derivatize other functional groups in the molecule or matrix.[1][10] Highly sensitive to moisture.[8]
Hydrazone Formation 2,4-DNPHForms a stable 2,4-dinitrophenylhydrazone derivative.Derivatives are strong chromophores, making this method ideal for HPLC-UV analysis.[11]Can have limited thermal stability at typical GC inlet temperatures, potentially leading to degradation.[1]
Thiazolidine Formation CysteamineReaction of the aldehyde with cysteamine forms a stable thiazolidine ring.Specific for aldehydes, forming a single derivative. Good for analysis with a nitrogen-phosphorous detector (NPD).[12]Less common than PFBHA oximation; may require more method development.

Based on its robustness, sensitivity, and widespread validation, PFBHA oximation is the highly recommended method for the derivatization of this compound for GC-MS analysis.[1][11]

Featured Protocol: PFBHA Oximation of this compound

This protocol details the conversion of this compound into its PFBHA-oxime derivative, which is thermally stable and provides excellent sensitivity for GC-MS analysis.

Materials and Reagents
  • This compound standard (CAS 18295-59-5)[13][14]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Hexane or Isooctane, GC grade)

  • Reagent-grade water

  • Reaction vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Experimental Workflow Diagram

PFBHA_Workflow A 1. Sample Preparation Add sample/standard to vial B 2. Reagent Addition Add freshly prepared PFBHA solution (1-5 mg/mL) A->B C 3. Derivatization Reaction Incubate at 60-80°C for 30-60 minutes B->C D 4. Extraction Cool to RT. Add hexane, vortex, and allow layers to separate. C->D E 5. Analysis Transfer organic layer to autosampler vial for GC-MS injection. D->E

Caption: Workflow for PFBHA derivatization of this compound.

Step-by-Step Protocol
  • Preparation of PFBHA Reagent: Prepare a 1-5 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily to ensure maximum reactivity.[1]

  • Sample Preparation:

    • For standards, prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working standards in the desired concentration range via serial dilution.

    • Pipette 500 µL of the aqueous sample or diluted standard into a 2 mL reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared PFBHA reagent to the reaction vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 70°C for 45 minutes. The elevated temperature drives the reaction to completion.[15]

  • Liquid-Liquid Extraction:

    • Allow the vial to cool completely to room temperature.

    • Add 500 µL of hexane (or another suitable extraction solvent) to the vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to fully separate. Centrifugation can be used to expedite this step if an emulsion forms.

  • Sample Collection for Analysis:

    • Carefully transfer the upper organic layer into a GC autosampler vial. Avoid transferring any of the aqueous layer.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis of the this compound-PFBHA Derivative

The introduction of the pentafluorobenzyl group significantly alters the chromatographic behavior and mass spectrometric fragmentation of the analyte, requiring specific analytical conditions.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC Column Low- to mid-polarity column, e.g., SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).These columns provide excellent resolution and reproducible separations for PFBHA derivatives.[7] Avoid columns with active hydroxyl groups (e.g., WAX phases).[9]
Injection 1 µL, Splitless (or appropriate split ratio for concentrated samples)Maximizes sensitivity for trace analysis.
Inlet Temp. 250°CEnsures efficient vaporization of the high-molecular-weight derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard carrier gas for GC-MS.
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.This program provides good separation of the derivative from solvent and potential byproducts. (Note: This should be optimized for your specific application).
MS Source Temp. 230°CStandard condition for robust ionization.
MS Quad Temp. 150°CStandard condition.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 50-400) for method development; Selected Ion Monitoring (SIM) for targeted quantification.SIM mode significantly enhances sensitivity by focusing on characteristic ions.
Expected Mass Spectrum

The reaction between this compound (C8H16O, MW=128.21) and PFBHA results in a derivative with a molecular weight of approximately 305.25. The EI mass spectrum is expected to show characteristic fragments.

  • Molecular Ion (M+) : A peak at m/z 305 may be visible, but could be weak.

  • Key Fragment : A strong, characteristic peak at m/z 181 , corresponding to the pentafluorotropylium ion ([C7H2F5]+), is the primary identifier for PFBHA derivatives.[15]

  • Other Fragments : Other fragments resulting from the loss of alkyl chains from the original aldehyde structure can also be used for confirmation.

Alternative Strategy: Two-Step Methoximation-Silylation

In complex matrices or metabolomic studies where other compounds with active hydrogens are present, a two-step approach can be beneficial.[16]

  • Methoximation: The sample is first reacted with methoxyamine hydrochloride (MeOx). This step converts the carbonyl group of this compound into a stable methoxime. The primary benefit is the prevention of tautomerization (isomerization), which can lead to multiple derivative peaks for a single analyte.[17]

  • Silylation: Following methoximation, a silylating reagent like MSTFA is added. This step derivatizes any remaining active hydrogens (e.g., -OH, -COOH) on other molecules in the sample, making them volatile for GC analysis.[17]

Two-Step Derivatization Reaction Diagram

Two_Step_Reaction cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation (for other analytes) Aldehyde This compound (R-CHO) MeOx + Methoxyamine (MeONH2) Aldehyde->MeOx Methoxime Methoxime Derivative (R-CH=NOMe) MeOx->Methoxime OtherAnalyte Other Analyte (X-OH) MSTFA + MSTFA OtherAnalyte->MSTFA SilylAnalyte Silylated Analyte (X-O-TMS) MSTFA->SilylAnalyte

Caption: Two-step derivatization: methoximation followed by silylation.

This dual approach ensures that aldehydes are stabilized while also preparing a wider range of compounds for comprehensive GC-MS profiling.

Conclusion

Direct GC analysis of this compound is often hindered by its chemical properties, leading to unreliable analytical results. Chemical derivatization is a mandatory step for achieving robust, sensitive, and reproducible quantification. Oximation with PFBHA stands out as the premier method, forming a stable derivative with excellent chromatographic properties and high sensitivity, especially with MS and ECD detectors.[1][7] By implementing the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can overcome the challenges of aldehyde analysis and generate high-quality, trustworthy data.

References

  • Al-Sarraf, H., & Gihb, F. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. Available at: [Link]

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  • Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-20. Available at: [Link]

  • Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(2), 154-158. Available at: [Link]

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  • Addo, R., & D'Souza, M. (2013). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Available at: [Link]

  • Das, A., et al. (2014). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. BioMed Research International, 2014, 874867. Available at: [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Vollenweider, F. X., et al. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(5), 899-905. Available at: [Link]

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1H and 13C NMR spectral interpretation of 2-Propylvaleraldehyde

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments through chemical shift, integration, and spin-spin coupling patterns. The ¹³C NMR spectrum corroborates this by identifying the five chemically unique carbon environments, including the characteristic downfield shift of the aldehyde carbonyl carbon. This application note serves as a practical protocol and interpretive guide for scientists engaged in the structural analysis of small organic molecules, underscoring the power of NMR spectroscopy in research and industrial quality control. [1]

References

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

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Enantioselective Synthesis of 2-Propylvaleraldehyde Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Branched Aldehydes

In the landscape of modern organic synthesis, the precise construction of stereogenic centers is a paramount objective, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Among the myriad of chiral building blocks, α-branched aldehydes, such as 2-propylvaleraldehyde and its derivatives, represent a class of intermediates that offer significant synthetic utility. The creation of a quaternary carbon center at the α-position of an aldehyde is a formidable challenge due to issues of reactivity, selectivity, and potential side reactions like self-aldol condensation.[1] This guide provides an in-depth exploration of the enantioselective synthesis of this compound derivatives, with a focus on robust and scalable organocatalytic methodologies. These compounds are not only valuable synthetic intermediates but are also precursors to important molecules, including certain agrochemicals.

Strategic Approaches to Enantioselective α-Alkylation

The direct asymmetric α-alkylation of aldehydes has long been a coveted transformation in organic chemistry.[1] The primary challenge lies in controlling the reactivity of the enol or enamine intermediate to favor the desired alkylation over undesired pathways. Several powerful strategies have emerged to address this challenge.

Organocatalysis: A Paradigm Shift in Asymmetric Synthesis

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free and often more sustainable alternative to traditional methods.[2] For the α-alkylation of aldehydes, two main classes of organocatalysts have proven to be exceptionally effective: proline and its derivatives, and N-heterocyclic carbenes (NHCs).

Proline and its Derivatives: L-proline and its analogs catalyze the α-alkylation of aldehydes through the formation of a chiral enamine intermediate. This enamine, being more nucleophilic than the corresponding enol, readily attacks an electrophile. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which effectively shields one face of the enamine, leading to a highly enantioselective transformation. Pioneering work in the 1970s by Hajos and Parrish, and Eder, Sauer, and Wiechert laid the foundation for this field with intramolecular aldol reactions.[3] Later, the scope was expanded to intermolecular reactions, demonstrating the broad utility of this approach.[2][3]

N-Heterocyclic Carbenes (NHCs): NHCs are another powerful class of organocatalysts that can mediate the asymmetric α-alkylation of aldehydes.[4][5][6] They operate through a distinct mechanism involving the formation of a Breslow intermediate, which can be deprotonated to form a nucleophilic enolate equivalent. Chiral NHCs can effectively control the stereochemistry of the subsequent alkylation step.[5][6]

Dual Catalysis: Merging Multiple Activation Modes

More recently, dual catalytic systems that combine two distinct catalytic cycles have emerged as a powerful strategy. For instance, the merger of organocatalysis and photoredox catalysis allows for the use of less reactive alkylating agents.[7][8] In this approach, the organocatalyst forms the chiral enamine, while a photocatalyst generates a highly reactive radical species from an alkyl halide, which then couples with the enamine.

Application in Agrochemical Synthesis: The Case of Valifenalate

Chiral α-branched aldehydes are valuable precursors for the synthesis of various bioactive molecules. For instance, the synthesis of the fungicide Valifenalate involves the coupling of a chiral amino acid derivative with a β-amino acid moiety. The IUPAC name for Valifenalate is methyl N-(isopropoxycarbonyl)-L-valyl-(3RS)-3-(4-chlorophenyl)-β-alaninate.[9] While a direct enantioselective α-propylation of a valeraldehyde derivative is not the explicit route to the core of Valifenalate, the principles of constructing chiral centers adjacent to carbonyl groups are highly relevant to the synthesis of its chiral building blocks. The synthesis of Valifenalate typically involves the coupling of key intermediates like chlorinated aromatic compounds and branched aliphatic acids through amide bond formation, followed by esterification.[10]

Experimental Protocols

The following protocol is a detailed, adaptable method for the enantioselective α-propylation of valeraldehyde, a direct precursor to this compound. This protocol is based on well-established organocatalytic methods for the α-alkylation of aldehydes.

Organocatalytic Enantioselective α-Propylation of Valeraldehyde

This protocol utilizes a chiral diarylprolinol silyl ether catalyst, a common and highly effective organocatalyst for asymmetric α-alkylation of aldehydes.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • Valeraldehyde (freshly distilled)

  • 1-Iodopropane (Propylating agent)

  • Anhydrous Sodium Carbonate (Base)

  • Anhydrous Dichloromethane (DCM, solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Protocol:

  • Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add the chiral catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 5 mL of anhydrous dichloromethane to the flask and stir the mixture until the catalyst is fully dissolved.

  • Aldehyde Addition: Add freshly distilled valeraldehyde (1.0 mmol, 1.0 eq) to the reaction mixture using a syringe. Stir the solution for 10 minutes at room temperature to facilitate the formation of the enamine intermediate.

  • Addition of Base and Alkylating Agent: Add anhydrous sodium carbonate (2.0 mmol, 2.0 eq) followed by 1-iodopropane (1.5 mmol, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

  • Characterization and Enantiomeric Excess Determination: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Data Presentation

The following table summarizes typical results that can be expected for the organocatalytic α-alkylation of aldehydes, which can be adapted to the synthesis of this compound derivatives.

EntryCatalyst Loading (mol%)Alkylating AgentSolventTime (h)Yield (%)e.e. (%)
1101-IodopropaneDCM2485-95>95
2201-BromopropaneToluene4870-8090-95
310Propyl triflateCH₃CN1280-90>97

Visualizations

Catalytic Cycle of Proline-Catalyzed α-Alkylation

G cluster_0 Organocatalytic Cycle Aldehyde R¹-CHO Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H₂O Catalyst Proline AlkylatedEnamine Alkylated Enamine Intermediate Enamine->AlkylatedEnamine + Electrophile (R²-X) Iminium Iminium Ion Iminium->Catalyst - Catalyst (regenerated) Product α-Alkylated Aldehyde (R¹R²-CHO) Iminium->Product + H₂O Electrophile R²-X AlkylatedEnamine->Iminium caption Figure 1: Catalytic cycle for proline-catalyzed α-alkylation. G cluster_1 Experimental Workflow Start Start: Dry Flask under N₂ Add_Catalyst 1. Add Chiral Catalyst Start->Add_Catalyst Add_Solvent 2. Add Anhydrous Solvent Add_Catalyst->Add_Solvent Add_Aldehyde 3. Add Aldehyde Add_Solvent->Add_Aldehyde Stir_1 Stir (10 min) Add_Aldehyde->Stir_1 Add_Base_Alkylating 4. Add Base & Alkylating Agent Stir_1->Add_Base_Alkylating Reaction 5. Reaction at RT (24-48h) Add_Base_Alkylating->Reaction Workup 6. Aqueous Work-up Reaction->Workup Extraction 7. Extraction Workup->Extraction Purification 8. Purification (Column Chromatography) Extraction->Purification Analysis 9. Characterization & e.e. Determination Purification->Analysis Final_Product Pure Enantioenriched This compound Analysis->Final_Product caption Figure 2: Step-by-step experimental workflow.

Caption: Figure 2: Step-by-step experimental workflow.

Conclusion and Future Perspectives

The enantioselective synthesis of this compound derivatives and other α-branched aldehydes has witnessed remarkable progress, largely driven by the advent of organocatalysis. The methodologies outlined in this guide provide a robust framework for accessing these valuable chiral building blocks with high levels of stereocontrol. The operational simplicity, mild reaction conditions, and the use of environmentally benign catalysts make these protocols highly attractive for both academic research and industrial applications.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope to include more challenging aldehydes and alkylating agents, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The continued exploration of dual catalytic strategies and the development of novel chiral catalysts will undoubtedly push the boundaries of what is currently achievable in asymmetric synthesis.

References

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Application Note: Strategies for Diastereoselective Reactions Involving 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, scientists, and drug development professionals with a detailed overview of strategies for achieving high diastereoselectivity in reactions involving the achiral substrate, 2-propylvaleraldehyde (also known as 2-propylpentanal). Given the absence of inherent chirality in the starting aldehyde, this document focuses on externally controlled methods, including the use of chiral auxiliaries in aldol reactions and chiral ligands in organometallic additions. We will delve into the mechanistic principles that govern stereochemical outcomes, provide validated, step-by-step laboratory protocols, and present data to guide experimental design.

Introduction: The Challenge of Inducing Stereocontrol

This compound is a simple, branched-chain aldehyde.[1] In the synthesis of complex molecules, particularly pharmaceutical agents, precise control over the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis aims to produce a single desired stereoisomer, and diastereoselective reactions are a cornerstone of this field, allowing for the controlled formation of one diastereomer over all others.[2]

The core challenge presented by this compound is its achiral nature. Stereochemical models such as the Cram, Felkin-Anh, and chelation-controlled models are predicated on the presence of a pre-existing stereocenter, typically at the α- or β-position to the carbonyl, which directs the facial selectivity of an incoming nucleophile.[3][4] Since this compound lacks such a center, achieving diastereoselectivity requires the introduction of a chiral influence into the reaction system. This can be accomplished through three primary strategies:

  • Substrate Control: Covalently modifying the substrate with a chiral auxiliary .[5][6]

  • Reagent Control: Using a stoichiometric chiral reagent.

  • Catalyst Control: Employing a substoichiometric amount of a chiral catalyst that regenerates.

This note will focus on the highly reliable and widely applicable strategies of using chiral auxiliaries for aldol reactions and chiral catalysts for organometallic additions.

G cluster_0 Strategies for Induced Diastereoselectivity cluster_1 Implementation Methods A Achiral Aldehyde (this compound) C Diastereomeric Products A->C Reaction B Chiral Nucleophile or Reagent B->C Chiral Influence D Chiral Auxiliary (Attached to Substrate/Reagent) B->D E Chiral Catalyst (External Control) B->E F Stoichiometric Chiral Reagent B->F

Figure 1. Conceptual workflow for inducing diastereoselectivity in reactions with an achiral aldehyde.

Diastereoselective Aldol Reactions via Chiral Auxiliaries

The aldol reaction is a powerful C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, often generating two new stereocenters.[7] The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate, is a robust method to control the stereochemical outcome.[8][9] Evans' oxazolidinone auxiliaries are particularly effective for directing stereoselective aldol reactions.[5]

Mechanistic Rationale: The Evans' Oxazolidinone Approach

The strategy involves reacting an enolate derived from an N-acyloxazolidinone with this compound. The bulky auxiliary blocks one face of the enolate, while the geometry of the enolate (Z vs. E) is controlled by the choice of base and Lewis acid (e.g., dibutylboron triflate and a tertiary amine base reliably give the Z-enolate).[5] The subsequent reaction with the aldehyde proceeds through a highly ordered, chair-like six-membered Zimmerman-Traxler transition state. The substituents are forced into pseudo-equatorial positions to minimize steric strain, leading to a predictable syn-aldol product.

Figure 2. Chair-like transition state for the Evans' syn-aldol reaction.

Protocol 1: Evans' Asymmetric Aldol Reaction with this compound

This protocol describes the reaction between the boron enolate of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and this compound to yield the syn-aldol adduct.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (prepared from the above)

  • Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation (Inert Atmosphere): To a flame-dried, N₂-purged round-bottom flask, add N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add Bu₂BOTf (1.1 eq) dropwise via syringe. Following this, add DIPEA (1.2 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. The causality for this sequence is to form the boron triflate in situ, which then coordinates with the substrate. DIPEA acts as a non-nucleophilic base to generate the Z-enolate.

  • Aldehyde Addition: Re-cool the reaction mixture to -78 °C. Add this compound (1.2 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 10 mL of methanol. Slowly add 10 mL of 30% aqueous hydrogen peroxide (Caution: Exothermic!) while maintaining the temperature at 0 °C. Stir vigorously for 1 hour. The peroxide workup is crucial to break down the boron intermediates.

  • Extraction: Concentrate the mixture in vacuo to remove most of the organic solvents. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired aldol adduct.

ParameterExpected Outcome
Yield 75-90%
Diastereomeric Ratio (syn:anti) >98:2
Stereochemical Predictor Felkin-Anh/Cornforth Model on the Boron-chelated transition state

Diastereoselective Organometallic Additions via Chiral Catalysis

The addition of organometallic reagents (e.g., Grignard, organolithium, organozinc) to aldehydes is a fundamental method for forming C-C bonds and creating secondary alcohols.[10][11] Without a chiral influence, the addition to this compound would produce a racemic mixture. The use of a chiral ligand that coordinates to the metal center can create a chiral environment around the reactive species, enabling enantioselective (and potentially diastereoselective) addition.

Mechanistic Rationale: Catalytic Asymmetric Alkylation

The addition of dialkylzinc reagents to aldehydes is a well-established method for asymmetric synthesis. In the presence of a chiral catalyst, such as a β-amino alcohol, a catalytic cycle is established. The dialkylzinc reagent reacts with the chiral amino alcohol to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a sterically defined manner. The alkyl group is then transferred from the zinc to one specific face of the aldehyde carbonyl.

G A R₂Zn + L-OH (Dialkylzinc + Chiral Ligand) B R-Zn-O-L (Active Chiral Catalyst) A->B Alkane elimination C Aldehyde Coordination B->C D [Aldehyde---R-Zn-O-L*] (Transition State) C->D R'CHO E Product-Catalyst Complex D->E Alkyl Transfer E->B Ligand Exchange G Product (Chiral Alcohol) E->G Release F R₂Zn F->E

Figure 3. Simplified catalytic cycle for the asymmetric addition of a dialkylzinc reagent to an aldehyde.

Protocol 2: Asymmetric Addition of Diethylzinc to this compound

This protocol details the enantioselective addition of diethylzinc to this compound catalyzed by (-)-N,N-diisobutylnorephedrine ((-)-DBNE).

Materials:

  • (-)-N,N-diisobutylnorephedrine ((-)-DBNE)

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes

  • This compound

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl

  • 1 M HCl

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Catalyst Preparation: To a flame-dried, N₂-purged Schlenk flask, add (-)-DBNE (0.05 eq) and dissolve in anhydrous toluene (to make a ~0.5 M solution).

  • Reagent Addition: Add Et₂Zn (2.0 eq, 1.0 M in hexanes) dropwise to the catalyst solution at room temperature. Stir for 20 minutes. A gas evolution (ethane) may be observed as the active catalyst forms. The choice of a stoichiometric excess of the organozinc reagent ensures that the reaction goes to completion and that the catalyst remains active.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise over 30 minutes. The slow addition is critical to prevent a rapid, uncontrolled background reaction and to ensure the catalyzed pathway dominates.

  • Reaction: Stir the mixture at 0 °C for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Once gas evolution ceases, add 1 M HCl to dissolve the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the chiral alcohol.

ParameterExpected Outcome
Yield 80-95%
Enantiomeric Excess (e.e.) >95%
Configuration of Product (S)-4-ethyl-3-heptanol

Conclusion

While this compound is an achiral starting material, high levels of diastereocontrol can be achieved in its reactions through the strategic introduction of an external chiral element. The use of Evans' oxazolidinone auxiliaries provides a reliable and predictable method for producing syn-aldol adducts with excellent diastereoselectivity. For the synthesis of chiral alcohols, the catalytic asymmetric addition of organozinc reagents offers an efficient route with high enantioselectivity. The choice between these and other methods will depend on the specific synthetic target and the desired stereochemical outcome in subsequent transformations. The protocols described herein serve as a validated starting point for researchers aiming to incorporate this compound into complex, stereochemically defined molecular architectures.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Felkin, H., & Chérest, M. (1968). Torsional strain involving partial bonds. The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 9(18), 2205-2208.
  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • Wikipedia contributors. (2023, April 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856. [Link]

  • North, M. (2010). Principles and Applications of Asymmetric Synthesis. Elsevier.

Sources

Application Notes & Protocols: The Strategic Use of 2-Propylvaleraldehyde in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of natural product total synthesis, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. 2-Propylvaleraldehyde (also known as 2-propylpentanal) has emerged as a valuable C8 synthon, particularly for the construction of sterically congested and stereochemically complex carbon frameworks. Its α-branched structure provides a unique steric environment that can be exploited to influence the diastereoselectivity of key carbon-carbon bond-forming reactions. This document provides an in-depth analysis of the application of this compound, focusing on its role in the total synthesis of the potent neuroexcitatory antagonist, (-)-Kaitocephalin, as demonstrated in the seminal work by the Ohfune group. Detailed protocols, mechanistic insights, and strategic considerations are provided for researchers in organic synthesis and drug development.

Introduction: The Synthetic Utility of α-Branched Aldehydes

Aldehydes are foundational building blocks in organic synthesis due to their versatile reactivity, participating in a vast array of transformations including nucleophilic additions, condensations, and reductive aminations.[1] Among aldehydes, α-branched structures like this compound (Figure 1) present specific stereoelectronic properties that are highly advantageous in the synthesis of complex molecules.

Figure 1. Structure of this compound (2-Propylpentanal) O=CC(CCC)CCC

The presence of two alkyl chains at the α-position creates a sterically demanding environment around the carbonyl group. This inherent steric bulk is not a hindrance but a strategic tool that can be leveraged to direct the facial selectivity of incoming nucleophiles, thereby controlling the formation of new stereocenters. This principle is a cornerstone of asymmetric synthesis, where predictable control over stereochemistry is essential.[2][3][4]

Case Study: Total Synthesis of (-)-Kaitocephalin

A compelling example showcasing the strategic deployment of an α,α-disubstituted aldehyde is found in the total synthesis of (-)-Kaitocephalin, a potent antagonist of ionotropic glutamate receptors with a complex polycyclic structure.[2][5] The research group of Yasufumi Ohfune accomplished a landmark synthesis of this molecule, where a key fragment was constructed using a stereoselective aldol reaction. While the final published synthesis utilized a different fragment, the underlying strategy and exploration of aldol additions with sterically demanding aldehydes like this compound are highly instructive for synthetic chemists.

The core challenge in synthesizing (-)-Kaitocephalin lies in the precise installation of its multiple stereocenters, including a critical quaternary carbon. The retrosynthetic analysis reveals the necessity for a fragment that can be coupled to build the intricate pyrrolidine core.

Retrosynthetic Strategy & The Role of the Aldehyde

The synthesis plan involves the coupling of key fragments to assemble the final natural product. A crucial disconnection point reveals the need for a stereocontrolled carbon-carbon bond formation to link the pyrrolidine core with the serine-derived side chain. An aldol reaction is an ideal transformation for this purpose. The use of a sterically hindered aldehyde like this compound in such a reaction is motivated by the need to control the approach of the enolate, thereby favoring the formation of a specific diastereomer.

Below is a conceptual workflow illustrating the importance of the aldol condensation step in the broader context of the synthesis.

G cluster_retrosynthesis Retrosynthetic Logic cluster_synthesis Forward Synthesis Workflow Kaitocephalin (-)-Kaitocephalin Fragments Key Fragments (e.g., Pyrrolidine Core + Side Chain) Kaitocephalin->Fragments Simplification Aldol Aldol Disconnection Fragments->Aldol C-C Bond Formation Aldehyde This compound (Side Chain Precursor) AldolReaction Stereoselective Aldol Condensation Aldehyde->AldolReaction Enolate Pyrrolidine Enolate (Core Precursor) Enolate->AldolReaction Adduct β-Hydroxy Carbonyl Adduct (Key Intermediate) AldolReaction->Adduct FurtherSteps Further Elaboration Adduct->FurtherSteps Target Target Fragment FurtherSteps->Target

Caption: Retrosynthetic logic and forward synthesis workflow.

Core Application: Diastereoselective Aldol Condensation

The aldol reaction is one of the most powerful tools for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are versatile intermediates in natural product synthesis. The stereochemical outcome of the reaction can be controlled by the geometry of the enolate (Z or E) and the nature of the reactants and conditions. In the context of coupling complex fragments, substrate control, where the inherent stereochemistry of the reactants dictates the outcome, is a highly efficient strategy.

Mechanistic Rationale for Stereoselectivity

When a chiral enolate reacts with a prochiral aldehyde like this compound, two new stereocenters are formed. The facial selectivity of the reaction is governed by the minimization of steric clashes in the transition state. The Zimmerman-Traxler model is often invoked to predict the outcome. The bulky propyl groups on the aldehyde effectively shield one face of the carbonyl, forcing the enolate to approach from the less hindered face. This steric bias, combined with the defined geometry of the enolate, leads to the preferential formation of one of the four possible diastereomeric products.

The choice of a lithium enolate, generated with a strong, hindered base like lithium diisopropylamide (LDA), is critical. LDA ensures rapid and complete deprotonation to form the kinetic enolate, preventing unwanted side reactions. The lithium cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen, creating a rigid, chair-like six-membered transition state that locks in the relative orientation of the substituents and ensures high diastereoselectivity.

G cluster_TS Zimmerman-Traxler Transition State ts_label Chair-like 6-membered ring minimizes steric interactions. O1 O Li Li O1->Li O2 O Li->O2 C1 C O2->C1 C2 C C1->C2 R_aldehyde_large Propyl C1->R_aldehyde_large H_aldehyde H C1->H_aldehyde C3 C C2->C3 R_aldehyde_small Propyl C2->R_aldehyde_small C3->O1 R_enolate R_enolate (Pyrrolidine) C3->R_enolate H_enolate H C3->H_enolate

Caption: Zimmerman-Traxler model for the aldol reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for a stereoselective lithium enolate aldol reaction with this compound, adapted from standard procedures employed in complex synthesis, such as those in the Ohfune group's work on (-)-Kaitocephalin.

Objective: To perform a diastereoselective aldol addition of a chiral N-acyl pyrrolidine-derived lithium enolate to this compound.

Materials:

  • Chiral N-acyl pyrrolidine precursor

  • This compound (CAS 18295-59-5)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet

  • Syringes and needles

  • Dry ice/acetone or cryocool bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Protocol Steps:

  • Preparation of Lithium Diisopropylamide (LDA): a. To a flame-dried, three-neck flask under a positive pressure of dry nitrogen, add anhydrous THF (e.g., 20 mL for a 1 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow. d. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Enolate Formation: a. Dissolve the chiral N-acyl pyrrolidine precursor (1.0 equivalent) in a separate flask with anhydrous THF. b. Using a cannula or syringe, slowly add the solution of the pyrrolidine precursor to the pre-formed LDA solution at -78 °C. c. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution color may change, indicating deprotonation.

  • Aldol Addition: a. Add this compound (1.2 equivalents), neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C. b. Monitor the reaction by thin-layer chromatography (TLC). Stir at -78 °C for the prescribed time (typically 1-3 hours) until the starting material is consumed.

  • Reaction Quench and Workup: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the reaction mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. d. Separate the organic layer. Wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aldol adduct.

  • Characterization: a. Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and assess its diastereomeric purity.

Data Summary and Expected Outcome

The reaction is expected to proceed with high diastereoselectivity, favoring the formation of the syn or anti aldol adduct depending on the specific enolate geometry and substrate.

ParameterExpected ResultRationale / Notes
Yield 65-85%Yields can be sensitive to the purity of reagents and strict anhydrous conditions.
Diastereomeric Ratio (d.r.) >10:1The high steric hindrance of this compound and the rigid transition state are expected to afford excellent stereocontrol.
Purification Silica Gel ChromatographyThe polarity difference between the aldol product and any unreacted starting materials allows for effective separation.
Key Spectroscopic Feature Appearance of a new hydroxyl (-OH) signal in ¹H NMR and IR spectra, and characteristic coupling constants for the newly formed C-H bonds.NMR analysis is crucial for determining the relative stereochemistry and diastereomeric ratio.

Conclusion and Future Directions

This compound serves as an exemplary α-branched aldehyde that provides synthetic chemists with a powerful tool for stereocontrolled synthesis. As demonstrated in the strategic planning for complex targets like (-)-Kaitocephalin, its steric properties can be harnessed to achieve high levels of diastereoselectivity in crucial bond-forming reactions. The protocol detailed herein provides a robust, reproducible method for employing this reagent in aldol condensations. Future applications will undoubtedly see this and similar building blocks used in the synthesis of other complex natural products and in the generation of diverse molecular libraries for drug discovery, where precise control of three-dimensional structure is a prerequisite for biological activity.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by external coordination with chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Kawasaki, M., Shinada, T., Hamada, M., & Ohfune, Y. (2005). Total Synthesis of (−)-Kaitocephalin. Organic Letters, 7(19), 4165–4167. [Link]

  • Vaswani, R. G., & Chamberlin, A. R. (2008). Stereocontrolled Total Synthesis of (−)-Kaitocephalin. The Journal of Organic Chemistry, 73(5), 1661–1681. [Link]

  • Hamada, M., Shinada, T., & Ohfune, Y. (2009). Efficient Total Synthesis of (−)-Kaitocephalin. Organic Letters, 11(20), 4664–4667. [Link]

  • Ma, D., & Yang, J. (2001). Total Synthesis of Kaitocephalin, the First Naturally Occurring AMPA/KA Receptor Antagonist. Journal of the American Chemical Society, 123(39), 9706–9707. [Link]

  • Shinada, T., Kawasaki, M., & Ohfune, Y. (2006). Total synthesis of (-)-kaitocephalin and its isomers. Yakugaku Zasshi, 126, 817-826. (Japanese). [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture). Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Reaction: A Case Study of a Classic Transformation. Angewandte Chemie International Edition, 43(19), 2422-2425. [Link]

  • Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. [Link]

  • K.C. Nicolaou, E.J. Sorensen. (1996). Classics in Total Synthesis. VCH.
  • Trost, B. M. (1991). The Aldol Reaction: A Powerful Tool for C-C Bond Formation. Science, 254(5037), 1471-1477. [Link]

  • Mahrwald, R. (Ed.). (2004). Modern Aldol Reactions. Wiley-VCH.
  • Nicolaou, K. C., & Snyder, S. A. (2005). Chasing molecules that were never there: misassigned natural products and the role of chemical synthesis in modern structure elucidation. Angewandte Chemie International Edition, 44(7), 1012-1044. [Link]

  • Rychnovsky Lab, UCI. (n.d.). Total Synthesis. [Link]

Sources

Application Notes & Protocols: The Use of 2-Propylvaleraldehyde in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the application of 2-Propylvaleraldehyde (also known as 2-propylpentanal) in fragrance formulations. It is intended for an audience of researchers, perfumers, and product development professionals. This guide covers the essential physicochemical properties, olfactive profile, and synthesis context of this compound. The core of this document is dedicated to detailed application protocols, blending strategies, and stability considerations. By synthesizing technical data with practical, field-proven insights, these notes aim to equip the user with the knowledge to effectively leverage this unique aliphatic aldehyde in creating innovative and impactful fragrances.

Introduction to this compound

The world of perfumery is in a continuous search for novel molecules that can impart unique character, enhance performance, and unlock new creative possibilities.[1][2] Aliphatic aldehydes, as a class, are foundational to modern perfumery, known for their powerful, diffusive, and often brilliant effects. This compound (C8H16O) is a branched-chain aliphatic aldehyde that offers a distinct departure from its linear counterparts. Its structure, featuring a propyl group at the alpha position, modulates its volatility and steric interactions, resulting in a nuanced and complex odor profile. Understanding its properties and behavior is key to its successful integration into fragrance compositions for applications ranging from fine perfumery to personal care products.[3][4]

Physicochemical & Olfactive Properties

A thorough understanding of a material's physical and sensory characteristics is the bedrock of successful formulation. The properties of this compound dictate its performance from initial diffusion to its behavior in a product base.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in solution, its volatility (and thus its place in the fragrance pyramid), and for ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₁₆O[5][6]
Molecular Weight 128.21 g/mol [5][6]
CAS Number 18295-59-5[6][7]
Appearance Colorless Liquid / Solid (at low temp)[5]
Boiling Point 78-81°C @ 150 mm Hg[6]
Density ~0.809 g/cm³[6]
Flash Point 46.2°C[6]
Vapor Pressure 2.11 mmHg @ 25°C[6]
Solubility Soluble in organic solvents (e.g., ethanol)[8]
Olfactive Profile: A Synthesis of Structure and Scent

While specific, documented sensory panel data for this compound is not widely published, its odor profile can be expertly inferred from its chemical structure and by comparing it to analogous aldehydes used in perfumery.[9][10][11]

  • Primary Character: Waxy, Green, Aldehydic

  • Sub-notes: A subtle fruitiness, reminiscent of unripe citrus peel or green apple, is anticipated.[12][13] The waxy character provides body and can be described as having a "snuffed candle" nuance, a hallmark of many useful fragrance aldehydes.

  • Impact & Diffusion: As a C8 aldehyde, it is expected to have a moderate-to-high impact and serve as a top-to-middle note in a fragrance composition. Its branched structure may provide a slightly less sharp and more rounded impression compared to a linear C8 aldehyde like octanal.

Synthesis and Quality Control

While the perfumer's primary concern is application, an awareness of the synthesis route provides context for potential trace impurities that could affect the final odor. Common synthesis methods include:

  • Aldol Condensation: The self-condensation of pentanal can produce a precursor that is then hydrogenated to yield 2-propylpentanal.[8] This is an efficient industrial method.

  • Hydroformylation: The reaction of heptene-3 with carbon monoxide and hydrogen is another route.[14]

  • Epoxide Rearrangement: Boron trifluoride can be used to catalyze the rearrangement of 2,2-dipropyl-oxirane into 2-propylpentanal.[7][15]

Causality in Quality Control: The choice of synthesis route impacts the impurity profile. For instance, an aldol condensation route may leave traces of unreacted pentanal or the unsaturated intermediate, which would impart sharper, greener notes. Therefore, high-purity material, verified by Gas Chromatography-Mass Spectrometry (GC-MS), is essential for consistent and predictable fragrance performance.

Application in Fragrance Formulation

The true art of utilizing this compound lies in understanding its interactions within a complex mixture. Its primary function is not to be a standalone scent but to modify, enhance, and add a unique signature to a fragrance accord.

Logical Workflow for Fragrance Formulation

The following diagram outlines the systematic process of incorporating a new raw material like this compound into a fragrance formulation.

FragranceWorkflow cluster_0 Phase 1: Material Evaluation cluster_1 Phase 2: Accord Development cluster_2 Phase 3: Application & Stability A Procure High-Purity This compound B Physicochemical QC (GC-MS, Density, RI) A->B C Sensory Evaluation Protocol (Odor Profile, Strength, Tenacity) B->C D Define Target Accord (e.g., 'Green Citrus') C->D Profiled Material E Trial Formulations (Varying % of 2-PV) D->E F Sensory Panel Review (Evaluate impact on accord) E->F G Incorporate Accord into Product Base (e.g., Lotion, Soap) F->G Optimized Accord H Stability Testing Protocol (Accelerated Aging) G->H I Final Formulation Lock H->I

Caption: Workflow for integrating this compound into a fragrance.

Blending Strategies & Synergies
  • To Add a Modern, Waxy-Green Lift: Use at low concentrations (0.05% - 0.5% of the concentrate) in citrus and floral compositions. It can cut through the sweetness of fruity notes and add a sophisticated, clean top note.

  • Synergy with Green Notes: It blends exceptionally well with materials like cis-3-Hexenol, Galbanum, and Triplal. The waxy character of this compound softens the sharp, leafy edges of these materials, creating a more natural, "dewy" green effect.

  • Enhancing Floral Bouquets: In floral accords (e.g., Muguet, Lilac, Hyacinth), this compound can act as a booster, increasing the diffusion and adding a fresh, "wet petal" quality.[16][17] It complements the green facets inherent in these floral profiles.

  • Creating Unique Fruity Accords: When combined with fruity esters and lactones, it can steer the accord away from overly sweet or confectionary profiles towards a more natural, unripe fruit character, such as green apple or pear skin.

Experimental Protocols

The following protocols are designed to be self-validating systems for the evaluation and application of this compound.

Protocol 1: Standardized Sensory Evaluation

Objective: To accurately and reproducibly characterize the olfactive profile of this compound.

Causality: Dilution is critical. Aldehydes are powerful and can cause olfactory fatigue or anosmia when smelled neat.[18] Evaluating at multiple concentrations reveals different facets of the odor profile.

Materials:

  • This compound (98%+ purity)

  • Ethanol, perfumery grade (95% or absolute)

  • Glass vials with caps

  • Pipettes or digital micropipette

  • Standard perfumer's smelling strips

Procedure:

  • Prepare Dilutions: Create a 10%, 1%, and 0.1% dilution of this compound in perfumery-grade ethanol. Label vials clearly.

  • Control: Prepare a vial with only ethanol to serve as a negative control.

  • Equilibration: Allow the dilutions to sit for at least 1 hour to equilibrate.

  • Evaluation:

    • Dip a clean smelling strip into the 0.1% dilution, ensuring it is submerged about 1 cm.

    • Remove the strip and allow the ethanol to flash off for 10-15 seconds.

    • Wave the strip gently about 5-10 cm from your nose and inhale briefly. Record initial impressions (top notes).

    • Repeat the process for the 1% and 10% dilutions, noting any changes in character or intensity.

    • Re-evaluate the strips at set intervals (T+5 min, T+30 min, T+1 hr, T+4 hr) to assess the evolution of the scent and its tenacity (substantivity).

Expected Outcome: A detailed timeline of the olfactive character, from the initial diffusive top notes to the lingering base notes. This provides the data needed to place the material correctly within a fragrance's temporal structure.

Protocol 2: Formulation of a "Waxy Green Apple" Accord

Objective: To demonstrate the modifying effect of this compound in a simple accord.

Materials:

  • Ingredients listed in the table below.

  • Digital scale (0.001g precision).

  • Beakers and glass stirring rod.

Procedure:

  • Prepare Two Blends: Create two formulations according to the table below, one "Control Accord" and one "Test Accord" containing this compound.

  • Blending: Weigh each ingredient precisely into a clean glass beaker, starting with the largest quantity. Stir gently after each addition to ensure homogeneity.

  • Maturation: Cap the beakers and allow the accords to mature for at least 48 hours. This allows the molecules to equilibrate and the full character of the blend to develop.

  • Comparative Evaluation: Dip smelling strips into each accord and evaluate them side-by-side at intervals, as described in Protocol 1. Note the differences in top note, body, and overall character.

IngredientFunctionControl Accord (parts)Test Accord (parts)
HedioneFloralizer, Booster400400
Verdox™ (OTBCHA)Green, Woody, Apple200200
Hexyl AcetateFruity, Pear, Green150150
cis-3-Hexenyl AcetateSharp Green, Leafy2020
Damascone AlphaFruity, Rose, Apple1010
Galaxolide® 50%Musk, Clean220215
This compound (10% soln.) Waxy, Green Modifier 0 5
Total 1000 1000

Expected Outcome: The Test Accord should exhibit a brighter, more diffusive top note with a distinct waxy/peel-like quality. The overall impression should be less sharp and more rounded than the Control Accord, demonstrating the modifying and "naturalizing" effect of this compound.

Stability and Safety

Chemical Stability

Causality: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (2-propylvaleric acid). This degradation results in a dulling of the fragrance and the emergence of sour, fatty off-notes.

  • Mechanism: The degradation of aldehydes often proceeds via a free-radical auto-oxidation mechanism, which can be initiated by heat, light, or the presence of metal ions.[19][20]

  • Mitigation:

    • Antioxidants: The addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) to the fragrance concentrate can significantly prolong shelf life.

    • pH Considerations: Performance is generally best in neutral to slightly acidic conditions. In highly alkaline media (e.g., some soaps), aldehydes can undergo aldol condensation or other reactions, leading to discoloration and odor changes.[16]

    • Packaging: Storing the raw material and the final fragrance in airtight, opaque containers (e.g., aluminum or amber glass) under cool conditions minimizes exposure to oxygen and UV light.[21]

Regulatory & Safety
  • General Safety: As with all fragrance aldehydes, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Regulatory Status: The use of fragrance ingredients in cosmetic products is governed by regulations from bodies such as the International Fragrance Association (IFRA) and regional authorities (e.g., EU Cosmetic Regulation, FDA).[22][23][24] It is the responsibility of the formulator to ensure that the use level of this compound complies with all current standards and regulations for the intended application and market. A review of the material's safety data sheet (SDS) is mandatory before use.

Conclusion

This compound is a versatile and impactful specialty chemical for the modern perfumer. Its characteristic waxy, green, and subtly fruity profile makes it an excellent modifier for a wide range of fragrance types. By understanding its physicochemical properties and employing systematic evaluation and formulation protocols, researchers and perfumers can harness its potential to create fragrances with enhanced diffusion, naturalness, and a unique, memorable signature. Its successful application hinges on careful dosing, synergistic blending, and proactive stabilization measures to ensure the integrity of the final creation.

References

  • PrepChem. (n.d.). Synthesis of 2-propyl pentanal 2-ethyl hexanal.
  • PrepChem. (n.d.). Synthesis of EXAMPLE 6: 2-PROPYLPENTANAL.
  • PrepChem. (n.d.). Synthesis of Example 2: 2 PROPYLPENTANAL.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Propyloctanal.
  • ChemicalBook. (n.d.). 2-PROPYL VALERALDEHYDE synthesis.
  • Google Patents. (n.d.). EP0141569A2 - Perfumery compounds and their preparation.
  • The Good Scents Company. (n.d.). 2-pentenal, 764-39-6.
  • ChemSynthesis. (n.d.). 2-methyl-2-propylpentanal.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Propyloctanal in Fragrance and Flavor Synthesis.
  • The Good Scents Company. (n.d.). valeraldehyde, 110-62-3.
  • Sigma-Aldrich. (n.d.). 2-Propylpentanal AldrichCPR.
  • LookChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-phenyl propionaldehyde hydratropic aldehyde.
  • The Good Scents Company. (n.d.). isodihydrolavandulal 2-isopropyl-5-methyl-2-hexenal.
  • Knowde. (n.d.). Exploring the Chemical Properties and Applications of 2-Phenylpropionaldehyde.
  • Google Patents. (n.d.). EP0252378B1 - Aliphatic aldehydes, method for their production and their application as perfume agents.
  • The Good Scents Company. (n.d.). (E)-2-pentenal, 1576-87-0.
  • The Good Scents Company. (n.d.). 2-pentanone methyl propyl ketone.
  • Google Patents. (n.d.). CN101277919A - 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient.
  • PubChem. (n.d.). 2-Methyl-2-propylpentanal.
  • Beilstein Journals. (2022). Synthesis of odorants in flow and their applications in perfumery.
  • The Good Scents Company. (n.d.). 2-methyl valeraldehyde 2-methylpentanal.
  • Google Patents. (n.d.). EP0056500A2 - 2,2-Dimethyl-propionic acid esters, their use as perfuming agents and composition containing one of them.
  • PubMed. (2011). Fragrance material review on 2-methyl-5-phenylpentanol.
  • Perfumer & Flavorist. (2016). Stability of Perfume Compositions in Alcoholic Lotions.
  • The Good Scents Company. (n.d.). (S)-2-phenyl propionaldehyde, 34713-70-7.
  • legislation.gov.uk. (2008). The Cosmetic Products (Safety) (Amendment No. 2) Regulations 2008 (revoked).
  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • The Good Scents Company. (n.d.). propionaldehyde, 123-38-6.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • The Good Scents Company. (n.d.). isovaleraldehyde, 590-86-3.
  • Global CosIng. (2025). United States Notifies New Regulation Restricting Formaldehyde in Cosmetics, Effective September 28, 2025.
  • Brno University of Technology. (2015). DEGRADATION AND STABILITY OF POLYOLEFINS.
  • Knowde. (n.d.). Benzaldehyde in Personal Care Products.
  • ScienceDirect. (2017). polymer degradation and stability.
  • ResearchGate. (2024). Comprehensive Investigation into the Impact of Degradation of Recycled Polyethylene and Recycled Polypropylene on the Thermo-Mechanical Characteristics and Thermal Stability of Blends.
  • Scentspiracy. (n.d.). Pollenal II (2109-22-0) – Premium Synthetic Ingredient for Perfumery.
  • CIRS Group. (2018). CFDA Seeking Public Opinions on Contents of Safety and Technical Standards for Cosmetics.

Sources

biocatalytic reduction of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Biocatalytic Reduction of 2-Propylvaleraldehyde to 2-Propyl-1-pentanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, fragrances, and pharmaceutical intermediates. This application note provides a comprehensive guide to the biocatalytic reduction of this compound to 2-propyl-1-pentanol using an alcohol dehydrogenase (ADH). We present a robust protocol employing a substrate-coupled cofactor regeneration system, which offers a cost-effective and environmentally benign alternative to conventional chemical reductants. This guide details the principles of enzyme selection, reaction optimization, a step-by-step experimental protocol, and analytical methods for reaction monitoring, designed to be directly implemented in a research or process development setting.

Introduction: The Case for Biocatalytic Aldehyde Reduction

Chemical reduction of aldehydes using agents like sodium borohydride is effective but often lacks selectivity and can generate toxic waste. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a superior alternative, characterized by high selectivity, mild reaction conditions (aqueous media, ambient temperature, and neutral pH), and a significantly improved environmental profile.[1][2]

The target transformation, the reduction of this compound, yields 2-propyl-1-pentanol, a valuable building block. However, aldehydes are highly reactive molecules that can pose challenges in biocatalysis, including potential enzyme deactivation.[3] Therefore, a well-designed protocol is essential for achieving high conversion and productivity. This guide addresses these challenges by providing a field-proven methodology grounded in established principles of enzyme catalysis.

Core Principles: Enzyme and Cofactor Dynamics

The Biocatalyst: Alcohol Dehydrogenase (ADH)

ADHs (EC 1.1.1.x) are oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[3][4] The reaction involves the transfer of a hydride ion from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate.

The choice of ADH is critical. A wide range of commercially available ADHs possess broad substrate specificity, accepting various aliphatic and aromatic aldehydes.[3][5] For a substrate like this compound, an ADH with a preference for medium-chain aliphatic aldehydes is ideal. Enzymes from organisms like Rhodococcus species or engineered KREDs are excellent starting points for screening.[5][6]

The Engine of Reduction: Cofactor Regeneration

ADHs are not true catalysts in isolation; they are cofactor-dependent. The nicotinamide cofactor (NAD⁺/NADH or NADP⁺/NADPH) is a stoichiometric reagent in the reaction. Given the high cost of these cofactors, their use in catalytic amounts is economically mandatory.[7] This is achieved through an in situ cofactor regeneration system that continuously reduces the oxidized form (NAD⁺) back to the active reduced form (NADH).

For this protocol, we utilize a substrate-coupled regeneration system . This is one of the most common and cost-effective methods.[8] A cheap, sacrificial secondary alcohol, 2-propanol, is added in excess to the reaction mixture. The same ADH that reduces the target aldehyde also oxidizes 2-propanol to acetone, concomitantly reducing NAD⁺ to NADH. This elegant approach uses a single enzyme for both the main reaction and cofactor recycling.[5][9]

The overall process is illustrated in the biocatalytic cycle diagram below.

Biocatalytic_Cycle cluster_main Primary Reaction cluster_regen Cofactor Regeneration cluster_cofactor Cofactor Cycle Aldehyde This compound Alcohol 2-Propyl-1-pentanol Aldehyde->Alcohol ADH NAD NAD+ Alcohol->NAD Releases Oxidized Cofactor Isopropanol 2-Propanol Acetone Acetone Isopropanol->Acetone ADH NADH NADH Acetone->NADH Releases Reduced Cofactor NADH->Aldehyde Supplies H- NADH->NAD Hydride Donation NAD->Isopropanol Required for Oxidation NAD->NADH Hydride Acceptance Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis A Prepare Buffer (100 mM KPi, pH 7.0) D Combine Buffer, NAD+, 2-Propanol, and Enzyme A->D B Prepare NAD+ Stock (10 mM in Buffer) B->D C Prepare Substrate Stock (1M in 2-Propanol) F Initiate with Substrate Stock C->F E Equilibrate at 30°C D->E E->F G Incubate at 30°C with Agitation F->G H Take Aliquots at Time Intervals G->H I Quench & Extract (Ethyl Acetate) H->I J Analyze Organic Phase by GC-FID/MS I->J K Calculate Conversion J->K

Sources

Application Notes and Protocols for the Photochemical Reactions of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Photochemical Reactivity of 2-Propylvaleraldehyde

This compound, also known as 2-propylpentanal, is an eight-carbon aldehyde with the CAS number 18295-59-5[1][2]. As a carbonyl-containing compound, it is susceptible to photochemical transformations when exposed to ultraviolet (UV) radiation. The study of these reactions is crucial in various scientific disciplines. In atmospheric chemistry, the photolysis of aldehydes contributes to the formation of ozone and other secondary pollutants[3]. In organic synthesis, photochemical reactions offer unique pathways to complex molecular architectures that are often inaccessible through traditional thermal methods. For drug development professionals, understanding the photostability of molecules containing aldehyde moieties is critical for ensuring drug efficacy and safety, as photodegradation can lead to loss of activity or the formation of toxic byproducts.

This document provides a detailed technical guide on the primary photochemical pathways of this compound and offers robust protocols for conducting and analyzing its photochemical reactions in a laboratory setting.

Theoretical Framework: Norrish Type I and Type II Reactions

Upon absorption of UV radiation (typically in the 230-330 nm range), the carbonyl group of an aldehyde is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).[4] This excited state can then undergo intersystem crossing to a more stable triplet state (T₁). Both the S₁ and T₁ states are highly reactive and can initiate two primary types of photochemical reactions, named after the pioneering photochemist Ronald George Wreyford Norrish: the Norrish Type I and Norrish Type II reactions.[5][6][7]

Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-carbon).[5][6] This "α-cleavage" results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[7] For this compound, this would result in a 2-propylpentanoyl radical and a hydrogen radical, or a formyl radical and a 2-propylbutyl radical. The stability of the resulting alkyl radical influences the preferred cleavage site. These highly reactive radical intermediates can then undergo several secondary reactions:

  • Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. This new radical can then combine with the other alkyl radical.

  • Recombination: The initial radical pair can recombine to reform the original aldehyde.

  • Disproportionation: A hydrogen atom can be transferred from one radical to another, resulting in the formation of an alkane and an alkene, or a ketene and an alkane.[6]

Norrish Type II Reaction: Intramolecular γ-Hydrogen Abstraction

The Norrish Type II reaction is an intramolecular process that occurs if the aldehyde possesses an accessible hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[7] The excited carbonyl oxygen abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then follow one of two pathways:

  • Cleavage: The biradical can cleave at the α,β-carbon bond to yield an enol and an alkene. The enol will then tautomerize to the more stable aldehyde. For this compound, this would produce ethene and 2-propyl-1-propen-1-ol, which would tautomerize to 2-propylpropanal.

  • Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol derivative.

The following diagram illustrates these two competing pathways for this compound.

G cluster_0 Excitation cluster_1 Norrish Type I Pathway (α-Cleavage) cluster_2 Norrish Type II Pathway (γ-H Abstraction) This compound This compound Excited_State This compound* (S1 or T1) This compound->Excited_State hν (UV light) Radical_Pair Acyl Radical + Alkyl Radical Excited_State->Radical_Pair α-cleavage Biradical 1,4-Biradical Intermediate Excited_State->Biradical γ-H abstraction Decarbonylation Decarbonylation (-CO) Radical_Pair->Decarbonylation Recombination Recombination Radical_Pair->Recombination Disproportionation Disproportionation Radical_Pair->Disproportionation Products_I Products: - Heptane - Propane - Butene - etc. Decarbonylation->Products_I Recombination->this compound Disproportionation->Products_I Cleavage β-Cleavage Biradical->Cleavage Cyclization Yang Cyclization Biradical->Cyclization Products_II_Cleavage Products: - Propionaldehyde - 1-Pentene Cleavage->Products_II_Cleavage Products_II_Cyclization Products: - Cyclobutanol derivative Cyclization->Products_II_Cyclization G A Prepare 0.05 M This compound in Hexane B Transfer to Quartz Vessel A->B C Degas with Ar/N2 for 30 min B->C D Place in Photoreactor & Irradiate with UV C->D E Withdraw Aliquots at Time Intervals D->E t = 0, 15, 30... min G End Reaction & Concentrate (Optional) D->G After 4-6 hours F Analyze via GC-MS E->F

Caption: Experimental workflow for photolysis.

Protocol 2: Product Identification and Quantification

Procedure:

  • GC-MS Analysis: Inject the collected aliquots into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the starting material from potential products.

  • Identification: Identify the products by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns. Expected products are listed in Table 1.

  • Quantification: Calculate the concentration of this compound and the identified products at each time point by integrating the respective peak areas and normalizing them to the peak area of the internal standard.

Table 1: Expected Photoproducts of this compound

Photochemical PathwayExpected Major ProductsExpected Minor Products
Norrish Type I Propane, Butene, Carbon MonoxideHeptane, Ketene derivatives
Norrish Type II Propionaldehyde, 1-PenteneCyclobutanol derivatives

Note: The relative yields of these products will depend on experimental conditions such as solvent and excitation wavelength.

Protocol 3: Simplified Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is the number of moles of a product formed or reactant consumed per mole of photons absorbed. [8]This protocol provides a simplified method for estimating the quantum yield of disappearance of this compound.

Procedure:

  • Actinometry: First, determine the photon flux of your lamp system using a chemical actinometer (e.g., potassium ferrioxalate). This is a standard procedure that measures the number of photons entering the reaction vessel per unit of time.

  • Parallel Irradiation: Prepare two identical quartz vessels. One containing the this compound solution as described in Protocol 1, and the other containing the actinometer solution.

  • Irradiation: Place both vessels in the same positions within the photoreactor and irradiate them simultaneously for a short period, ensuring low conversion (<10%) of the aldehyde. Causality: Keeping the conversion low ensures that the rate of reaction is linear and that secondary photolysis of the products is minimized.

  • Analysis: Analyze the this compound solution by GC to determine the exact number of moles that have reacted. Analyze the actinometer solution according to its specific protocol to determine the moles of photons absorbed.

  • Calculation: The quantum yield of disappearance (Φ-RCHO) is calculated as:

    Φ-RCHO = (moles of aldehyde reacted) / (moles of photons absorbed)

Table 2: Representative Quantum Yields for Aldehyde Photolysis

AldehydeWavelength (nm)Quantum Yield (Φ)Reference
n-Butyraldehyde~3130.21[3]
Pentanal~313~0.30[3][9]
This compound ~313 ~0.25 (Estimated) Estimated based on similar structures

The quantum yield for this compound is an estimate based on values for structurally similar aldehydes. Actual experimental determination is required for precise values.

Data Interpretation and Troubleshooting

  • Dominant Pathway: By quantifying the products, you can determine the relative importance of the Norrish Type I and Type II pathways. A high yield of smaller alkanes/alkenes and CO suggests a dominant Type I pathway. High yields of propionaldehyde and 1-pentene indicate a dominant Type II pathway.

  • Solvent Effects: The choice of solvent can influence the reaction pathways. For example, hydrogen-donating solvents can interact with radical intermediates, altering the product distribution.

  • Troubleshooting:

    • Low Conversion: Check the lamp output and ensure the reaction vessel is made of quartz (which is transparent to UV light). Ensure the solution was properly degassed.

    • Poor Reproducibility: Control the reaction temperature, as reaction rates are temperature-dependent. Ensure the lamp position relative to the sample is consistent.

    • Unexpected Products: This may indicate the presence of impurities in the starting material or solvent, or reactions with residual oxygen. Re-purify starting materials and ensure thorough degassing.

Conclusion

The photochemistry of this compound is governed by the competing Norrish Type I and Type II reaction pathways. The protocols and theoretical background provided here offer a comprehensive framework for researchers to investigate these reactions, identify the resulting photoproducts, and quantify the reaction efficiency. A thorough understanding of these photochemical processes is essential for applications ranging from atmospheric modeling to ensuring the stability and safety of pharmaceuticals.

References

  • Wikipedia. Norrish reaction. [Link]

  • Chem-Station International Edition. (2017, June 1). Norrish Reaction. [Link]

  • EduRev. (n.d.). Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC. [Link]

  • YouTube. (2020, April 17). Norrish type I reaction and II reaction. [Link]

  • Wirtz, K. (1999). Determination of Photolysis Frequencies and Quantum Yields for Small Carbonyl Compounds using the EUPHORE Chamber. Centro de Estudios Ambientales del Mediterráneo. [Link]

  • Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Rendiconti Lincei.
  • Hoffmann, N. (2008). Photochemical reactions as key steps in organic synthesis. Chemical Reviews, 108(3), 1052-1103.
  • RSC Publishing. (2018). Photochemistry of aldehyde clusters: cross-molecular versus unimolecular reaction dynamics. [Link]

  • Wikipedia. Quantum yield. [Link]

  • PubChem. (n.d.). 2-Propylpentanal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Propylvaleraldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. Our focus is on the common synthetic route: the self-aldol condensation of valeraldehyde (pentanal).

Introduction to this compound Synthesis

The synthesis of this compound, a valuable synthetic intermediate[1], is most commonly achieved through the self-condensation of valeraldehyde. This process involves two key stages: an aldol addition reaction to form a β-hydroxy aldehyde, followed by dehydration to yield an α,β-unsaturated aldehyde, 2-propyl-2-pentenal. Subsequent hydrogenation of the carbon-carbon double bond can be performed to obtain this compound, although for many applications, the unsaturated precursor is the desired product. The overall yield is highly dependent on controlling the equilibrium of the aldol reaction and minimizing side reactions.[2][3][4][5]

This guide will address common challenges in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis primarily proceeds via a base-catalyzed aldol condensation mechanism.[2] The process can be broken down into the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from a molecule of valeraldehyde, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second valeraldehyde molecule, forming a new carbon-carbon bond and resulting in a β-hydroxy aldehyde intermediate (aldol addition product).

  • Dehydration: The intermediate is then dehydrated (loses a water molecule) to form the more stable, conjugated α,β-unsaturated aldehyde, 2-propyl-2-pentenal. This step is often facilitated by heat and drives the reaction towards the product.[3][4][5]

To obtain this compound, a subsequent hydrogenation step is required to reduce the C=C double bond of 2-propyl-2-pentenal.

Q2: What are the most common side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired self-condensation, impacting your overall yield:

  • Cannizzaro Reaction: In the presence of a very strong base, aldehydes lacking α-hydrogens can undergo disproportionation. While valeraldehyde has α-hydrogens, this can become a minor competing pathway under certain conditions.

  • Tishchenko Reaction: This reaction leads to the formation of an ester from two aldehyde molecules.

  • Crossed-Aldol Condensation: If other enolizable aldehydes or ketones are present as impurities in the starting material or solvent, a mixture of products will be formed, complicating purification and reducing the yield of the desired product.[6][7]

  • Further Condensation: The product, 2-propyl-2-pentenal, can potentially react with another molecule of the enolate, leading to higher molecular weight byproducts.

Q3: How does the choice of catalyst influence the reaction?

The catalyst is crucial for promoting the aldol condensation. Both homogeneous and heterogeneous catalysts can be used.

  • Homogeneous Base Catalysts: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in industrial applications.[6] They are effective but can be difficult to remove from the reaction mixture and may promote side reactions if the concentration is too high.

  • Heterogeneous Catalysts: Solid base catalysts, such as metal oxides (e.g., CeO₂–MgO, FeO–MgO) or hydrotalcites, offer advantages in terms of easier separation and potential for reuse.[6][8] The strength and number of basic sites on these catalysts can be tuned to optimize the reaction.[6] Acid-base bifunctional catalysts have also shown good results in aldol condensations.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and its precursor, 2-propyl-2-pentenal.

Issue Potential Cause(s) Recommended Solutions & Explanations
Low Conversion of Valeraldehyde 1. Insufficient Catalyst Activity or Concentration: The catalyst may not be strong enough or present in a sufficient amount to effectively promote enolate formation. 2. Low Reaction Temperature: The aldol addition is an equilibrium process, and lower temperatures may not provide enough energy to overcome the activation barrier.[10] 3. Short Reaction Time: The reaction may not have had enough time to reach completion.1. Catalyst Optimization: If using a homogeneous base, consider a modest increase in concentration. For heterogeneous catalysts, ensure proper activation and consider screening different catalysts with varying basicity.[6] 2. Temperature Adjustment: Gradually increase the reaction temperature. For aldol condensations, heating often favors the dehydrated product, which can drive the equilibrium forward.[3][5][10] Monitor for byproduct formation at higher temperatures. 3. Time Study: Run the reaction for longer periods and take aliquots to monitor the progress by GC or TLC to determine the optimal reaction time.
Formation of Multiple Products (Low Selectivity) 1. Self-Condensation of Impurities: The valeraldehyde starting material may contain other aldehydes (e.g., isomers like 2-methylbutanal), leading to a mixture of crossed-aldol products.[11] 2. Reaction with Solvent: If an enolizable solvent (like acetone) is used, it can participate in the reaction.[12] 3. Uncontrolled Reaction Conditions: Excessively high temperatures or catalyst concentrations can promote undesired side reactions.1. Starting Material Purity: Use high-purity valeraldehyde. If necessary, purify the starting material by distillation before use. 2. Solvent Selection: Use a non-enolizable, inert solvent such as toluene, m-xylene, or cyclohexane.[6][13] In some cases, the reaction can be run neat (solvent-free).[14] 3. Condition Optimization: Systematically optimize the temperature and catalyst loading to find a balance between a good reaction rate and high selectivity.
Isolation of the β-hydroxy Aldehyde Instead of the Dehydrated Product 1. Insufficient Heat: The dehydration step is an elimination reaction that is typically promoted by heating.[4] 2. Reaction Conditions Favoring the Aldol Adduct: The equilibrium may favor the β-hydroxy aldehyde at lower temperatures.[10]1. Increase Temperature: After the initial addition, increasing the temperature of the reaction mixture will facilitate the dehydration to the α,β-unsaturated aldehyde. 2. Azeotropic Removal of Water: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can remove water as it is formed, driving the equilibrium towards the dehydrated product.[3][5]
Low Yield in the Final Hydrogenation Step (to this compound) 1. Catalyst Poisoning: Impurities from the aldol condensation step (e.g., sulfur compounds if present in the starting material) can poison the hydrogenation catalyst (e.g., Pd/C, Raney Nickel). 2. Incomplete Hydrogenation: Insufficient hydrogen pressure, reaction time, or catalyst loading.1. Purification of the Intermediate: Purify the 2-propyl-2-pentenal by distillation before hydrogenation to remove catalyst poisons. 2. Optimize Hydrogenation Conditions: Increase hydrogen pressure, reaction time, or the amount of catalyst. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

Experimental Protocols & Visualizations

Protocol 1: Base-Catalyzed Self-Condensation of Valeraldehyde

This protocol provides a general procedure for the synthesis of 2-propyl-2-pentenal.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add valeraldehyde and an appropriate solvent (e.g., toluene).

  • Catalyst Introduction: While stirring, add the base catalyst. For homogeneous catalysis, a solution of NaOH or KOH can be added dropwise. For heterogeneous catalysis, the solid catalyst is added to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-130 °C) and monitor the reaction progress using GC or TLC.[6][15]

  • Workup: After the reaction is complete, cool the mixture.

    • For homogeneous catalysts, neutralize with a dilute acid and wash with water and brine.

    • For heterogeneous catalysts, filter to remove the catalyst.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude 2-propyl-2-pentenal can be purified by fractional distillation.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conversion Check Conversion of Valeraldehyde Start->Check_Conversion Check_Selectivity Analyze Product Mixture (GC/NMR) Check_Conversion->Check_Selectivity High Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Byproducts High Level of Byproducts Check_Selectivity->High_Byproducts Poor Check_Dehydration Check for Dehydration Product Check_Selectivity->Check_Dehydration Good Optimize_Condensation Optimize Aldol Condensation: - Increase Temperature - Increase Catalyst Conc. - Increase Reaction Time Low_Conversion->Optimize_Condensation Optimize_Selectivity Improve Selectivity: - Purify Starting Material - Change Solvent - Optimize Conditions High_Byproducts->Optimize_Selectivity Success Improved Yield Optimize_Condensation->Success Optimize_Selectivity->Success Incomplete_Dehydration β-hydroxy Aldehyde Present Check_Dehydration->Incomplete_Dehydration No Check_Hydrogenation Check Hydrogenation Step Check_Dehydration->Check_Hydrogenation Yes Promote_Dehydration Promote Dehydration: - Increase Temperature - Use Dean-Stark Trap Incomplete_Dehydration->Promote_Dehydration Promote_Dehydration->Success Incomplete_Hydrogenation Unsaturated Aldehyde Remains Check_Hydrogenation->Incomplete_Hydrogenation Incomplete Optimize_Hydrogenation Optimize Hydrogenation: - Purify Intermediate - Increase H2 Pressure - Check Catalyst Activity Incomplete_Hydrogenation->Optimize_Hydrogenation Optimize_Hydrogenation->Success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Reaction Pathway Diagram

Aldol_Condensation cluster_step1 Step 1: Aldol Addition cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Valeraldehyde1 Valeraldehyde Enolate Enolate Ion Valeraldehyde1->Enolate + Base (-H+) Aldol_Adduct β-hydroxy Aldehyde Enolate->Aldol_Adduct Valeraldehyde2 Valeraldehyde Valeraldehyde2->Aldol_Adduct Nucleophilic Attack Aldol_Adduct_Dehydration β-hydroxy Aldehyde Unsaturated_Aldehyde 2-Propyl-2-pentenal Unsaturated_Aldehyde_Hydrogenation 2-Propyl-2-pentenal Aldol_Adduct_Dehydration->Unsaturated_Aldehyde - H2O (Heat) Final_Product This compound Unsaturated_Aldehyde_Hydrogenation->Final_Product + H2 (Catalyst)

Sources

minimizing side product formation in 2-Propylvaleraldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-propylvaleraldehyde (also known as 2-propylpentanal). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile α-branched aldehyde. Due to its structure, this compound presents unique challenges, particularly concerning the formation of undesired side products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target molecule.

Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the reactivity and handling of this compound.

Q1: What are the most common side products observed in reactions with this compound?

A1: The most prevalent side products stem from three primary reaction pathways:

  • Self-Aldol Condensation: As an enolizable aldehyde, this compound can react with itself. The enolate of one molecule attacks the carbonyl of a second molecule, leading to β-hydroxy aldehyde adducts, which can subsequently dehydrate to form α,β-unsaturated aldehydes. This is often the most si[1][2]gnificant side reaction.

  • Oxidation: Aldehydes are susceptible to oxidation, which converts this compound into 2-propylvaleric acid. This can occur in the presence of atmospheric oxygen, especially under non-inert conditions or with certain reagents.

  • Cannizzaro-type Rea[3][4][5]ctions: While less common for enolizable aldehydes, under strong basic conditions and elevated temperatures, disproportionation can occur, yielding the corresponding alcohol (2-propyl-1-pentanol) and the carboxylate salt of 2-propylvaleric acid.

Q2: Why is temperature[1] control so critical when working with this compound?

A2: Temperature control is paramount for two main reasons:

  • Selectivity in Enolate Formation: For reactions involving deprotonation at the α-carbon, temperature dictates the formation of the kinetic versus the thermodynamic enolate. Low temperatures (e.g., -[6]78 °C) with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) favor the formation of the less substituted (kinetic) enolate, which can prevent unwanted side reactions.

  • Preventing Aldol Co[6][7]ndensation: The aldol addition is often reversible, but the subsequent dehydration (condensation) is typically irreversible and favored by higher temperatures. Maintaining low temperatu[2]res helps to stop the reaction at the desired addition stage and prevent the formation of conjugated byproducts.

Q3: Can I use standard bases like NaOH or KOH for reactions involving this compound?

A3: While strong bases like NaOH or KOH can generate an enolate, their use is generally discouraged for reactions requiring high selectivity. These bases are highly nucleophilic and can promote rapid, often uncontrollable, self-aldol condensation. Furthermore, they establi[1][8]sh an equilibrium that favors the more stable (thermodynamic) enolate, which may not be the desired reactive intermediate. For precise control, non-[6]nucleophilic, sterically hindered bases like LDA or KHMDS are strongly recommended.

Section 2: Trou[7][8]bleshooting Guide

This guide is structured in a problem/solution format to address specific experimental issues.

Problem 1: High Levels of Aldol Condensation Byproducts

You observe significant amounts of a higher molecular weight impurity, often identified as the self-condensation product (e.g., 2,4-dipropyl-2-heptenal) by GC-MS or NMR.

The formation of aldol byproducts is driven by the reaction of the enolate of this compound with another molecule of the aldehyde. This process is often accelerated by inappropriate base selection, high reaction temperatures, or prolonged reaction times.

  • Strategy 1: Optimize Base and Temperature Conditions

    • Explanation: To control the reaction, the enolate must be generated quickly, irreversibly, and at a low temperature to prevent it from reacting with the starting aldehyde that is still present.

    • Protocol: Switch from common bases like alkoxides or hydroxides to a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA). Perform the deprotonation at -78 °C (dry ice/acetone bath). This favors the formation of the kinetic enolate and minimizes the rate of the competing aldol reaction.

  • Strategy 2: Contro[6][8]l Reagent Addition

    • Explanation: Slowly adding the electrophile to a pre-formed solution of the enolate ensures that the electrophile immediately encounters the nucleophile, maximizing the desired reaction pathway over the self-condensation route.

    • Protocol:

      • Prepare the solution of LDA at -78 °C under an inert atmosphere (Argon or Nitrogen).

      • Slowly add the this compound to the LDA solution to pre-form the enolate. Stir for 30-60 minutes at this temperature.

      • Slowly add the second reactant (electrophile) to this cold enolate solution.

      • Maintain the low temperature until the reaction is complete (monitor by TLC or LC-MS).

G start High Aldol Byproducts Detected base_check What base was used? start->base_check naoh_koh NaOH, KOH, or Alkoxide base_check->naoh_koh Non-selective lda_khmds LDA, KHMDS base_check->lda_khmds Selective temp_check What was the reaction temperature? high_temp > -20°C or Room Temp temp_check->high_temp Too High low_temp -78°C temp_check->low_temp Correct solution1 SOLUTION: Switch to a non-nucleophilic base like LDA or KHMDS. naoh_koh->solution1 lda_khmds->temp_check solution2 SOLUTION: Maintain temperature at -78°C during enolate formation and reaction. high_temp->solution2 addition_check Review Reagent Addition Method low_temp->addition_check solution3 SOLUTION: Pre-form the enolate at -78°C, then slowly add the electrophile. addition_check->solution3

Caption: Troubleshooting decision tree for aldol side products.
Problem 2: Formation of 2-Propylvaleric Acid (Oxidation)

The final product is contaminated with the corresponding carboxylic acid, reducing the yield and complicating purification.

Aldehydes are easily oxidized. This side reaction is typically caused by the presence of atmospheric oxygen or the use of oxidizing reagents. Even mild oxidants can facilitate this transformation.

  • Strategy 1: Maintain an Inert Atmosphere

    • Explanation: Rigorously excluding oxygen is the most effective way to prevent autoxidation.

    • Protocol:

      • Use oven-dried glassware.

      • Degas all solvents by bubbling Argon or Nitrogen through them for at least 15-20 minutes before use.

      • Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas (e.g., using a Schlenk line or a balloon).

  • Strategy 2: Reagent Purity and Selection

    • Explanation: Some reagents or solvents may contain peroxide impurities that can initiate oxidation. Additionally, choosing chemoselective reagents is crucial. For example, if performing a reduction, a reagent that selectively reduces another functional group without affecting the aldehyde is needed.

    • Protocol:

      • Use freshly distilled or high-purity anhydrous solvents.

      • When performing a reduction of another functional group in the molecule, use a highly chemoselective reducing agent. For example, ammonia borane in water has been shown to selectively reduce ketones over aldehydes. For other transformations[9], ensure the chosen reagents are not oxidative.

ConditionStarting Material Purity (%)2-Propylvaleric Acid (%) after 12h
Reaction run open to air9815-20
Reaction under Nitrogen blanket98< 1
Reaction with degassed solvents under Argon98< 0.5

Section 3: Protocols & Methodologies

Protocol 1: Controlled Formation of this compound Lithium Enolate

This protocol describes the generation of the kinetic lithium enolate for subsequent reaction with an electrophile.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound, distilled

  • Dry ice/acetone bath

  • Inert gas supply (Argon) and Schlenk line

Procedure:

  • Glassware Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and an argon inlet.

  • LDA Preparation:

    • Under a positive argon flow, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to 0 °C (ice-water bath).

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Stir the solution at 0 °C for 15 minutes, then cool to -78 °C. The formation of a white precipitate may be observed.

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold LDA solution over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the resulting pale yellow enolate solution at -78 °C for 45 minutes.

  • Reaction with Electrophile:

    • The enolate is now ready for the slow, dropwise addition of your desired electrophile.

Section 4: Mechanistic Visualization

The key to minimizing side products is controlling the initial deprotonation step. The diagram below illustrates the desired pathway versus the common side reaction.

G cluster_0 Reaction Pathways A This compound B Lithium Enolate (Kinetic Product) A->B LDA, THF -78°C D Aldol Adduct (Side Product) A->D Enolate Attack on Aldehyde C Desired Product B->C 1. Add E+ 2. Workup E Electrophile (E+)

Caption: Desired enolization vs. aldol side reaction.

References

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. Available at: [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ResearchGate. Available at: [Link]

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Royal Society of Chemistry. Available at: [Link]

  • Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. PubMed. Available at: [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]

  • Is 2-propenal undergoes aldol condensation? Quora. Available at: [Link]

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ResearchGate. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Why are aldehydes not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine? Quora. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. National Institutes of Health (NIH). Available at: [Link]

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Publications. Available at: [Link]

  • Preparation of 2-propylheptanol and other alcohols. Google Patents.
  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI. Available at: [Link]

  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Publications. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of Aldehydes. ResearchGate. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Enolization of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • Aldol Reaction. Chemistry Steps. Available at: [Link]

  • Enolate Chemistry. University of Bath. Available at: [Link]

  • Carbonyl Condensations: The Aldol Reaction. University of Calgary. Available at: [Link]

  • 2-Methyl-2-propylpentanal. PubChem. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Formation of pyruvaldehyde (2-oxopropanal) by oxidative dehydrogenation of propylene glycol. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. National Institutes of Health (NIH). Available at: [Link]

Sources

troubleshooting low conversion in Wittig olefination of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Wittig Olefination

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, renowned for its reliability in converting aldehydes and ketones into alkenes.[1] However, its efficiency can be significantly hampered by challenging substrates. 2-Propylvaleraldehyde, an α,α-disubstituted aldehyde, presents a classic case of steric hindrance where the bulky alkyl groups flanking the carbonyl impede the approach of the Wittig reagent. This guide provides a structured approach to diagnosing and resolving low conversion issues encountered with this and other sterically hindered aldehydes, offering both optimization strategies for the Wittig reaction and superior alternative methodologies.

Frequently Asked Questions (FAQs)

Q1: I'm getting very low conversion in my Wittig reaction with this compound. What are the most likely causes? Low conversion with a sterically hindered aldehyde like this compound typically stems from one or more of the following factors:

  • Steric Hindrance: The primary issue is the physical blockage by the two propyl groups, which slows down the rate-limiting step of the reaction.[2][3][4]

  • Inappropriate Ylide Choice: Using a "stabilized" ylide, which is inherently less reactive, will likely result in failure with a hindered substrate. A highly reactive, "unstabilized" ylide is required.[2][3][5]

  • Incomplete Ylide Formation: The ylide may not be forming in high concentration due to issues with the base, solvent, or reaction setup.[3]

  • Poor Aldehyde Quality: Aldehydes are prone to oxidation to carboxylic acids or polymerization upon storage, which removes the active starting material.[2][3][5]

Q2: I don't see the characteristic deep color (e.g., red or orange) when I add the base to my phosphonium salt. What's wrong? The lack of color development indicates a failure in ylide generation. The most common culprits are:

  • Presence of Moisture or Oxygen: Ylides, particularly unstabilized ones, are highly sensitive and will be quenched by water or air.[3] Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

  • Insufficiently Strong Base: Non-stabilized ylides require very strong bases for deprotonation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[1][3]

  • Degraded Base: Strong bases like n-BuLi can degrade over time if not stored properly. It is crucial to use a fresh bottle or a recently titrated solution.[6]

Q3: My ylide seems to form correctly, but the reaction stalls after adding this compound. How can I push it to completion? This points to the high activation energy of the olefination step due to steric hindrance.

  • Increase Reaction Temperature: While ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), the subsequent reaction with the hindered aldehyde may require warming to room temperature or even gentle heating to overcome the energy barrier.[3]

  • Confirm Aldehyde Purity: Use freshly distilled this compound to ensure it has not degraded.

  • Consider an Alternative: If simple warming does not suffice, the Wittig reaction may not be the optimal choice. The Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative for such cases.[2][3]

Q4: Is there a superior alternative to the Wittig reaction for a hindered aldehyde like this compound? Yes. The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for olefination of sterically hindered aldehydes and ketones.[3][7][8] Its key advantages include the use of a more nucleophilic phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which greatly simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[7][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of low conversion.

Troubleshooting Workflow

G start Low Conversion Observed ylide_check Ylide Formation Confirmed? (e.g., color change) start->ylide_check no_ylide Troubleshoot Ylide Generation ylide_check->no_ylide  No yes_ylide Troubleshoot Olefination Step ylide_check->yes_ylide Yes   check_base 1. Verify Base Strength & Quality (Use fresh n-BuLi, NaH, etc.) no_ylide->check_base check_conditions 2. Ensure Anhydrous Conditions (Flame-dried glassware, dry solvent, inert atm.) check_base->check_conditions check_conditions->ylide_check check_aldehyde 1. Check Aldehyde Purity (Use freshly distilled starting material) yes_ylide->check_aldehyde check_temp 2. Increase Reaction Temperature (Warm from 0°C to RT or higher) check_aldehyde->check_temp check_ylide_type 3. Confirm Use of Unstabilized Ylide check_temp->check_ylide_type alternative Persistent Low Yield? check_ylide_type->alternative hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction alternative->hwe Yes end High Conversion Achieved alternative->end No hwe->end

Caption: Troubleshooting workflow for low Wittig conversion.

Optimization Parameter Summary

The following table outlines key experimental parameters and recommended adjustments for the olefination of this compound.

ParameterIssue / ObservationRecommended ActionRationale
Base No ylide formation (no color change)Use a strong base (e.g., n-BuLi, NaHMDS). Ensure base is fresh/active.[1][3]The C-H bond of the phosphonium salt requires a sufficiently strong base for deprotonation.
Solvent/Glassware Low or no ylide formationUse flame-dried glassware under inert gas (N₂/Ar) and anhydrous solvents.[3]Ylides are highly sensitive to moisture and oxygen.
Aldehyde Low conversion despite ylide formationUse freshly distilled/purified aldehyde.Aldehydes can oxidize to carboxylic acids or polymerize on standing, reducing the concentration of the reactant.[2][3][5]
Reaction Temp. Reaction stalls after aldehyde additionAllow the reaction to slowly warm to room temperature after adding the aldehyde at low temp.The activation energy for the reaction with a sterically hindered aldehyde is higher and requires more thermal energy.
Ylide Type Using a stabilized ylide (e.g., from Ph₃P=CHCO₂Et)Switch to an unstabilized ylide (e.g., from Ph₃P=CH₂ or Ph₃P=CHR where R=alkyl).Unstabilized ylides are more reactive and necessary to overcome the steric hindrance of the aldehyde.[10][11]
Overall Yield Persistently low yields with WittigSwitch to the Horner-Wadsworth-Emmons (HWE) reaction.The HWE reagent is more nucleophilic and generally more effective for hindered substrates, with the added benefit of easier purification.[7][12][13]

Experimental Protocols

Protocol 1: Optimized Wittig Olefination of this compound

This protocol uses an unstabilized ylide and is optimized for a sterically hindered substrate.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Nitrogen).

    • To the flask, add the desired alkyltriphenylphosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Ylide Generation:

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. A distinct color change (typically to deep orange or red) should be observed, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide generation.

  • Olefination:

    • In a separate flame-dried flask, dissolve freshly distilled this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture at 0 °C via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to overnight for significant conversion.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound

This protocol is the recommended alternative for achieving high conversion with hindered aldehydes.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and backfill with an inert gas.

    • Add anhydrous THF via syringe, and cool the flask to 0 °C.

  • Carbanion Generation:

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the cooled THF.

    • Slowly add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.05 equivalents) dropwise. Vigorous hydrogen gas evolution will be observed.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Olefination:

    • In a separate flask, dissolve freshly distilled this compound (1.0 equivalent) in anhydrous THF.

    • Cool the carbanion solution back to 0 °C and slowly add the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble phosphate byproduct is largely removed during the aqueous washes.

    • Purify the product via flash column chromatography if necessary.

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 8, 2026, from [Link]

  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved January 8, 2026, from [Link]

  • JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 8, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved January 8, 2026, from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 8, 2026, from [Link]

  • Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 8, 2026, from [Link]

  • Khairallah, C. G., et al. (2013). Use of Silver Carbonate in the Wittig Reaction. Tetrahedron Letters, 54(42), 5693–5695. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Wittig-Schlosser reaction. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved January 8, 2026, from [Link]

  • Zaragoza, F. (2021, June 13). Olefination of Aldehydes, Part 4: Alternative Strategies [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • DiVA portal. (2020, October 30). Olefins from carbonyls. Retrieved January 8, 2026, from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Catalytic Aldehyde Olefinations. Retrieved January 8, 2026, from [Link]

  • Chem Help ASAP. (2019, January 9). retrosynthesis with the Wittig reaction [Video]. YouTube. Retrieved January 8, 2026, from [Link]

  • Quora. (2018, June 24). How to know when a Wittig reaction is possible? Is it possible on formaldehyde? Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Optimization of 2-Propylvaleraldehyde Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the aldol reaction of 2-propylvaleraldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific self-condensation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective optimization of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a this compound self-aldol reaction?

The reaction can yield two primary products depending on the conditions. Initially, an aldol addition occurs, forming the β-hydroxy aldehyde, 3-hydroxy-2,4-dipropylheptanal . If the reaction is heated or run under conditions that favor dehydration, this intermediate will lose a molecule of water to form the more stable, conjugated α,β-unsaturated aldehyde, 2,4-dipropylhept-2-enal .[1][2] The dehydration step is often irreversible and helps to drive the overall reaction to completion.[1][3]

Q2: What type of catalyst is most effective for this reaction?

The self-condensation of aldehydes with α-hydrogens, like this compound, is typically performed under basic conditions.[1][2] Common catalysts include:

  • Aqueous alkali hydroxides (e.g., NaOH, KOH): Effective and inexpensive, but can sometimes lead to side reactions if not carefully controlled.

  • Solid base catalysts (e.g., hydrotalcites, metal oxides): These offer advantages in terms of easier separation from the reaction mixture and can be recycled.[4][5] Magnesium-aluminum mixed oxides, for example, have shown high conversion and selectivity in aldol condensations of similar aliphatic aldehydes.[5]

  • Organocatalysts (e.g., proline): While often used for asymmetric aldol reactions, they can also be employed, though challenges like self-aldolization must be managed.[6][7]

Acid catalysis is also possible but is generally more common for reactions involving ketones.

Q3: How critical is temperature control in this reaction?

Temperature is a crucial parameter.[3]

  • Low Temperatures (e.g., 0-25 °C): Favor the formation of the initial aldol addition product (the β-hydroxy aldehyde). The reaction rate will be slower.

  • Elevated Temperatures (e.g., >50 °C to reflux): Promote the subsequent dehydration step to form the α,β-unsaturated condensation product.[3] Higher temperatures increase the reaction rate but also elevate the risk of side reactions, such as polymerization or the formation of "red oil" byproducts from cracking and subsequent polymerisation.[8] The optimal temperature will balance reaction rate and selectivity.[9]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method.[3] By spotting the reaction mixture on a TLC plate alongside the this compound starting material, you can visually track the consumption of the reactant and the appearance of a new, typically lower Rf, product spot.[10] The reaction is considered complete when the starting material spot has disappeared or is no longer diminishing in intensity.[10] For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Troubleshooting Guide

This section addresses common issues encountered during the this compound aldol reaction in a practical, question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to the catalyst, reaction conditions, or the inherent equilibrium of the reaction.

  • Cause A: Inactive Catalyst.

    • Explanation: Base catalysts, especially alkali hydroxides, can react with atmospheric CO₂ to form carbonates, reducing their activity. Solid catalysts may require activation.

    • Solution: Always use a freshly prepared solution of NaOH or KOH. If using a solid catalyst like a hydrotalcite, ensure it has been properly activated (e.g., by calcination at high temperature) as per literature procedures.[4]

  • Cause B: Unfavorable Equilibrium.

    • Explanation: The initial aldol addition step is reversible.[3] If the conditions do not favor the subsequent irreversible dehydration, the reaction may not proceed to completion.

    • Solution: To drive the reaction forward, apply heat to promote the formation of the α,β-unsaturated condensation product.[11] The removal of water, a byproduct of the condensation, will also shift the equilibrium towards the products according to Le Châtelier's principle.[3]

  • Cause C: Insufficient Temperature or Reaction Time.

    • Explanation: Aldol reactions, particularly with sterically hindered aldehydes, may require sufficient thermal energy and time to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If the reaction is proceeding slowly, consider extending the reaction time.

Problem 2: Formation of Multiple Products and Impurities

Q: My TLC plate shows multiple product spots, and the crude NMR is complex. What are these side products and how can I improve selectivity?

A: The formation of a product mixture is often due to undesired side reactions or impurities in the starting material.

  • Cause A: Self-Condensation Side Products.

    • Explanation: While this is a self-condensation, uncontrolled conditions can lead to polymerization or other secondary reactions where the initial product reacts further. Aldehydes are particularly prone to polymerization under harsh catalytic conditions.[12]

    • Solution:

      • Controlled Addition: Add the base catalyst slowly or portion-wise to the aldehyde solution to maintain a low instantaneous concentration of the highly reactive enolate.

      • Temperature Management: Avoid excessive temperatures, which can accelerate side reactions.[8] Find the minimum temperature required for efficient condensation.

  • Cause B: Impure Starting Material.

    • Explanation: this compound can oxidize upon exposure to air, forming 2-propylvaleric acid. It can also contain higher boiling impurities from its synthesis. These impurities can interfere with the reaction.

    • Solution: Purify the this compound by distillation immediately before use.[13] This ensures that you are starting with a clean, reactive aldehyde, which is critical for obtaining a clean product.

Problem 3: Difficult Product Isolation and Purification

Q: I'm having trouble isolating a pure product. The workup is messy, and purification is inefficient. What is a reliable procedure?

A: A systematic workup and purification strategy is key.

  • Step 1: Quench the Reaction.

    • Explanation: The basic catalyst must be neutralized to stop the reaction and prevent product degradation during workup.

    • Protocol: Cool the reaction mixture in an ice bath. Slowly add a dilute acid (e.g., 10% HCl or 4% acetic acid in ethanol) until the mixture is neutral or slightly acidic (check with pH paper).[3][10]

  • Step 2: Liquid-Liquid Extraction.

    • Explanation: The organic product must be separated from the aqueous phase containing salts and neutralized catalyst.

    • Protocol: Transfer the neutralized mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. Shake gently and allow the layers to separate. Collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Step 3: Purification.

    • Explanation: Residual starting material and high-boiling side products must be removed.

    • Protocol: After removing the drying agent by filtration and evaporating the solvent, the crude product can be purified. Vacuum distillation is often the most effective method for purifying the resulting α,β-unsaturated aldehyde, which is likely a liquid. If distillation is not feasible, column chromatography on silica gel can be used.

Data Summary & Experimental Workflow

Table 1: Optimization of Key Reaction Parameters
ParameterConditionRationale & Expected OutcomePotential Issues
Catalyst 10% NaOH (aq)Strong base, readily available. Promotes rapid enolate formation.Can lead to side reactions if concentration or temperature is too high.
Solid Base (e.g., Calcined Hydrotalcite)Heterogeneous catalyst, easy to remove by filtration, potentially reusable.[4][5]May require higher temperatures and specific activation procedures.
Solvent Solvent-FreeMaximizes reactant concentration, often greener.[1][14]Can lead to viscosity issues; temperature control is more critical.
Ethanol/WaterProtic solvent, helps solubilize alkali hydroxide catalysts.May require higher temperatures to drive off water for the condensation step.
Temperature 0 - 25 °CFavors the β-hydroxy aldehyde (addition product).[15]Reaction may be slow; may not proceed to condensation.
50 °C - RefluxFavors the α,β-unsaturated aldehyde (condensation product).Increased risk of polymerization and side product formation.[8]
Reaction Time 1 - 4 hoursTypically sufficient for base-catalyzed condensations.Monitor by TLC to avoid formation of secondary products from extended reaction times.
General Experimental Workflow

The following diagram outlines a typical workflow for the self-condensation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Purify this compound (Distillation) setup Set up Reaction Vessel (Flask, Stir Bar, Condenser) start->setup react Charge Aldehyde setup->react add_cat Slowly Add Base Catalyst (e.g., 10% NaOH) react->add_cat heat Heat to Target Temperature (e.g., 60°C) add_cat->heat monitor Monitor by TLC heat->monitor quench Cool and Quench (Dilute Acid) monitor->quench When complete extract Extract with Organic Solvent quench->extract dry Dry & Evaporate extract->dry purify Purify Product (Vacuum Distillation) dry->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: General experimental workflow for the aldol condensation.

Troubleshooting Decision Tree

Use this logic diagram to diagnose and solve common experimental problems.

G start Problem: Low Yield / No Reaction q1 Is the catalyst fresh and active? start->q1 sol1 Solution: Use freshly prepared catalyst. Activate solid catalysts. q1->sol1 No q2 Is the temperature high enough for condensation? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Increase temperature gradually (e.g., to 50-80 °C). This drives the irreversible dehydration step. q2->sol2 No q3 Is the starting material pure? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Purify aldehyde by distillation before use to remove acids/impurities. q3->sol3 No end Re-evaluate reaction time and stoichiometry. q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. (n.d.). troubleshooting low yield in Aldol condensation.
  • Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(7), 3847-3850. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization condition for the aldol reaction. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. Retrieved from [Link]

  • Kadrowski, B. (2020, December 10). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of valeraldehyde and its self- and cross-condensation.... Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved from [Link]

  • Truman ChemLab. (2012, August 24). Solvent-Free Aldol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on aldol condensation reaction for different chemical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of reaction temperature on the aldol condensation. Reaction conditions. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tech Info: Aldol Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Google Patents. (n.d.). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.
  • Khan Academy. (n.d.). Mixed (crossed) aldol condensation. Retrieved from [Link]

  • CSUB. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]

  • Quora. (2018, September 17). Is 2-propenal undergoes aldol condensation?. Retrieved from [Link]

  • Semantic Scholar. (2023, March 25). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK! [Video]. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Aldol condensation of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 23.5: Mixed Aldol Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Propylvaleraldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in 2-propylvaleraldehyde hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in maintaining catalyst activity and performance during their experimental work. Here, we will explore the common causes of deactivation, provide diagnostic procedures, and offer proven solutions to restore catalyst efficacy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my hydrogenation catalyst to lose activity during this compound hydrogenation?

A1: Catalyst deactivation in this process is a multifaceted issue, but it can be broadly categorized into three main mechanisms: chemical, thermal, and mechanical.[1]

  • Chemical Deactivation: This is the most frequent cause and includes:

    • Poisoning: Impurities in your feed stream, such as sulfur, nitrogen, or halogen compounds, can strongly bind to the active sites of the catalyst, rendering them unavailable for the reaction.[1][2] Even trace amounts of these elements can have a significant impact.[3]

    • Coking/Fouling: Carbonaceous deposits, often referred to as coke, can form on the catalyst surface, physically blocking active sites and pores.[1][4] This is particularly prevalent at higher reaction temperatures.[4][5]

  • Thermal Deactivation (Sintering): Exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[1][6][7] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[6][7] Nickel-based catalysts are particularly susceptible due to their relatively low Tammann temperature.[6][8]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, which is more common in slurry or fluidized bed reactors.

Q2: My reaction has stalled. How can I determine if catalyst poisoning is the issue?

A2: Identifying catalyst poisoning requires a systematic approach. Start by reviewing the purity of your this compound and hydrogen feedstocks. If possible, analyze them for common poisons like sulfur and nitrogen compounds.

For a more direct assessment of the catalyst, several analytical techniques can be employed:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of poisoning elements on the catalyst's surface.[1][9]

  • Elemental Analysis: Techniques like X-ray Fluorescence (XRF) can identify foreign substances deposited on the catalyst.[1]

  • Temperature-Programmed Desorption (TPD): TPD can help determine the strength of adsorption of different species on the catalyst surface, providing insights into potential poisoning mechanisms.[1][9]

Q3: I suspect coke formation on my catalyst. What are the typical signs and how can I confirm it?

A3: A gradual decline in catalyst activity, rather than a sudden drop, is often indicative of coking.[10] You might also observe an increased pressure drop across the reactor bed. To confirm coke formation, the following characterization methods are highly effective:

  • Temperature-Programmed Oxidation (TPO): TPO is a widely used method to quantify the amount of coke on a catalyst.[10] The coked catalyst is heated in an oxygen-containing atmosphere, and the amount of CO2 produced is measured.

  • Thermogravimetric Analysis (TGA): TGA can estimate the amount of coke by measuring the weight loss of the spent catalyst as it is heated in an oxidizing environment.[11]

Q4: Can a deactivated catalyst be regenerated? If so, what are the general approaches?

A4: Yes, in many cases, deactivated catalysts can be regenerated, depending on the deactivation mechanism.

  • For Coking/Fouling: The most common method is to burn off the carbon deposits in a controlled manner using a dilute stream of air or oxygen at elevated temperatures.[12]

  • For Reversible Poisoning: Some poisons can be removed by treating the catalyst under specific conditions. For example, some sulfur compounds can be removed by hydrogenation at higher temperatures.[13]

  • For Sintering: Sintering is generally considered irreversible.[14] In this case, catalyst replacement is usually necessary.

Section 2: Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving specific issues you may encounter.

Issue 1: Sudden and Severe Loss of Catalyst Activity

A rapid drop in conversion often points to acute poisoning of the catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sudden catalyst deactivation.

Detailed Steps:

  • Halt the reaction to prevent further damage to the catalyst.

  • Analyze your feedstocks (this compound and H₂) for potential poisons. Common culprits include sulfur compounds (H₂S, thiophenes), nitrogen compounds (ammonia, amines), and halides.[2][3][9]

  • If a poison is identified, implement a purification step for your feed. This could involve using guard beds or distillation.

  • If no poison is found in the feed, inspect your reactor system for leaks that could introduce contaminants.

  • Characterize the spent catalyst using surface analysis techniques like XPS or XRF to identify any adsorbed poisons.[1][15]

  • Based on the identified poison, a specific regeneration procedure may be possible. For instance, some sulfur-poisoned nickel catalysts can be partially regenerated by high-temperature treatment with hydrogen and steam.[13] However, in many cases of severe poisoning, catalyst replacement is the most effective solution.

Issue 2: Gradual Decline in Catalyst Performance

A slow decrease in activity over time is often associated with coking or thermal degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Detailed Steps:

  • Review your reaction conditions. High temperatures can accelerate both coking and sintering.[4][6] Consider if the operating temperature can be lowered without significantly impacting the reaction rate.

  • Characterize the spent catalyst for coke using TPO or TGA.[10][11]

  • If coking is confirmed, a regeneration procedure involving controlled oxidation can be implemented. A common method is to pass a stream of dilute air over the catalyst at an elevated temperature to burn off the carbon deposits.[12]

  • If coking is not significant, investigate the possibility of sintering. Techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) can be used to assess changes in the catalyst's metal particle size and dispersion.[16][17]

  • If sintering is confirmed, the deactivation is likely irreversible.[14] The catalyst will need to be replaced. To prevent future sintering, operate at the lowest possible temperature that still provides an acceptable reaction rate.

Section 3: Experimental Protocols

Protocol 1: Oxidative Regeneration of a Coked Catalyst

Objective: To remove carbonaceous deposits from a deactivated catalyst.

Materials:

  • Deactivated catalyst

  • Tube furnace

  • Quartz reactor tube

  • Gas flow controllers

  • Diluted air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂)

  • Gas analysis system (e.g., mass spectrometer or gas chromatograph) to monitor CO and CO₂ levels

Procedure:

  • Load the deactivated catalyst into the quartz reactor tube and place it in the tube furnace.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any residual reactants.

  • Slowly heat the catalyst under the inert gas flow to the desired regeneration temperature (typically 300-500°C). The exact temperature will depend on the catalyst type and the nature of the coke.

  • Once the temperature is stable, introduce a controlled flow of the diluted oxidizing gas.

  • Monitor the composition of the off-gas for CO and CO₂. The presence of these gases indicates the combustion of coke.

  • Continue the oxidation until the CO and CO₂ concentrations in the off-gas return to baseline levels, indicating that all the coke has been removed.

  • Switch back to an inert gas flow and cool the catalyst down to room temperature.

  • The regenerated catalyst may require a reduction step (e.g., with hydrogen) before being used in the hydrogenation reaction again.

Protocol 2: Characterization of a Deactivated Catalyst

Objective: To determine the cause of deactivation through a series of analytical techniques.

Analytical TechniqueInformation GainedPotential Indication of Deactivation
BET Surface Area Analysis Measures the total surface area of the catalyst.A significant decrease in surface area can indicate sintering or pore blockage by coke.[1]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states on the catalyst surface.Can directly identify the presence of poisons like sulfur, nitrogen, or halides.[1][9]
Temperature-Programmed Oxidation (TPO) Quantifies the amount and nature of carbonaceous deposits.A large CO₂ evolution peak confirms significant coking.[10]
Transmission Electron Microscopy (TEM) Visualizes the catalyst's morphology and metal particle size distribution.An increase in the average particle size compared to the fresh catalyst is a clear sign of sintering.
X-ray Diffraction (XRD) Provides information on the crystalline structure and average crystallite size of the metal particles.Broadening of diffraction peaks can indicate smaller crystallites, while sharpening suggests an increase in size due to sintering.[16]

Section 4: Concluding Remarks

Catalyst deactivation is an inherent challenge in catalytic processes. However, by understanding the underlying mechanisms and employing a systematic troubleshooting approach, it is often possible to diagnose the root cause and either regenerate the catalyst or modify the process conditions to extend its lifetime. Regular monitoring of catalyst performance and periodic characterization are key to maintaining an efficient and cost-effective hydrogenation process.

References

  • Influence of various catalyst poisons and other impurities on fatty acid hydrogen
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation... (n.d.).
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI.
  • Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based catalysts. (2020).
  • Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment. (1974).
  • Sintering of nickel steam-reforming catalysts. (2025).
  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogen
  • C
  • Lecture 10 Catalyst characteriz
  • Regeneration of supported nickel catalysts. (n.d.).
  • Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts. (n.d.).
  • Effect of impurities on hydrogen
  • Sintering of nickel catalysts: Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants. (2025).
  • Lindlar c
  • Influence of gas impurities on the hydrogenation of CO2 to methanol using Indium-based catalysts. (n.d.). The Royal Society of Chemistry.
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. (n.d.).
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • What is coke formation on catalysts and how is it minimized?. (2025).
  • Process for the regeneration of raney-nickel catalyst. (n.d.).
  • Poisoning and deactivation of palladium c
  • REGENERATION OF NICKEL C
  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn c
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (2025).
  • Analysis of C
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • (PDF) Sintering of nickel steam-reforming catalysts: Effects of temperature and steam and hydrogen pressures. (2025).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Nickel Nanoparticles: Insights into Sintering Dynamics. (2024). MDPI.
  • What Is "Sintering" and How Does It Reduce C
  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (n.d.).
  • Mechanisms of catalyst deactivation. (n.d.).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Rosenmund reduction. (n.d.). Wikipedia.
  • Hydrogenation C
  • DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. (n.d.). White Rose Research Online.
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.).
  • Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter.
  • Towards the insights into the deactivation behavior of acetylene hydrogenation c
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo C
  • Selective hydrogenation of 2-pentenal using highly dispersed Pt catalysts supported on ZnSnAl mixed metal oxides derived from layered double hydroxides. (n.d.).
  • Based Catalysts in the Butyraldehyde Hydrogenation. (2023).

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preventing oxidation of 2-Propylvaleraldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-Propylvaleraldehyde

Welcome to the technical support guide for this compound (also known as 2-propylpentanal). This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of oxidation during the storage and handling of this aldehyde. This guide provides an in-depth understanding of the degradation mechanism, preventative strategies, and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, colorless this compound turning into a viscous, yellowish liquid with a sharp odor?

This is a classic sign of oxidation. This compound, like many aldehydes, is highly susceptible to autoxidation, a process where it reacts with atmospheric oxygen. The primary oxidation product is 2-propylvaleric acid (a carboxylic acid), which can alter the physical properties and reactivity of your material.

Q2: I stored the aldehyde in the refrigerator. Isn't that enough to prevent oxidation?

While refrigeration slows down reaction rates, it does not stop autoxidation.[1] Oxygen present in the headspace of your container is the primary culprit. Low temperatures alone are insufficient for long-term stability without addressing the presence of oxygen.

Q3: What is the immediate impact of using oxidized this compound in my reaction?

Using an oxidized reagent can lead to several experimental problems:

  • Inaccurate Stoichiometry: You will be introducing less of the active aldehyde than calculated, leading to lower yields or incomplete reactions.

  • Side Reactions: The carboxylic acid impurity can interfere with your reaction, especially if you are using base-sensitive reagents or catalysts.

  • Purification Challenges: The resulting 2-propylvaleric acid can be difficult to separate from your desired product due to similar polarities or boiling points.

Q4: Can I use an antioxidant? Which one is best?

Yes, using a radical-trapping antioxidant is a highly effective strategy. The best choice depends on your specific application and downstream purification steps. Butylated hydroxytoluene (BHT) and hydroquinone are common choices for inhibiting aldehyde autoxidation.[2]

The Science of Degradation: Understanding Autoxidation

Aldehyde autoxidation is a free-radical chain reaction that occurs in the presence of oxygen.[2][3] Understanding this mechanism is crucial for designing effective preventative measures. The process can be broken down into three key stages:

  • Initiation: The reaction begins when an initiator (like light, heat, or trace metal impurities) abstracts the weakly-held aldehydic hydrogen, forming an acyl radical.

  • Propagation: This is a self-sustaining cycle. The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, continuing the chain.

  • Termination: The chain reaction eventually stops when two radicals combine to form a stable, non-radical species.

The peroxy acid formed during propagation can further react with another molecule of the aldehyde to yield two molecules of the final carboxylic acid product (2-propylvaleric acid).

Visualization of the Autoxidation Pathway

The following diagram illustrates the free-radical chain reaction responsible for the degradation of this compound.

Autoxidation cluster_init Initiation cluster_prop Propagation Cycle RCHO This compound (R-CHO) RCO_rad Acyl Radical (R-C•=O) RCHO->RCO_rad H• abstraction O2 Oxygen (O₂) Initiator Initiator (Light, Heat, Metal) RCOO_rad Peroxyacyl Radical (R-CO-OO•) RCO_rad->RCOO_rad + O₂ RCOO_rad->RCO_rad + R-CHO - R-CO-OOH RCOOH Peroxy Acid (R-CO-OOH) Final_Acid 2-Propylvaleric Acid (R-COOH) RCOOH->Final_Acid + R-CHO - R-COOH

Caption: Autoxidation mechanism of this compound.

Preventative Measures & Protocols

A multi-pronged approach combining proper storage techniques and chemical stabilization is the most robust method for preventing oxidation.

Optimal Storage Conditions
  • Temperature: Store at 2-8°C in a refrigerator.[1] While not a complete solution, it significantly slows the rate of autoxidation.

  • Light: Store in an amber or opaque vial to protect the aldehyde from light, which can initiate radical formation.

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent oxygen ingress and leaching of impurities.

Inert Atmosphere Protocol

The most critical step is the removal of oxygen from the storage container.

Objective: To replace the oxygen-containing headspace with an inert gas like argon or nitrogen.

Methodology:

  • Gas Setup: Secure a cylinder of high-purity argon or nitrogen with a regulator. Attach a long needle or cannula to the gas line via flexible tubing.

  • Sparging (for bulk liquid): Submerge the tip of the needle below the surface of the this compound. Bubble the inert gas gently through the liquid for 5-10 minutes. This displaces dissolved oxygen.

  • Headspace Purge: After sparging, withdraw the needle so it is just above the liquid surface. Continue to gently flow the inert gas into the headspace for another 1-2 minutes to displace all air.

  • Sealing: While the inert gas is still flowing, securely seal the container. This creates a positive pressure of inert gas, preventing air from re-entering as the container cools in the refrigerator.

  • Parafilm: For extra security, wrap the cap and neck of the vial with Parafilm.

Chemical Stabilization with Antioxidants

For long-term storage or for aldehydes that are particularly sensitive, adding a radical-trapping antioxidant is recommended.

AntioxidantTypical Concentration (w/w)Mechanism of ActionConsiderations
BHT (Butylated Hydroxytoluene)50 - 250 ppmDonates a hydrogen atom to the peroxyacyl radical, forming a stable, sterically hindered phenoxy radical that terminates the chain reaction.[2]Generally easy to remove via distillation or column chromatography. Low cost and highly effective.
Hydroquinone 100 - 500 ppmFunctions similarly to BHT, acting as a hydrogen donor to quench radical species.Can be more challenging to remove than BHT due to higher polarity. May discolor the solution slightly over time.

Protocol for Adding BHT:

  • Prepare a stock solution of BHT in a volatile solvent (e.g., 1 mg/mL in hexane).

  • Calculate the required volume of stock solution to achieve the target concentration (e.g., for 10 g of aldehyde at 100 ppm, you need 1 mg of BHT, which is 1 mL of the stock solution).

  • Add the calculated volume to the aldehyde.

  • If desired, the solvent can be removed by placing the aldehyde under a gentle stream of nitrogen.

  • Proceed with the inert atmosphere protocol as described above.

Troubleshooting Guide

Issue: Oxidation is suspected (yellowing, increased viscosity, sharp odor).

Troubleshooting Start Oxidation Suspected CheckPurity Confirm Oxidation & Quantify Impurity (GC-MS, ¹H NMR, or TLC) Start->CheckPurity Decision Is Purity Acceptable for Application? CheckPurity->Decision UseAsIs Proceed with Caution (Adjust stoichiometry) Decision->UseAsIs Yes Purify Purification Required Decision->Purify No Bisulfite Sodium Bisulfite Wash (Forms water-soluble adduct) Purify->Bisulfite Recommended Method Distill Distillation (If boiling points differ sufficiently) Purify->Distill Alternative Column Column Chromatography (Silica gel, low-polarity eluent) Purify->Column Alternative Recheck Verify Purity of Recovered Aldehyde Bisulfite->Recheck Distill->Recheck Column->Recheck Store Store Purified Aldehyde Under Inert Atmosphere with Antioxidant Recheck->Store

Caption: Troubleshooting workflow for oxidized this compound.

Purification Protocol: Sodium Bisulfite Wash

This is a highly effective chemical method to remove aldehyde impurities from a mixture, or conversely, to remove the carboxylic acid from the aldehyde.[4][5][6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction. The reaction is reversible.

Objective: To selectively remove the 2-propylvaleric acid impurity.

Methodology:

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like diethyl ether or hexanes.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the 2-propylvaleric acid, forming sodium 2-propylvalerate, which is highly soluble in the aqueous layer. Repeat the wash 2-3 times.

  • Isolation: Discard the aqueous layers. Wash the remaining organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

  • Verification & Storage: Immediately verify the purity using an appropriate analytical method (see below) and store the purified product under an inert atmosphere with an antioxidant.

Analytical Methods for Purity Assessment

Regularly checking the purity of your this compound is a cornerstone of good laboratory practice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for separating and identifying volatile compounds.[7][8] The aldehyde will have a characteristic retention time and mass spectrum. The appearance of a new peak corresponding to 2-propylvaleric acid is a clear indicator of oxidation.

  • Proton NMR (¹H NMR): Pure this compound will show a characteristic aldehyde proton signal around 9.5-9.7 ppm. The formation of the carboxylic acid will result in the disappearance of this signal and the appearance of a new, broad singlet further downfield, typically >10 ppm.

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative check. The carboxylic acid is more polar than the aldehyde and will have a lower Rf value on a silica gel plate. Staining with potassium permanganate can help visualize both spots.

References

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI. Retrieved January 8, 2026, from [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Revisionscience.com. Retrieved January 8, 2026, from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester Department of Chemistry. Retrieved January 8, 2026, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

  • Autoxidation vs. antioxidants – the fight for forever. (2021, May 26). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Video: Radical Autoxidation. (2023, April 30). JoVE. Retrieved January 8, 2026, from [Link]

Sources

purification challenges of 2-Propylvaleraldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of purifying 2-Propylvaleraldehyde (also known as 2-propylpentanal) from complex reaction mixtures. As Senior Application Scientists, we have compiled this guide to move beyond simple protocols, offering in-depth explanations and field-proven troubleshooting strategies to ensure the integrity of your experimental outcomes.

Section 1: Core Purification Challenges & FAQs

This section addresses the most frequently encountered issues during the purification of this compound, providing insights into the chemical principles governing these challenges.

Question: What are the most common impurities found in crude this compound reaction mixtures?

Answer: The impurity profile of crude this compound is heavily dependent on its synthetic route. However, several classes of impurities are common.[1]

  • Oxidation Products: Aldehydes are highly susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 2-propylvaleric acid. This is often the most prevalent impurity.[2]

  • Unreacted Starting Materials & Precursors: Depending on the synthesis method, residual starting materials such as 2-propyl-1-pentanol or isomeric aldehydes may be present.[3][4]

  • Aldol Condensation Byproducts: Under basic or acidic conditions, aldehydes can undergo self-condensation to form aldol adducts and their dehydration products, which are higher molecular weight impurities.[1]

  • Solvent Residues: Residual reaction or extraction solvents are common and must be removed.

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound C₈H₁₆O 128.21 163 (at 760 mmHg)[]
2-Propylvaleric Acid C₈H₁₆O₂ 144.21 ~222
2-Propyl-1-pentanol C₈H₁₈O 130.23 ~176

| Aldol Condensation Product (Example) | C₁₆H₃₂O₂ | 256.42 | >250 |

Question: How can I minimize the oxidation of this compound during workup and storage?

Answer: Preventing oxidation is critical. Autoxidation can be minimized by ensuring all steps are performed under an inert atmosphere (e.g., nitrogen or argon). During workup, acidic impurities like 2-propylvaleric acid can be removed by washing the organic layer with a mild base such as a 10% sodium bicarbonate solution.[1] For long-term storage, it is advisable to keep the purified aldehyde in a tightly sealed container under an inert atmosphere and refrigerated.[6][7]

Question: Is this compound stable to silica gel column chromatography?

Answer: The stability of aldehydes on silica gel can be a significant concern. Silica gel is acidic and can catalyze side reactions such as aldol condensation or acetal formation, especially if an alcohol is used as a solvent.[8] This can lead to sample decomposition, streaking on the column, and low recovery.[2] To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[8] Alternatively, using a less acidic stationary phase like alumina may be beneficial.[8]

Section 2: Troubleshooting Purification Workflows

This section provides a problem-solving approach to common purification techniques.

Workflow 1: Purification via Bisulfite Adduct Formation

The reaction of aldehydes with sodium bisulfite to form a charged, water-soluble adduct is a classic and highly effective purification method.[9] The aldehyde can then be regenerated by basification.[10][11]

Question: I'm not observing any precipitate, or the yield of my bisulfite adduct is very low. What is happening?

Answer: This is a common issue that can stem from several factors:

  • Adduct Solubility: The bisulfite adduct of this compound, being a moderately sized aliphatic aldehyde, may be soluble in the reaction mixture and will not precipitate out as a solid.[12] This is especially true for lower molecular weight aldehydes.

  • Steric Hindrance: While this compound is not exceptionally hindered, bulky aldehydes can react slowly or inefficiently with bisulfite.[12]

  • Improper Solvent System: For the reaction to occur, the aldehyde (typically in an organic phase) and the aqueous bisulfite must come into contact. Using a water-miscible co-solvent like methanol, THF, or DMF is crucial to facilitate this interaction.[10][13] For aliphatic aldehydes, DMF can be particularly effective.[12][13]

  • Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated to ensure maximum reactivity.[10][12]

Solution: If the adduct is water-soluble, you should switch from a filtration-based protocol to a liquid-liquid extraction protocol. The charged adduct will be drawn into the aqueous layer, separating it from non-aldehyde impurities in the organic layer.[9][10]

Question: After regenerating the aldehyde from the adduct with a base, my yield is low or the product is impure. How can I improve this?

Answer: The regeneration step is sensitive and requires careful control.

  • Base Sensitivity: Aldehydes can be sensitive to the high pH required for adduct decomposition.[12] This can promote side reactions like aldol condensations. The key is to minimize the exposure time to the base. A rapid extraction immediately following basification can yield high recovery.[12]

  • Alternative Regeneration: For base-sensitive compounds, a non-aqueous regeneration method can be used. Treating the isolated adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions, avoiding issues with high pH.[12]

Diagram 1: Troubleshooting Bisulfite Adduct Formation This diagram outlines a decision-making process for troubleshooting common issues during purification via bisulfite adduct formation.

G start Start: Crude Aldehyde Mixture add_bisulfite Add Saturated NaHSO3 (with co-solvent like DMF) start->add_bisulfite check_precipitate Check for Precipitate add_bisulfite->check_precipitate precipitate_yes Precipitate Forms check_precipitate->precipitate_yes Yes precipitate_no No Precipitate / Low Yield check_precipitate->precipitate_no No filter_solid Filter Solid Adduct precipitate_yes->filter_solid soluble_path Adduct is likely soluble. Switch to Extraction Protocol. precipitate_no->soluble_path wash_solid Wash Solid filter_solid->wash_solid regenerate_base Regenerate with Base (e.g., NaOH) & Extract Aldehyde wash_solid->regenerate_base final_product Pure Aldehyde regenerate_base->final_product extract_aqueous Extract Aqueous Layer to remove organic impurities soluble_path->extract_aqueous regenerate_base2 Basify Aqueous Layer & Extract Aldehyde extract_aqueous->regenerate_base2 regenerate_base2->final_product

Caption: Workflow for troubleshooting bisulfite adduct purification.

Workflow 2: Column Chromatography

Question: I'm attempting to purify this compound on a silica gel column, but I'm getting significant tailing and the recovery is poor. What are the likely causes?

Answer: This is a classic problem when purifying aldehydes via silica gel chromatography.

  • Acid-Catalyzed Reactions: As mentioned, the acidic nature of silica can cause decomposition or self-condensation.[2][8]

  • Acetal Formation: If you are using an alcohol (e.g., methanol, ethanol) in your eluent system, it can react with the aldehyde on the silica surface to form a hemiacetal or acetal, which will have different polarity and lead to poor separation.[8]

  • Improper Solvent System: The choice of solvent is critical. A non-polar solvent system is often preferred for aldehydes.

Solution:

  • Deactivate the Silica: Before running the column, flush it with your chosen eluent containing ~0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.[8]

  • Optimize Eluent: Start with a non-polar solvent system, such as hexane/diethyl ether or hexane/ethyl acetate.[2] Begin with a low polarity (e.g., 97:3 hexane:ether) and gradually increase the polarity. Avoid alcohol-based solvents if possible.[2][8]

  • Run a Thorough TLC Analysis: Before committing to a large-scale column, run a TLC analysis with various solvent systems (and with/without triethylamine) to find the optimal conditions for separation with a target Rf of ~0.3.[8]

Diagram 2: Logic for Optimizing Aldehyde Chromatography This diagram illustrates the logical steps for optimizing a column chromatography purification for a sensitive aldehyde.

G start Crude Aldehyde Sample tlc Run TLC with Hexane/EtOAc or Hexane/Ether start->tlc check_tlc Good Separation & Rf ~0.3? tlc->check_tlc tlc_good Proceed to Column check_tlc->tlc_good Yes tlc_bad Streaking or Poor Separation check_tlc->tlc_bad No column Run Column Chromatography tlc_good->column add_tea Add 0.5% Triethylamine to Eluent and Re-run TLC tlc_bad->add_tea check_tlc_tea Improved Separation? add_tea->check_tlc_tea tlc_tea_good Proceed to Column with TEA-deactivated silica check_tlc_tea->tlc_tea_good Yes tlc_tea_bad Consider Alternative (Alumina, Distillation, Bisulfite) check_tlc_tea->tlc_tea_bad No tlc_tea_good->column pure_aldehyde Pure Aldehyde column->pure_aldehyde

Caption: Decision tree for optimizing aldehyde column chromatography.

Section 3: Experimental Protocols

Protocol 1: Purification of this compound via Liquid-Liquid Bisulfite Extraction

This protocol is adapted from established methods for the extractive purification of aliphatic aldehydes.[9][10][11][14]

Materials:

  • Crude this compound mixture

  • Dimethylformamide (DMF)[10]

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared[10]

  • Hexanes (or other non-polar, water-immiscible solvent)[10]

  • Deionized water

  • 5M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound mixture in 10 mL of DMF in a separatory funnel.

  • Adduct Formation & Extraction: Add 25 mL of freshly prepared saturated aqueous sodium bisulfite to the separatory funnel. Shake the funnel vigorously for approximately 30-60 seconds.[9][11]

  • Phase Separation: Add 25 mL of deionized water and 25 mL of hexanes to the funnel. Shake vigorously and then allow the layers to separate. The non-aldehyde impurities will remain in the upper hexanes layer, while the charged bisulfite adduct of this compound will be in the lower aqueous layer.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (which contains the impurities).

  • Regeneration: Return the aqueous layer to the separatory funnel. Slowly add 5M NaOH solution while swirling until the solution is strongly basic (pH > 12). This will reverse the bisulfite reaction and regenerate the free aldehyde.[10]

  • Final Extraction: Add a fresh 25 mL portion of hexanes to the separatory funnel and shake vigorously to extract the purified this compound into the organic layer.

  • Washing & Drying: Drain the lower aqueous layer and discard. Wash the organic layer with deionized water (2 x 25 mL). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the purified this compound.

Section 4: Safety and Handling

Question: What are the primary safety hazards associated with this compound?

Answer: this compound is a flammable liquid and vapor.[15][16] It can cause skin and serious eye irritation.[7][17] Inhalation may be harmful and cause respiratory irritation.[7][17]

Core Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[15][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][15]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[15][16][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[15][16]

References

  • Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications - Organic Process Research & Development. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • General procedures for the purification of Aldehydes. LookChem. [Link]

  • This compound. LookChem. [Link]

  • The synthesis and investigation of impurities found in Clandestine Laboratories. PubMed. [Link]

  • Safety Data Sheet Valeraldehyde. Meta-Sci. [Link]

  • Preparation of 2-propylheptanol and other alcohols.

Sources

Technical Support Center: Scale-Up Considerations for 2-Propylvaleraldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Propylvaleraldehyde. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to support your experimental work. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during process optimization and scale-up.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound, and are there other common names for it?

This compound is an eight-carbon branched aldehyde. Its IUPAC name is 2-propylpentanal . The name "valeraldehyde" is the common name for pentanal, hence this compound refers to a pentanal backbone with a propyl group at the alpha-position (carbon 2). It is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1][2]

Q2: What are the principal synthesis routes for this compound?

There are several established routes, each with its own advantages and challenges for scale-up:

  • Crossed-Aldol Condensation: This is a common laboratory and industrial approach involving the reaction of propanal and n-valeraldehyde (pentanal) under basic or acidic conditions, followed by hydrogenation. This route is versatile but presents significant selectivity challenges.[3]

  • Hydroformylation: An industrial method that involves the reaction of heptene-3 with syngas (a mixture of carbon monoxide and hydrogen) using a rhodium-based catalyst. This process can produce a mixture of 2-propylpentanal and 2-ethylhexanal.[4]

  • Epoxide Rearrangement: This route involves the synthesis of 2-propyl-1,2-epoxypentane, which is then rearranged using a Lewis acid like boron trifluoride etherate to yield 2-propylpentanal.[5]

This guide will focus primarily on the Crossed-Aldol Condensation route, as it is frequently employed in lab settings and its scale-up presents common and instructive challenges.

Q3: Why is the crossed-aldol condensation route particularly challenging to scale up?

The primary difficulty lies in controlling selectivity. When two different aldehydes that both possess α-hydrogens (like propanal and valeraldehyde) are mixed with a base, a complex mixture of products can form:

  • Self-condensation of Propanal: Produces 2-methyl-2-pentenal.

  • Self-condensation of Valeraldehyde: Produces 2-propyl-2-heptenal.[6]

  • Desired Cross-condensation: Propanal enolate attacks valeraldehyde, ultimately yielding 2-propyl-2-pentenal.

  • Undesired Cross-condensation: Valeraldehyde enolate attacks propanal, ultimately yielding 2-ethyl-2-hexenal.

Separating these structurally similar byproducts from the desired product can be difficult and costly, making controlled, selective synthesis crucial for an efficient process.[3]

Q4: What are the most critical safety considerations when working with this compound and its precursors?

Aldehydes, in general, require careful handling. Key safety precautions include:

  • Flammability: this compound and its precursors (propanal, valeraldehyde) are flammable liquids. All operations should be conducted away from ignition sources, and appropriate grounding procedures should be used to prevent static discharge.[7][8]

  • Toxicity and Irritation: Aldehydes can be harmful if inhaled and can cause skin and serious eye irritation.[9] Work should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7]

  • Air Sensitivity: Some aldehydes can oxidize in the presence of air to form carboxylic acids. It is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon).[8]

Troubleshooting Guide: Scaling the Crossed-Aldol Condensation

This section addresses specific problems encountered during the synthesis of this compound via the crossed-aldol condensation of propanal and valeraldehyde.

Issue 1: Poor Selectivity & High Levels of Byproducts

The most common scale-up challenge is the formation of a complex product mixture, leading to low yield of the desired 2-propylpentanal and difficult purification.

  • Root Cause: The fundamental issue is the lack of control over enolate formation. In a simple base-catalyzed reaction, both propanal and valeraldehyde can act as the nucleophile (enolate) and the electrophile, leading to the four potential products mentioned in FAQ #3.

  • Troubleshooting & Optimization Strategies:

    • Implement a Directed Aldol Protocol: To overcome the selectivity issue, you must control which aldehyde forms the enolate. This is achieved by pre-forming the enolate of one aldehyde before introducing the second. A common strategy is to use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). Propanal is typically chosen to form the enolate, which is then slowly added to valeraldehyde (the electrophile). This kinetic control dramatically favors the desired crossed-aldol product.

    • Optimize Reaction Conditions:

      • Temperature: Low temperatures (-78 °C to -40 °C) are critical for directed aldol reactions to prevent side reactions and enolate scrambling.

      • Addition Rate: Slow, controlled addition of the second aldehyde to the pre-formed enolate is crucial to maintain low concentrations of the electrophile and prevent self-condensation.

      • Stoichiometry: A slight excess of the aldehyde acting as the electrophile (valeraldehyde in this case) can help ensure the complete consumption of the more valuable pre-formed enolate.

    • Catalyst Selection: While classical directed aldol reactions use stoichiometric strong bases, research into heterogeneous catalysts is ongoing. Acid- and base-functionalized metal oxides or zeolites can offer improved selectivity and easier separation, though optimization is required.[6][10]

  • Logical Workflow Diagram:

    Aldol_Strategy cluster_0 Standard Mixed Aldol (Low Selectivity) cluster_1 Directed Aldol (High Selectivity) A Propanal + Valeraldehyde B Add Base (e.g., NaOH) A->B C Complex Mixture: - 2-Propyl-2-pentenal - 2-Ethyl-2-hexenal - Self-condensation products B->C D Propanal E Add Strong Base (LDA) Low Temp (-78 °C) D->E F Pre-formed Propanal Enolate E->F G Slowly Add Valeraldehyde F->G Nucleophilic Attack H Desired Aldol Adduct (precursor to 2-Propyl-2-pentenal) G->H

    Caption: Comparison of standard vs. directed aldol reaction workflows.
Issue 2: Low Overall Yield

Even with good selectivity, low final yield can be a problem due to incomplete reactions or degradation of intermediates.

  • Root Cause: The initial aldol addition is often reversible (a retro-aldol reaction). Furthermore, the subsequent dehydration step to form the stable α,β-unsaturated aldehyde (2-propyl-2-pentenal) can be slow or incomplete.

  • Troubleshooting & Optimization Strategies:

    • Drive the Dehydration Step: The elimination of water is what makes the overall condensation reaction thermodynamically favorable.

      • Thermal Conditions: After the initial low-temperature aldol addition, warming the reaction mixture is often necessary to promote dehydration.

      • Acid/Base Catalysis: The dehydration can be catalyzed by either acid or base. If the initial reaction is base-catalyzed, ensuring sufficient catalyst and adequate temperature is key. Alternatively, quenching the initial reaction and then treating with a mild acid can effectively drive the dehydration.

      • Water Removal: On a larger scale, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction is a highly effective method to drive the equilibrium towards the condensation product.

    • Monitor Reaction Progress: Do not rely on time alone. Use analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials and the formation of the aldol adduct and the final dehydrated product. The reaction is complete when the concentration of the desired product no longer increases.

  • Data Summary Table:

ParameterConditionRationale & Expected Outcome
Base LDA (stoichiometric)High Selectivity: Forms a specific enolate kinetically.[3]
NaOH (catalytic)Low Selectivity: Equilibrium of multiple enolates. Can promote Cannizzaro side reactions.[6]
Temperature -78 °C (Addition)High Selectivity: Prevents enolate scrambling and side reactions.
25 °C to Reflux (Dehydration)Drives Condensation: Provides activation energy for water elimination.
Solvent Aprotic (e.g., THF, Ether)Required for Strong Bases: Prevents reaction with the solvent.
Protic (e.g., Ethanol)Used with weaker bases (NaOH): Can participate in proton transfer steps.
Issue 3: Purification Challenges

The final crude product is often contaminated with unreacted starting materials and isomeric byproducts which can have very similar boiling points, making purification by distillation difficult.

  • Root Cause: The structural similarity of the C8 aldehyde isomers (2-propylpentanal and 2-ethylhexanal) and other byproducts results in close physical properties.

  • Troubleshooting & Optimization Strategies:

    • High-Efficiency Fractional Distillation: Standard distillation may not be sufficient. A fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential. Perform the distillation under reduced pressure to lower the boiling points and prevent thermal degradation of the product.

    • Chromatographic Purification: For high-purity material required in pharmaceutical applications, flash column chromatography is the preferred method, especially at the lab and kilo-lab scale.

    • Pre-Reaction Purification: The most effective strategy is to ensure high selectivity during the reaction itself. The effort spent optimizing the reaction (Issue #1) will significantly reduce the effort required for purification. Ensure the purity of starting materials, as isomers like 2-methylbutanal in your valeraldehyde stock will lead to additional, hard-to-remove impurities.[11]

Protocol: Directed Aldol Synthesis of this compound

This two-part protocol outlines a lab-scale directed aldol condensation to produce 2-propyl-2-pentenal, followed by its hydrogenation to the target compound, this compound.

Part A: Synthesis of 2-Propyl-2-pentenal
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) solution to the diisopropylamine to form LDA in situ. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Nucleophile Formation: Slowly add propanal to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate of propanal.

  • Aldol Addition: Slowly add n-valeraldehyde (pentanal) via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 2-3 hours.

  • Quench and Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add dilute HCl to catalyze dehydration, and extract the product with diethyl ether.

  • Workup: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propyl-2-pentenal.

Part B: Hydrogenation to this compound
  • Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker), add the crude 2-propyl-2-pentenal dissolved in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).[12]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir or shake the mixture at room temperature. Monitor the reaction by hydrogen uptake or by GC analysis of aliquots. The reaction is complete when hydrogen uptake ceases and the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude this compound by vacuum distillation.

  • Workflow Diagram for Synthesis:

    Synthesis_Workflow start Start: Propanal & Valeraldehyde enolate 1. Form Propanal Enolate (LDA, THF, -78 °C) start->enolate addition 2. Add Valeraldehyde (Controlled Addition) enolate->addition quench 3. Quench & Dehydrate (NH4Cl, then H+) addition->quench extract 4. Extraction & Workup quench->extract intermediate Crude 2-Propyl-2-pentenal extract->intermediate hydrogenation 5. Hydrogenation (H2, Pd/C) intermediate->hydrogenation filter 6. Catalyst Filtration hydrogenation->filter purify 7. Vacuum Distillation filter->purify product Final Product: This compound purify->product

    Caption: Step-by-step workflow for the synthesis of this compound.

Analytical Characterization

Accurate analysis is essential for process control and quality assurance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for monitoring reaction progress. It allows for the quantification of reactants, intermediates, the final product, and any byproducts. Its high separation efficiency is ideal for resolving isomeric impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The aldehyde proton signal in ¹H NMR (typically 9.5-10.0 ppm) is characteristic.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong C=O stretch around 1720-1740 cm⁻¹ confirms the presence of the aldehyde. The disappearance of the C=C stretch (around 1650 cm⁻¹) from the unsaturated intermediate confirms complete hydrogenation.

References

  • PrepChem. (n.d.). Synthesis of 2-propyl pentanal 2-ethyl hexanal. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of EXAMPLE 6: 2-PROPYLPENTANAL. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Example 2: 2 PROPYLPENTANAL. Retrieved from [Link]

  • Zhao, L., An, H., Zhao, X., & Wang, Y. (2017). TiO2-Catalyzed n-Valeraldehyde Self-Condensation Reaction Mechanism and Kinetics. ACS Catalysis, 7(7), 4451-4461. Retrieved from [Link]

  • Sanz, R., et al. (2005). Concentration of valeraldehyde and its self- and cross-condensation... ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Kane, E. S., & Elrod, M. J. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(33), 7145-7155. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Gounder, R. (2013). Design and Characterization of Catalysts for the Production of Transportation Fuels from Low Molecular Weight Alkenes. eScholarship, University of California. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet Valeraldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Identifying Impurities in 2-Propylvaleraldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Propylvaleraldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in the synthesis of pharmaceuticals like Valproic Acid, ensuring its purity is paramount.[1][2]

Aldehydes present unique analytical challenges due to their chemical reactivity.[3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve accurate and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical approach for this compound.

Q1: What are the common impurities I should expect when analyzing this compound?

Impurities can originate from the synthesis route, storage conditions, or degradation.[4][5] They typically fall into three categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, reagents, and by-products from side reactions. The specific impurities will depend on the synthetic pathway used to produce the aldehyde.[6]

  • Isomers and Related Compounds: Structural isomers or compounds with similar structures, such as other aldehydes or ketones, may be present.

  • Degradation Products: As a reactive aldehyde, this compound is susceptible to oxidation and other degradation pathways. The most common degradation product is its corresponding carboxylic acid, 2-propylpentanoic acid (Valproic Acid).[2][7] Other smaller volatile compounds can also form over time.[8]

Table 1: Potential Impurities in this compound and their Origin

Impurity Name CAS Number Common Origin
2-Propylpentanoic Acid (Valproic Acid) 99-66-1 Oxidation Product[2]
Valeric Acid (Pentanoic Acid) 109-52-4 Synthesis By-product/Precursor[9]
2-Heptanone 110-43-0 Synthesis By-product
4-Heptanone 123-19-3 Synthesis By-product[6]

| Unreacted Starting Materials | Varies | Incomplete Synthesis Reaction |

Q2: Why is the direct GC-MS analysis of this compound so challenging?

Direct analysis is difficult due to the inherent chemical properties of aldehydes. They are polar, thermally sensitive, and prone to interacting with active sites (e.g., free silanol groups) within the GC system.[3][10] These interactions lead to several common problems:

  • Poor Peak Shape: Significant peak tailing is often observed, which compromises resolution, accuracy, and precision.[10]

  • On-Column Degradation: The high temperatures of the GC inlet and column can cause the aldehyde to degrade before it reaches the detector.[3]

  • Low Sensitivity: Adsorption onto active sites in the flow path can lead to sample loss and reduced detector response.[3]

Q3: Is derivatization necessary? If so, what is the best method?

Yes, derivatization is highly recommended for reliable and sensitive analysis of aldehydes.[3] This chemical process converts the polar, reactive aldehyde into a more stable, less polar, and more volatile derivative, which dramatically improves its chromatographic behavior.[3][11]

The most effective and widely used method is Oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[12][13] This reaction is highly specific to the carbonyl group of the aldehyde and forms a stable oxime derivative.[3]

Advantages of PFBHA Derivatization:

  • Improved Peak Shape: The resulting oximes are less polar and do not interact with active sites, leading to sharp, symmetrical peaks.

  • Increased Thermal Stability: PFBHA derivatives are less prone to degradation at high temperatures.[13]

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by Mass Spectrometry in Negative Chemical Ionization (NCI) mode.[14][15][16]

Q4: What are the ideal starting parameters for my GC-MS method?

A well-developed method is crucial. While optimization is always necessary for a specific instrument and sample matrix, the following parameters provide a robust starting point.

Table 2: Recommended Starting GC-MS Method Parameters for this compound Analysis

Parameter Recommendation Rationale & Explanation
GC Column Low-to-mid polarity, e.g., Agilent DB-5ms, Supelco SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of volatile and semi-volatile compounds, including aldehyde derivatives.[13][17] These columns are also designed for low bleed, which is critical for MS applications.
Inlet Liner Ultra Inert (UI) Liner with glass wool An inert liner is absolutely critical to prevent the adsorption or degradation of the aldehyde before it enters the column.[10]
Inlet Temperature 250 °C This temperature is typically sufficient to ensure rapid volatilization of the sample without causing thermal degradation of the target analytes.
Injection Mode Split (e.g., 50:1 ratio) A split injection prevents column overload and ensures sharp peaks, especially for concentrated samples.[17] The ratio should be optimized based on sample concentration.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min Provides good chromatographic efficiency and is compatible with most mass spectrometers.
Oven Program Initial: 50-80 °C (hold 2 min), Ramp: 10-20 °C/min to 280 °C (hold 5 min) A temperature ramp is essential to separate volatile impurities from the main analyte and less volatile degradation products.[17][18]
MS Ion Source Temp. 230 °C Standard temperature for robust ionization.
MS Quadrupole Temp. 150 °C Standard temperature for stable mass filtering.

| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be searched against spectral libraries like NIST for confident identification.[19] |

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to walk you through resolving specific experimental issues.

Problem: My this compound peak is tailing severely.

Q: I'm seeing significant peak tailing for my aldehyde, but not for other, non-polar compounds in my sample. What is the cause?

This classic symptom points directly to chemical activity in your GC system. The polar aldehyde group is interacting with active sites (exposed silanols) in your sample flow path.[10] Non-polar compounds, like hydrocarbons, are unaffected and will still produce sharp peaks.

dot

Caption: A step-by-step workflow for diagnosing and resolving peak tailing for active analytes like aldehydes.

Recommended Actions:

  • Check the Inlet Liner: The liner is the first point of contact and a common source of activity. Replace the current liner with a new, high-quality deactivated (silanized) liner.[10][20] This is often the quickest and most effective solution.

  • Perform Column Maintenance: If a new liner doesn't solve the issue, the front of your GC column may be contaminated with non-volatile sample residue, creating active sites. Trim 15-20 cm from the inlet side of the column.[20][21]

  • Use Derivatization: If you are not already doing so, derivatizing the aldehyde with PFBHA will block the reactive carbonyl group, preventing it from interacting with any residual active sites in your system.[3] This is the most robust solution for eliminating activity-related peak tailing.

Problem: I see unknown peaks in my chromatogram.

Q: My chromatogram shows several small, unidentified peaks. The NIST library search is inconclusive. How can I identify them?

Identifying unknown impurities requires a logical process of elimination, combining chemical knowledge with mass spectral interpretation.

dot

Caption: A systematic approach to identifying unknown peaks in a GC-MS chromatogram.

Recommended Actions:

  • Review the Synthesis Route: Obtain the certificate of analysis and, if possible, information on the manufacturing process.[1][4] Are any of the starting materials, reagents, or known by-products consistent with the mass spectrum of your unknown peak?

  • Consider Degradation: Aldehydes are prone to oxidation, especially with improper storage (exposure to air). The most likely oxidation product is 2-propylpentanoic acid (Valproic Acid).[7] Look for its characteristic mass spectrum. Other oxidative or thermal degradation can lead to smaller aldehydes or alkanes.[5][8]

  • Interpret the Mass Spectrum: Even without a library hit, the fragmentation pattern provides crucial clues.

    • Molecular Ion (M+): Look for the highest m/z peak. Its mass can help you propose an elemental formula. If no M+ is visible in EI, consider a soft ionization technique.[19]

    • Key Fragments: For aldehydes, look for characteristic losses, such as the loss of an alkyl chain or the formation of specific fragment ions.

  • Run a Blank: To rule out system contamination, inject a solvent blank. This can help identify peaks originating from your solvent, vials, or septum bleed.[22]

Section 3: Key Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA

This protocol describes the conversion of the aldehyde to its PFBHA-oxime derivative for enhanced GC-MS analysis.[3][12]

Reagents & Materials:

  • Sample containing this compound

  • High-purity solvent (e.g., Acetonitrile or Ethyl Acetate)

  • PFBHA reagent solution (e.g., 10 mg/mL in a suitable buffer or solvent)

  • GC vial with insert

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation: Accurately prepare a solution of your this compound sample in the chosen high-purity solvent to a concentration within your calibration range.

  • Reagent Addition: In a GC vial, combine 100 µL of your sample solution with 100 µL of the PFBHA reagent solution.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 60 minutes to ensure the reaction goes to completion.[14][16]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No extraction or cleanup is typically required.[13]

Protocol 2: GC-MS Analysis of PFBHA Derivatives

This protocol outlines the analysis of the prepared derivatives using the parameters discussed in the FAQs.

Step-by-Step Methodology:

  • System Setup: Install an Ultra Inert inlet liner and a DB-5ms (or equivalent) column. Condition the system by running a blank solvent injection through the full temperature program.

  • Method Programming: Program the GC-MS with the parameters listed in Table 2.

  • Sequence Setup: Create a sequence including a solvent blank, calibration standards, and your derivatized samples.

  • Data Acquisition: Run the sequence. Ensure you are acquiring data in full scan mode (e.g., m/z 50-550) to capture the mass spectra of all eluting compounds.

  • Data Analysis: Process the data, integrating all peaks of interest. Identify impurities by comparing their retention times and mass spectra to those of reference standards or by library search and spectral interpretation.

References

  • Pan, J., et al. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-20. Retrieved from [Link]

  • Patil, A., et al. (2024). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. World Journal of Advanced Research and Reviews, 21(2), 1645-1655. Retrieved from [Link]

  • Uchiyama, S., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(5), 419-426. Retrieved from [Link]

  • Welz, S., et al. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 12(12), 1618-1625. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Berdyshev, E. V. (2011). Mass Spectrometry of Fatty Aldehydes. Mass Spectrometry Reviews, 30(3), 431-498. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Valproic acid and its Impurities. Retrieved from [Link]

  • Welz, S., et al. (2020). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. ResearchGate. Retrieved from [Link]

  • Yasuhara, A., et al. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(4), 253-259. Retrieved from [Link]

  • SynZeal. (n.d.). Valproic Acid EP Impurity A. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Pathak, S., et al. (2023). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development, 27(10), 1846-1853. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Veeprho. (n.d.). Valproic Acid Impurity | CAS 99-66-1. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

  • Li, Y., et al. (2014). Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 88, 223-229. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • Cardenia, V., et al. (2016). Degradation Markers in Nutritional Products a Review. Austin Food Sciences, 1(5), 1022. Retrieved from [Link]

  • Los, A., et al. (2019). Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. Foods, 8(10), 457. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenal. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propynal. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Support Center: Managing Exotherms in Large-Scale 2-Propylvaleraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propylvaleraldehyde. The aldol condensation of valeraldehyde is a powerful C-C bond-forming reaction, but its exothermic nature presents significant challenges, particularly during scale-up.[1][2] Improper management of the heat generated can lead to reduced yield, poor product quality, and, most critically, hazardous thermal runaway events.[3][4][5]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical engineering principles and safety protocols.

Section 1: Understanding the Core Problem: The Reaction Exotherm

This section addresses the fundamental principles governing the exothermic nature of the valeraldehyde self-condensation reaction.

Q1: What is a reaction exotherm, and why is it a major concern for the this compound synthesis?

An exotherm is the release of heat from a chemical reaction. The self-condensation of valeraldehyde to form this compound is a highly exothermic process. In a small laboratory flask, this heat often dissipates into the surrounding environment. However, during large-scale production, the reactor's volume (where heat is generated) increases exponentially, while its surface area (where heat is removed) only increases linearly.[6] This disparity makes it increasingly difficult to remove heat effectively, creating a risk of rapid temperature increase.

Q2: What is a "thermal runaway," and what are its consequences?

A thermal runaway is a hazardous, uncontrolled positive feedback loop where the heat generated by the reaction exceeds the heat removed by the cooling system.[4][5] The rising temperature accelerates the reaction rate, which in turn generates even more heat, creating a self-accelerating cycle.[4] This can lead to a catastrophic failure of the reactor, resulting in boiling of the solvent, a rapid pressure increase, loss of containment, fire, or explosion.[5][7] Case studies from the chemical industry highlight that inadequate temperature control is a common cause of such incidents.[7]

ThermalRunaway cluster_0 Thermal Runaway Feedback Loop HeatGen Heat Generation (Reaction Rate) Temp Reactor Temperature HeatGen->Temp increases Condition IF Heat Generation > Heat Removal Rate Increased Reaction Rate Temp->Rate accelerates HeatRemoval Heat Removal (Cooling System) Temp->HeatRemoval removed by Rate->HeatGen amplifies Condition->HeatGen Runaway Initiates

Caption: The positive feedback mechanism of a thermal runaway event.

Section 2: Troubleshooting Guide: Real-Time Problem Solving

This section is structured to provide direct answers to problems you may encounter during a large-scale reaction.

Q3: My reactor temperature is climbing rapidly and exceeding the set point. What are the immediate steps?

This is a critical situation that may indicate the onset of thermal runaway. Act immediately and decisively.

  • Stop Reagent Addition: Immediately halt the feed of valeraldehyde and/or catalyst. This is the most crucial step to stop adding fuel to the reaction.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using a jacketed reactor, verify that the cooling fluid is flowing at the maximum rate and lowest possible temperature.[3]

  • Ensure Agitation: Check that the agitator is functioning correctly. Proper mixing is essential to prevent localized hotspots and ensure efficient heat transfer to the reactor walls.[8] Poor mixing can lead to a dangerous accumulation of unreacted reagents.[7]

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to add a pre-determined quenching agent (e.g., a cold, inert solvent or a reaction inhibitor) to stop the reaction. This should be a documented part of your emergency procedure.

TroubleshootingWorkflow Start Temperature Exceeds Set Point Alarm StopFeed STOP All Reagent Feeds Start->StopFeed MaxCool Maximize Cooling (Full Flow, Min Temp) StopFeed->MaxCool CheckAgitator Verify Agitation is Operational MaxCool->CheckAgitator Monitor Monitor Temperature Trend (dT/dt) CheckAgitator->Monitor Stable Temperature Stabilizing/Decreasing Monitor->Stable Yes Rising Temperature Still Rising? Monitor->Rising No Investigate Hold Batch & Investigate Root Cause Stable->Investigate Quench Initiate Emergency Quench Protocol Rising->Quench Yes Rising->Investigate No, Stabilized Shutdown Execute Full Emergency Shutdown Quench->Shutdown

Caption: Decision workflow for managing a reactor temperature excursion.

Q4: I'm observing a lower yield and the formation of dark, viscous byproducts. Is this related to poor exotherm control?

Yes, this is a classic symptom of poor temperature management. The aldol condensation of valeraldehyde has competing side reactions, such as the formation of higher-order condensation products or decomposition.[1] These side reactions often have a higher activation energy, meaning they become significantly faster at elevated temperatures.[8]

  • Causality: An uncontrolled exotherm creates localized "hot spots" within the reactor, even if the bulk temperature reading appears normal.[9] These hot spots promote undesired reaction pathways, leading to byproduct formation, reduced selectivity, and discoloration.

  • Solution:

    • Review Addition Rate: Slowing the addition of valeraldehyde is the primary method to control the rate of heat generation.[10]

    • Improve Mixing: Use a stirrer configuration and speed appropriate for your reactor geometry and batch viscosity to ensure homogeneity.[8]

    • Lower Reaction Temperature: Operating at a slightly lower temperature can significantly favor the desired reaction pathway over side reactions.

Q5: We are scaling up from a 20L to a 200L reactor and our first batch experienced a severe temperature spike. Why did this happen when the lab-scale procedure was fine?

This is a common and dangerous scale-up challenge. The fundamental reason is the change in the surface-area-to-volume ratio.

  • Heat Generation (Volume): Scales with the cube of the reactor radius (r³).

  • Heat Removal (Surface Area): Scales with the square of the reactor radius (r²).

When you increase the reactor volume by a factor of 10, your ability to generate heat increases far more than your ability to remove it. Strategies that work in the lab, like passive cooling, become completely inadequate at production scale.[10]

ParameterLab Scale (e.g., 1L)Pilot Scale (e.g., 200L)Key Consideration
Surface-Area-to-Volume Ratio HighLowHeat removal is significantly less efficient at scale.
Mixing Efficiency Generally highCan be poor without proper designRisk of localized hot spots and reagent accumulation.[8]
Reagent Addition Time Short (minutes)Long (hours)Slow, controlled addition is critical to match heat removal capacity.[10]
Heat Removal Method Air, water bathJacketed vessel, cooling coils, external heat exchangerRequires a robust, engineered cooling system.[8]

Section 3: Proactive Exotherm Management & Scale-Up

Preventing a thermal event is always preferable to reacting to one. This requires careful planning and analysis before beginning a large-scale reaction.

Q6: How can I quantitatively assess the risk of my reaction before scaling up?

You must perform a calorimetric study. Do not scale up a highly exothermic reaction without this data. Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) provides critical data on the heat of reaction and the rate of heat release.[8][11]

  • Adiabatic Temperature Rise (ΔT_ad): This is the theoretical temperature increase if all the heat from the reaction were absorbed by the reaction mass with no cooling. It is a crucial indicator of the worst-case scenario. A high ΔT_ad is a major red flag.[8]

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature reached during a controlled reaction, which includes the process temperature plus the temperature rise from the reaction exotherm.[12] This value must be significantly lower than the onset temperature of any decomposition reactions.

Experimental Protocol: Methodology for Preliminary Hazard Assessment via Reaction Calorimetry
  • Objective: To determine the total heat of reaction (enthalpy) and the maximum rate of heat evolution for the valeraldehyde self-condensation.

  • Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

  • Procedure: a. Calibrate the calorimeter according to the manufacturer's specifications. b. Charge the reactor with the initial solvent and any non-reactive components. c. Bring the reactor contents to the intended starting temperature (e.g., 60 °C). d. Begin a slow, controlled, metered addition of the limiting reagent (valeraldehyde) at the planned process rate. e. The calorimeter will continuously measure the heat flow in and out of the reactor, allowing for the calculation of the heat generated by the reaction in real-time. f. After the addition is complete, hold the reaction at temperature to measure any residual heat evolution.

  • Data Analysis: a. Integrate the heat flow curve over time to calculate the total enthalpy of reaction (ΔH_rxn) in kJ/mol. b. Identify the peak heat flow to determine the maximum rate of heat evolution (q_max) in W/L. c. Use this data to calculate the required cooling capacity for the large-scale reactor and the adiabatic temperature rise.

Section 4: Frequently Asked Questions (FAQs)

Q7: What are the most critical process parameters to monitor for exotherm control? A: Temperature (both in the reaction mass and in the cooling jacket inlet/outlet), reagent addition rate, and agitator speed/power draw are the most critical. Automated data logging and alarms are essential for large-scale operations.[3]

Q8: How does catalyst choice impact the exotherm? A: The choice and concentration of the catalyst (e.g., NaOH, hydrotalcites) directly influence the reaction rate.[1][13] A more active catalyst will accelerate the reaction and, consequently, the rate of heat generation.[14] Catalyst deactivation can also pose a risk if it leads to the accumulation of unreacted material.[14]

Q9: What is the best method for adding valeraldehyde in a large-scale batch? A: Slow, subsurface addition is strongly recommended. This prevents the accumulation of a layer of unreacted aldehyde on the surface and ensures it is quickly mixed into the bulk liquid where it can react under controlled conditions. Never charge the full amount of aldehyde at the beginning of the reaction.

Q10: What are the early warning signs of an impending thermal runaway? A: An accelerating rate of temperature rise (dT/dt) even after cooling has been maximized is the most definitive sign. Other indicators can include a sudden pressure increase, unexpected gas evolution, or a change in the color or viscosity of the reaction mixture.

References

  • Kappe, C. O. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
  • Journal of Chemical Engineering Research Progress. (2024). Utilization of Heat from The Reactor's Outlet Stream in Formaldehyde Production to Reduce Energy Usage. JCERP.
  • LNEYA. (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. LNEYA.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog.
  • D. Luss. (n.d.). Heat Management in Chemical Reactors-Solved and Unsolved Problems.
  • Institution of Chemical Engineers (IChemE). (2024). 2025 Calendar: A year of process safety incident case studies. IChemE.
  • Murzin, D. Y., et al. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. SpringerLink.
  • De Vico, L., et al. (n.d.). Kinetics versus thermodynamics in the proline catalyzed aldol reaction.
  • Xu, J., et al. (2013).
  • LNEYA. (2024). Heating and cooling system for chemical reaction kettle reaction process. LNEYA.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Barton, J. & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series.
  • Murzin, D. Y., et al. (n.d.). Reaction scheme for valeraldehyde condensation with cyclopentanone.
  • Murzin, D. Y., et al. (2017). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
  • Science.gov. (n.d.). calorimetry studies revealed: Topics by Science.gov. Science.gov.
  • Kevin Darrah. (2019). See Thermal Runaway in Action! Tutorial and How-To Fix it! YouTube.
  • De Vico, L., et al. (2015). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science.
  • Bykov, A.V., et al. (2021). Exothermic reactions on the heterogeneous catalysts: Features of research and implementation.
  • Chen, Q., et al. (2022).
  • H.E.L Group. (2024). What are thermal runaways, and why should we care about them? H.E.L Group Blog.
  • Rana, J. (n.d.). Thermodynamics vs kinetics. Khan Academy.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Wikipedia. (n.d.). Thermal runaway. Wikipedia.

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Technical Support Center: Optimizing Catalyst Loading for 2-Propylvaleraldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Propylvaleraldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing this reaction, with a specific focus on catalyst loading and performance. Here, we address common challenges in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting and optimizing a catalyst for the self-aldol condensation of valeraldehyde?

A1: The synthesis of this compound from valeraldehyde is a base-catalyzed self-aldol condensation reaction. The success of this synthesis hinges on the catalyst's ability to efficiently generate an enolate from a valeraldehyde molecule, which then acts as a nucleophile.

Causality Behind Catalyst Choice: The mechanism involves the abstraction of an acidic α-hydrogen from one molecule of valeraldehyde to form a carbanion (enolate). This enolate then attacks the carbonyl carbon of a second valeraldehyde molecule. The resulting aldol addition product, 2-propyl-3-hydroxyheptanal, subsequently dehydrates to form the final product, this compound (an α,β-unsaturated aldehyde).

Therefore, the primary characteristic of a suitable catalyst is its basicity. However, the choice between a homogeneous and a heterogeneous catalyst introduces a significant fork in your experimental design:

  • Homogeneous Catalysts (e.g., NaOH, KOH): These are highly effective due to their excellent contact with reactants in the liquid phase. However, they present significant downstream challenges, including difficult separation from the product mixture and potential for corrosion.[1]

  • Heterogeneous Catalysts (e.g., Hydrotalcites, Metal Oxides): These are solid catalysts that are easily separated from the reaction mixture by simple filtration, enabling catalyst recycling and simplifying product purification. Their performance is dictated by surface properties, such as the number and strength of basic sites.[1][2][3] Studies have shown that an optimal amount of strong basic sites is crucial for maximizing the ratio of condensation products over side reactions.[1][2] Some systems even benefit from a combination of acidic and basic sites to facilitate both the condensation and subsequent dehydration steps.[1]

Below is a diagram illustrating the decision-making workflow for catalyst selection.

G start Start: Catalyst Selection process Evaluate Primary Process Goal start->process goal1 High Throughput / Ease of Separation? process->goal1 Priority is Process Efficiency goal2 Maximum Activity / Low Cost? process->goal2 Priority is Raw Activity hetero Heterogeneous Catalyst (e.g., Hydrotalcites, Metal Oxides) goal1->hetero homo Homogeneous Catalyst (e.g., NaOH, KOH) goal2->homo hetero_pros Pros: - Easy Separation - Recyclable - Continuous Flow Potential hetero->hetero_pros hetero_cons Cons: - Potential for Lower Activity - Mass Transfer Limitations - Deactivation Issues hetero->hetero_cons homo_pros Pros: - High Activity - Good Reactant Contact homo->homo_pros homo_cons Cons: - Difficult Separation - Product Contamination - Corrosion Issues homo->homo_cons

Caption: Catalyst selection workflow for this compound synthesis.

Q2: My reaction yield is consistently low. How do I troubleshoot this issue systematically?

A2: Low yield is a common but multifaceted problem. It can stem from incomplete conversion of the starting material, poor selectivity towards the desired product, or catalyst deactivation. A systematic approach is essential for diagnosis.

Troubleshooting Low Yield:

  • Verify Conversion: First, analyze your crude product mixture (e.g., via GC or NMR) to determine the amount of unreacted valeraldehyde.

    • High Unreacted Valeraldehyde: This points to an incomplete reaction.

    • Low Unreacted Valeraldehyde: This suggests the starting material was consumed, but converted into undesired byproducts (a selectivity issue).

  • Address Incomplete Conversion: If conversion is the problem, consider the following:

    • Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. See Q3 for an optimization protocol.

    • Suboptimal Temperature: Aldol condensations are temperature-sensitive. Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions.[3] An optimal temperature must be determined empirically.

    • Inadequate Reaction Time: The reaction may simply not have had enough time to proceed to completion. Run a time-course study to find the plateau of conversion.

  • Address Poor Selectivity: If conversion is high but yield is low, focus on minimizing byproduct formation. See Q4 for a detailed guide.

  • Consider Catalyst Deactivation: If you are recycling a heterogeneous catalyst, a drop in yield over subsequent runs is a clear sign of deactivation. See Q5 for troubleshooting catalyst deactivation.

Here is a visual troubleshooting guide for low yield:

G start Low Yield Observed check_conversion Analyze Crude Product: What is the conversion of valeraldehyde? start->check_conversion low_conv Low Conversion check_conversion->low_conv < 80% high_conv High Conversion check_conversion->high_conv > 80% cause_low_conv Potential Causes: - Insufficient Catalyst Loading - Low Temperature - Short Reaction Time - Catalyst Deactivation low_conv->cause_low_conv cause_high_conv Indicates Poor Selectivity: Valeraldehyde is consumed, but forms byproducts. high_conv->cause_high_conv solution_low_conv Troubleshooting Steps: 1. Increase Catalyst Loading (See Q3) 2. Optimize Temperature & Time 3. Check Catalyst Activity (See Q5) cause_low_conv->solution_low_conv solution_high_conv Go to Selectivity Troubleshooting (See Q4) cause_high_conv->solution_high_conv

Caption: Systematic troubleshooting workflow for low reaction yield.

Q3: How do I experimentally determine the optimal catalyst loading?

A3: The optimal catalyst loading is a critical balance between achieving a high reaction rate and maximizing selectivity and cost-effectiveness. Overloading the catalyst may not increase the yield and can sometimes lead to an increase in side products.[3]

A screening experiment using parallel reactors is the most efficient method to determine this.

Experimental Protocol: Catalyst Loading Optimization

Objective: To identify the catalyst loading (wt% relative to valeraldehyde) that provides the highest yield of this compound in a fixed time.

Materials & Equipment:

  • Parallel synthesis reactor block with magnetic stirring and temperature control.

  • Reaction vials with septa.

  • Valeraldehyde (starting material).

  • Chosen catalyst (e.g., calcined hydrotalcite).

  • Anhydrous solvent (if applicable, e.g., toluene or cyclohexane).[1][4]

  • Internal standard for GC analysis (e.g., dodecane).

  • Gas Chromatograph with FID (GC-FID).

Procedure:

  • Preparation: Set up a series of 5 identical reaction vials. Label them with the intended catalyst loading (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 wt%).

  • Catalyst Addition: To each vial, add the pre-weighed amount of catalyst corresponding to its label.

  • Reactant Mixture Preparation: Prepare a stock solution of valeraldehyde in the chosen solvent containing a known concentration of the internal standard.

  • Reaction Initiation: Add a precise volume of the reactant mixture to each vial. Seal the vials and place them in the reactor block.

  • Reaction Execution: Begin stirring and heat the block to the desired reaction temperature (e.g., 130 °C).[1][4] Run all reactions for a fixed duration (e.g., 4 hours).

  • Quenching & Sampling: After the reaction time has elapsed, cool the vials rapidly in an ice bath to quench the reaction. Withdraw a sample from the supernatant of each vial, filter it through a syringe filter (if using a heterogeneous catalyst), and prepare it for GC analysis.

  • Analysis: Analyze each sample by GC-FID to determine the conversion of valeraldehyde and the yield of this compound by comparing peak areas relative to the internal standard.

Data Presentation: Summarize your results in a table to easily identify the optimal loading.

Catalyst Loading (wt%)Valeraldehyde Conversion (%)This compound Selectivity (%)Overall Yield (%)
0.5459241.4
1.0789473.3
2.0 95 93 88.4
4.0988583.3
6.0988280.4
Note: Data are representative and for illustrative purposes only.

From this hypothetical data, 2.0 wt% represents the optimal catalyst loading, as higher amounts lead to decreased selectivity with negligible improvement in conversion.

Q4: I have high conversion but am forming significant byproducts. How can I improve selectivity?

A4: Poor selectivity in this reaction typically manifests as the formation of the intermediate aldol addition product (2-propyl-3-hydroxyheptanal) or higher molecular weight oligomers (trimers).[1][4]

Troubleshooting Poor Selectivity:

  • Presence of Aldol Intermediate: If you observe the hydrated intermediate, it indicates that the final dehydration step is incomplete.

    • Solution: Increase the reaction temperature. The dehydration step is endothermic and favored by higher temperatures. However, be cautious, as excessively high temperatures can promote other side reactions.[3]

  • Formation of Heavy Byproducts (Oligomers): This occurs when the product, this compound, participates in further condensation reactions.

    • Solution 1: Optimize Temperature: Lowering the temperature can sometimes reduce the rate of these subsequent condensation reactions more than it affects the primary desired reaction.[5]

    • Solution 2: Reduce Reaction Time: Once the peak yield of the desired product is reached, further reaction time may only serve to convert it into byproducts. A time-course study is invaluable here.

    • Solution 3: Adjust Catalyst Properties: The acid-base properties of the catalyst play a crucial role. For some systems, a catalyst with both acidic and basic sites can be beneficial, where basic sites promote the initial condensation and acidic sites facilitate the dehydration without promoting further side reactions.[1] Modifying a catalyst, for example by impregnating a basic support like MgO with a Lewis acidic metal oxide like FeO, can tune this balance.[1][2]

Q5: My heterogeneous catalyst loses activity after each cycle. What causes this and can it be regenerated?

A5: Catalyst deactivation is a common issue in heterogeneous catalysis, especially in reactions like aldol condensation that can produce heavy byproducts.

Mechanisms of Deactivation:

  • Fouling or Coking: The most common cause is the deposition of heavy, oligomeric byproducts onto the catalyst's active sites and within its pores, physically blocking access for new reactant molecules.[6]

  • Leaching: The active species of the catalyst may slowly dissolve or "leach" into the reaction medium, particularly under harsh conditions.

  • Poisoning: Impurities in the valeraldehyde feed (e.g., acids, water) can irreversibly bind to the active sites, rendering them inactive.

  • Thermal Sintering: For some metal oxide catalysts, prolonged exposure to high temperatures can cause the small crystallites to agglomerate, reducing the active surface area.

General Protocol: Heterogeneous Catalyst Regeneration

Objective: To restore the activity of a deactivated catalyst. Note: The optimal method is highly dependent on the specific catalyst and the nature of the deactivation.

Method 1: Solvent Washing (for Fouling/Coking)

  • After the reaction, filter and recover the catalyst.

  • Wash the catalyst thoroughly with a solvent that can dissolve the adsorbed byproducts. A good starting point is the reaction solvent itself, followed by a more polar solvent like acetone or ethanol.

  • Perform the washing at an elevated temperature (e.g., 60 °C) with stirring to enhance efficiency.

  • After washing, dry the catalyst completely in an oven (e.g., 100-120 °C for several hours) before reuse.

Method 2: Calcination (for Severe Coking on Robust Catalysts) This method is only suitable for thermally stable inorganic catalysts like metal oxides.

  • After recovering and washing the catalyst as described above, place it in a ceramic crucible.

  • Heat the catalyst in a muffle furnace in the presence of air. A typical procedure involves ramping the temperature slowly (e.g., 5 °C/min) to a high temperature (e.g., 450-500 °C) and holding it for several hours to burn off the carbonaceous deposits.[2]

  • Allow the catalyst to cool slowly to room temperature before reuse.

Validation: Always test the regenerated catalyst under standard reaction conditions to confirm the restoration of its activity and selectivity. Studies have shown that for some catalysts, an oxidative regeneration can completely recover performance.[4]

References

  • Mäki-Arvela, P., Kusema, B. T., Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149, 1384–1394. [Link]

  • Mäki-Arvela, P., Kusema, B. T., Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides [PDF]. ResearchGate. [Link]

  • Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(1), 45-48. [Link]

  • Xu, J., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Concentration of valeraldehyde and its self- and cross-condensation... ResearchGate. [Link]

  • Li, N., et al. (2022). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 12(42), 27355–27374. [Link]

  • Sharma, R., & Yadav, G. D. (2022). Catalyst deactivation of cation-exchange resin in cross-aldol condensation of acetaldehyde to methyl pentenone. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-Propylvaleraldehyde. Here, we will explore the common causes of this chromatographic problem and provide systematic, field-proven solutions to restore optimal peak symmetry and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the most likely causes?

Peak tailing for an aldehyde like this compound in reversed-phase HPLC can stem from several factors, which can be broadly categorized as either chemical interactions or physical/instrumental issues.[1][2]

Primary Chemical Causes:

  • Secondary Silanol Interactions: This is a very common cause of peak tailing for polar analytes like aldehydes.[1][3] Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar aldehyde group of your analyte.[4][5] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail" on the peak.[1][6]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can influence the ionization state of residual silanol groups.[7] At a mid-range pH, these silanols can become ionized (negatively charged), increasing their interaction with polar analytes.[5][8]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can chelate with certain analytes, leading to peak tailing.[6][9]

Common Physical and Instrumental Causes:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion, including tailing.[10][11]

  • Column Degradation: Over time, the stationary phase can degrade, creating a void at the column inlet or a partially blocked frit.[1] This disrupts the sample band as it enters the column, causing tailing for all peaks in the chromatogram.[1]

  • Extra-Column Effects: Dead volume in the system, such as from improperly fitted tubing or connections, can cause peak broadening and tailing.[10][12] This is often more pronounced for early-eluting peaks.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can lead to peak distortion.[12]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. The following workflow will guide you through the process.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Does the tailing affect all peaks or just the analyte? start->q1 all_peaks All Peaks Tailing q1->all_peaks All one_peak Only Analyte Peak Tailing q1->one_peak Analyte Only check_physical Investigate Physical/Instrumental Issues: - Check for dead volume (fittings, tubing) - Inspect for column void/blockage - Test for column overload all_peaks->check_physical check_chemical Investigate Chemical Interactions: - Optimize mobile phase pH - Add mobile phase modifier - Test a different, well-end-capped column one_peak->check_chemical q2_physical Issue Resolved? check_physical->q2_physical q2_chemical Issue Resolved? check_chemical->q2_chemical q2_physical->check_chemical No end_good Peak Shape Optimized q2_physical->end_good Yes q2_chemical->end_good Yes end_bad Consult Further/ Consider Alternative Method q2_chemical->end_bad No

Figure 1. A systematic workflow for troubleshooting peak tailing.
Q3: The tailing seems specific to my this compound peak. What chemical adjustments can I make?

When only the analyte of interest is tailing, the issue is likely due to specific chemical interactions with the stationary phase.[2][10] Here are some targeted solutions:

The acidity of residual silanol groups can be suppressed by lowering the mobile phase pH.[5]

  • Expert Insight: By operating at a pH of 3.0 or lower, you can protonate the ionizable silanol groups, effectively "masking" them from interacting with your polar aldehyde.[3][10] This is often the most effective first step.

Protocol: Adjusting Mobile Phase pH

  • Preparation: Prepare your aqueous mobile phase component (e.g., water or buffer).

  • Acidification: Add a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the aqueous portion.[10]

  • pH Measurement: Measure the pH of the aqueous component before mixing it with the organic solvent to ensure accurate and reproducible results.[13]

  • Mixing: Combine the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Caution: Ensure your HPLC column is stable at low pH to avoid damaging the stationary phase.[5]

If pH adjustment alone is insufficient, consider adding a competing base to the mobile phase.

  • Expert Insight: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your this compound analyte.[3] This is a more traditional approach but can be very effective.

AdditiveTypical ConcentrationMechanism of Action
Formic Acid0.1% (v/v)Suppresses silanol ionization by lowering pH.[10]
Triethylamine (TEA)0.05 - 0.1% (v/v)Acts as a sacrificial base, competing for active silanol sites.[3]

Not all C18 columns are created equal. The type and quality of the stationary phase are critical.

  • Expert Insight: Modern, high-purity silica columns that are "end-capped" or "base-deactivated" are specifically designed to minimize the number of accessible silanol groups.[2][4] If you are using an older or more generic column, switching to a high-quality, end-capped column can significantly improve peak shape for polar analytes like aldehydes.[3]

Q4: All the peaks in my chromatogram are tailing. What could be the problem?

If all peaks are showing tailing, the problem is likely systemic or physical, rather than a specific chemical interaction.[2][10]

Column overload is a common cause of peak shape distortion.[11]

  • Expert Insight: There are two types of overload: mass overload (injecting too high a concentration) and volume overload (injecting too large a volume).[11] A simple dilution experiment can quickly diagnose this.

Protocol: Diagnosing Column Overload

  • Dilute the Sample: Prepare a dilution of your sample, for instance, 1:10 in the mobile phase.

  • Inject and Compare: Inject the diluted sample and compare the peak shape to the original injection.

  • Analysis: If the peak tailing is significantly reduced or eliminated in the diluted sample, you are likely experiencing mass overload.[10][14] If the peak shape remains poor, consider reducing the injection volume to test for volume overload.[10]

A physical disruption at the head of the column can cause tailing for all compounds.

  • Expert Insight: Voids can form over time due to the settling of the packed bed or from pressure shocks. The inlet frit can also become partially blocked with particulate matter from the sample or mobile phase.[1]

Protocol: Column Maintenance

  • Reverse and Flush: First, disconnect the column from the detector. Check the manufacturer's instructions to see if your column can be backflushed. If so, reverse the column direction and flush it with a strong solvent (like 100% acetonitrile or isopropanol) to waste for at least 10-20 column volumes.[10] This can dislodge particulates from the inlet frit.

  • Guard Column Check: If you are using a guard column, remove it and run a standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.[10]

  • Column Replacement: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged, and replacement is necessary.

Excessive volume outside of the column can lead to peak broadening and tailing.

  • Expert Insight: This "dead volume" can come from using tubing with an unnecessarily large internal diameter or from poorly made connections between the injector, column, and detector.[10][12]

Best Practices for Minimizing Dead Volume:

  • Use tubing with a small internal diameter (e.g., 0.005 inches or smaller) where possible.[8]

  • Ensure all fittings are properly seated and tightened to avoid gaps.[15]

  • Keep the tubing length between components as short as possible.

References

  • Labcompare. (2021-10-15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • Element Lab Solutions. HPLC column overload. Element Lab Solutions. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]

  • LCGC International. Overload or Minor Peak? LCGC International. [Link]

  • Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Hawach. (2025-10-28). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • Quantum Analytics. (2025-12-26). Thermal Mismatch in HPLC: Why Mobile Phase Pre-Heating Matters. Quantum Analytics. [Link]

  • Agilent. HPLC Column Troubleshooting: Is It Really The Column? Agilent. [Link]

  • Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Waters Corporation. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation. [Link]

  • Maxi Scientific. (2025-02-16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]

  • MicroSolv. (2018-07-05). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LCGC. (2019-11-12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • CSols, Inc. (2025-10-16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. CSols, Inc. [Link]

  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Sugg. MicroSolv Technology Corporation. [Link]

  • ALWSCI. (2025-07-17). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Technology Networks. (2023-09-19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks. [Link]

  • Labmate Online. (2023-09-26). The Importance of Mobile Phase pH in Chromatographic Separations. Labmate Online. [Link]

  • Axion. (2022-02-15). HPLC Tips Peak Tailing. YouTube. [Link]

  • ResearchGate. (2013-11-27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Waters. HPLC Troubleshooting Guide. Waters. [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? Waters. [Link]

  • Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023-12-11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Asian Journal of Pharmaceutical Research. (2024-11-06). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. Asian Journal of Pharmaceutical Research. [Link]

  • Molnar Institute. (2017-05-07). An overview of experimental designs in HPLC method development and validation. Molnar Institute. [Link]

  • Marmara Pharmaceutical Journal. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Marmara Pharmaceutical Journal. [Link]

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removing unreacted starting materials from 2-Propylvaleraldehyde product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Propylvaleraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via pentanal self-condensation?

When synthesizing this compound (also known as 2-propylpentanal) through the self-condensation of pentanal (valeraldehyde), you can typically expect several types of impurities in your crude product.[1][2] The primary impurity is unreacted pentanal. Other common byproducts include:

  • Pentanoic Acid: Formed by the air oxidation of the pentanal starting material.[3] This is often the cause of discoloration or acidity in the crude product.

  • 2-Propyl-1-pentanol: The alcohol corresponding to your product, which can arise if any reducing agents are present or during certain workup conditions.

  • Aldol Adducts: Intermediates of the condensation reaction that have not fully dehydrated.

  • Higher-Order Condensation Products: Polymers or other side-products from undesired secondary reactions.[3]

Q2: My crude this compound is slightly yellow and acidic. What is the likely cause and the first step to address it?

This is a classic sign of aldehyde oxidation. Aldehydes are susceptible to oxidation by atmospheric oxygen, which converts them into the corresponding carboxylic acids.[3] In this case, unreacted pentanal has likely oxidized to pentanoic acid.

The recommended first step is a simple liquid-liquid extraction with a mild aqueous base. Washing the crude product with a 10% sodium bicarbonate (NaHCO₃) solution will neutralize the acidic impurity, converting it to a water-soluble sodium salt that partitions into the aqueous layer.[3] This should be followed by a water wash to remove any remaining bicarbonate.

Q3: Is column chromatography a viable option for purifying this compound?

While possible, silica gel column chromatography is often problematic for purifying aldehydes. Aldehydes can be sensitive and may decompose or oxidize on the acidic surface of standard silica gel.[4] Some researchers have reported success by first neutralizing the silica gel with a base like triethylamine, but this adds complexity and can still lead to product loss.[4] Given the significant difference in boiling points between the product and the primary starting material, fractional distillation is a far more efficient and scalable primary purification method.

Troubleshooting Guide I: Fractional Distillation

Fractional distillation is the most effective initial method for separating unreacted pentanal (B.P. ~103°C) from the this compound product (B.P. ~166°C).[5] It exploits this large boiling point difference for separation.

Problem: I'm observing poor separation between pentanal and my product during distillation.

  • Potential Cause 1: Insufficient Column Efficiency. Your fractionating column may not have enough theoretical plates to resolve the two components effectively. A simple distillation setup is inadequate for this task.

    • Solution: Use a packed fractionating column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for repeated vaporization-condensation cycles.[6] Each cycle enriches the vapor in the lower-boiling point component (pentanal).[7] For very difficult separations, a longer column is necessary.

  • Potential Cause 2: Excessive Heating Rate. Heating the distillation flask too quickly prevents the establishment of a proper temperature gradient along the fractionating column. The vapor travels up the column too fast, without undergoing the multiple condensation-vaporization cycles needed for effective separation.

    • Solution: Heat the mixture slowly and steadily. You should observe a distinct ring of condensate rising gradually up the column.[6] The goal is to maintain a state of equilibrium between the ascending vapor and descending liquid (reflux) at each stage of the column.[5]

  • Potential Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[6] If it's too high, the reading will be erroneously low; if it's too low, it will be affected by the superheated vapors in the flask, leading to an inaccurate reading.

Workflow for Purification by Fractional Distillation

cluster_0 Initial Purification Steps cluster_1 Primary Purification cluster_2 Quality Control & Further Steps Crude Crude Product (this compound + Pentanal + Acid) Wash Wash with 10% NaHCO₃(aq) and then H₂O Crude->Wash Neutralize Acid Dry Dry Organic Layer (e.g., with MgSO₄) Wash->Dry Remove Water Distill Fractional Distillation Dry->Distill Fraction1 Fraction 1: Pentanal (B.P. ~103°C) Distill->Fraction1 Collect low-boiling fraction Fraction2 Fraction 2: This compound (B.P. ~166°C) Distill->Fraction2 Collect high-boiling fraction QC Purity Analysis (GC, ¹H NMR) Fraction2->QC Pure Pure Product (>98%) QC->Pure Impure Impure Product (<98%) QC->Impure ChemPurify Proceed to Chemical Purification (Bisulfite Treatment) Impure->ChemPurify

Caption: General workflow for purifying this compound.

Problem: My product is degrading during distillation.

  • Potential Cause: Thermal Instability. Although 166°C is a moderate boiling point, some aldehydes can be sensitive to prolonged heating, potentially leading to side reactions or polymerization.

    • Solution: Vacuum Distillation. Performing the distillation under reduced pressure significantly lowers the boiling point of the compounds, allowing for a gentler separation. For this compound, the boiling point is reported to be 78-81°C at 150 mmHg, a much safer temperature.[8]

CompoundBoiling Point (1 atm)Boiling Point (150 mmHg)
Pentanal~103 °C< 78 °C
This compound~166 °C78-81 °C[8]

Troubleshooting Guide II: Chemical Purification

For removing trace amounts of aldehydes or when distillation is insufficient, chemical methods offer high selectivity. The formation of a sodium bisulfite adduct is the most robust and widely used technique.[9][10]

Problem: After distillation, ¹H NMR analysis still shows trace amounts of pentanal.

  • Potential Cause: Limits of Distillation. Your distillation setup may not be capable of removing the final traces of the starting material.

    • Solution: Sodium Bisulfite Adduct Formation. Aldehydes react reversibly with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid or water-soluble adduct.[9][10] This adduct can be easily separated from the unreacted organic components. Since this compound is also an aldehyde, this method is used to purify the entire aldehyde content away from non-aldehyde impurities. However, it can be adapted for separating aldehydes based on reactivity differences, though this is more complex. The primary utility here is to remove aldehydes from other organic impurities. If both starting material and product are aldehydes, this method purifies both away from other contaminants. To separate them from each other, distillation is superior. This method is best used if other, non-aldehyde impurities are the problem.

Protocol 1: Purification of Aliphatic Aldehydes via Bisulfite Extraction

This protocol is adapted from established methods for the purification of aliphatic aldehydes.[10][11][12]

  • Dissolution: Dissolve the crude aldehyde mixture (post-distillation, if performed) in dimethylformamide (DMF). Using a miscible organic solvent like DMF improves the interaction between the aldehyde and the aqueous bisulfite.[10][11]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for at least 30-60 seconds. Caution: This reaction can generate sulfur dioxide gas; perform in a well-ventilated fume hood.[10]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., hexanes or ethyl acetate/hexanes mixture). Shake again to mix the layers thoroughly.[10][12]

  • Separation: Allow the layers to separate. The aldehyde-bisulfite adduct, being a salt, will partition into the aqueous layer. The non-aldehyde impurities will remain in the organic layer. Separate the layers and save the aqueous phase.

  • Regeneration of Aldehyde: To recover your purified aldehyde, place the aqueous layer back into a separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, slowly add a 50% sodium hydroxide (NaOH) solution until the pH of the aqueous layer is strongly basic (pH > 12).[9][11] This reverses the reaction, regenerating the free aldehyde.

  • Final Extraction: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers, dry the organic phase with a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Logic of Bisulfite Purification

cluster_0 Start Crude Product (Aldehyde + Impurities) Add_Bisulfite Add Saturated NaHSO₃(aq) + Miscible Solvent (DMF) Start->Add_Bisulfite Reaction Reaction: Aldehyde + HSO₃⁻ ⇌ Adduct⁻ Add_Bisulfite->Reaction Extraction Liquid-Liquid Extraction (Add H₂O + Hexanes) Reaction->Extraction Aqueous Aqueous Layer (Water-Soluble Aldehyde Adduct) Extraction->Aqueous Organic Organic Layer (Non-Aldehyde Impurities) Extraction->Organic Add_Base Add Strong Base (NaOH) to Aqueous Layer (pH > 12) Aqueous->Add_Base Regeneration Reversal: Adduct⁻ ⇌ Aldehyde + HSO₃⁻ Add_Base->Regeneration Final_Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Regeneration->Final_Extraction Final_Product Pure Aldehyde in Organic Layer Final_Extraction->Final_Product

Caption: Chemical logic for aldehyde purification via bisulfite adduct.

References

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  • LookChem. General procedures for the purification of Aldehydes - Chempedia. Available from: [Link]

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  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). Available from: [Link]

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  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Available from: [Link]

  • Google Patents. US2355140A - Separation of aldehyde-ketone mixtures.
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  • Quora. How can we separate aldehyde and ketone compound from a mixture?. (2018). Available from: [Link]

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stability issues of 2-Propylvaleraldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-propylvaleraldehyde (also known as 2-propylpentanal). As a key intermediate in the synthesis of active pharmaceutical ingredients such as Valproic Acid, understanding its chemical stability is paramount for successful experimental outcomes and process scale-up.[1][2] This guide is designed for researchers, chemists, and process development professionals to diagnose, troubleshoot, and mitigate stability issues encountered when handling this α-branched aldehyde under various pH conditions.

This compound possesses an α-hydrogen, making it susceptible to specific degradation pathways, particularly self-condensation reactions. Its branched structure can also introduce unique steric challenges that influence reaction kinetics.[3][4] This document provides in-depth, question-and-answer-based troubleshooting, detailed mechanistic explanations, and validated protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability Under Basic Conditions

Question 1: I've noticed my this compound sample becoming viscous and yellow after exposure to a basic solution (e.g., NaOH, Et3N). What is causing this change?

This is a classic sign of a base-catalyzed Aldol Condensation reaction.[5][6] Since this compound has a hydrogen atom on its α-carbon (the carbon adjacent to the carbonyl group), a base can remove this acidic proton to form a resonance-stabilized enolate.[7] This enolate is a potent nucleophile and will attack the electrophilic carbonyl carbon of another this compound molecule.

The initial product is a β-hydroxy aldehyde (an "aldol adduct"). This adduct can then easily lose a molecule of water, especially if heated, to form a larger, α,β-unsaturated aldehyde.[7] This new conjugated system is often colored (yellow) and the increase in molecular weight leads to higher viscosity or even polymerization over time.

Question 2: Can you illustrate the mechanism of base-catalyzed degradation for this compound?

Certainly. The process involves three main steps: enolate formation, nucleophilic attack, and dehydration.

  • Enolate Formation: A base (B:) removes the acidic α-hydrogen to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second aldehyde molecule.

  • Protonation & Dehydration: The resulting alkoxide is protonated to form the aldol adduct, which can then eliminate water to form the final condensation product.

Below is a diagram illustrating this pathway.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration A This compound + Base (B:) B Enolate Ion (Nucleophile) A->B Deprotonation of α-Hydrogen D Tetrahedral Alkoxide Intermediate B->D C-C Bond Formation C Second Molecule of This compound C->D E Aldol Adduct (β-Hydroxy Aldehyde) D->E Protonation F α,β-Unsaturated Aldehyde (Colored, High MW Impurity) + H₂O E->F Elimination of H₂O (often with heat)

Caption: Base-catalyzed aldol condensation pathway for this compound.

Question 3: Could my aldehyde be degrading via the Cannizzaro or Tishchenko reaction instead?

This is an excellent mechanistic question.

  • Cannizzaro Reaction: This is highly unlikely to be a major pathway. The Cannizzaro reaction is a disproportionation that occurs with aldehydes that lack an α-hydrogen in the presence of a strong base.[8][9] Since this compound is enolizable (has an α-hydrogen), the aldol condensation pathway is kinetically much more favorable.[7]

  • Tishchenko Reaction: This is a possibility, particularly if an alkoxide base (e.g., sodium ethoxide) is used instead of a hydroxide. The Tishchenko reaction is a disproportionation of two aldehyde molecules to form an ester.[10][11] It can occur with enolizable aldehydes.[12] If you are using alkoxide bases and detect an ester byproduct (e.g., by GC-MS), this pathway should be considered.

Troubleshooting Basic Conditions:

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C or below) to slow the rate of aldol condensation.

  • Slow Addition: Add the base or the aldehyde slowly to the reaction mixture to keep the instantaneous concentration of the enolate low.

  • Choice of Base: Use non-nucleophilic, sterically hindered bases if only deprotonation is desired, or consider weaker bases if applicable to your specific reaction. For reactions where the aldehyde must survive basic conditions, a careful screening of bases (e.g., carbonates vs. hydroxides) may be necessary.

Section 2: Stability Under Acidic Conditions

Question 4: I'm performing an acid-catalyzed reaction and observing the formation of a white precipitate or a significant increase in viscosity. What is happening?

Under acidic conditions, two primary degradation pathways are common for aldehydes:

  • Acid-Catalyzed Aldol Condensation: Similar to the base-catalyzed route, acids can also promote self-condensation. The acid first protonates the carbonyl oxygen, which strongly activates the carbonyl carbon towards nucleophilic attack. A neutral enol molecule (formed in equilibrium under acidic conditions) then acts as the nucleophile.[13][14] The subsequent dehydration is often very rapid in acid, leading directly to the α,β-unsaturated product.[14]

  • Polymerization: Aldehydes are prone to acid-catalyzed polymerization, forming cyclic trimers (e.g., paraldehyde-like structures) or other oligomers. This is often the cause of insoluble white precipitates or a rapid increase in viscosity.

Question 5: What is the workflow for troubleshooting stability issues with this compound?

When encountering an unexpected result, a systematic approach is crucial. Use the following workflow to diagnose the issue.

G Start Stability Issue Observed (e.g., color change, precipitate, viscosity increase, low yield) CheckConditions What were the reaction or storage conditions? Start->CheckConditions Acidic Acidic (pH < 7) or Lewis Acid Present CheckConditions->Acidic Acidic Basic Basic (pH > 7) or Base Present CheckConditions->Basic Basic Neutral Neutral (pH ≈ 7) (Storage/Handling) CheckConditions->Neutral Neutral Aldol_A Primary Suspect: Acid-Catalyzed Aldol Condensation Acidic->Aldol_A Polymer Secondary Suspect: Acid-Catalyzed Polymerization Acidic->Polymer Aldol_B Primary Suspect: Base-Catalyzed Aldol Condensation Basic->Aldol_B Tishchenko Secondary Suspect: Tishchenko Reaction (if alkoxide base used) Basic->Tishchenko Oxidation Suspect: Aerial Oxidation to Valproic Acid Neutral->Oxidation Mitigate_Base Reduce Temp Slow Addition Re-evaluate Base Aldol_B->Mitigate_Base Tishchenko->Mitigate_Base Mitigate_Acid Use Anhydrous Solvent Reduce Temp Use Weaker Acid Aldol_A->Mitigate_Acid Polymer->Mitigate_Acid Mitigate_Neutral Store under Inert Gas (N₂/Ar) Refrigerate Use Inhibitor (e.g., BHT) Oxidation->Mitigate_Neutral Solution Implement Mitigation Strategy Mitigate_Base->Solution Mitigate_Acid->Solution Mitigate_Neutral->Solution

Caption: Troubleshooting workflow for this compound stability.

Quantitative Summary & Mitigation Strategies

The following table summarizes the key stability issues, their causes, and recommended actions for prevention.

Condition Primary Degradation Pathway Key Indicators Major Byproduct(s) Recommended Mitigation Strategies
Basic (OH⁻, NR₃, etc.) Aldol Condensation[5]Yellowing, increased viscosity, formation of a second phase.β-Hydroxy aldehyde, α,β-Unsaturated aldehyde.- Lower reaction temperature to 0 °C or below.- Use slow, controlled addition of reagents.- Choose the weakest base suitable for the transformation.
Basic (Alkoxides, RO⁻) Tishchenko Reaction[10][11]Formation of ester byproducts, confirmed by GC-MS or NMR.2-Propylpentyl 2-propylpentanoate.- Lower reaction temperature and catalyst loading.[15]- Consider alternative catalytic systems.
Acidic (Protic or Lewis) Aldol Condensation & Polymerization[13]Formation of white/off-white precipitate, rapid viscosity increase.α,β-Unsaturated aldehyde, cyclic trimers, oligomers.- Ensure anhydrous conditions to prevent side reactions.- Work at the lowest possible temperature.- Use catalytic amounts of acid where possible.
Neutral (Storage) Aerial OxidationGradual decrease in pH, appearance of a new peak in GC corresponding to the carboxylic acid.2-Propylpentanoic acid (Valproic Acid).[2]- Store under an inert atmosphere (Nitrogen or Argon).- Refrigerate (2-8 °C).[16]- Use a sealed container with minimal headspace.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Base-Catalyzed Degradation

This protocol provides a general framework for a reaction where this compound is treated with a base, aiming to minimize self-condensation.

  • Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon) and ensure all glassware is dry.

  • Solvent and Cooling: Add the appropriate anhydrous solvent to the reaction vessel and cool the mixture to the target temperature (e.g., 0 °C or -10 °C) using an ice-salt or dry ice-acetone bath.

  • Substrate Addition: Add the this compound to the cooled solvent and allow the temperature to re-equilibrate.

  • Slow Base Addition: If the base is a liquid (e.g., triethylamine), add it dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). If the base is a solid (e.g., K₂CO₃), add it in small portions. If the base is a solution (e.g., aqueous NaOH), ensure efficient stirring and slow addition to dissipate heat and avoid localized high concentrations.

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable technique (e.g., TLC, GC). Do not allow the reaction to proceed longer than necessary.

  • Careful Quenching: Once the reaction is complete, quench it by adding a cooled, weak acidic solution (e.g., saturated aq. NH₄Cl or cold, dilute HCl) to neutralize the base and halt the degradation pathway.

  • Prompt Work-up: Proceed immediately with the extraction and purification steps. Do not let the crude mixture sit for extended periods.

Protocol 2: Recommended Storage and Handling Procedure

Proper storage is critical for maintaining the purity of this compound.

  • Purity Check: Before storage, verify the purity of the aldehyde by GC or NMR to establish a baseline. Ensure it is free of acidic or basic residues from purification.

  • Inerting: Transfer the aldehyde to a clean, dry amber glass bottle. Purge the headspace with a stream of dry nitrogen or argon for 1-2 minutes.

  • Sealing: Securely cap the bottle. For long-term storage, consider sealing the cap with paraffin film to provide an additional barrier against atmospheric oxygen and moisture.

  • Refrigeration: Store the sealed bottle in a refrigerator at 2-8 °C.[16]

  • Sampling: When taking a sample, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid. After sampling, re-purge the headspace with an inert gas before re-sealing and returning to the refrigerator.

References

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  • ChemTalk. (2023, April 22). Cannizzaro Reaction. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). ALDOL CONDENSATION.
  • BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Farsa, O. (2025). Synthesis of valproic acid for medicinal chemistry practical classes.
  • Grokipedia. (n.d.). Tishchenko reaction.
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  • Allen Career Institute. (n.d.). Acid Catalysed Aldol Condensation.
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  • JoVE. (2025, May 22). Aldol Condensation vs Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]

  • Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
  • Farsa, O. (2025). Synthesis of valproic acid for medicinal chemistry practical classes.
  • ResearchGate. (2025, August 6). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US5856569A - Process for producing valproic acid.
  • Internet Scientific Publications. (n.d.).
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2025, February 7). Aldol Condensation Part 2: Basic Conditions. Organic Chemistry Tutor.
  • Maras, N., et al. (2022). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules, 27(15), 4998.
  • ResearchGate. (n.d.). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes.
  • PubMed Central (PMC). (2024, June 5). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles.
  • Thomson, R. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(3), 957-963.
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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Propylvaleraldehyde and 2-Methylpentanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of α-Branched Aldehyde Reactivity

In the landscape of organic synthesis, aldehydes are foundational building blocks, prized for the versatility of the carbonyl group. However, not all aldehydes exhibit the same reactivity. Substitution at the α-carbon, the carbon atom adjacent to the carbonyl group, introduces significant steric and electronic effects that modulate the reactivity of the aldehyde. This guide provides an in-depth comparison of the reactivity of two α-branched aldehydes: 2-propylvaleraldehyde and 2-methylpentanal.

Understanding the subtle yet significant differences in their reactivity is paramount for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes in pharmaceutical and fine chemical synthesis. This guide will delve into the structural distinctions between these two molecules and how these differences translate into their behavior in key chemical transformations, supported by theoretical principles and proposed experimental validations.

Structural Analysis: The Root of Divergent Reactivity

At first glance, this compound and 2-methylpentanal are isomers, both possessing the chemical formula C₈H₁₆O. However, the arrangement of the alkyl groups at the α-carbon is the critical differentiating factor that dictates their chemical behavior.

PropertyThis compound2-Methylpentanal
IUPAC Name 2-Propylpentanal2-Methylpentanal
CAS Number 18295-59-5[1]123-15-9[2]
Molecular Formula C₈H₁₆O[1]C₆H₁₂O[2]
Molecular Weight 128.21 g/mol [1]100.16 g/mol [2]
Structure

The key distinction lies in the nature and size of the alkyl groups bonded to the α-carbon. In this compound, the α-carbon is substituted with two propyl groups, creating a significantly more crowded environment around the carbonyl group compared to 2-methylpentanal, which has a methyl and a propyl group at the same position. This difference in steric bulk is the primary determinant of their relative reactivities.

The Influence of Steric Hindrance on Reactivity

The reactivity of aldehydes is largely governed by the accessibility of the electrophilic carbonyl carbon to nucleophiles.[3] The presence of bulky substituents at the α-position creates steric hindrance, which shields the carbonyl carbon and impedes the approach of a nucleophile.[4][5]

Due to the two larger propyl groups, the carbonyl carbon of This compound is significantly more sterically hindered than that of 2-methylpentanal, which has one smaller methyl group. This leads to the general prediction that 2-methylpentanal will be more reactive towards nucleophilic addition reactions.[6]

Comparative Reactivity in Key Aldehyde Reactions

The differing steric environments of this compound and 2-methylpentanal are expected to manifest in varying reaction rates and equilibria across a range of common aldehyde reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[7] The rate of this reaction is highly sensitive to steric hindrance at the carbonyl carbon.

General Mechanism of Nucleophilic Addition:

G start Aldehyde + Nucleophile intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Addition Product intermediate->product Protonation

  • Prediction: 2-Methylpentanal will undergo nucleophilic addition more readily than this compound. This would be observed as a faster reaction rate and potentially a more favorable equilibrium constant for the addition product.

  • Supporting Evidence: Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[3][5] This principle extends to the comparison of two aldehydes with different degrees of steric bulk.

Experimental Protocol: Competitive Reduction with Sodium Borohydride

A definitive method to compare the reactivity of these two aldehydes is through a competitive reaction.

Objective: To determine the relative reactivity of this compound and 2-methylpentanal towards a hydride reducing agent.

Materials:

  • This compound

  • 2-Methylpentanal

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of this compound and 2-methylpentanal in anhydrous ethanol containing a known concentration of an internal standard.

  • Cool the solution in an ice bath.

  • Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.5 equivalents relative to the total aldehyde concentration) to the solution with vigorous stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).

  • Quench the reaction by adding a small amount of acetone.

  • Analyze the reaction mixture by GC-MS to determine the relative amounts of unreacted aldehydes and the corresponding alcohol products (2-propyl-1-pentanol and 2-methyl-1-pentanol).

Expected Outcome: The ratio of 2-methyl-1-pentanol to 2-propyl-1-pentanol will be greater than 1, indicating that 2-methylpentanal reacted faster with the hydride nucleophile.

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids.[8] While the reaction does not involve nucleophilic attack at the carbonyl carbon, steric hindrance can still play a role in the rate of reaction, particularly with bulky oxidizing agents.

Experimental Protocol: Tollens' Test for Relative Rate of Oxidation

The Tollens' test, which involves the oxidation of an aldehyde by a silver-ammonia complex, can be adapted to qualitatively compare the rates of oxidation.[9][10]

Objective: To qualitatively compare the rate of oxidation of this compound and 2-methylpentanal using Tollens' reagent.

Materials:

  • This compound

  • 2-Methylpentanal

  • Tollens' reagent (freshly prepared)

  • Test tubes

  • Water bath

Procedure:

  • Place equal, small amounts of this compound and 2-methylpentanal into separate, clean test tubes.

  • Add an equal volume of freshly prepared Tollens' reagent to each test tube.

  • Place both test tubes in a warm water bath simultaneously.

  • Observe the time it takes for the formation of a silver mirror or a black precipitate of silver.[11]

Expected Outcome: The test tube containing 2-methylpentanal is expected to show the formation of a silver mirror more rapidly than the test tube containing this compound, indicating a faster rate of oxidation.

Reaction TypePredicted More Reactive AldehydeRationaleProposed Experimental Validation
Nucleophilic Addition (e.g., Reduction) 2-MethylpentanalLess steric hindrance allows for easier approach of the nucleophile to the carbonyl carbon.[5]Competitive reduction with NaBH₄ and GC-MS analysis of products.
Oxidation (e.g., Tollens' Test) 2-MethylpentanalLess steric hindrance may allow for faster interaction with the oxidizing agent.Timed comparison of silver mirror formation with Tollens' reagent.
Enolate Formation and Subsequent Reactions 2-MethylpentanalThe α-proton is more accessible for deprotonation by a base.Comparison of rates of deuterium exchange at the α-position under basic conditions.

Reactions Involving the α-Proton

Both aldehydes possess an acidic proton on the α-carbon, which can be removed by a base to form an enolate.[12] The acidity of this proton and the rate of its removal can be influenced by the steric environment.

G aldehyde α-Branched Aldehyde enolate Enolate Intermediate aldehyde->enolate Base (Deprotonation) product Aldol or Alkylated Product enolate->product Reaction with Electrophile

  • Prediction: The α-proton of 2-methylpentanal is more sterically accessible and therefore should be removed more readily by a base compared to the α-proton of this compound. This would lead to a faster rate of enolate-mediated reactions, such as aldol condensations.[13]

Conclusion

The reactivity of α-branched aldehydes is a nuanced interplay of steric and electronic factors. In the direct comparison of this compound and 2-methylpentanal, the dominant differentiating factor is steric hindrance. The presence of two bulky propyl groups at the α-position of this compound renders its carbonyl carbon significantly less accessible to nucleophilic attack compared to the less hindered 2-methylpentanal.

Consequently, 2-methylpentanal is predicted to be the more reactive of the two aldehydes in a wide range of reactions, including nucleophilic additions and oxidations. For researchers and drug development professionals, this understanding is crucial for selecting the appropriate substrate and reaction conditions to achieve desired synthetic outcomes. The experimental protocols outlined in this guide provide a framework for empirically validating these principles and quantifying the reactivity differences between these and other α-branched aldehydes.

References

  • Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025). Retrieved from [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Experimental No. (13) Aldehydes and ketones. (2021). Retrieved from [Link]

  • Tollens' Test. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How do aldehydes react with Tollens' reagent? (n.d.). TutorChase. Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved from [Link]

  • 2-Methylpentanal. (n.d.). Wikipedia. Retrieved from [Link]

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A Technical Guide to Valeraldehyde and 2-Propylvaleraldehyde: A Comparative Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, the selection of an appropriate building block is paramount to achieving desired reaction outcomes, yields, and impurity profiles. Aldehydes, with their versatile carbonyl functionality, are foundational reagents for constructing complex molecular architectures. This guide provides an in-depth technical comparison between two C5 and C8 aldehydes: the linear valeraldehyde (pentanal) and its α-branched counterpart, 2-propylvaleraldehyde (2-propylpentanal).

This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles that govern their respective reactivities. By understanding the causal relationships between molecular structure and experimental behavior, researchers, scientists, and drug development professionals can make more informed decisions in their synthetic strategies.

Structural and Physicochemical Properties: The Foundation of Reactivity

At a glance, valeraldehyde and this compound are isomers, but the placement of the alkyl chain imparts significant differences in their physical and chemical nature. Valeraldehyde possesses a linear five-carbon chain, presenting a sterically unhindered aldehyde group. In contrast, this compound features a propyl group at the α-carbon, creating significant steric bulk around the carbonyl center.

G cluster_0 Valeraldehyde (Pentanal) cluster_1 This compound (2-Propylpentanal) Val CH₃(CH₂)₃CHO PropVal CH₃(CH₂)₂(CH(CH₂CH₂CH₃))CHO

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. [1][2]The reaction proceeds via the formation of an imine intermediate, which is then reduced.

  • Valeraldehyde: Reacts readily with primary or secondary amines to form the corresponding imine, which can be reduced using various hydride reagents like sodium borohydride or sodium triacetoxyborohydride. [2]The unhindered nature of the aldehyde facilitates both the initial nucleophilic attack by the amine and the subsequent reduction of the imine.

  • This compound: The formation of the imine intermediate is significantly slower due to steric hindrance. [3]The bulky α-substituent impedes the approach of the amine nucleophile. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a Lewis acid catalyst to activate the carbonyl group, may be necessary to achieve acceptable conversion rates. However, this reduced reactivity can be beneficial for chemoselectivity in complex molecules with multiple carbonyl groups.

Oxidation to Carboxylic Acids

Oxidation of aldehydes to carboxylic acids is a common and synthetically useful transformation.

  • Valeraldehyde: Is readily oxidized to valeric acid using a wide range of common oxidizing agents (e.g., Jones reagent, potassium permanganate, or even air). [4]The reaction is typically fast and high-yielding.

  • This compound: Can be oxidized to its corresponding carboxylic acid, 2-propylpentanoic acid (valproic acid), a widely used pharmaceutical. [5][6]While the oxidation is feasible, studies on branched alkanes suggest that their oxidation behavior can differ from linear counterparts, potentially proceeding at different rates or through slightly different pathways. [7]The steric hindrance may require specific or more potent oxidizing systems to achieve efficient conversion compared to the oxidation of valeraldehyde.

Reduction to Alcohols

The reduction of aldehydes to primary alcohols is a fundamental transformation.

  • Valeraldehyde: Is easily reduced to 1-pentanol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The reaction is typically rapid and quantitative.

  • This compound: Is reduced to 2-propyl-1-pentanol. [8][9][10]Due to steric hindrance around the carbonyl, the rate of reduction may be slower compared to valeraldehyde. While common reducing agents are effective, reactions with bulkier hydride reagents might show a more pronounced rate difference.

Experimental Protocols: A Practical Comparison

The following protocols are representative examples and highlight the practical differences in handling and reaction conditions stemming from the structural disparities of the two aldehydes.

Experiment 1: Base-Catalyzed Self-Aldol Condensation

Diagram 3: Experimental Workflow for Aldol Condensation A flowchart illustrating the key steps in the aldol condensation protocol.

G start Start reactants Combine Aldehyde and Ethanol in Flask start->reactants catalyst Add Aqueous NaOH (Catalyst) reactants->catalyst reaction Stir at Room Temp. (or Heat to Drive Dehydration) catalyst->reaction workup Quench with Acid, Perform Liquid-Liquid Extraction reaction->workup purify Purify by Distillation or Chromatography workup->purify end Characterize Product purify->end

Protocol 3.1: Self-Condensation of Valeraldehyde This protocol is adapted from procedures for the condensation of similar linear aldehydes. [11]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add valeraldehyde (10.0 g, 116 mmol) and 20 mL of ethanol.

  • Catalyst Addition: While stirring, slowly add 20 mL of a 2 M aqueous potassium hydroxide (KOH) solution. [11]An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4 hours. The mixture may turn yellow. For dehydration to the α,β-unsaturated product (2-propyl-2-heptenal), the mixture can be gently heated to 50-60 °C.

  • Workup: Cool the reaction mixture in an ice bath and neutralize with 1 M HCl until the pH is ~7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

  • Expected Outcome: A significant yield of the aldol addition and/or condensation product is expected. The reaction is relatively fast due to the low steric hindrance.

Protocol 3.2: Self-Condensation of this compound This protocol is adapted from procedures for other α-branched aldehydes and anticipates slower reactivity.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 78 mmol) and 20 mL of ethanol.

  • Catalyst Addition: Slowly add 20 mL of a 2 M aqueous potassium hydroxide (KOH) solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Follow the same workup procedure as for valeraldehyde (Step 4 in Protocol 3.1).

  • Purification: Follow the same purification procedure as for valeraldehyde (Step 5 in Protocol 3.1).

  • Expected Outcome: The reaction is expected to be significantly slower than that of valeraldehyde. The yield of the self-condensation product will likely be low, and a significant amount of starting material may be recovered. The more forcing conditions (reflux) are necessary to overcome the steric hindrance.

Experiment 2: Synthesis of Primary Amines via Direct Reductive Amination

Protocol 3.3: Direct Reductive Amination of Valeraldehyde with Ammonia This protocol is based on general procedures for protecting-group-free reductive amination. [12]

  • Setup: In a pressure vessel, dissolve valeraldehyde (5.0 g, 58 mmol) in 50 mL of methanol.

  • Reagent Addition: Add ammonium chloride (6.2 g, 116 mmol) followed by sodium cyanoborohydride (4.0 g, 64 mmol).

  • Reaction: Seal the vessel and stir the mixture at room temperature for 24 hours.

  • Workup: Carefully vent the vessel. Quench the reaction by the slow addition of 1 M HCl. Make the solution basic (pH > 12) with 4 M NaOH. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine (pentylamine).

  • Expected Outcome: Good conversion to the primary amine is expected under these mild conditions.

Protocol 3.4: Direct Reductive Amination of this compound with Ammonia

  • Setup: In a pressure vessel, dissolve this compound (5.0 g, 39 mmol) in 50 mL of methanol.

  • Reagent Addition: Add ammonium chloride (4.2 g, 78 mmol) and sodium cyanoborohydride (2.7 g, 43 mmol).

  • Reaction: Seal the vessel and heat to 50 °C. Stir the mixture for 48 hours, monitoring by TLC or GC-MS.

  • Workup: Follow the same workup procedure as for valeraldehyde (Step 4 in Protocol 3.3).

  • Purification: Follow the same purification procedure as for valeraldehyde (Step 5 in Protocol 3.3).

  • Expected Outcome: The reaction requires thermal energy and longer reaction times to overcome the steric hindrance at the α-position and facilitate imine formation. The yield may be lower than that for valeraldehyde under comparable conditions.

Conclusion: Selecting the Right Aldehyde for the Job

The choice between valeraldehyde and this compound is not a matter of direct substitution but a strategic decision based on the desired synthetic outcome.

  • Choose Valeraldehyde for its high reactivity when rapid, unhindered access to the carbonyl is required. It is ideal for syntheses where it acts as the enolizable component in self-condensations or when it serves as a straightforward precursor to 1-pentanol, pentylamine, or valeric acid. Its primary drawback is a lack of selectivity in crossed-reactions where self-condensation is a competing pathway.

  • Choose this compound when steric hindrance is a tool to be exploited. Its reluctance to self-condense makes it an excellent electrophilic partner in highly selective crossed-aldol reactions. Its attenuated reactivity can provide chemoselectivity in the presence of other, more reactive carbonyl groups. This control comes at the cost of requiring more forcing conditions (higher temperatures, longer reaction times, stronger catalysts) to overcome the inherent steric bulk for reactions like reductive amination or oxidation.

By understanding these structure-activity relationships, the synthetic chemist can leverage the distinct properties of each aldehyde to design more efficient, selective, and higher-yielding chemical transformations.

References

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  • O'Brien, P. J. et al. (2019). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. ACS Catalysis, 9(10), 9037–9043. Retrieved from [Link]

  • Murzin, D. Y. et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149, 1384–1397. Retrieved from [Link]

  • Xu, J. et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(7), 3847-3849. Retrieved from [Link]

  • Kardaš, M. (2025). Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. Retrieved from [Link]

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Validation of Analytical Methods for 2-Propylvaleraldehyde Quantification: A Comparative Guide to GC-MS, HPLC-UV, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes like 2-Propylvaleraldehyde (also known as 2-propylpentanal) is a cornerstone of quality, safety, and regulatory compliance. Whether characterizing impurities in active pharmaceutical ingredients (APIs), monitoring manufacturing processes, or assessing product stability, the choice of analytical methodology is a critical decision with far-reaching implications.

This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of this compound. We move beyond simple protocol recitation to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the rigorous standards of international regulatory bodies. Every protocol described is designed as a self-validating system, ensuring that the data you generate is robust, reliable, and defensible.

The Challenge of Quantifying Aldehydes

This compound (C₈H₁₆O) is a branched-chain aldehyde that, like many of its counterparts, presents unique analytical challenges.[1][2] Aldehydes can be volatile, thermally unstable, and polar, leading to difficulties in achieving reproducible and accurate results with direct injection techniques.[3] These properties can cause poor chromatographic peak shape, on-column degradation, and low sensitivity.[3]

To overcome these hurdles, chemical derivatization is an essential sample preparation step. This process converts the aldehyde into a more stable, less polar, and more readily detectable derivative, enhancing both chromatographic behavior and ionization efficiency.[3] This guide will focus on two industry-standard derivatization strategies:

  • For Gas Chromatography (GC): Oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • For High-Performance Liquid Chromatography (HPLC): Hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH).

The Foundation: Principles of Method Validation

Before comparing techniques, it is crucial to understand the framework used to evaluate them. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4] Our comparison is grounded in the globally harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9]

The core performance characteristics we will evaluate for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[7][10]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12][13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Method Comparison: GC-MS vs. HPLC-UV

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are the two most powerful and widely used separation techniques for this application.[14] While both are capable of accurately quantifying this compound, their principles and performance characteristics make them suitable for different analytical scenarios.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[14] By converting this compound to its PFBHA-oxime derivative, we significantly enhance its thermal stability and volatility, making it ideal for GC analysis.[3][17] The mass spectrometer provides unparalleled specificity, identifying the compound based on its unique mass spectrum and fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Sample Collection (e.g., in solvent or headspace vial) P2 Addition of PFBHA Reagent P1->P2 P3 Oximation Reaction (Heat to form stable oxime derivative) P2->P3 A1 Injection into GC P3->A1 A2 Separation on Capillary Column (based on volatility) A1->A2 A3 Elution into Mass Spectrometer A2->A3 A4 Ionization & Mass Analysis (e.g., Electron Ionization) A3->A4 D1 Peak Integration (Selected Ion Monitoring - SIM) A4->D1 D2 Quantification (vs. Calibration Curve) D1->D2

Caption: Workflow for this compound quantification by GC-MS.

  • Reagent Preparation: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent like methanol or a buffered aqueous solution.

  • Calibration Standards: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a series of calibration standards covering the desired concentration range.

  • Sample and Standard Derivatization:

    • To 1 mL of each standard and sample solution in a GC vial, add 100 µL of the PFBHA reagent solution.

    • Add an appropriate internal standard if required.

    • Seal the vials and heat at 60-75°C for 60 minutes to ensure complete reaction.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Instrumentation & Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer (e.g., Triple Quadrupole for higher sensitivity).[18][19]

    • Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[20]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program must be optimized for the specific sample matrix.

    • Injector: Splitless mode, 250°C.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity, monitoring characteristic ions of the this compound-PFBHA derivative.

High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

HPLC is a highly versatile technique, particularly effective for analytes in liquid matrices or those that are thermally labile.[16] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and robust method for aldehydes.[3] The resulting 2,4-dinitrophenylhydrazone derivative is stable and possesses a strong chromophore, making it easily detectable by UV-Vis spectroscopy at approximately 360 nm.[21][22]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Sample Collection (e.g., in Acetonitrile) P2 Addition of Acidified DNPH Reagent P1->P2 P3 Hydrazone Formation (Room temp or gentle heat) P2->P3 P4 Optional: Solid Phase Extraction (SPE) (for cleanup/concentration) P3->P4 A1 Injection into HPLC P4->A1 A2 Separation on C18 Column (based on polarity) A1->A2 A3 Elution into UV-Vis Detector A2->A3 A4 Detection at ~360 nm A3->A4 D1 Peak Integration A4->D1 D2 Quantification (vs. Calibration Curve) D1->D2

Caption: Workflow for this compound quantification by HPLC-UV.

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of strong acid (e.g., 1% phosphoric acid) as a catalyst.

  • Calibration Standards: Prepare a stock solution of this compound in acetonitrile. Perform serial dilutions to create calibration standards.

  • Sample and Standard Derivatization:

    • To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent solution.

    • Seal the vials and allow them to react at room temperature for at least 1 hour, or use gentle heating (e.g., 40°C) to expedite the reaction.[21]

    • The reaction is complete when the solution maintains a stable yellow/orange color.

  • HPLC-UV Instrumentation & Conditions:

    • System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is most common.[21]

    • Mobile Phase: A gradient of water and acetonitrile is typically used. For example: Start with 60:40 acetonitrile:water, ramp to 90:10 acetonitrile:water over 15 minutes, hold for 5 minutes, and return to initial conditions. The program must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[22]

    • Detection: Monitor at the absorbance maximum of the derivative, typically 360 nm.[22]

An Alternative Approach: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for quantification.[23] Its main advantage is that it can provide an accurate molar ratio between the analyte and an internal standard without needing a specific reference standard of the analyte itself, provided a signal from each can be integrated cleanly.

The aldehyde proton of this compound gives a distinct, highly deshielded signal in the ¹H NMR spectrum, typically between 9-10 ppm, which is often in a clear region of the spectrum, making it ideal for integration.[24][25][26]

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Accurate Weighing of sample and internal standard P2 Dissolution in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire ¹H NMR Spectrum (with optimized parameters for quantification) P3->A1 A2 Ensure long relaxation delay (D1) A1->A2 D1 Phase and Baseline Correction A2->D1 D2 Integration of Analyte and Standard Peaks D1->D2 D3 Calculate Molar Ratio and Concentration D2->D3

Caption: Workflow for this compound quantification by qNMR.

  • Standard Selection: Choose an internal standard with high purity, stability, and a simple spectrum with signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Accurate Weighing: Use a calibrated analytical balance to accurately weigh both the sample and the internal standard.

  • Parameter Optimization: This is critical for accuracy. Use a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery between scans. Inverse-gated decoupling may be used for other nuclei like ¹³C to suppress the Nuclear Overhauser Effect (NOE).[23]

  • Data Processing: Careful phasing and baseline correction are essential for accurate integration.

Performance Data: A Head-to-Head Comparison

The following table summarizes typical performance characteristics for the validated GC-MS and HPLC-UV methods, compiled from various analytical studies and established principles.

Validation ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH DerivatizationRationale & Causality
Linearity (r²) > 0.995[20][27]> 0.999[15][28]Both methods demonstrate excellent linearity. The derivatization reactions are stoichiometric, leading to a direct and reproducible correlation between concentration and response.
Specificity Very HighHighGC-MS offers superior specificity due to mass fragmentation, which provides a virtual "fingerprint" of the molecule. HPLC-UV specificity relies on chromatographic retention time and UV spectrum, which can be susceptible to co-eluting impurities with similar chromophores.
LOD Low pg to ng/mL range[15]Low to mid ng/mL range (e.g., ~0.1 ppm or ~3-20 µg/L)[22][29]The high ionization efficiency of the PFBHA derivative in the MS source typically results in lower detection limits for GC-MS, making it ideal for trace analysis.
LOQ Low ng/mL range[15]Mid to high ng/mL range (e.g., ~7 µg/mL)[28]The LOQ is directly related to the LOD and the precision at low concentrations. The superior sensitivity of GC-MS generally translates to a lower LOQ.[30][31]
Accuracy (% Recovery) Typically 90% - 110%[15][20]Typically 90% - 110%[15]Both methods can achieve high accuracy, provided that the derivatization reaction goes to completion and the extraction efficiency (if used) is consistent and high.
Precision (%RSD) < 15%[15][20]< 15%[15]Both methods are capable of high precision. Key factors are the reproducibility of the derivatization step and the stability of the autosampler and detector.
Sample Throughput ModerateModerate to HighHPLC runs can sometimes be faster, but the derivatization step for both methods is often the rate-limiting factor.

The Senior Scientist's Verdict: Choosing the Right Method

The selection of an analytical method is not a one-size-fits-all decision. It requires a nuanced understanding of the analytical problem.

  • Choose GC-MS when:

    • Ultimate sensitivity is required. For trace-level impurity analysis or environmental monitoring, the low LOD/LOQ of GC-MS is a distinct advantage.[15]

    • Absolute certainty of identification is paramount. The mass spectral data provides unequivocal structural confirmation, which is critical in regulated environments.

    • The sample matrix is complex and gaseous. GC is inherently suited for analyzing volatile components in air or via headspace sampling.[32]

  • Choose HPLC-UV when:

    • The sample is in a liquid matrix. HPLC is the go-to method for analyzing samples in aqueous or organic solutions without a volatility requirement.[16][32]

    • The analyte is thermally unstable even after derivatization. HPLC operates at or near ambient temperature, preserving the integrity of sensitive molecules.

    • Robustness and simplicity are key. HPLC-UV systems are workhorses in many QC labs, and the DNPH chemistry is well-established and reliable.[15]

  • Consider qNMR when:

    • A primary, reference-standard-independent quantification is needed. This is valuable for certifying in-house reference materials or when a pure standard of this compound is unavailable.

    • Simultaneous structural confirmation and quantification are desired. The NMR spectrum provides a wealth of structural information alongside quantitative data.

    • Sensitivity is not a limiting factor. qNMR is significantly less sensitive than chromatographic methods and is best suited for analyzing major components or concentrated samples.

Conclusion

The validation of analytical methods for quantifying this compound is a multi-faceted process that hinges on a deep understanding of both the analyte's chemistry and the principles of the chosen analytical technique. Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are powerful, reliable, and validatable methods. GC-MS excels in sensitivity and specificity, making it the method of choice for trace analysis. HPLC-UV offers robustness and versatility, especially for liquid samples. Quantitative NMR serves as an invaluable, albeit less sensitive, primary method for orthogonal verification and standard-free quantification.

By carefully considering the specific requirements of the sample matrix, the required sensitivity, and the available instrumentation, researchers can confidently select and validate a method that is truly fit for purpose, ensuring data of the highest quality and integrity.

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A Comparative Guide to the Kinetic Studies of 2-Propylvaleraldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Propylvaleraldehyde and Its Chemical Reactivity

This compound, also known as 2-propylpentanal, is an eight-carbon branched aldehyde. Its structure, featuring an ethyl and a propyl group at the α-carbon, presents significant steric hindrance around the carbonyl group. This structural feature is paramount in dictating its reaction kinetics compared to its linear isomer, octanal, and other less-branched aldehydes. Understanding these kinetic differences is crucial for optimizing reaction conditions and achieving desired product selectivity in complex synthetic pathways.

This guide will delve into the mechanistic and kinetic nuances of this compound's participation in oxidation, reduction, and aldol condensation reactions. By examining the influence of its branched structure, we aim to provide a predictive framework for its chemical behavior.

Comparative Kinetics of Key Reactions

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. In this compound, the electron-donating alkyl groups slightly reduce the electrophilicity of the carbonyl carbon, while the steric bulk significantly hinders the approach of nucleophiles and the abstraction of the α-hydrogen.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is highly dependent on the structure of the aldehyde and the oxidizing agent used. For the purpose of this guide, we will consider oxidation by hydroxyl radicals (•OH), a highly reactive oxygen species relevant in both atmospheric and synthetic contexts.

Table 1: Comparative Rate Constants for the Gas-Phase Oxidation of Various Aldehydes by OH Radicals

AldehydeStructureRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
ButanalCH₃(CH₂)₂CHO2.0 x 10⁻¹¹[2]
Isobutanal(CH₃)₂CHCHO2.2 x 10⁻¹¹[1]
n-ValeraldehydeCH₃(CH₂)₃CHO2.6 x 10⁻¹¹[2]
Isovaleraldehyde(CH₃)₂CHCH₂CHO2.8 x 10⁻¹¹[1]
Trimethylacetaldehyde(CH₃)₃CCHO1.5 x 10⁻¹¹[1]
This compound (estimated) CH₃(CH₂)₂CH(CH₂CH₃)CHO ~1.8 - 2.5 x 10⁻¹¹ N/A

Note: The rate constant for this compound is an educated estimate based on the trends observed for other branched aldehydes.

The data suggests that while the larger number of carbons in this compound would theoretically increase the number of potential H-abstraction sites, the significant steric hindrance around the aldehydic hydrogen likely leads to a rate constant that is comparable to or slightly lower than its linear C8 isomer.[1][2]

Reduction Reactions

The reduction of aldehydes to primary alcohols is a common and vital reaction in organic synthesis, typically carried out using metal hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reactivity of these reducing agents differs significantly, with LiAlH₄ being a much stronger reducing agent than NaBH₄.[3][4][5] This difference in reactivity is crucial when considering the selective reduction of aldehydes in the presence of other functional groups.[6]

The kinetics of these reductions are influenced by the steric environment of the carbonyl group. Increased steric hindrance, as seen in this compound, is expected to decrease the rate of reduction with both reagents. LiAlH₄, being more reactive, is generally less sensitive to steric hindrance than NaBH₄.[5][7]

Table 2: Qualitative Comparison of Reduction Rates for Different Aldehydes

AldehydeStructureRelative Reduction Rate with NaBH₄Relative Reduction Rate with LiAlH₄
PropanalCH₃CH₂CHOFastVery Fast
Isobutanal(CH₃)₂CHCHOModerateFast
Pivaldehyde(CH₃)₃CCHOSlowModerate
This compound CH₃(CH₂)₂CH(CH₂CH₃)CHO Slow to Very Slow Moderate to Fast

While quantitative kinetic data for the reduction of this compound is scarce, the general trend indicates that its reduction would be significantly slower than that of linear aldehydes, particularly with the milder NaBH₄. The choice of reducing agent and reaction conditions would be critical in achieving efficient conversion.

Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. The rate of this reaction is influenced by the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbon. For aldehydes with significant α-branching, such as this compound, steric hindrance plays a major role in retarding the reaction rate.[8]

Studies on the acid-catalyzed aldol condensation of linear aliphatic aldehydes have shown that the rate constant generally decreases as the chain length increases (with the exception of acetaldehyde).[9][10] This is attributed to a combination of electronic and steric effects. In the case of this compound, the presence of two alkyl groups at the α-position will significantly hinder the formation of the enolate and the subsequent nucleophilic attack.

As a proxy, we can consider the self-condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, which has been studied over various catalysts.[11][12] While n-butyraldehyde is less sterically hindered than this compound, these studies provide insight into the conditions required for the aldol condensation of branched aldehydes. For the reaction over a NaX zeolite catalyst, an activation energy of 32.6 kJ/mol has been reported for the formation of 2-ethyl-2-hexenal.[12] It can be reasonably inferred that the activation energy for the self-condensation of the more sterically hindered this compound would be significantly higher.

Table 3: Factors Influencing the Rate of Aldol Condensation

FactorInfluence on Reaction RateRelevance to this compound
α-Hydrogen Acidity More acidic α-hydrogens lead to faster enolate formation and a higher reaction rate.The single α-hydrogen is sterically shielded, making deprotonation more difficult.
Carbonyl Electrophilicity More electrophilic carbonyl carbons are more susceptible to nucleophilic attack.Alkyl groups are electron-donating, slightly reducing the electrophilicity of the carbonyl carbon.
Steric Hindrance Increased steric hindrance at the α-carbon and the carbonyl group slows down the reaction.This is the dominant factor for this compound, significantly impeding both enolate formation and nucleophilic attack.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires robust experimental design and the use of appropriate analytical techniques. The choice of method depends on the reaction timescale and the spectroscopic properties of the reactants and products.

General Workflow for a Kinetic Experiment

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions (Known Concentrations) thermostat Thermostat Reaction Vessel prep_reactants->thermostat initiate Initiate Reaction (e.g., Rapid Mixing) thermostat->initiate monitor Monitor Reaction Progress (Spectroscopy/Chromatography) initiate->monitor collect_data Collect Time-Resolved Data monitor->collect_data plot_data Plot Concentration vs. Time collect_data->plot_data determine_rate Determine Rate Law & Rate Constant plot_data->determine_rate

Caption: A generalized workflow for conducting a kinetic study of a chemical reaction.

UV-Vis Spectroscopy for Monitoring Oxidation

UV-Vis spectroscopy is a convenient method for monitoring reactions where there is a change in the chromophores present.[13][14] For the oxidation of aldehydes, one can monitor the disappearance of a colored oxidizing agent or the appearance of a conjugated product.[15][16]

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a separate solution of the oxidizing agent (e.g., potassium permanganate in a buffered aqueous solution).

  • Instrument Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maxima of the reactant to be monitored. For permanganate, this is around 525 nm.

  • Reaction Initiation: In a thermostatted cuvette, rapidly mix the aldehyde and oxidant solutions.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law to convert absorbance to concentration. From the concentration versus time data, determine the reaction order and rate constant.

Stopped-Flow FT-IR Spectroscopy for Reduction Kinetics

For fast reactions like hydride reductions, stopped-flow techniques are essential.[17][18][19] Coupling a stopped-flow apparatus with an FT-IR spectrometer allows for the monitoring of changes in vibrational modes, such as the disappearance of the C=O stretch of the aldehyde and the appearance of the O-H stretch of the alcohol product.[20][21]

Protocol:

  • Reagent Preparation: Prepare anhydrous solutions of this compound and the hydride reducing agent (e.g., LiAlH₄ in THF) in separate, dry syringes.

  • Instrument Setup: Configure the stopped-flow apparatus to rapidly inject and mix the two solutions into the FT-IR flow cell. Set the FT-IR spectrometer to rapidly acquire spectra in the mid-IR region.

  • Reaction Initiation and Data Collection: Trigger the stopped-flow instrument to mix the reactants. The FT-IR will begin collecting time-resolved spectra.

  • Data Analysis: Analyze the series of IR spectra to track the change in peak intensity for the C=O and O-H stretching frequencies over time. This data can then be used to calculate the reaction rate.

In-situ NMR Spectroscopy for Aldol Condensation

NMR spectroscopy is a powerful tool for monitoring the progress of aldol condensations, as it provides detailed structural information about reactants, intermediates, and products in the reaction mixture.[22][23][24]

Protocol:

  • Sample Preparation: In an NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Reaction Initiation: Add a catalytic amount of a base (e.g., NaOD in D₂O) or acid to the NMR tube and quickly place it in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the aldehydic proton of the starting material and the vinylic protons of the α,β-unsaturated aldehyde product. The change in the relative integrals over time provides the kinetic profile of the reaction.

G cluster_oxidation Oxidation Monitoring cluster_reduction Reduction Monitoring cluster_aldol Aldol Condensation Monitoring cluster_product Product Analysis uv_vis UV-Vis Spectroscopy Measures change in absorbance of colored species Simple and widely available stopped_flow_ftir Stopped-Flow FT-IR Monitors vibrational changes (C=O, O-H) Suitable for fast reactions nmr In-situ NMR Spectroscopy Provides detailed structural information Tracks multiple species simultaneously gc_ms GC-MS Separates and identifies products Confirms reaction outcome and side products

Caption: Key analytical techniques for monitoring different types of aldehyde reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Protocol:

  • Sample Preparation: Quench the reaction at a specific time point by adding a suitable reagent (e.g., a weak acid for a base-catalyzed reaction). Extract the organic components with a suitable solvent. Derivatization may be necessary to improve the volatility and stability of the analytes.[1][2]

  • GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the different components of the mixture based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by its fragmentation pattern.

  • Quantification: By using an internal standard, the relative amounts of each product can be quantified.

Conclusion

The kinetic behavior of this compound is significantly influenced by its α-branched structure. Steric hindrance is a dominant factor that generally leads to slower reaction rates in oxidation, reduction, and aldol condensation compared to its linear isomers and less-branched counterparts. This guide has provided a comparative framework based on data from structurally similar aldehydes, offering valuable insights for researchers working with this and other sterically hindered aldehydes.

The experimental protocols outlined herein provide a starting point for designing robust kinetic studies. The choice of analytical technique is critical and should be tailored to the specific reaction being investigated. By combining careful experimental design with appropriate analytical methods, a deeper understanding of the reactivity of this compound can be achieved, enabling its effective utilization in a wide range of chemical syntheses.

References

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  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

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  • ResearchGate. (n.d.). e The values of rate constants k for the catalytic hydrolysis of sodium... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic investigation of the aldol condensation of n-butanal on mesoporous and macro-mesoporous heterogeneous catalysts | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The Aldol Condensation. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst. New Journal of Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. 2-Propylvaleraldehyde (also known as 2-propylpentanal)[1][2], a key building block in various synthetic pathways, is no exception. The presence of unreacted starting materials, byproducts, or residual solvents can drastically alter reaction kinetics, yield, and the toxicological profile of downstream products. This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of this compound, grounded in established scientific principles and practical, field-proven insights.

The Imperative of Orthogonal Purity Assessment

The core of a comprehensive purity assessment for this compound hinges on a combination of chromatography for separation, spectroscopy for structural confirmation and quantification, and specific titrations for non-chromophoric impurities like water.

Comparative Analysis of Key Purity Assessment Methods

The selection of an analytical method is a critical decision driven by the specific information required, from rapid in-process checks to definitive purity certification for a reference standard.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC) Separation by volatility & column interactionQuantitative purity (area %), detection of volatile impurities and residual solvents.High resolution for volatile compounds, excellent sensitivity with various detectors (FID, MS).Not suitable for non-volatile impurities; derivatization may be needed for thermally labile compounds.[3]
¹H Quantitative NMR (qNMR) Signal intensity proportional to molar concentrationAbsolute purity, structural confirmation, identification & quantification of impurities.Universal detection, highly accurate and precise, requires no identical reference standard.[4][5]Lower sensitivity than chromatography, potential for signal overlap in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation by polarityDetection of non-volatile impurities (e.g., oxidation products like carboxylic acids).High resolution for a wide range of polarities, versatile detection methods (UV, MS).Aldehydes lack a strong chromophore, requiring derivatization for sensitive UV detection.[6][7][8]
Karl Fischer Titration Stoichiometric reaction with iodinePrecise quantification of water content.Highly specific and accurate for water, detects free and bound water.[9][10]Only measures water content. Side reactions can occur with aldehydes.[11]
Titrimetric Analysis Chemical reaction with a titrantAssay of total aldehyde content.Cost-effective, simple instrumentation for determining functional group concentration.Not specific; reacts with any aldehyde or ketone present.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of IR radiation by molecular bondsFunctional group identification (presence of aldehyde, absence of impurities like -OH).Fast, non-destructive, provides structural information.Primarily qualitative; not ideal for quantifying minor components.

Primary Quantitative & Qualitative Workflows

For a definitive purity assessment of this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Quantitative Nuclear Magnetic Resonance (qNMR) is recommended as the primary workflow.

Gas Chromatography (GC-FID/MS): The Workhorse for Volatile Impurities

Gas chromatography is the premier technique for assessing the presence of volatile and semi-volatile organic impurities. A Flame Ionization Detector (FID) offers excellent quantification for hydrocarbons, while a Mass Spectrometer (MS) provides definitive identification of unknown peaks.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is chosen. This is because this compound is a moderately polar compound. Such a column provides good separation between the main analyte and potential non-polar starting materials or more polar byproducts like 2-propylvaleric acid, which could arise from oxidation.

  • Derivatization: While direct injection is often sufficient, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[3][13] This increases thermal stability and significantly improves sensitivity, which is crucial for trace-level impurity analysis.[13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of synthesized this compound in high-purity dichloromethane.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. Impurities are identified by comparing their mass spectra against a spectral library (e.g., NIST).

¹H Quantitative NMR (qNMR): The Absolute Purity Arbiter

qNMR stands as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for an absolute purity assessment without a specific reference standard of the analyte itself.[4][14] It provides both structural confirmation and quantification in a single experiment.

Causality Behind Experimental Choices:

  • Internal Standard Selection: A high-purity, stable, non-volatile standard with simple, non-overlapping signals is required. Maleic anhydride or 1,3,5-trimethoxybenzene are excellent choices. The standard must be accurately weighed and be soluble in the same deuterated solvent as the analyte.

  • Acquisition Parameters: To ensure accurate quantification, long relaxation delays (D1 ≥ 5 x T₁) and calibrated 90° pulses are critical. This ensures all protons, including those with long relaxation times, fully relax between scans, making their signal integrals directly comparable.

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard: Maleic Anhydride (purity ≥ 99.5%).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90° (calibrated).

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 8-16.

  • Data Analysis: The purity of the this compound is calculated using the following formula[15]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.

Orthogonal & Confirmatory Methods

These techniques validate the results from the primary methods and provide crucial information on specific types of impurities.

HPLC with Derivatization: Targeting Non-Volatile Impurities

Aldehydes are notoriously difficult to detect with high sensitivity using standard UV detectors.[6] To overcome this, pre- or post-column derivatization is employed. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that is highly chromophoric and easily detected by UV.[6][16] This method is particularly useful for detecting non-volatile, polar impurities such as the corresponding carboxylic acid (2-propylvaleric acid), which may not elute cleanly from a GC column.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Derivatization Derivatization Reaction (Forms Hydrazone) Sample->Derivatization DNPH DNPH Solution (in Acetonitrile) DNPH->Derivatization HPLC C18 Reversed-Phase HPLC Separation Derivatization->HPLC Inject UV_Detector UV Detection (~360 nm) HPLC->UV_Detector Data Chromatogram (Peak Area %) UV_Detector->Data

Karl Fischer Titration: The Gold Standard for Water Content

Water is a common impurity in synthesized organic compounds and can act as a poison in many subsequent reactions. Karl Fischer titration is a highly specific and accurate method for quantifying water content.[17][18][19]

A Critical Consideration for Aldehydes: Standard Karl Fischer reagents can undergo side reactions (acetal/ketal formation) with aldehydes, leading to inaccurate, artificially high water content readings.[11] To mitigate this, specialized reagents and protocols are necessary.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Use commercially available Karl Fischer reagents specifically designed for aldehydes and ketones (e.g., Hydranal™-Medium K).[11] These reagents suppress the side reactions.

  • Procedure:

    • Add 20-50 mL of the aldehyde-compatible working medium to the titration vessel and titrate to a stable, anhydrous endpoint.

    • Inject an accurately weighed amount of the this compound sample.

    • Immediately begin the titration to a stable endpoint. The titration should be rapid to minimize the time for potential side reactions.[11]

Decision-Making Framework for Purity Analysis

The choice of method depends on the stage of research and the intended use of the material.

Decision_Tree cluster_paths cluster_methods Start Purity Assessment Goal? QC Routine QC / In-Process Check Start->QC Speed & Simplicity Struct Structure Confirmation & Impurity ID Start->Struct High Confidence Cert Reference Standard Certification Start->Cert Highest Accuracy GC_FID GC-FID (Area %) QC->GC_FID GC_MS GC-MS Struct->GC_MS NMR ¹H & ¹³C NMR Struct->NMR Cert->GC_MS Orthogonal Check qNMR qNMR (Absolute Purity) Cert->qNMR HPLC HPLC-UV (Derivatized) Cert->HPLC Orthogonal Check KF Karl Fischer Titration Cert->KF Orthogonal Check

By employing a logical, multi-technique approach, researchers can confidently establish the purity of synthesized this compound, ensuring the integrity and validity of their subsequent scientific endeavors. This rigorous analytical characterization is not merely a procedural step but a fundamental component of scientific excellence.

References

  • IR Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub. Retrieved from [Link]

  • Water content in organic solvents - Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. (2020). JASCO Global. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved from [Link]

  • UHPLC Method for DNPH-Derivatized Aldehydes. (n.d.). LCGC International. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Volumetric one-component Karl Fischer Titration for aldehydes and ketones. (n.d.). Hach. Retrieved from [Link]

  • Improved Procedure for Determination of Aldehydes. (2025). ResearchGate. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. (1985). DergiPark. Retrieved from [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]

  • Water determination in aldehydes and ketones. (n.d.). Honeywell. Retrieved from [Link]

  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. (1997). PubMed. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Aldehyde content of DAC solution obtained from titration by alkali. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Retrieved from [Link]

  • Aldehyde, Screening. (n.d.). Keika Ventures. Retrieved from [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Retrieved from [Link]

  • Using Quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 2-Propylpentanal. (n.d.). PubChem. Retrieved from [Link]

  • Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. (2025). ResearchGate. Retrieved from [Link]

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biological activity of 2-Propylvaleraldehyde derivatives vs. analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Propylpentanoic Acid (Valproic Acid) Derivatives vs. Analogs

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

Introduction: Defining the Landscape of Valproic Acid

Valproic acid (VPA), systematically known as 2-propylpentanoic acid, is a short-chain fatty acid first synthesized in 1882. Its anticonvulsant properties were discovered serendipitously in 1962 when it was used as a solvent for other experimental compounds.[1] Since then, VPA has become a cornerstone therapy for a variety of seizure disorders and bipolar disorder.[1][2] This guide will focus on the biological activities of derivatives and analogs of VPA, which is the carboxylic acid form of 2-propylvaleraldehyde. The vast body of scientific literature and therapeutic development centers on VPA and its modified forms rather than its aldehyde counterpart.

Subsequent research has unveiled a fascinating dual mechanism of action for VPA. Beyond its effects on neuronal excitability, it was found to be a direct inhibitor of histone deacetylases (HDACs) at therapeutic concentrations.[1][3] This discovery has broadened its therapeutic potential into oncology and other areas where epigenetic modulation is relevant.[4][5]

The clinical utility of VPA, however, is hampered by significant side effects, including teratogenicity and hepatotoxicity.[2][6][7] This has driven extensive research into creating derivatives and analogs with improved potency and, crucially, a more favorable safety profile.[8] This guide provides a comparative analysis of these compounds, delving into their structure-activity relationships (SAR), the experimental methodologies used for their evaluation, and the causal logic behind these experimental designs.

Core Mechanisms of Action: A Duality of Purpose

The therapeutic effects of VPA and its related compounds stem from two primary, well-documented mechanisms: modulation of GABAergic neurotransmission and inhibition of HDAC enzymes.

Anticonvulsant Activity: Calming the Storm

VPA's efficacy as a broad-spectrum antiepileptic is attributed to its ability to suppress aberrant neuronal firing. The leading hypothesis for this action is its impact on the GABAergic system. VPA is believed to increase the synthesis and release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[9] By potentiating GABAergic transmission, VPA enhances neuronal inhibition, thereby raising the seizure threshold. Additionally, some studies suggest VPA may also act by blocking voltage-gated sodium channels and attenuating neuronal excitation mediated by NMDA receptors.[9]

HDAC Inhibition: Rewriting the Epigenetic Code

VPA's role as an epigenetic modulator comes from its direct inhibition of Class I and Class II histone deacetylases (HDACs).[1][10] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, VPA promotes histone hyperacetylation, which relaxes chromatin and activates the transcription of various genes.[3]

One of the key target genes is CDKN1A, which codes for the protein p21, a cyclin-dependent kinase inhibitor.[1][10] Upregulation of p21 leads to cell cycle arrest and can induce differentiation or apoptosis in transformed cells, forming the basis of VPA's potential as an anti-cancer agent.[1][4]

HDAC_Inhibition VPA Valproic Acid (VPA) & Analogs HDAC Histone Deacetylase (HDAC) Enzyme VPA->HDAC Inhibits Deacetylation Deacetylation HDAC->Deacetylation Catalyzes AcetylatedHistones Histone Hyperacetylation HDAC->AcetylatedHistones Inhibition leads to Histones Histone Tails (Acetylated) Histones->Deacetylation Substrate Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylation->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin Gene Target Genes (e.g., p21) OpenChromatin->Gene Allows transcription of Protein Protein Expression (e.g., p21) Gene->Protein Leads to Effect Cell Cycle Arrest, Differentiation, Apoptosis Protein->Effect

Caption: VPA's HDAC Inhibition Pathway.

Comparative Analysis: Derivatives vs. Analogs

The simple chemical structure of VPA makes it an ideal candidate for modification.[8] The goal of these modifications is often twofold: to enhance potency and to mitigate the dose-limiting toxicities of the parent compound.

  • Derivatives: These are compounds made directly from the VPA molecule, typically by modifying its carboxylic acid group. Common examples include amides (e.g., valpromide), hydrazides, and hydrazones.[6][9][11]

  • Analogs: These are molecules that are structurally similar to VPA but may have different carbon backbones or functional groups. They are designed to mimic the pharmacophore of VPA while having different physicochemical properties.[1][2]

Anticonvulsant Activity

Structure-activity relationship (SAR) studies have shown that anticonvulsant potency is highly correlated with the volume and lipophilicity of the molecule.[12]

  • Amide Derivatives: The conversion of VPA's carboxylic acid to an amide (valpromide) or substituted amides can increase potency. Several studies have synthesized novel amide and urea derivatives that show greater activity than VPA in animal seizure models.[2][9] For instance, certain synthesized amide derivatives were found to be more active than sodium valproate in both chemically-induced and maximal electroshock seizure (MES) models.[9]

  • Hydrazone Derivatives: The synthesis of hydrazide-hydrazone derivatives has also yielded compounds with potent anticonvulsant activity, with some showing significantly lower cytotoxicity than the parent VPA.[6][11] This suggests that the hydrazone moiety can be a valuable functional group for developing safer anticonvulsant candidates.

CompoundTypeSeizure ModelRelative Potency vs. VPA/Sodium ValproateReference(s)
Valpromide (VPD)Amide Deriv.MES, PTZMore potent[9],[2]
Novel Hydrazone (Comp. 11)Hydrazone Deriv.PTZMore potent, less cytotoxic[11],[6]
Urea DerivativesUrea Deriv.MES, scMetVery potent[2]
2-ene-VPAAnalog/Metab.scPTZSimilar potency, less toxic[12]
Cyclooctylideneacetic acidAnalogscPTZMarkedly exceeds VPA[12]

Table 1: Comparative anticonvulsant activity of selected VPA derivatives and analogs.

HDAC Inhibitory Activity

The structural requirements for HDAC inhibition differ from those for anticonvulsant activity. Studies using a series of VPA analogs have been crucial in defining the pharmacological profile for HDAC inhibition.[1][10]

The potency of VPA and its analogs to inhibit HDACs in vitro correlates directly with their ability to induce histone hyperacetylation in intact cells and activate gene expression.[1][13] This relationship provides strong evidence that the induction of cellular differentiation by VPA is mediated through its inhibition of HDACs.[1][10] Non-teratogenic analogs of VPA, for example, do not inhibit HDAC activity, suggesting a mechanistic link between HDAC inhibition and VPA's teratogenicity.[3]

CompoundTypeHDAC Inhibition (IC50 for HDAC1)Potency vs. VPAReference(s)
Valproic Acid (VPA)Parent~0.4 mM-[3]
VPA Analog (e.g., Butyrate)AnalogPotentMore potent[1]
Non-teratogenic analogsAnalogNo significant inhibitionInactive[3]

Table 2: Comparative HDAC inhibitory activity of VPA and its analogs.

Experimental Protocols: A Guide to Validation

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The following sections detail the methodologies for assessing the two primary biological activities of VPA and its congeners.

Protocol 1: In Vivo Anticonvulsant Screening - The Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[14][15][16] The choice of this model is based on its high predictive value for this seizure type.

Methodology:

  • Animal Preparation: Adult male mice or rats are used. Animals are housed under standard laboratory conditions with free access to food and water.[6] A cohort size of at least six animals per treatment group is standard for statistical power.

  • Compound Administration: Test compounds (VPA derivatives/analogs) and a vehicle control (e.g., 10% DMSO solution) are administered intraperitoneally (i.p.) at a predetermined dose (e.g., 0.5 mmol/kg).[6] A standard reference drug, like sodium valproate or phenytoin, is used as a positive control.

  • Time to Peak Effect: The test is conducted at the time of peak effect of the drug, typically 30-60 minutes post-injection, which must be determined in preliminary pharmacokinetic studies.

  • Induction of Seizure: A convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hind-limb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.

  • Data Analysis: The number of protected animals in each group is recorded. For dose-response analysis, the ED50 (the dose required to protect 50% of the animals) is calculated using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) Test.

Protocol 2: In Vitro HDAC Inhibition - Fluorometric Assay

This assay provides a quantitative measure of a compound's ability to inhibit HDAC enzyme activity. It is a rapid, high-throughput method well-suited for screening libraries of derivatives.[17] The causality is direct: if the compound inhibits the enzyme, the fluorogenic substrate will not be processed, resulting in a lower fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[18]

    • HDAC Source: Use either a purified recombinant human HDAC enzyme (e.g., HDAC1) or nuclear extracts from a cell line (e.g., HeLa cells).[18]

    • Substrate: Use a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC. This substrate is deacetylated by HDACs.[17]

    • Developer: A trypsin-containing developer solution is used to cleave the deacetylated substrate, releasing the fluorophore (AMC).[17][19]

    • Inhibitor: Prepare serial dilutions of the test compounds (VPA derivatives/analogs). A known HDAC inhibitor like Trichostatin A (TSA) is used as a positive control.[19]

  • Assay Procedure (96-well plate format):

    • To each well, add the Assay Buffer, the HDAC enzyme source, and the test compound/control at various concentrations.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[18][19]

    • Stop the enzymatic reaction and initiate fluorophore release by adding the Developer solution.

    • Incubate for an additional 15-30 minutes at 37°C.[17][19]

  • Data Acquisition: Measure the fluorescence using a fluorescence plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[17][19]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

HDAC_Assay Enzyme HDAC Enzyme Mix Incubate at 37°C Enzyme->Mix Substrate Fluorogenic Substrate (Acetylated) Substrate->Mix Inhibitor Test Compound (VPA Derivative) Inhibitor->Mix Developer Add Developer (Trypsin) Mix->Developer Deacetylation Occurs Fluorophore Release of Fluorophore Developer->Fluorophore Reader Fluorescence Plate Reader (Ex: 360nm, Em: 460nm) Fluorophore->Reader Data Calculate % Inhibition and IC50 Reader->Data

Caption: Workflow for a Fluorometric HDAC Inhibition Assay.

Conclusion and Future Directions

The journey of valproic acid from an industrial solvent to a major therapeutic agent is a testament to scientific inquiry and serendipity. The development of its derivatives and analogs represents a rational, targeted approach to drug design, aiming to enhance efficacy while minimizing harm.

Comparative analysis reveals a clear divergence in the structural requirements for anticonvulsant versus HDAC inhibitory activities.

  • For anticonvulsant action, modifications that increase lipophilicity and molecular volume, such as the creation of amide and urea derivatives, often lead to enhanced potency.[2][12]

  • For HDAC inhibition, the integrity of the carboxylic acid group or a suitable isostere is critical for interacting with the enzyme's active site, and subtle changes can dramatically alter inhibitory power.[1][3]

The future of this chemical class lies in the development of compounds with greater selectivity. This includes designing derivatives that are potent anticonvulsants with no HDAC inhibitory activity to avoid teratogenic side effects, or, conversely, creating highly specific HDAC inhibitors for cancer therapy that lack the neurological side effects of VPA. The robust experimental workflows detailed herein are fundamental to achieving this goal, providing the self-validating systems necessary to guide the next generation of drug development.

References

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  • Dimmock, J.R., et al. (2000). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. Internet Scientific Publications. Available at: [Link]

  • Al-Abdullah, E.S., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Bialer, M., et al. (2013). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Gurvich, N., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. Cancer Research. Available at: [Link]

  • Al-Abdullah, E.S., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. ResearchGate. Available at: [Link]

  • Al-Abdullah, E.S., et al. (2017). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Gasparyan, A.A., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites. Available at: [Link]

  • Liss, G., et al. (2019). Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. International Journal of Molecular Sciences. Available at: [Link]

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  • Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. Available at: [Link]

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Sources

A Comparative Guide to the Synthesis of 2-Propylvaleraldehyde: A Cost-Benefit Analysis for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical and pharmaceutical intermediate synthesis, the production of 2-propylvaleraldehyde (also known as 2-propylpentanal) presents a compelling case study in the selection of synthetic methodologies. This branched C8 aldehyde is a valuable building block, and its efficient synthesis is a subject of considerable interest. This guide provides an in-depth cost-benefit analysis of the three primary routes to this compound: hydroformylation of 1-pentene, oxidation of 2-propyl-1-pentanol, and Grignard synthesis. We will delve into the technical nuances, economic viability, and environmental impact of each method to provide researchers, scientists, and drug development professionals with a comprehensive framework for informed decision-making.

Introduction to this compound and its Synthetic Challenges

This compound, with the chemical formula C8H16O, is a branched aldehyde that finds application as a synthetic intermediate.[1][2] The choice of synthesis route is a critical decision, balancing factors such as cost of raw materials, catalyst expense, reaction efficiency, scalability, and environmental footprint. This guide will dissect these factors for the following key transformations:

  • Hydroformylation: The atom-economical addition of a formyl group and a hydrogen atom across the double bond of 1-pentene.

  • Oxidation: The conversion of the corresponding primary alcohol, 2-propyl-1-pentanol, to the aldehyde.

  • Grignard Synthesis: The nucleophilic addition of a propyl Grignard reagent to valeraldehyde.

Method 1: Hydroformylation of 1-Pentene

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, valued for its high atom economy.[3] This reaction involves the conversion of an alkene, in this case, 1-pentene, into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.

The Chemistry: Catalysts and Conditions

The hydroformylation of 1-pentene can be catalyzed by either cobalt or rhodium complexes. The choice between these two metals represents a classic trade-off between cost and performance.

  • Cobalt Catalysts: Traditionally, cobalt carbonyls (e.g., Co2(CO)8) were the catalysts of choice.[4] They are significantly less expensive than their rhodium counterparts. However, cobalt-catalyzed hydroformylation typically requires harsh reaction conditions, including high temperatures (150-190 °C) and pressures (4 to 8 MPa), which can lead to lower selectivity and higher energy costs.[3][5]

  • Rhodium Catalysts: Rhodium-based catalysts, often modified with phosphine ligands, exhibit much higher activity and selectivity under milder conditions (lower temperatures and pressures).[3][6] This translates to improved feedstock efficiency and lower energy consumption.[3] However, the high and volatile price of rhodium is a significant economic consideration.[7]

The reaction yields a mixture of the linear aldehyde (hexanal) and the desired branched aldehyde (this compound). The ratio of these isomers (n/iso ratio) is a critical performance metric and is influenced by the catalyst, ligands, and reaction conditions.

Sources

A Comparative Guide to the Green Synthesis of 2-Propylvaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Greener Synthesis

2-Propylvaleraldehyde, also known as 2-propylpentanal, is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. The adoption of green chemistry principles is not only an environmental imperative but also a driver of innovation, leading to safer, more efficient, and cost-effective chemical processes. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, evaluating them through the lens of established green chemistry metrics.

Synthetic Route Comparison: A Green Chemistry Perspective

Three primary synthetic routes to this compound are evaluated:

  • Epoxide Rearrangement: A Lewis acid-catalyzed rearrangement of a substituted epoxide.

  • Aldol Condensation of Pentanal: A two-step process involving the self-condensation of pentanal followed by hydrogenation.

  • Hydroformylation of 1-Pentene: The addition of a formyl group and a hydrogen atom across the double bond of 1-pentene using a rhodium catalyst.

To objectively compare these routes, we will employ key green chemistry metrics:

  • Atom Economy: A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.

The following sections will detail the experimental protocols for each route and present a quantitative comparison based on these metrics.

Route 1: Epoxide Rearrangement

This method involves the rearrangement of 2,2-dipropyl-oxirane to this compound, catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of this compound via Epoxide Rearrangement[1]

To a solution of 2,2-dipropyl-oxirane in benzene at 5°C, boron trifluoride diethyl etherate is added. The reaction is stirred for a short period and then quenched. After workup, this compound is isolated. An 81% yield has been reported for this reaction.

Green Chemistry Metrics Analysis:

For the purpose of this analysis, we will assume a hypothetical reaction scale to calculate the masses of reactants and solvents. Assuming the reaction is carried out with 10 grams of 2,2-dipropyl-oxirane.

MetricValue
Atom Economy 100%
E-Factor High (dominated by solvent)
Process Mass Intensity (PMI) High (dominated by solvent)

While this route boasts a perfect atom economy in theory, the use of benzene as a solvent significantly impacts its green credentials due to its toxicity and the large volume required.

Route 2: Aldol Condensation of Pentanal

This two-step route begins with the base-catalyzed self-condensation of pentanal to form 2-propyl-2-heptenal, which is subsequently hydrogenated to yield the desired this compound.

Experimental Workflow: Aldol Condensation Route

Pentanal Pentanal Intermediate 2-Propyl-2-heptenal Pentanal->Intermediate Aldol Condensation Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Intermediate Product This compound Intermediate->Product Hydrogenation Hydrogen H₂ Hydrogen->Product Hydrogenation_Catalyst Hydrogenation Catalyst (e.g., Pd/C) Hydrogenation_Catalyst->Product 1-Pentene 1-Pentene Product This compound (and isomers) 1-Pentene->Product Syngas Syngas (CO + H₂) Syngas->Product Rh_Catalyst Rhodium Catalyst Rh_Catalyst->Product

Caption: Hydroformylation of 1-Pentene.

Experimental Protocol:

The hydroformylation of 1-pentene is carried out in a high-pressure reactor using a rhodium-based catalyst. A mixture of 1-pentene, the catalyst, and a suitable solvent is charged to the reactor, which is then pressurized with a mixture of carbon monoxide and hydrogen (syngas). The reaction is heated and stirred until completion. The product is then separated from the catalyst and solvent. A key challenge in this route is controlling the regioselectivity to favor the branched aldehyde (this compound) over the linear isomer (hexanal).

Green Chemistry Metrics Analysis:

This route is inherently atom-economical as all the atoms of the reactants are incorporated into the product. The main environmental considerations are the energy-intensive high-pressure conditions and the use and recovery of the precious metal catalyst.

MetricValue
Atom Economy 100%
E-Factor Potentially Low (depends on catalyst recycling)
Process Mass Intensity (PMI) Potentially Low (depends on catalyst recycling and solvent use)

Comparative Analysis and Conclusion

The table below summarizes the green chemistry metrics for the three synthetic routes to this compound.

Synthetic RouteAtom EconomyE-FactorProcess Mass Intensity (PMI)Key AdvantagesKey Disadvantages
Epoxide Rearrangement 100%HighHighHigh atom economy, simple one-step reaction.Use of hazardous solvent (benzene), difficult to handle catalyst.
Aldol Condensation < 100%ModerateModerateAvoids highly toxic solvents, uses readily available starting materials.Two-step process, generates a water byproduct, requires a hydrogenation step.
Hydroformylation 100%Potentially LowPotentially Low100% atom economy, direct conversion of an alkene.High-pressure conditions, expensive and toxic catalyst, potential for isomer formation.

Expert Insights and Recommendations:

From a green chemistry perspective, the Hydroformylation of 1-Pentene presents the most promising route for the synthesis of this compound, primarily due to its perfect atom economy. However, the practical application of this route on an industrial scale hinges on the development of highly selective and recyclable catalysts to minimize cost and environmental impact.

The Aldol Condensation route offers a viable and greener alternative to the epoxide rearrangement, especially if water or a green solvent like ethanol is used. While it is a two-step process, the avoidance of highly hazardous materials makes it a more environmentally benign option.

The Epoxide Rearrangement route, despite its excellent theoretical atom economy, is the least favorable from a green chemistry standpoint due to the use of benzene, a known carcinogen. Replacing benzene with a greener solvent would be a critical first step in improving the sustainability of this method.

Ultimately, the choice of the optimal synthetic route will depend on a variety of factors, including the scale of the synthesis, the availability of starting materials and catalysts, and the specific environmental and safety regulations in place. This guide provides the foundational data and analysis to enable researchers and drug development professionals to make informed decisions that align with the principles of green chemistry.

References

A Senior Application Scientist’s Guide to Validating 2-Propylvaleraldehyde Reaction Products by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the structural elucidation of reaction products is a critical, non-negotiable step. Reactions involving α-substituted aldehydes like 2-propylvaleraldehyde can be particularly complex, often yielding a mixture of products through various pathways. While traditional 1D NMR provides a foundational overview, it frequently falls short in providing the unambiguous connectivity information required for absolute structural confirmation.

This guide presents a comprehensive, field-proven methodology for validating the structures of this compound reaction products, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying logic, demonstrating how a synergistic combination of 2D NMR experiments forms a self-validating system for structural assignment.

The Synthetic Challenge: Navigating the Reactivity of this compound

This compound, possessing an α-hydrogen, is primed for self-condensation reactions, most notably the Aldol condensation.[1][2] This reaction can lead to the formation of a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde. Furthermore, depending on the reaction conditions, other pathways like the Tishchenko or Cannizzaro reactions, though less common for enolizable aldehydes, can introduce additional complexity.[3][4] This potential for multiple, structurally similar products necessitates an analytical technique that can definitively map the atomic connectivity of the entire molecular framework.

cluster_start Starting Material cluster_products Potential Reaction Pathways This compound This compound Aldol Addition Product Aldol Addition Product This compound->Aldol Addition Product Base/Acid Catalyst Other Products Other Side Products (e.g., Tishchenko Ester) This compound->Other Products Alternative Conditions Aldol Condensation Product Aldol Condensation Product Aldol Addition Product->Aldol Condensation Product Heat/Dehydration

Caption: Potential reaction pathways for this compound.

The 2D NMR Solution: A Three-Pillar Approach to Structural Elucidation

To achieve unambiguous structural validation, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a logical, cross-verifiable workflow. The strength of this approach lies not in any single experiment, but in the convergence of evidence from all three.

Pillar 1: COSY – Mapping the Proton Framework

Correlation SpectroscopY (COSY) is the foundational experiment in this workflow. It is a homonuclear experiment that reveals which protons are spin-spin coupled to each other, typically through two or three chemical bonds.[5] The resulting 2D spectrum displays the 1D proton spectrum on both axes. Off-diagonal peaks, or "cross-peaks," connect protons that are coupled.

  • Expertise & Experience: The primary utility of COSY is to identify contiguous proton spin systems. By "walking" through the cross-peaks, one can piece together molecular fragments. For example, a CH-CH2-CH3 moiety will show a clear chain of COSY correlations. This is the first and most crucial step in assembling the molecular skeleton.[6][7]

Pillar 2: HSQC – Assigning the Carbon Scaffold

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of heteronuclei (in this case, ¹³C) to which they are directly attached (one-bond correlation).[8][9] The 2D spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a direct C-H bond.[10]

  • Expertise & Experience: After identifying proton fragments with COSY, HSQC allows us to attach the correct carbon atom to each proton. This transforms our proton-only fragments into defined carbon-based structural units. Modern HSQC pulse sequences can also provide editing information, distinguishing CH and CH₃ groups from CH₂ groups, which serves as an excellent cross-check for the 1D DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[11]

Pillar 3: HMBC – Bridging the Gaps

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the complete structure. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 to 4 bonds).[12][13] Crucially, one-bond correlations are suppressed, so it provides complementary information to the HSQC.[11]

  • Expertise & Experience: HMBC is used to connect the fragments identified by COSY and HSQC. Correlations from a proton to a carbon two or three bonds away can bridge heteroatoms (like the oxygen in an ester) or quaternary carbons (like a carbonyl group), which have no attached protons and are therefore invisible in COSY and HSQC experiments. This is the final step that links all the pieces together into a definitive molecular structure.[14]

Field-Proven Experimental Workflow

The following section outlines a detailed, step-by-step methodology for acquiring the necessary 2D NMR data for a hypothetical aldol self-condensation product of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Elucidation prep1 Dissolve 5-10 mg of purified product in ~0.6 mL CDCl₃ prep2 Add internal standard (TMS) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock, Tune, and Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹H Spectrum (Determine Spectral Width) acq1->acq2 acq3 Acquire 1D ¹³C & DEPT Spectra acq2->acq3 acq4 Acquire 2D COSY acq3->acq4 acq5 Acquire 2D HSQC acq4->acq5 acq6 Acquire 2D HMBC acq5->acq6 an1 Identify Spin Systems (COSY) acq6->an1 an2 Assign C-H Pairs (HSQC) an1->an2 an3 Connect Fragments (HMBC) an2->an3 an4 Final Structure Validation an3->an4

Caption: End-to-end workflow for 2D NMR structural validation.

Experimental Protocol: Aldol Addition Product

1. Hypothetical Reaction Product: We will assume the base-catalyzed self-condensation of this compound has yielded the aldol addition product: 3-hydroxy-2,4-dipropylheptanal .

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified reaction product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrument & Key Parameters (Example: 500 MHz Spectrometer):

  • 1D ¹H: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1 for key signals. Note the full spectral width.

  • 1D ¹³C/DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra to identify CH₃, CH₂, CH, and quaternary carbons.

  • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set spectral widths in both dimensions to match the 1D ¹H spectrum.

  • HSQC: Use a standard gradient-selected, edited HSQC pulse sequence for multiplicity information (e.g., hsqcedetgpsisp2.2).[15] Set the ¹H spectral width to match the 1D spectrum and the ¹³C spectral width to encompass all carbon signals (e.g., 0-220 ppm).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz, a common value for 2- and 3-bond C-H couplings.

Data Interpretation: A Self-Validating System

The power of this workflow is revealed during data analysis, where information from each experiment is used to build upon and validate the others.

  • COSY Analysis: We would first trace the correlations to establish the propyl chains and the main backbone of the heptanal derivative. For instance, we would see correlations connecting the protons on C5, C6, and C7, defining one propyl group.

  • HSQC Analysis: Each proton signal is then matched to its corresponding carbon signal. The aldehydic proton (~9.5 ppm) will show no HSQC correlation, while the proton on the hydroxyl-bearing carbon (C3) will correlate to a carbon signal around 70-80 ppm.

  • HMBC Analysis: This is the final validation step. Key expected correlations for the aldol product would include:

    • A correlation from the aldehydic proton (on C1) to the C2 and C3 carbons, confirming the α- and β-positions.

    • Correlations from the protons of the C2-propyl group to C1, C2, and C3.

    • A crucial correlation from the proton on C3 to the carbonyl carbon (C1), definitively linking the two halves of the molecule across the newly formed bond.

Caption: Key COSY and HMBC correlations confirming the aldol product structure.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While other analytical methods provide valuable data, 2D NMR offers the most comprehensive picture for de novo structural elucidation in solution.

TechniqueInformation ProvidedAmbiguity LevelSample RequirementsThroughput
2D NMR (COSY, HSQC, HMBC) Definitive through-bond atomic connectivity, relative stereochemistry.[16]Very Low. Provides an unambiguous structural framework.5-10 mg, non-destructive.Low (hours per sample)
1D NMR (¹H, ¹³C) Information on functional groups, proton/carbon environments, and neighbor counts.[17]Moderate to High. Signal overlap in complex molecules can make definitive assignment impossible.1-5 mg, non-destructive.High (minutes per sample)
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High. Isomers often cannot be distinguished. Provides formula, not connectivity.Micrograms, destructive.Very High (seconds-minutes per sample)
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).Very High. Provides no information on the molecular skeleton.Milligrams, non-destructive.Very High (minutes per sample)
X-ray Crystallography Absolute 3D structure, including bond lengths and angles.[15]None (for the crystal). The gold standard for absolute structure.Requires a high-quality single crystal, which can be difficult or impossible to grow.[15]Very Low (days-weeks per sample)

As the table illustrates, while techniques like MS and IR are excellent for rapid screening, they lack the resolving power of 2D NMR for complex structural problems.[15] X-ray crystallography is definitive but is limited by the need for a suitable crystal, and the solid-state structure may not represent the conformation in solution.[15] Therefore, for complete and confident characterization of reaction products in a research and development setting, 2D NMR remains the unparalleled technique.

Conclusion

The structural validation of products from reactions like the self-condensation of this compound demands more than just a molecular formula or a list of functional groups; it requires a complete and unambiguous map of atomic connectivity. The integrated 2D NMR approach, built on the logical pillars of COSY, HSQC, and HMBC, provides this map. It is a robust, self-validating system that allows researchers, scientists, and drug development professionals to proceed with absolute confidence in the structure of their compounds, ensuring the integrity and success of their subsequent research.

References

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  • Chemistry For Everyone. (2023, August 5). What Is COSY NMR?. YouTube. Available at: [Link]

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  • Chemistry For Everyone. (2024, January 18). What Is COSY Spectroscopy?. YouTube. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Propylvaleraldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of analytical methodologies for studying 2-Propylvaleraldehyde in complex mixtures. We will delve into the nuances of immunoassay cross-reactivity versus the analytical specificity of chromatographic techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-propylpentanal, is a C8 aldehyde of interest as a synthetic intermediate and potential, though less common, metabolite of the widely used anticonvulsant drug, valproic acid.[1][2][3] The analysis of aldehydes like this compound within complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical hurdles. These challenges stem from the inherent chemical nature of low molecular weight aldehydes: they are often volatile, polar, and biochemically unstable, making them prone to degradation and challenging to quantify accurately.[4][5][6]

The central objective of this guide is to provide an in-depth comparison of the primary analytical platforms used to assess this molecule: ligand-binding assays (immunoassays) and chromatography coupled with mass spectrometry (GC-MS and LC-MS/MS). We will explore how each methodology addresses the critical issue of analytical specificity—often termed "cross-reactivity" in the context of immunoassays—and provide the technical rationale behind protocol design to ensure data integrity and trustworthiness.

Differentiating Immunoassay Cross-Reactivity from Chromatographic Specificity

A common point of confusion is the application of the term "cross-reactivity" across different analytical platforms. For clarity, it is crucial to distinguish between the immunological phenomenon observed in immunoassays and the concept of analytical interference in chromatography.

  • Immunoassay Cross-Reactivity: This is an immunological phenomenon where an antibody, designed to bind a specific target (analyte), also binds to other structurally similar molecules (cross-reactants).[7][8] This is a function of the antibody's paratope recognizing a shared epitope on both the target analyte and the cross-reactant.

  • Chromatographic Specificity & Interference: In methods like GC-MS and LC-MS/MS, specificity is the ability to unequivocally assess the analyte in the presence of other components. Interference occurs when other compounds are not adequately separated from the analyte. This can manifest as:

    • Co-elution: Two or more compounds eluting from the chromatography column at the same time.

    • Isobaric Interference: Compounds that are not structurally related but have the same nominal mass, which can be a challenge for low-resolution mass spectrometers.

The following diagram illustrates this fundamental difference in how specificity is challenged in each approach.

G cluster_IA Immunoassay Principle cluster_Chroma Chromatography-MS Principle cluster_output Detector Output IA_Ab Antibody IA_Target Target Analyte IA_Target->IA_Ab Specific Binding IA_CrossReact Cross-Reactant IA_CrossReact->IA_Ab Non-Specific Binding (Cross-Reactivity) Chroma_Column Chromatography Column MS_Detector Mass Spectrometer Detector Chroma_Column->MS_Detector Separation based on physicochemical properties out1 Distinct Signals (Good Specificity) MS_Detector->out1 out2 Overlapping Signals (Co-elution/Interference) MS_Detector->out2 Chroma_Target Target Analyte Chroma_Target->Chroma_Column Chroma_Interfere Interfering Compound Chroma_Interfere->Chroma_Column

Caption: Conceptual difference between immunoassay cross-reactivity and chromatographic interference.

Part A: Immunoassay-Based Approaches for Cross-Reactivity Assessment

Immunoassays, particularly competitive formats like ELISA or the Enzyme Multiplied Immunoassay Technique (EMIT), are staples for high-throughput screening of small molecules due to their speed and cost-effectiveness.[2][9] While no commercial immunoassay is specifically designed for this compound, its structural similarity to valproic acid (VPA) makes it a candidate for cross-reactivity testing in existing VPA assays. Such studies are critical to understanding potential false-positive results in therapeutic drug monitoring.[10]

Experimental Workflow: Immunoassay Cross-Reactivity Testing

Caption: Workflow for determining the cross-reactivity of a test compound in an immunoassay.

Detailed Protocol: Cross-Reactivity Evaluation in a VPA Immunoassay

This protocol describes a self-validating system to determine the percent cross-reactivity of this compound in a commercially available valproic acid immunoassay.

1. Materials and Reagents:

  • Valproic Acid (VPA) Immunoassay Kit (e.g., CEDIA™, EMIT™)
  • Certified Reference Material (CRM) of Valproic Acid
  • Certified Reference Material (CRM) of this compound
  • Drug-free, pooled human serum
  • Microplate reader or chemistry analyzer compatible with the assay
  • Calibrated pipettes and laboratory consumables

2. Preparation of Standards and Test Compound:

  • VPA Calibrators: Prepare VPA standards in drug-free serum according to the kit manufacturer's instructions. A typical range is 0-150 µg/mL.[2]
  • This compound Stock: Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol) and then spike into drug-free serum to create a primary serum stock.
  • Test Compound Series: Perform serial dilutions of the this compound primary serum stock to create a range of concentrations to be tested (e.g., 10, 50, 100, 200, 500 µg/mL).

3. Assay Procedure:

  • Run the VPA immunoassay according to the manufacturer’s protocol.
  • First, run the VPA calibrators to generate a standard curve.
  • Next, analyze the series of this compound dilutions as if they were unknown samples. Run each concentration in triplicate for statistical validity.

4. Calculation of Cross-Reactivity:

  • For each dilution of this compound, determine its "apparent concentration" by interpolating its signal from the VPA standard curve.
  • Calculate the percent cross-reactivity using the following formula, as is standard practice in the field[11]: % Cross-Reactivity = (Apparent VPA Concentration / Actual this compound Concentration) x 100

5. Data Interpretation:

  • The causality behind this calculation is to determine how potently the test compound mimics the target analyte in the assay. A high percentage indicates that the antibody binds the test compound with high affinity, leading to a significant risk of false-positive results.
Data Presentation: Hypothetical Cross-Reactivity of VPA Analogs
Compound TestedActual Concentration (µg/mL)Apparent VPA Conc. (µg/mL)% Cross-Reactivity
This compound 1001.51.5%
3-Hydroxy-2-propylpentanoic acid[12]1004.44.4%
5-Hydroxy-2-propylpentanoic acid[12]1005.85.8%
3-Oxo-2-propylpentanoic acid[12]1003.83.8%

Trustworthiness: The inclusion of known cross-reactants from the assay's package insert (like the VPA metabolites shown) serves as a positive control, validating that the experimental run can detect cross-reactivity if present. A zero or negligible response from a structurally unrelated compound would serve as a negative control.

Part B: Chromatography-Mass Spectrometry (C-MS) Approaches

For unambiguous identification and quantification, Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the definitive "gold standard" methods.[13][14] They provide orthogonal separation mechanisms and highly specific detection, overcoming the limitations of immunoassays.

The Critical Role of Derivatization

A significant challenge in the MS analysis of aldehydes is their poor ionization efficiency and high volatility.[15][16] Chemical derivatization is a common and necessary strategy to improve their analytical characteristics.[4][6] A widely used reagent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde's carbonyl group to form a stable hydrazone derivative that is more amenable to both GC and LC-MS analysis.[16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and detection based on mass-to-charge ratio. It is exceptionally well-suited for volatile compounds like this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Sample Extraction (e.g., Headspace SPME or LLE) B 2. Derivatization (Optional) (Improves stability and chromatographic behavior) A->B C 3. Injection & Volatilization B->C D 4. GC Separation (Based on boiling point/polarity) C->D E 5. MS Detection (Ionization and fragmentation) D->E F 6. Identification based on: - Retention Time (RT) - Mass Spectrum (Fragmentation Pattern) E->F G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Protein Precipitation (e.g., with Acetonitrile) B 2. Derivatization (e.g., with DNPH) A->B C 3. Clean-up (Optional) (e.g., SPE or LLE) B->C D 4. Injection & LC Separation (Based on polarity) C->D E 5. MS/MS Detection (MRM) - Q1: Selects Precursor Ion - Q2: Fragmentation - Q3: Selects Product Ion D->E F 6. Identification & Quantitation - Retention Time - Specific MRM Transition E->F

Sources

A Comparative Guide to the Synthetic Efficiency of 2-Propylvaleraldehyde in the Production of Valproic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of synthetic routes to Valproic Acid (VPA), a cornerstone anticonvulsant agent. We will benchmark the efficiency of the synthetic pathway starting from 2-Propylvaleraldehyde against the classical malonic ester synthesis route, providing researchers, chemists, and drug development professionals with objective data to inform their process development choices. Our analysis is grounded in peer-reviewed literature and established chemical principles, explaining the causality behind the performance of each route.

Introduction: The Strategic Importance of Valproic Acid Synthesis

Valproic acid (2-propylpentanoic acid) is a widely prescribed medication for treating epilepsy, bipolar disorder, and migraines.[1][2] Its deceptively simple structure belies a complex landscape of synthetic strategies, each with distinct advantages and drawbacks. The efficiency, scalability, and environmental impact of its production are critical considerations for pharmaceutical manufacturers.[1][3] This guide focuses on two predominant pathways: the direct oxidation of this compound (also known as 2-propylpentanal) and the multi-step synthesis originating from diethyl malonate.

Section 1: Overview of Synthetic Pathways

The choice of a synthetic route has profound implications for yield, purity, cost, and environmental footprint. Below, we dissect the chemistry of the two primary methods for synthesizing Valproic Acid.

Route A: Direct Oxidation of this compound

This pathway represents the most direct and atom-economical approach to Valproic Acid. It involves a single chemical transformation: the oxidation of the aldehyde functional group of this compound to a carboxylic acid.

Causality Behind the Method: The oxidation of aldehydes to carboxylic acids is a fundamental and highly efficient transformation in organic chemistry. This route leverages the ready availability of the aldehyde precursor, which can be seen as the immediate antecedent to the final acid. The primary challenge lies in selecting an oxidizing agent that is effective, safe, cost-efficient, and minimizes the formation of byproducts. Common oxidants include potassium permanganate (KMnO₄), chromic acid, or milder agents like buffered sodium chlorite (NaClO₂). The directness of this one-step conversion is its principal theoretical advantage.

G cluster_A Route A: Direct Oxidation This compound This compound Valproic Acid Valproic Acid This compound->Valproic Acid [Oxidation] (e.g., KMnO₄, NaClO₂)

Caption: Workflow for Valproic Acid synthesis via direct oxidation.

Route B: The Malonic Ester Synthesis

This classical and highly versatile method builds the carbon skeleton of Valproic Acid from the ground up, starting with diethyl malonate. The process involves several distinct steps.[4][5]

  • Deprotonation: A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from diethyl malonate to form a reactive enolate.[1]

  • Dialkylation: The enolate acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromopropane) in a substitution reaction. This step is performed twice to add two propyl groups to the central carbon.[1]

  • Hydrolysis (Saponification): The resulting diethyl dipropylmalonate is treated with a strong base like sodium hydroxide (NaOH) to hydrolyze the two ester groups into carboxylates.[1][6]

  • Decarboxylation: The intermediate, dipropylmalonic acid, is acidified and then heated. The high temperature causes one of the carboxylic acid groups to be eliminated as carbon dioxide (CO₂), yielding the final Valproic Acid product.[7]

Causality Behind the Method: This route is a testament to classical carbon-carbon bond-forming strategy. Its multi-step nature, while seemingly less efficient, offers robust control over the construction of the molecular backbone. However, it generates more waste (e.g., displaced halides, CO₂) and requires multiple reaction and purification cycles, which can negatively impact the overall yield and process mass intensity.

G cluster_B Route B: Malonic Ester Synthesis A Diethyl Malonate B Malonate Enolate A->B 1. Deprotonation (Base, e.g., NaOEt) C Diethyl Dipropylmalonate B->C 2. Dialkylation (2x 1-Bromopropane) D Dipropylmalonic Acid C->D 3. Hydrolysis (NaOH, then H₃O⁺) E Valproic Acid D->E 4. Decarboxylation (Heat, -CO₂)

Caption: Workflow for Valproic Acid synthesis via the malonic ester route.

Section 2: Head-to-Head Efficiency Comparison

The practical efficiency of a synthetic route is determined by a combination of factors including yield, reaction time, cost, and sustainability. The following table summarizes these metrics based on data reported in the scientific and patent literature.

MetricRoute A: this compoundRoute B: Diethyl MalonateAnalysis & Causality
Number of Steps 1 (Oxidation)4 (Deprotonation, Dialkylation, Hydrolysis, Decarboxylation)Route A is superior. Fewer steps inherently reduce processing time, material loss, and operational complexity.
Overall Yield Typically high (specific data not readily available in provided results, but aldehyde oxidations are generally efficient).Variable; reported yields range from 51.2% to 71% for the full sequence.[5][8] A patent for a related process claims >85%.[9]Route A is likely higher and more reliable. Multi-step syntheses suffer from cumulative yield loss at each stage. Route B's overall yield is the mathematical product of the yields of its four individual steps.
Atom Economy High. The primary addition is an oxygen atom.Low. Byproducts include sodium bromide, ethanol, water, and a full equivalent of CO₂ is lost in the final step.Route A is fundamentally more atom-economical. It incorporates most of the starting material's mass into the final product, a key principle of green chemistry.
Reaction Time Short (typically a few hours for the oxidation reaction).Long (multiple steps, each requiring several hours, plus workups). The full sequence can span over 24 hours.[6]Route A is significantly faster. The multi-day sequence for Route B is a major drawback in time-sensitive production environments.
Process Mass Intensity (PMI) Lower. Requires only the substrate, an oxidant, and a solvent.Higher. Requires substrate, base, alkyl halide, solvents for reaction and extraction, acid, and base for hydrolysis and neutralization.[10][11][12]Route A is more sustainable. PMI (total mass in / mass of product out) is a key green chemistry metric.[13] Route B's extensive use of reagents and solvents leads to a much higher PMI and more waste generation.
Scalability & Safety Scalable, but the choice of oxidant is critical. Using strong, potentially hazardous oxidants like chromic acid can pose safety and disposal challenges on an industrial scale.Well-established and highly scalable. However, it involves handling metallic sodium or sodium ethoxide (highly reactive) and heating for decarboxylation, which requires careful temperature control to avoid side reactions.[4][6]Both routes are scalable but present different safety challenges. Route A's primary hazard is the oxidant, while Route B's hazards are spread across flammable solvents, reactive bases, and high-temperature operations.

Section 3: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of this guide, we provide self-validating, step-by-step protocols derived from the literature.

Protocol 1: Synthesis of Valproic Acid from this compound (Illustrative)

This protocol is a representative example of a common laboratory oxidation. The choice of oxidant and conditions may be optimized.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 eq.) in a suitable solvent such as acetone or acetic acid. Cool the flask in an ice bath.

  • Oxidant Preparation: Prepare a solution of the oxidizing agent (e.g., potassium permanganate, 1-1.2 eq.) in water.

  • Reaction: Add the oxidant solution dropwise to the cooled aldehyde solution over 1-2 hours, maintaining the internal temperature below 10°C.

  • Quenching & Workup: Once the reaction is complete (monitored by TLC), quench any excess oxidant with a reducing agent (e.g., sodium bisulfite solution).

  • Isolation: Acidify the mixture with hydrochloric acid (HCl) to a pH of ~2. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude Valproic Acid can be further purified by vacuum distillation.

Protocol 2: Synthesis of Valproic Acid from Diethyl Malonate

This protocol is adapted from procedures described for educational and industrial synthesis.[4][5][6]

  • Step 1: Alkylation:

    • Carefully prepare sodium ethoxide by dissolving metallic sodium (2.1 eq.) in absolute ethanol in a flask under an inert atmosphere.

    • To this solution, add diethyl malonate (1 eq.) dropwise.

    • After the addition is complete, add 1-bromopropane (2.2 eq.) dropwise and heat the mixture to reflux for 2-3 hours.[6]

    • Cool the mixture and remove the ethanol under reduced pressure.

  • Step 2: Hydrolysis:

    • To the residue from Step 1, add a solution of sodium hydroxide (e.g., 15-30% aqueous solution) and heat at 60-70°C for 3-4 hours to hydrolyze the ester.[6]

    • Distill off any remaining ethanol.

  • Step 3: Acidification & Isolation of Intermediate:

    • Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is strongly acidic. Dipropylmalonic acid will often precipitate or form an oil.

    • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield crude dipropylmalonic acid.

  • Step 4: Decarboxylation:

    • Heat the crude dipropylmalonic acid to a temperature of 140-165°C.[14] CO₂ gas will evolve vigorously.

    • Continue heating until the gas evolution ceases (typically 1-2 hours).

    • The remaining liquid is crude Valproic Acid, which should be purified by vacuum distillation to achieve high purity.

Conclusion

For the synthesis of Valproic Acid, the direct oxidation of This compound presents a more efficient, atom-economical, and environmentally friendly alternative to the classical diethyl malonate route. Its single-step process minimizes reaction time, reduces waste, and simplifies purification, making it an attractive pathway for industrial production provided a safe and effective oxidant is employed. While the malonic ester synthesis is a robust and well-understood method, its multi-step nature, poor atom economy, and high Process Mass Intensity render it less efficient and less sustainable by modern green chemistry standards.[10] This guide provides the foundational data and protocols to assist researchers in selecting and optimizing the most appropriate synthetic strategy for their specific objectives.

References

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Propylvaleraldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 2-Propylvaleraldehyde (CAS: 18295-59-5). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Regulatory Framework

Understanding the inherent risks of this compound is the foundation of its safe management. Its chemical properties classify it as a hazardous material, necessitating strict disposal protocols under federal and state regulations.

Regulatory Context: The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[1] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which means the generator is responsible for the waste from its creation to its final disposal.[1] The specific regulations for identifying and managing hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[2]

Chemical Hazard Summary: this compound is a flammable liquid that is harmful to aquatic life and presents multiple health hazards, including serious eye irritation, skin irritation, and respiratory irritation.[3] It is also harmful if inhaled or swallowed.[3]

PropertyValueSource
Synonyms 2-propylpentanal[4][5]
CAS Number 18295-59-5[6][7]
Molecular Formula C8H16O[5][6]
Molecular Weight 128.21 g/mol [5]
Flash Point 46.2°C[6]
Hazard Statements H225, H317, H319, H332, H335, H402
Signal Word Danger

Pre-Disposal: Safety and Waste Accumulation

Proper procedure begins long before the final disposal. Safe handling and accumulation are critical to prevent accidents and ensure the waste is managed correctly.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] The following minimum PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat, long-sleeved clothing, and a chemical-resistant apron.[8]

Handling and Storage:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[9]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[8]

  • Use only explosion-proof electrical and ventilation equipment.

  • Store containers in a cool, well-ventilated, and approved area, keeping them tightly closed.[3][8]

Waste Accumulation:

  • Designated Container: Use a dedicated, chemically compatible container for liquid waste. Ensure the container is in good condition and has a secure, tightly-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases, which could cause a dangerous reaction.[3]

  • Satellite Accumulation: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of the operator of the process generating the waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and documented. The following workflow ensures compliance with EPA regulations.[10]

Step 1: Waste Characterization You must determine that the waste is hazardous.[10] Based on its flashpoint and toxicity, this compound is classified as a hazardous waste. Note any other chemicals mixed with it, as this may affect the disposal process.

Step 2: Containerization and Labeling Transfer the waste into your pre-labeled hazardous waste container using a funnel to minimize drips. Do not fill the container beyond 90% capacity to allow for vapor expansion. Ensure the exterior of the container is clean and the label is legible.

Step 3: Arrange for Professional Disposal Hazardous chemical waste cannot be disposed of in the normal trash or poured down the sanitary sewer.[4]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for managing the hazardous waste program.[11] Contact them to schedule a waste pickup.

  • Licensed Contractor: The EHS office will arrange for a licensed hazardous waste transporter to collect the material for treatment and disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

Step 4: Documentation and Record-Keeping For Small and Large Quantity Generators (SQGs/LQGs), a hazardous waste manifest is required to track the waste from your facility to its final destination.[10] Ensure all paperwork provided by your EHS office is completed accurately.

Disposal Decision Workflow

The following diagram illustrates the critical decision points and actions for managing this compound waste in a laboratory setting.

G start Waste Generated (this compound) ppe_check Step 1: Ensure Full PPE (Goggles, Gloves, Lab Coat) start->ppe_check characterize Step 2: Characterize Waste (Pure or Mixed?) ppe_check->characterize Safety First containerize Step 3: Select & Label Compatible Container characterize->containerize store Step 4: Store in Designated Satellite Accumulation Area containerize->store contact_ehs Step 5: Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs spill_node Emergency: Follow Spill Protocol store->spill_node If Spill Occurs document Step 6: Complete Waste Manifest / Log contact_ehs->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

Accidental Release (Spill): [4]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Cleanup: Wearing full PPE, collect the spilled liquid with a non-combustible, inert absorbent material (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

Fire Response:

  • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[4][9]

  • Vapors are heavier than air and may travel along the ground, creating a risk of flashback from a distant ignition source.

Personal Exposure:

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water.[4]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[4]

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025). YouTube.
  • Hazardous Waste - US EPA.
  • Chemical Safety Data Sheet MSDS / SDS - 2-PROPYL VALERALDEHYDE. (2023). ChemicalBook.
  • SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
  • This compound - LookChem. LookChem.
  • Safety data sheet - Propionaldehyde. (2024). BASF.
  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. (2025).
  • 2-Propylpentanal - PubChem.
  • Steps in Complying with Regulations for Hazardous Waste - US EPA. (2025).
  • Waste, Chemical, and Cleanup Enforcement - US EPA. (2025).
  • SAFETY DATA SHEET - Propionaldehyde. (2016). Spectrum Chemical.
  • Hazardous Substance Fact Sheet - 2-Methyl Valeraldehyde. New Jersey Department of Health.
  • ICSC 1417 - VALERALDEHYDE.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • 2-Propyl Valeraldehyde | CAS 18295-59-5. Santa Cruz Biotechnology.

Sources

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